molecular formula C7H7NO2 B1303122 4-Methylpicolinic acid CAS No. 4021-08-3

4-Methylpicolinic acid

Cat. No.: B1303122
CAS No.: 4021-08-3
M. Wt: 137.14 g/mol
InChI Key: CMMURVLHXMNTHY-UHFFFAOYSA-N
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Description

4-Methylpicolinic acid is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyridine-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C7H7NO2/c1-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMURVLHXMNTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376481
Record name 4-Methylpicolinic acid
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4021-08-3
Record name 4-Methylpicolinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylpyridine-2-carboxylic acid
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Foundational & Exploratory

synthesis of 4-Methylpicolinic acid from 4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Methylpicolinic Acid from 4-Methylpyridine

Abstract

This compound, also known as 4-methyl-2-pyridinecarboxylic acid, is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and advanced materials. Its preparation from the readily available feedstock 4-methylpyridine (4-picoline) presents a significant synthetic challenge, requiring the selective functionalization of the C-H bond at the 2-position of the pyridine ring while leaving the methyl group at the 4-position intact. This guide provides a comprehensive technical overview of the primary synthetic strategies to achieve this transformation. We will delve into the mechanistic principles, detailed experimental workflows, and comparative analysis of two major approaches: the well-established Directed Ortho-Metalation (DoM) pathway and emerging direct C-H carboxylation techniques, with a focus on electrochemical methods. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of the synthesis of this valuable compound.

Introduction: The Significance and Synthetic Challenge

Pyridinecarboxylic acids are privileged scaffolds in medicinal chemistry and materials science. This compound (IUPAC name: 4-methyl-2-pyridinecarboxylic acid) is a particularly useful derivative, incorporating both a directing carboxylic acid group and a methyl-substituted pyridine core.

CompoundStructureCAS Number
4-Methylpyridine (Starting Material)Cc1ccncc1108-89-4
This compound (Target)CC1=CC=NC(=C1)C(=O)O4021-08-3[1][2][3]

The primary challenge in synthesizing this compound from 4-methylpyridine lies in the selective activation and carboxylation of the C-H bond at the C2 position (alpha to the ring nitrogen). The pyridine nitrogen significantly influences the ring's electronic properties, making the C2 proton the most acidic and thus a prime target for deprotonation. However, the ring is also susceptible to nucleophilic addition, necessitating carefully controlled reaction conditions. This guide explores the methodologies developed to navigate these challenges effectively.

Synthetic Strategy I: Directed Ortho-Metalation (DoM) and Carboxylation

Directed ortho-metalation is a powerful and reliable strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of 4-methylpyridine, the pyridine nitrogen atom itself serves as the directing metalating group (DMG), guiding a strong base to selectively remove the proton at the adjacent C2 position.[4]

Mechanism and Rationale

The DoM pathway involves a two-step sequence:

  • Deprotonation: A strong, sterically hindered organolithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), is used to deprotonate 4-methylpyridine at the C2 position. This reaction is performed under strictly anhydrous conditions and at cryogenic temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF). The low temperature is critical to prevent competitive nucleophilic addition of the base to the pyridine ring.[4]

  • Carboxylation: The resulting 2-lithio-4-methylpyridine intermediate is a potent nucleophile. It is quenched by the addition of an electrophilic carbon source, most commonly solid carbon dioxide (dry ice).

  • Workup: A final aqueous acidic workup protonates the lithium carboxylate salt to yield the desired this compound.

The use of a hindered base like LDA is often preferred to minimize the risk of nucleophilic attack at the C2 or C6 positions of the pyridine ring.[4]

Visualization: Reaction Workflow

G cluster_0 Step 1: Directed Lithiation cluster_1 Step 2: Carboxylation & Workup start 4-Methylpyridine intermediate 2-Lithio-4-methylpyridine (In situ intermediate) start->intermediate Deprotonation start->intermediate base LDA or n-BuLi Anhydrous THF, -78°C co2 1. Solid CO2 (Dry Ice) 2. Aqueous Acid (H3O+) product This compound intermediate_ref->product Electrophilic Quench

Caption: Workflow for the synthesis of this compound via Directed Ortho-Metalation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of directed metalation.

Materials:

  • 4-Methylpyridine (distilled and dried)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) solution in a suitable solvent

  • Solid Carbon Dioxide (Dry Ice), crushed

  • Hydrochloric Acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: To the reaction flask, add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Add distilled 4-methylpyridine via syringe.

  • Lithiation: Slowly add the n-BuLi or LDA solution dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting dark-colored solution at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Carboxylation: Remove the cooling bath and quickly add a large excess of freshly crushed dry ice to the reaction mixture in one portion. Vigorous gas evolution will be observed.

  • Quenching and Workup: Allow the mixture to slowly warm to room temperature. Once the excess CO2 has sublimated, quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Isolation: Carefully acidify the aqueous layer with aqueous HCl to a pH of approximately 3-4, which will precipitate the this compound.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.

Summary of Key Parameters and Considerations
ParameterCondition/ValueRationale & Field Insights
Atmosphere Inert (Nitrogen/Argon)Organolithium reagents are highly reactive with oxygen and moisture.
Solvent Anhydrous THF / EtherAprotic polar solvents are required to solubilize the organolithium intermediates.[4]
Temperature -78 °CCrucial for preventing side reactions, such as nucleophilic addition of the base to the pyridine ring.[4]
Base n-BuLi or LDAStrong, non-nucleophilic bases are essential for efficient and clean deprotonation at C2.[4]
Electrophile Solid CO₂ (Dry Ice)A readily available, inexpensive, and efficient C1 electrophile for carboxylation.

Synthetic Strategy II: Emerging Direct C-H Carboxylation

While DoM is effective, its reliance on stoichiometric strong bases and cryogenic conditions has prompted research into more direct and sustainable alternatives. Recent advances in electrochemistry and catalysis are paving the way for the direct carboxylation of pyridine C-H bonds using CO2 gas.

Electrochemical Carboxylation

Electrosynthesis offers a powerful method to activate otherwise inert molecules by precisely controlling redox potentials, avoiding the need for harsh chemical reagents.[5]

Principle and Mechanism: Recent studies have demonstrated the direct carboxylation of pyridines using CO2 in an electrochemical cell.[5][6] The general principle involves the anodic oxidation of the pyridine substrate to generate a highly reactive radical cation or a related species. This activated intermediate can then be trapped by CO2, which is present in the reaction medium. Subsequent reduction and protonation steps lead to the final carboxylic acid product.

A key finding in this area is that the regioselectivity of the carboxylation can be dictated by the type of electrochemical reactor used.[5] While much of the initial research has focused on C4 and C5 carboxylation, the underlying principles are directly applicable to developing selective C2 functionalization protocols.[5][6]

Visualization: Electrochemical Synthesis Workflow

G start 4-Methylpyridine in Electrolyte Solution cell Electrochemical Cell (Anode & Cathode) CO2 Atmosphere start->cell activation Anodic Oxidation (Electron Removal) cell->activation Applied Potential intermediate Reactive Intermediate (e.g., Radical Cation) activation->intermediate carboxylation Reaction with CO2 intermediate->carboxylation product This compound carboxylation->product

Caption: Conceptual workflow for the electrochemical synthesis of this compound.

Advantages and Disadvantages:

  • Advantages: This method represents a more sustainable and "green" approach, utilizing electricity as the reagent and CO2 as a C1 feedstock. It offers the potential for high selectivity under mild conditions.[5]

  • Disadvantages: The technology is still emerging and requires specialized electrochemical equipment. Substrate scope and optimization for specific isomers like this compound are areas of active research.

Purification of this compound

Regardless of the synthetic route, proper purification is essential to obtain the final product with high purity.

  • Acid-Base Extraction: A common and effective initial purification step involves dissolving the crude product in a dilute aqueous base (e.g., NaOH or NaHCO3). This converts the carboxylic acid to its water-soluble salt. The aqueous layer is then washed with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities like unreacted 4-methylpyridine. The aqueous layer is then re-acidified with a mineral acid (e.g., HCl) to precipitate the purified carboxylic acid.

  • Recrystallization: The solid acid obtained after extraction can be further purified by recrystallization from an appropriate solvent system, such as water, ethanol, or an ethanol/water mixture, to remove any remaining impurities.

Comparative Analysis and Conclusion

The synthesis of this compound from 4-methylpyridine is a prime example of targeted C-H functionalization in heterocyclic chemistry. The choice of synthetic method depends heavily on the scale, available equipment, and desired process parameters.

FeatureDirected Ortho-Metalation (DoM)Electrochemical Carboxylation
Principle C-H deprotonation with strong baseRedox activation of C-H bond
Reagents Stoichiometric strong bases (n-BuLi, LDA)Catalytic electrolyte, electricity
Conditions Cryogenic (-78 °C), strictly anhydrousOften room temperature, ambient pressure
Selectivity Excellent (C2)High, potentially tunable by cell design[5]
Maturity Well-established, widely used in labsEmerging, cutting-edge technology
Key Advantage High reliability and predictabilitySustainability, avoids harsh reagents
Key Disadvantage Harsh conditions, stoichiometric wasteRequires specialized equipment

References

  • Yu, P., Zhang, W., Sun, G., Lin, S., & Yu, D. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature. Available at: [Link]

  • AZoM. (2023). Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines. Available at: [Link]

  • ResearchGate. (n.d.). Design of Carboxylation of Pyridines with CO2. Available at: [Link]

  • Chen, K., & Fagnou, K. (2009). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. Available at: [Link]

  • ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Available at: [Link]

  • Google Patents. (n.d.). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Available at: [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • PubChem. (n.d.). 4-Methylpyridine-2-carboxylic acid. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Methylpicolinic Acid (CAS: 4021-08-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methylpicolinic acid, a pyridine carboxylic acid derivative of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document moves beyond a simple recitation of properties to offer insights into its synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Core Molecular Characteristics

This compound, also known as 4-methylpyridine-2-carboxylic acid, is a heterocyclic aromatic compound.[1][2][3][4][5] The presence of a carboxylic acid group at the 2-position and a methyl group at the 4-position of the pyridine ring imparts a unique combination of steric and electronic properties that make it a valuable building block in various chemical endeavors.

Physicochemical and Spectroscopic Data Summary
PropertyValueSource(s)
CAS Number 4021-08-3[1][3][4][5]
Molecular Formula C₇H₇NO₂[1][2][3][4]
Molecular Weight 137.14 g/mol [1][2][3][4]
IUPAC Name 4-methylpyridine-2-carboxylic acid[2]
Synonyms 4-Methyl-picolinic acid, 2-Carboxy-4-methylpyridine[1][3]
Appearance White to light yellow crystalline powder
pKa (estimated) The pKa of the conjugate acid of the parent base, 4-methylpyridine, is 5.98. The electron-withdrawing carboxylic acid group is expected to decrease the basicity of the pyridine nitrogen, while the methyl group has a slight electron-donating effect. The pKa of the carboxylic acid proton is anticipated to be in the range of other pyridine carboxylic acids.[6]
Solubility While specific data for this compound is not readily available, the parent compound, picolinic acid, is significantly more soluble in water than in ethanol or acetonitrile. The presence of the methyl group may slightly decrease aqueous solubility.[7]

Synthesis of this compound

The synthesis of this compound can be approached through several routes. Two common methods involve the oxidation of a readily available precursor or the carbonation of a Grignard reagent.

Oxidation of 2,4-Lutidine

A classical approach to pyridine carboxylic acids is the oxidation of the corresponding alkylpyridines. In this case, 2,4-lutidine (2,4-dimethylpyridine) serves as the starting material. Selective oxidation of the methyl group at the 2-position is required, which can be challenging. Strong oxidizing agents like potassium permanganate (KMnO₄) are often employed. The reaction proceeds by attacking the more reactive methyl group at the 2-position, which is activated by the adjacent nitrogen atom.

Grignard Carbonation of 2-Bromo-4-methylpyridine

A more regioselective and often higher-yielding method involves the formation of a Grignard reagent from a halogenated precursor, followed by quenching with carbon dioxide (dry ice). This method offers excellent control over the position of the carboxylic acid group.

This protocol is a self-validating system; successful formation of the Grignard reagent is a prerequisite for the subsequent carbonation step. Careful control of anhydrous conditions is paramount for success.

Materials:

  • 2-Bromo-4-methylpyridine

  • Magnesium turnings

  • Iodine (a single crystal for activation)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Solid carbon dioxide (dry ice)

  • Hydrochloric acid (e.g., 6 M) for workup

  • Ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Apparatus Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously dried prior to use.

  • Grignard Reagent Formation:

    • Magnesium turnings (1.2 equivalents) and a crystal of iodine are placed in the flask under an inert atmosphere.

    • Anhydrous diethyl ether or THF is added to cover the magnesium.

    • A solution of 2-bromo-4-methylpyridine (1.0 equivalent) in the anhydrous solvent is added to the dropping funnel.

    • A small amount of the bromo-pyridine solution is added to initiate the reaction, which is evidenced by bubbling and a gentle exotherm. Gentle heating may be required for initiation.

    • The remaining 2-bromo-4-methylpyridine solution is added dropwise to maintain a gentle reflux.

    • After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carbonation:

    • The Grignard reagent solution is slowly added to a vigorously stirred slurry of crushed dry ice in anhydrous diethyl ether or THF. This should be done in a well-ventilated fume hood.

    • The reaction mixture is allowed to warm to room temperature, and then quenched by the slow addition of aqueous HCl.

  • Workup and Isolation:

    • The aqueous layer is separated and extracted with ethyl acetate.

    • The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution to extract the product as its sodium salt into the aqueous phase.

    • The aqueous bicarbonate layer is then re-acidified with HCl to precipitate the this compound.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.

Spectroscopic Analysis and Characterization

Characterization of this compound relies on standard spectroscopic techniques. The expected spectral features are outlined below, providing a framework for researchers to confirm the identity and purity of their synthesized material.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is expected to show distinct signals for the aromatic protons and the methyl group.

  • Aromatic Protons: The pyridine ring protons will appear as a set of coupled signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton adjacent to the carboxylic acid group (at the 3-position) is expected to be a doublet, while the proton at the 5-position would likely be a doublet of doublets, and the proton at the 6-position a doublet.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group will be observed in the upfield region (typically δ 2.0-3.0 ppm).

  • Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group will be present, typically in the downfield region (δ 10-13 ppm), and its signal will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: The carbon of the carboxylic acid group will appear as a deshielded signal in the range of δ 160-180 ppm.

  • Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the carboxylic acid group (C2) and the carbon bearing the methyl group (C4) will have distinct chemical shifts.

  • Methyl Carbon: The carbon of the methyl group will be observed as an upfield signal, typically in the range of δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the carboxylic acid and aromatic functionalities.

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[8][9][10]

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid will be present between 1700 and 1730 cm⁻¹.[8][9][10]

  • C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be seen just below 3000 cm⁻¹.[11]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z = 137.[2] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[12][13][14] The fragmentation of the pyridine ring can also lead to characteristic daughter ions.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the carboxylic acid group and its ability to act as a bidentate ligand. This has led to its widespread use as a scaffold in the development of novel therapeutic agents.

Coordination Chemistry

The pyridine nitrogen and the carboxylate oxygen of this compound can coordinate to a metal center to form a stable five-membered chelate ring.[15][16][17][18][19] This bidentate coordination is a key feature that is exploited in the design of metal complexes with specific catalytic or biological properties. The nature of the metal ion and the other ligands in the coordination sphere will dictate the overall geometry and reactivity of the resulting complex.

Caption: Chelation of a metal ion by this compound.

Role in Medicinal Chemistry

Picolinic acid and its derivatives are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.[20] The modification of the picolinic acid scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Numerous studies have demonstrated the potential of picolinic acid derivatives as anticancer agents.[21][22][23][24] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

  • EGFR Kinase Inhibition: Some picolinic acid derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[21][22] Overactivation of the EGFR signaling pathway is a hallmark of many cancers. By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors can block downstream signaling and inhibit tumor growth.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Picolinic_Inhibitor 4-Methylpicolinic Acid Derivative Picolinic_Inhibitor->EGFR Inhibits Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT_mTOR->Cell_Response

Caption: Inhibition of the EGFR signaling pathway.

  • Induction of Endoplasmic Reticulum (ER) Stress: Certain derivatives have been shown to induce ER stress-mediated apoptosis in cancer cells.[22][23][24] The accumulation of unfolded proteins in the ER triggers a cellular stress response that can ultimately lead to programmed cell death. This represents a promising therapeutic strategy for targeting cancer cells.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.

Conclusion

This compound is a versatile and valuable building block for researchers in both academic and industrial settings. Its straightforward synthesis, well-defined spectroscopic characteristics, and diverse reactivity, particularly its role as a chelating ligand and a scaffold for bioactive molecules, make it a compound of ongoing interest. The insights provided in this guide are intended to facilitate its effective use in the synthesis of novel compounds with potential applications in medicine and materials science.

References

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  • ResearchGate. (n.d.). Mass spectra with fragmentation and annotated molecular structures of.... Retrieved from [Link]

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A Comprehensive Technical Guide to 4-Methylpicolinic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 4-Methylpicolinic acid, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. This document delves into its fundamental chemical properties, provides a detailed synthesis protocol, explores its spectroscopic signature, and elucidates its application as a key intermediate in the synthesis of pharmacologically active molecules, with a particular focus on its role in the development of metabotropic glutamate receptor 4 (mGluR4) modulators.

Nomenclature and Chemical Identity

This compound is a substituted pyridinecarboxylic acid. A clear understanding of its various names and identifiers is crucial for unambiguous communication in a research and development setting.

Table 1: Nomenclature and Identifiers for this compound

IdentifierValue
Systematic (IUPAC) Name 4-methylpyridine-2-carboxylic acid
Common Names 4-Methyl-picolinic acid, 2-Carboxy-4-methylpyridine, 4-Picoline-2-carboxylic Acid
CAS Registry Number 4021-08-3[1]
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol [1]
InChI InChI=1S/C7H7NO2/c1-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10)
InChIKey CMMURVLHXMNTHY-UHFFFAOYSA-N
SMILES Cc1ccnc(c1)C(=O)O

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance White to light yellow crystalline powder[2]
Melting Point 137-141 °C[2]
Purity Typically >97%
Storage Keep in a dark place, sealed in dry, room temperature conditions.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the oxidation of the readily available starting material, 4-picoline (also known as 4-methylpyridine).[3][4][5][6][7][8] This process involves the conversion of the methyl group to a carboxylic acid function. While various oxidizing agents can be employed, a robust and scalable method utilizes potassium permanganate.

Synthesis Workflow

The following diagram illustrates the synthetic pathway from 4-picoline to this compound.

Synthesis_Workflow Start 4-Picoline Intermediate Oxidation Reaction Start->Intermediate KMnO4, H2O, Heat End This compound Intermediate->End Acidic Workup

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

This protocol describes the laboratory-scale synthesis of this compound via the oxidation of 4-picoline.

Materials:

  • 4-Picoline (4-methylpyridine)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Dropping funnel

  • Buchner funnel and flask

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-picoline and a volume of water.

  • Oxidation: While stirring the solution, slowly add a solution of potassium permanganate in water through the dropping funnel. The addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Workup - Manganese Dioxide Removal: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) is removed by filtration through a Buchner funnel. The filter cake should be washed with hot water to recover any product adsorbed onto the MnO₂.

  • Workup - Acidification and Isolation: Combine the filtrate and washings. Acidify the solution with concentrated sulfuric acid to a low pH. This will protonate the carboxylate to form the free carboxylic acid, which may precipitate out of the solution upon cooling. If no precipitate forms, the solution can be concentrated under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture. The purity of the final product should be assessed by melting point determination and spectroscopic methods.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) will exhibit characteristic signals for the aromatic protons and the methyl group protons. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm).[9]

Table 3: Expected ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
-COOH> 10broad singlet
Pyridine-H (aromatic)7.0 - 8.5multiplet
-CH₃~2.4singlet
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing significantly downfield.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
-COOH165 - 175
Pyridine-C (aromatic)120 - 150
-CH₃~20
Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (carboxylic acid)2500 - 3300Broad
C=O (carboxylic acid)1700 - 1725Strong
C=C, C=N (aromatic)1450 - 1600Medium to strong
C-H (aromatic)3000 - 3100Medium
C-H (methyl)2850 - 3000Medium
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 137.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[10][11] Its utility stems from the presence of two reactive functional groups: the carboxylic acid and the pyridine ring, which can be further functionalized.

Intermediate in the Synthesis of mGluR4 Positive Allosteric Modulators (PAMs)

A significant application of this compound is in the synthesis of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4).[12][13] These modulators are of therapeutic interest for the treatment of neurological and psychiatric disorders.

The following diagram outlines a general synthetic route to N-(4-acetamido)phenylpicolinamides, a class of mGluR4 PAMs, starting from this compound.

mGluR4_PAM_Synthesis Start This compound Step1 Activation of Carboxylic Acid Start->Step1 SOCl2 or Oxalyl Chloride Step2 Amide Coupling Step1->Step2 4-Aminoacetanilide, Base End N-(4-acetamido)phenylpicolinamide (mGluR4 PAM) Step2->End

Caption: General synthetic workflow for an mGluR4 PAM.

This protocol provides a general procedure for the synthesis of an N-aryl-4-methylpicolinamide derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • A substituted aniline (e.g., 4-aminoacetanilide)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound in an anhydrous aprotic solvent. Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or disappearance of starting material). Remove the excess reagent and solvent under reduced pressure.

  • Amide Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent. In a separate flask, dissolve the substituted aniline and the non-nucleophilic base in the same solvent. Slowly add the solution of the acid chloride to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Workup and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Role as a Bidentate Ligand in Coordination Chemistry

The picolinic acid moiety, with its pyridine nitrogen and carboxylate group, acts as an efficient bidentate chelating ligand for a variety of metal ions.[14][15][16][17][18] This property is of interest in the development of metal-based therapeutics, catalysts, and materials. The methyl group at the 4-position can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the stability and reactivity of the resulting metal complexes.

Conclusion

This compound is a chemically versatile and commercially important molecule with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis from 4-picoline, coupled with its utility as a key building block for pharmacologically active compounds such as mGluR4 modulators, underscores its importance for researchers in drug discovery and development. The detailed information on its synthesis, characterization, and applications provided in this guide serves as a valuable resource for scientists working with this compound.

References

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  • Williams, R., et al. (2012). Synthesis and SAR of a novel metabotropic glutamate receptor 4 (mGlu4)
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An In-Depth Technical Guide to 4-Methylpyridine-2-carboxylic Acid: Synthesis, Applications, and Core Principles for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 4-methylpyridine-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its strategic application in the creation of novel therapeutics. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-methylpyridine-2-carboxylic acid .[1] A common synonym is 4-methylpicolinic acid.[1][2]

Core Compound Characteristics

4-Methylpyridine-2-carboxylic acid is a substituted pyridine derivative with a carboxylic acid group at the 2-position and a methyl group at the 4-position. This substitution pattern imparts specific electronic and steric properties that are advantageous for molecular recognition by biological targets.

PropertyValueSource
IUPAC Name 4-methylpyridine-2-carboxylic acid[1]
Synonyms This compound[1][2]
CAS Number 4021-08-3[2][3]
Molecular Formula C₇H₇NO₂[2][3]
Molecular Weight 137.14 g/mol [2][3]
Melting Point 139 °C[3]
Appearance White to light yellow crystalline powder

Strategic Synthesis of 4-Methylpyridine-2-carboxylic Acid

The synthesis of 4-methylpyridine-2-carboxylic acid can be approached through several strategic routes. The choice of method often depends on the available starting materials, scalability, and desired purity. Two common and effective methods are detailed below: Grignard carboxylation and oxidation of 2,4-lutidine.

Method 1: Grignard Reaction and Carboxylation

This robust method involves the formation of a Grignard reagent from a halogenated pyridine precursor, followed by quenching with solid carbon dioxide (dry ice).[4] This approach is particularly useful for its reliability and scalability.[4]

Experimental Protocol:

Part 1: Grignard Reagent Formation [4]

  • Preparation: A three-neck round-bottom flask is equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. All glassware must be rigorously dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Magnesium turnings are placed in the flask, followed by a crystal of iodine to activate the magnesium surface. Anhydrous diethyl ether or tetrahydrofuran (THF) is added to cover the magnesium.

  • Addition: A solution of 2-bromo-4-methylpyridine in the anhydrous solvent is added to the dropping funnel. A small portion is introduced to the magnesium suspension to initiate the reaction, evidenced by gentle bubbling and a slight exotherm.

  • Reflux: The remaining 2-bromo-4-methylpyridine solution is added dropwise to maintain a gentle reflux. Upon completion of the addition, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Carboxylation and Product Isolation [4]

  • Reaction: The Grignard reagent is cooled in a dry ice/acetone bath. Crushed dry ice is added portion-wise to the cooled solution.

  • Quenching: After the addition of dry ice, the reaction is allowed to warm to room temperature, and then quenched by the slow addition of 6 M hydrochloric acid.

  • Extraction: The aqueous layer is separated and extracted multiple times with ethyl acetate. The combined organic layers are then washed with a saturated aqueous sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

  • Isolation: The aqueous bicarbonate layer is re-acidified with 6 M HCl to precipitate the 4-methylpyridine-2-carboxylic acid.

  • Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation & Isolation 2-bromo-4-methylpyridine 2-bromo-4-methylpyridine Grignard_Formation Grignard Formation (Anhydrous Ether/THF) 2-bromo-4-methylpyridine->Grignard_Formation Mg_I2 Mg, I₂ Mg_I2->Grignard_Formation Grignard_Reagent 4-Methyl-2-pyridylmagnesium bromide Grignard_Formation->Grignard_Reagent Carboxylation Carboxylation Grignard_Reagent->Carboxylation CO2 CO₂ (Dry Ice) CO2->Carboxylation Acid_Workup Acidic Workup (HCl) Carboxylation->Acid_Workup Final_Product 4-Methylpyridine- 2-carboxylic acid Acid_Workup->Final_Product

Caption: Grignard synthesis of 4-methylpyridine-2-carboxylic acid.

Method 2: Oxidation of 2,4-Lutidine

The oxidation of the methyl group at the 2-position of 2,4-lutidine (2,4-dimethylpyridine) is a common and direct route to 4-methylpyridine-2-carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO₄) are typically employed. While conceptually straightforward, this reaction requires careful control of conditions to achieve selective oxidation and good yields.

Experimental Protocol (Conceptual):

  • Setup: 2,4-lutidine is dissolved in an aqueous solution, often with a co-solvent. The reaction vessel is equipped with a condenser and a dropping funnel.

  • Oxidation: A solution of potassium permanganate is added portion-wise to the heated 2,4-lutidine solution. The reaction is highly exothermic and requires careful temperature control.

  • Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the manganese dioxide byproduct is removed by filtration.

  • Isolation: The filtrate is acidified to precipitate the carboxylic acid, which is then collected by filtration and purified by recrystallization.

Applications in Drug Development and Medicinal Chemistry

The pyridine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a bidentate chelator and engage in hydrogen bonding and aromatic interactions with biological targets. The addition of the 4-methyl group provides a valuable handle for modulating lipophilicity, metabolic stability, and target engagement.

As a Key Building Block for Piperidine Derivatives

4-Methylpyridine-2-carboxylic acid serves as a crucial starting material in the synthesis of more complex chiral molecules. For instance, it is used in the preparation of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.[5] This synthesis involves the hydrogenation of the pyridine ring to a piperidine, followed by esterification and chiral resolution.[5] Such piperidine derivatives are important scaffolds in the development of various therapeutic agents.

Piperidine_Synthesis Start 4-Methylpyridine- 2-carboxylic acid Hydrogenation Hydrogenation Start->Hydrogenation Piperidine_Intermediate 4-Methyl-2- piperidinecarboxylic acid Hydrogenation->Piperidine_Intermediate Esterification Esterification Piperidine_Intermediate->Esterification Ester_Intermediate Ester Derivative Esterification->Ester_Intermediate Resolution Chiral Resolution Ester_Intermediate->Resolution Final (2R, 4R)-4-Methyl-2- piperidinecarboxylic acid Resolution->Final

Caption: Synthesis of a chiral piperidine derivative.

In the Development of Novel Cancer Therapeutics

Derivatives of pyridine-2-carboxylic acid have been identified as promising candidates for cancer therapy. Research has shown that certain phenyl-pyridine-2-carboxylic acid derivatives act as cell cycle inhibitors, demonstrating selective cytotoxicity towards cancer cells over normal proliferating cells.[6] These compounds induce cell cycle arrest in mitosis, leading to apoptosis.[6] One such derivative, Ro 41-4439, showed significant inhibition of tumor growth in preclinical models.[6]

Furthermore, the pyridine core is integral to the design of cyclin-dependent kinase 2 (CDK2) inhibitors.[7] Pyrazolo[3,4-b]pyridine frameworks, which can be synthesized from pyridine precursors, are a promising scaffold for developing potent and selective CDK2 inhibitors for cancer treatment.[7]

Safety and Handling

4-Methylpyridine-2-carboxylic acid is classified as an irritant.[1] It is known to cause serious eye irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses and gloves. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-Methylpyridine-2-carboxylic acid is a versatile and valuable building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the strategic importance of the substituted pyridine scaffold make it a key component in the development of novel therapeutics, particularly in the areas of oncology and neurology. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals.

References

  • Google Patents. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • Stenutz. 4-methylpyridine-2-carboxylic acid. [Link]

  • PubChem. 4-Methylpyridine-2-carboxylic acid. [Link]

  • PubMed. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. [Link]

  • MDPI. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]

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physical and chemical properties of 4-Methylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylpicolinic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a substituted pyridine carboxylic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structural features, combining the aromaticity of the pyridine ring with the functionality of a carboxylic acid and a methyl group, make it a versatile building block for the synthesis of novel compounds with diverse applications. This guide provides a comprehensive overview of the core , offering insights into its molecular structure, spectral characteristics, and reactivity. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug discovery and development, enabling a deeper understanding of this important chemical entity.

Molecular Structure and Physicochemical Properties

This compound, also known as 4-methylpyridine-2-carboxylic acid, possesses a pyridine ring substituted with a carboxylic acid at the 2-position and a methyl group at the 4-position. This arrangement imparts a unique combination of acidic and basic properties, as well as the potential for various chemical transformations.

Key Physicochemical Data

A summary of the core physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4021-08-3[1]
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 137-141 °C[3][4]
Boiling Point 307.4 ± 22.0 °C (Predicted)[3][4]
Solubility Soluble in water and polar organic solvents
pKa ~5.2 (Predicted for the carboxylic acid)
Molecular Structure Visualization

The structural formula of this compound is depicted in the following diagram, generated using Graphviz. The diagram illustrates the spatial arrangement of the atoms and the key functional groups.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare standard and sample solutions (e.g., 1 mg/mL in mobile phase) instrument_setup Equilibrate HPLC system with mobile phase prep_sample->instrument_setup prep_mobile Prepare and degas mobile phase (e.g., Acetonitrile:Water with 0.1% TFA) prep_mobile->instrument_setup injection Inject sample/standard onto analytical column (e.g., C18 column) instrument_setup->injection separation Isocratic or gradient elution injection->separation detection Detect eluting compounds (e.g., UV detector at 254 nm) separation->detection integration Integrate peak areas in the chromatogram detection->integration calculation Calculate purity based on the area percent of the main peak integration->calculation

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as an irritant and may cause skin, eye, and respiratory irritation. For detailed safety information, refer to the Safety Data Sheet (SDS). [3]Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile chemical compound with a well-defined set of physical and chemical properties. Its unique molecular architecture makes it a valuable tool for researchers and scientists in the field of drug discovery and development. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and beyond.

References

  • Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. (n.d.). Google Patents.
  • 4-Methylpyridine-2-carboxylic acid | C7H7NO2. (n.d.). PubChem. Retrieved from [Link]

  • Picolinic acid methyl ester. (n.d.). SpectraBase. Retrieved from [Link]

  • The Significance of N-methylpicolinamides in the Development of Anticancer Therapeutics: Synthesis and Structure-Activity Relationship (SAR) Studies. (2019). PubMed. Retrieved from [Link]

  • The Role of 4-Aminopicolinic Acid in Advancing Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O)... (n.d.). ResearchGate. Retrieved from [Link]

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4-Methylpicolinic Acid: A Versatile Heterocyclic Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Picolinate Scaffold

Picolinic acid and its derivatives are recognized as "privileged" structural motifs within the landscape of medicinal chemistry and materials science.[1] The strategic placement of a carboxylic acid on a pyridine ring at the 2-position creates a powerful bidentate chelating agent and a versatile synthetic handle. The introduction of a methyl group at the 4-position, yielding 4-methylpicolinic acid (also known as 4-methylpyridine-2-carboxylic acid), subtly modulates the electronic and steric properties of this scaffold, offering unique advantages in the design of novel pharmaceuticals, functional materials, and catalysts. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its application as a sophisticated building block in modern organic and inorganic chemistry.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective use in synthesis. This compound is a white to light yellow crystalline solid. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 4021-08-3[2]
Molecular Formula C₇H₇NO₂[2]
Molecular Weight 137.14 g/mol [2]
Appearance White to light yellow powder/crystal[3]
Purity >98.0% (typically by HPLC)[3]
Melting Point 137.0 to 141.0 °C[3]
Storage Keep in a dark place, sealed in dry, room temperature conditions.

Safety and Handling: this compound is classified as a warning-level hazard, with hazard statements indicating it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Detailed Protocol

The most common and economically viable route to this compound is the selective oxidation of the methyl group at the 2-position of 2,4-lutidine (2,4-dimethylpyridine). The methyl group at the 2-position is more susceptible to oxidation due to the influence of the adjacent nitrogen atom. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation. The following protocol is adapted from a well-established procedure for the oxidation of α-picoline.[4][5]

Reaction Scheme: Oxidation of 2,4-Lutidine

Synthesis of this compound Lutidine 2,4-Lutidine Product This compound Lutidine->Product Oxidation KMnO4 KMnO₄ H2O H₂O, Heat

Caption: Oxidation of 2,4-Lutidine to this compound.

Step-by-Step Experimental Protocol

Materials:

  • 2,4-Lutidine

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • 95% Ethanol

  • Dry ether

  • 5-L three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Steam bath or heating mantle

  • Large Buchner funnel and filter flask

Procedure:

  • Initial Setup: In a 5-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 2.5 L of deionized water and 107.15 g (1.0 mole) of 2,4-lutidine.

  • First Portion of Oxidant: While stirring, add 158 g (1.0 mole) of potassium permanganate to the mixture.

  • Heating: Heat the reaction mixture on a steam bath. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. This typically takes about 1-2 hours.

  • Second Portion of Oxidant: Once the purple color has faded, add a second 158 g portion of potassium permanganate. To facilitate stirring, add an additional 500 mL of water.

  • Continued Reaction: Continue heating and stirring until the permanganate color is completely discharged, which may take an additional 2-3 hours.

  • Work-up - Filtration: Allow the mixture to cool slightly, then filter the precipitated manganese dioxide using a large Buchner funnel. Wash the filter cake thoroughly with 1 L of hot water to ensure all the product is collected in the filtrate.

  • Work-up - Concentration and Acidification: Concentrate the clear filtrate under reduced pressure to a volume of approximately 300-400 mL. If any further precipitate forms, filter the solution again. Acidify the concentrated solution to Congo red with concentrated hydrochloric acid.

  • Work-up - Isolation: Evaporate the acidified solution to dryness under reduced pressure. The solid residue is the hydrochloride salt of this compound mixed with potassium chloride.

  • Purification: Reflux the solid residue with 500 mL of 95% ethanol for one hour and filter. Repeat the extraction with another 250 mL of 95% ethanol. Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until crystals of the hydrochloride salt begin to separate. Add an equal volume of dry ether to the warm ethanolic solution to complete the precipitation.

  • Final Product: Cool the mixture and filter the crystallized this compound hydrochloride. The free acid can be obtained by careful neutralization.

Causality Behind Experimental Choices:

  • Portion-wise addition of KMnO₄: This is done to control the exothermic reaction and to ensure the complete oxidation of the starting material.

  • Washing the MnO₂ cake with hot water: this compound and its potassium salt are soluble in water, especially when hot. This step is crucial for maximizing the yield.

  • Conversion to the hydrochloride salt: This facilitates the separation from inorganic salts (KCl) due to differential solubility in ethanol.

This compound as a Heterocyclic Building Block

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with desirable biological or material properties.

Application in Pharmaceutical Synthesis: Intermediate for Argatroban

A notable application of this compound is as a starting material for the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. This chiral piperidine derivative is a key intermediate in the synthesis of Argatroban, a direct thrombin inhibitor used as an anticoagulant.[6]

Synthetic Workflow:

Argatroban_Intermediate_Synthesis cluster_0 Core Transformation 4-MPA This compound Piperidine (4R)-4-methyl-2- piperidinecarboxylic acid 4-MPA->Piperidine Hydrogenation (Reduction) Argatroban_Int (2R, 4R)-4-methyl-2- piperidinecarboxylic acid (Argatroban Intermediate) Piperidine->Argatroban_Int Chiral Resolution

Caption: Synthesis of a key Argatroban intermediate from this compound.

The synthesis involves the hydrogenation of the pyridine ring of this compound to form the corresponding piperidine. This is typically achieved using a catalyst such as platinum oxide or rhodium on carbon under hydrogen pressure. The resulting racemic mixture of cis and trans isomers is then subjected to esterification followed by chiral resolution, often using a chiral acid like D-tartaric acid or mandelic acid, to isolate the desired (2R, 4R)-isomer.[6]

Derivatization via Sonogashira Coupling

The picolinic acid scaffold can be further functionalized using modern cross-coupling reactions. For instance, a halogenated derivative of this compound can undergo a Sonogashira coupling with a terminal alkyne to introduce a carbon-carbon triple bond. This reaction is a powerful tool for extending the molecular framework and accessing novel chemical space.

Generalized Sonogashira Coupling Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions start Halogenated 4-Methylpicolinate (e.g., 4-chloro or 4-bromo) product Alkynyl-Substituted 4-Methylpicolinate start->product alkyne Terminal Alkyne (R-C≡CH) alkyne->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product cocatalyst Cu(I) Cocatalyst (e.g., CuI) cocatalyst->product base Base (e.g., Et₃N) base->product

Caption: Sonogashira coupling for derivatization of the 4-methylpicolinate scaffold.

General Protocol for Sonogashira Coupling:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the halogenated 4-methylpicolinate derivative, a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 2-10 mol%).

  • Solvent and Reagents: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Upon completion, the reaction is typically quenched with water or saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

This methodology opens the door to a wide array of derivatives with potential applications as enzyme inhibitors or functional materials.

This compound in Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen of the deprotonated carboxylate group of this compound form a stable five-membered chelate ring with metal ions.[7][8] This bidentate coordination mode is fundamental to its role as a ligand in coordination chemistry. The resulting metal complexes have applications in catalysis, materials science, and as potential therapeutic agents.

Coordination Mode of 4-Methylpicolinate:

Caption: Bidentate (N,O) chelation of a metal ion by 4-methylpicolinate.

The synthesis of these complexes is often straightforward, involving the reaction of a metal salt with this compound in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid.[8] The resulting complexes can be characterized by various spectroscopic techniques, including:

  • FT-IR Spectroscopy: The coordination of the carboxylate group to the metal center is evidenced by a shift in the C=O stretching frequency compared to the free ligand. The appearance of new bands at lower frequencies can be attributed to M-O and M-N stretching vibrations.[8]

  • UV-Vis Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion.

  • NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR can confirm the structure of the ligand within the complex.

Biological Activity and Structure-Activity Relationships (SAR)

Picolinic acid derivatives are known to exhibit a wide range of biological activities, including herbicidal, anticancer, and enzyme inhibitory effects.[1][9] The substitution pattern on the picolinic acid core is crucial for tuning this activity.

Enzyme Inhibition

Derivatives of picolinic acid have been investigated as inhibitors of various enzymes, including cholinesterases, which are relevant targets in the treatment of Alzheimer's disease. The inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC₅₀), is highly dependent on the nature and position of substituents.

Illustrative IC₅₀ Data for Picolinamide Derivatives as Cholinesterase Inhibitors

CompoundTarget EnzymeIC₅₀ (µM)Reference
Picolinamide Derivative 7aAcetylcholinesterase (AChE)2.49 ± 0.19
Picolinamide Derivative 7aButyrylcholinesterase (BChE)>250
Halauxifen-methylAuxin-signaling F-box protein 5 (AFB5)0.0022[1]
Picolinate Derivative V-7Auxin-signaling F-box protein 5 (AFB5)0.000049[1]

Note: The data for picolinamide derivative 7a and the AFB5 inhibitors are for structurally related picolinic acid derivatives and serve to illustrate the potential for potent biological activity within this class of compounds.

Structure-Activity Relationship Insights:

  • Substitution Position: Studies on picolinamide derivatives have shown that the position of substituents dramatically influences inhibitory activity and selectivity. For example, in a series of cholinesterase inhibitors, a dimethylamine side chain at a specific position on the amide portion led to the most potent and selective AChE inhibitor.

  • The Role of the 4-Methyl Group: While specific SAR studies on the 4-methyl group of picolinic acid are less common, it is understood that such a group can influence activity by:

    • Increasing Lipophilicity: This can enhance membrane permeability and access to the target site.

    • Steric Effects: The methyl group can orient the molecule within a binding pocket to achieve a more favorable interaction.

    • Electronic Effects: The electron-donating nature of the methyl group can modulate the pKa of the pyridine nitrogen and the carboxylate, influencing binding affinity.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block. Its straightforward synthesis from readily available starting materials, combined with its rich and adaptable reactivity, makes it an attractive scaffold for the development of new molecules in the pharmaceutical and material science sectors. The ability of the picolinate core to act as a robust chelating ligand, coupled with the subtle yet significant influence of the 4-methyl group, provides chemists with a powerful tool for molecular design. As the demand for novel, high-performance chemical entities continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in driving innovation.

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The Multifaceted Role of 4-Methylpicolinic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Methylpicolinic acid, a substituted pyridine carboxylic acid, has emerged as a versatile and valuable molecule in the arsenal of synthetic organic chemists. Beyond its foundational use as a building block, its unique electronic and steric properties make it an effective ancillary ligand in transition metal catalysis and a powerful directing group in C-H functionalization reactions. This guide provides a comprehensive technical overview of the applications of this compound, delving into the mechanistic underpinnings of its utility and offering practical insights for its application in the synthesis of complex organic molecules, with a particular focus on palladium-catalyzed cross-coupling reactions and C-H activation strategies.

Introduction: The Strategic Value of the Picolinic Acid Scaffold

Picolinic acids, characterized by a carboxylic acid at the 2-position of a pyridine ring, possess a bidentate N,O-chelation motif that is highly effective in coordinating with transition metals. This chelation enhances the stability and modulates the reactivity of the metal center, a critical aspect in designing efficient catalytic cycles. The introduction of a methyl group at the 4-position, as in this compound, subtly alters the electronic and steric environment of the ligand, offering a handle for fine-tuning catalytic performance. This guide will explore the practical implications of these features in key synthetic transformations.

This compound as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] The performance of these reactions is critically dependent on the nature of the ligands coordinated to the palladium center.[2] this compound and its derivatives can serve as effective ancillary ligands, influencing the stability of catalytic intermediates and the rates of key elementary steps such as oxidative addition and reductive elimination.

The Suzuki-Miyaura Coupling: A Biaryl Synthesis Staple

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate, is a premier method for the synthesis of biaryls and conjugated systems.[3] The general mechanism involves a Pd(0)/Pd(II) catalytic cycle.[4][5][6]

Mechanistic Rationale for this compound's Role:

The nitrogen and oxygen atoms of this compound can coordinate to the palladium center, forming a stable five-membered ring. This chelation can:

  • Stabilize the active Pd(0) species: Preventing palladium black precipitation and catalyst deactivation.

  • Facilitate oxidative addition: By modulating the electron density at the palladium center.

  • Influence the rate of transmetalation and reductive elimination: The steric and electronic properties of the methyl group can impact the geometry of the transition states in these key steps.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

While a specific protocol for this compound as a ligand is not extensively documented, the following procedure for a related pyridine-based system provides a representative workflow for researchers.[7][8]

Parameter Condition Rationale
Palladium Precursor Pd(OAc)₂ (2 mol%)A common and air-stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.
Ligand This compound (4 mol%)Acts as a stabilizing and activating ligand for the palladium catalyst.
Aryl Halide 1 equivalentThe electrophilic coupling partner.
Arylboronic Acid 1.5 equivalentsThe nucleophilic coupling partner; a slight excess ensures complete consumption of the aryl halide.
Base K₂CO₃ (2 equivalents)Essential for the transmetalation step, activating the boronic acid.
Solvent Toluene/H₂O (4:1)A biphasic system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary thermal energy to drive the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, this compound, and K₂CO₃.

  • Add the aryl halide and arylboronic acid.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Heck Reaction: Olefin Functionalization

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[9][10] It is a powerful tool for the synthesis of substituted alkenes.

Mechanistic Considerations with this compound:

In the Heck reaction, a picolinic acid-derived ligand like this compound can influence the regioselectivity and efficiency of the migratory insertion of the olefin into the Pd-C bond and the subsequent β-hydride elimination. A recent study demonstrated the use of a nano-Pd(0) picolinic acid complex as a highly efficient and reusable heterogeneous catalyst for the Heck reaction under solvent-free conditions, showcasing the practical utility of this ligand scaffold.[11]

Workflow for a Heterogeneous Heck Reaction:

Heck_Workflow A Catalyst Preparation: Nano-Pd(0) picolinic acid complex on aminoclay support B Reaction Setup: Aryl halide, alkene, base, and catalyst in a reaction vessel A->B Add C Reaction: Heating under solvent-free conditions B->C Heat D Workup: Filtration to recover the heterogeneous catalyst C->D Cool & Filter E Purification: Purification of the product from the filtrate D->E Purify

Caption: Workflow for a heterogeneous Heck reaction using a picolinic acid-functionalized catalyst.

The Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[12][13][14] Pyridine-based ligands have been shown to be effective in forming active catalysts for Sonogashira couplings.[12]

Role of this compound in the Catalytic Cycle:

The bidentate nature of this compound can stabilize the palladium center throughout the catalytic cycle, which involves both palladium and copper intermediates.[12][14] This stabilization is crucial for achieving high yields and preventing side reactions.

Catalytic Cycle of the Sonogashira Coupling:

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_Alkyne R-Pd(II)L₂-C≡CR' PdII_RX->PdII_Alkyne Transmetalation (+ Cu-C≡CR') PdII_Alkyne->Pd0 Product R-C≡CR' PdII_Alkyne->Product Reductive Elimination CuI Cu(I)X Cu_Alkyne Cu(I)-C≡CR' Cu_Alkyne->CuI Transmetalation Alkyne H-C≡CR' Alkyne->Cu_Alkyne + CuI, Base Base Base

Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

This compound as a Directing Group in C-H Functionalization

A paradigm shift in organic synthesis has been the development of C-H activation/functionalization reactions, which allow for the direct conversion of C-H bonds into new chemical bonds.[15][16] Directing groups are crucial for achieving regioselectivity in these transformations.[17] The picolinamide moiety, derived from picolinic acid, is a well-established and effective directing group in palladium-catalyzed C-H functionalization.

Mechanism of Directed C-H Activation:

The nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide (formed from this compound) coordinate to the palladium catalyst, forming a stable palladacycle. This brings the metal center in close proximity to a specific C-H bond, enabling its selective activation.

Logical Flow of Directed C-H Functionalization:

CH_Activation_Flow A Substrate with 4-Methylpicolinamide Directing Group B Coordination of Directing Group to Pd(II) Catalyst A->B C Concerted Metalation- Deprotonation (CMD) - C-H Bond Cleavage - Formation of Palladacycle B->C D Reaction with Coupling Partner (e.g., Aryl Halide) C->D E Reductive Elimination to Form C-C Bond D->E F Product with New Functional Group E->F

Caption: Logical flow diagram for a palladium-catalyzed C-H functionalization directed by a picolinamide group.

Application in the Synthesis of Pharmaceutical Intermediates

The strategic importance of this compound is underscored by its use in the synthesis of pharmaceutical intermediates. For instance, it serves as a key starting material in the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, a valuable chiral building block.[18] This highlights the practical applicability of this compound in medicinal chemistry and drug development. Furthermore, picolinic acid derivatives are intermediates in the synthesis of compounds used for treating respiratory disorders.[3]

Conclusion and Future Outlook

This compound is a powerful and versatile tool in organic synthesis. Its ability to act as both a robust ancillary ligand and an efficient directing group provides chemists with a wide range of strategic options for the construction of complex molecular architectures. While its full potential is still being explored, the principles outlined in this guide demonstrate its significant utility in palladium-catalyzed cross-coupling reactions and C-H functionalization. Future research will likely focus on the development of novel catalytic systems based on this compound and its derivatives with enhanced reactivity, selectivity, and broader substrate scope, further solidifying its role as a key player in the advancement of synthetic chemistry.

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A Technical Guide to the Discovery and History of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, an endogenous metabolite of the essential amino acid L-tryptophan, has traversed a remarkable scientific journey from a metabolic curiosity to a versatile scaffold in medicinal chemistry.[1][2] Initially identified for its potent metal-chelating properties, its derivatives have since been explored for a wide array of therapeutic applications, ranging from nutritional supplements to novel antiviral and anticonvulsant agents.[3][4][5] This guide provides an in-depth exploration of the historical milestones in the discovery of picolinic acid and its derivatives, detailing the evolution of our understanding of their physiological roles and therapeutic potential. We will examine the key scientific insights and experimental methodologies that have shaped this field, offering a comprehensive resource for professionals engaged in drug discovery and development.

The Foundational Discovery: From Tryptophan Metabolism to a Unique Molecule

Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring organic compound distinguished by a carboxylic acid group at the 2-position of a pyridine ring.[6] Its story begins not as a synthetic compound, but as a product of endogenous metabolism. It is synthesized in the body via the kynurenine pathway, which is responsible for the catabolism of over 95% of L-tryptophan.[1][7]

The initial inklings of its existence emerged from studies of tryptophan metabolism. Alan Mehler was the first to postulate that picolinic acid was a metabolic product of the kynurenine pathway.[1] He identified an enzymatic reaction that diverted a key intermediate, aminocarboxymuconate semialdehyde, towards the synthesis of picolinic acid, thereby competing with the pathway leading to quinolinic acid and ultimately the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1] This discovery raised fundamental questions that continue to drive research today: Is picolinic acid a simple metabolic byproduct, or does it serve a distinct physiological function?[1]

Long before its metabolic pathway was elucidated, the chelating properties of picolinic acid were recognized. In 1879, Weidel first reported its ability to efficiently chelate copper and iron.[1] This characteristic would later become a central theme in the development of its most famous derivative.

The Kynurenine Pathway: The Biosynthetic Origin of Picolinic Acid

To appreciate the context of picolinic acid derivatives, one must first understand their origin. The kynurenine pathway is a cascade of enzymatic reactions that breaks down tryptophan. This pathway is crucial not only for producing NAD+ but also for generating a host of neuroactive and immunomodulatory molecules.[1][7]

The pathway begins with the rate-limiting conversion of tryptophan to N-formylkynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[1] Following a series of steps, the pathway reaches a critical branch point at 2-amino-3-carboxymuconate-semialdehyde (ACMS). From here, the molecule can either undergo non-enzymatic cyclization to form quinolinic acid (a neurotoxin and NMDA receptor agonist) or be enzymatically converted to picolinic acid by the enzyme ACMSD (aminocarboxymuconate semialdehyde decarboxylase).[1] This balance between the production of neuroprotective picolinic acid and neurotoxic quinolinic acid is a subject of intense research, particularly in the context of neuroinflammatory and neurodegenerative diseases.[7]

Kynurenine_Pathway TRP L-Tryptophan KYN Kynurenine TRP->KYN IDO/TDO 3HK 3-Hydroxykynurenine KYN->3HK ACMS 2-amino-3-carboxymuconate semialdehyde (ACMS) 3HK->ACMS QUIN Quinolinic Acid (Neurotoxic) ACMS->QUIN Non-enzymatic cyclization PIC Picolinic Acid (Neuroprotective) ACMS->PIC ACMSD (Enzymatic) NAD NAD+ QUIN->NAD

Caption: The Kynurenine Pathway branch point leading to Picolinic Acid.

From Endogenous Molecule to Therapeutic Agent: The Evolution of Derivatives

The journey from understanding picolinic acid's natural role to designing synthetic derivatives for therapeutic use has been driven by its unique chemical properties, primarily its ability to act as a bidentate chelating agent.[6]

The Rise of Mineral Picolinates

The most widely recognized application of picolinic acid is in nutritional supplementation. Capitalizing on its ability to chelate divalent and trivalent metal ions like chromium, zinc, manganese, copper, and iron, picolinic acid was proposed to enhance the bioavailability of these essential minerals.[1][6]

This led to the development and commercialization of Chromium Picolinate . The hypothesis, championed by researchers like Gary Evans, was that picolinic acid, being a natural metabolite, would act as a shuttle to facilitate the absorption of chromium through the small intestine.[6] Chromium picolinate subsequently became a popular supplement for its purported effects on insulin action and metabolic health.[4] Similarly, zinc picolinate was developed based on the same principle of enhanced absorption.

Expansion into Modern Medicinal Chemistry

The picolinate scaffold has proven to be a "privileged" structure in drug discovery, forming the backbone of numerous compounds investigated for a wide range of diseases.[8] Medicinal chemists leverage the pyridine ring and its carboxylic acid handle to synthesize derivatives with tailored properties.

  • Anticonvulsants: Researchers have synthesized novel amides of picolinic acid to develop potent anticonvulsant agents. For example, picolinic acid 2-fluorobenzylamide (Pic-2-F-BZA) was identified as a highly effective compound in preclinical screening programs, demonstrating the scaffold's potential in treating seizure disorders.[5]

  • Enzyme Inhibitors: Picolinic acid derivatives have been successfully developed as inhibitors for various enzymes. Clinically investigated drug candidates like Verubecestat (a BACE1 inhibitor for Alzheimer's disease) and Avoralstat (a plasma kallikrein inhibitor) feature the picolinate motif, highlighting its versatility in targeting specific enzyme active sites.[8]

  • Antivirals: Recent groundbreaking research has revealed the broad-spectrum antiviral activity of picolinic acid itself. Studies have shown it can block the entry of a wide range of enveloped viruses, including SARS-CoV-2 and influenza A virus, by inhibiting the fusion of the viral envelope with the host cell membrane.[3][9] This discovery has opened new avenues for developing picolinate-based anti-infectives that target a host-derived component of the virus, potentially reducing the risk of drug resistance.[3]

  • Intermediates in Complex Synthesis: Advanced picolinic acid derivatives serve as crucial intermediates in the synthesis of complex pharmaceutical agents. For instance, substituted picolinic acids are used in the multi-step process to create drugs for respiratory disorders.[10]

Key Derivative/Application Primary Area of Development Underlying Principle/Mechanism Historical Context
Chromium Picolinate Nutritional SupplementEnhanced mineral bioavailability via chelationLate 20th Century
Zinc Picolinate Nutritional SupplementEnhanced mineral bioavailability via chelationLate 20th Century
Picolinic Acid Amides Anticonvulsant Drug DiscoveryStructure-Activity Relationship (SAR) studies for CNS targetsEarly 21st Century
Verubecestat, Avoralstat Enzyme Inhibition (e.g., BACE1)Scaffold for designing specific enzyme active site binders21st Century Drug Development
Picolinic Acid (as antiviral) Anti-infectiveInhibition of viral envelope-host membrane fusion2020s (COVID-19 era research)

Key Methodologies in the History of Picolinic Acid Research

The advancement of our knowledge of picolinic acid and its derivatives is intrinsically linked to the development of chemical and analytical techniques.

Synthesis and Isolation

Historically, the preparation of picolinic acid involved the oxidation of its precursor, α-picoline (2-methylpyridine), using strong oxidizing agents like potassium permanganate (KMnO₄).[11][12] The isolation and purification process was often tedious, requiring separation from manganese compounds and other impurities. Early methods involved forming an insoluble copper salt of picolinic acid, isolating it, and then regenerating the free acid by treating the salt with hydrogen sulfide.[13]

Representative Historical Protocol: Oxidation of α-Picoline

This protocol is an illustrative summary of historical methods and should not be performed without a contemporary safety assessment and proper laboratory procedures.

  • Reaction Setup: A solution of α-picoline is prepared in water.

  • Oxidation: A solution of potassium permanganate is added portion-wise to the α-picoline solution while controlling the temperature of the exothermic reaction.

  • Quenching & Filtration: After the reaction is complete, the resulting manganese dioxide precipitate is removed by filtration.

  • Isolation (as copper salt): The filtrate, containing potassium picolinate, is treated with a solution of copper sulfate. The insoluble copper picolinate precipitates out.

  • Purification: The copper picolinate is filtered, washed, and then suspended in water.

  • Liberation of Free Acid: Hydrogen sulfide gas is bubbled through the suspension, precipitating copper sulfide and leaving free picolinic acid in the solution.

  • Final Isolation: The copper sulfide is filtered off, and the aqueous filtrate is evaporated to dryness to yield crystalline picolinic acid.

Modern industrial production may utilize ammoxidation of 2-picoline followed by hydrolysis of the resulting nitrile, or direct oxidation with agents like nitric acid.[6]

Synthesis_Workflow Start α-Picoline (2-Methylpyridine) Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Filtration1 Filter MnO2 Oxidation->Filtration1 Filtrate Aqueous Filtrate (Potassium Picolinate) Filtration1->Filtrate Precipitation Add Copper Sulfate Filtrate->Precipitation CopperSalt Precipitate Copper Picolinate Precipitation->CopperSalt Filtration2 Filter & Wash Copper Salt CopperSalt->Filtration2 Liberation Decompose with H2S Filtration2->Liberation Filtration3 Filter Copper Sulfide Liberation->Filtration3 Evaporation Evaporate Filtrate Filtration3->Evaporation End Crystalline Picolinic Acid Evaporation->End

Caption: A generalized workflow for the historical synthesis of Picolinic Acid.

Conclusion and Future Perspectives

The history of picolinic acid is a testament to the scientific process, evolving from the characterization of a metabolic curiosity to the rational design of therapeutic agents. Its journey underscores the importance of understanding fundamental biochemistry, as the endogenous roles of picolinic acid—particularly its metal chelation and its position within the immunomodulatory kynurenine pathway—have directly inspired its therapeutic applications.

Today, research continues to uncover new roles for this remarkable molecule. Its recently discovered broad-spectrum antiviral activity presents an exciting frontier for combating existing and emerging viral threats.[3][9] Furthermore, as a privileged scaffold in medicinal chemistry, the picolinate structure will undoubtedly continue to serve as a foundational building block for the next generation of enzyme inhibitors, CNS agents, and other targeted therapies. The story of picolinic acid and its derivatives is far from over; it is a narrative continually being written in laboratories around the world.

References

  • Guillemin, G. J., & Brew, B. J. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71–79. [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved January 11, 2026, from [Link]

  • Guillemin, G. J., & Brew, B. J. (2009). The physiological action of picolinic Acid in the human brain. International Journal of Tryptophan Research, 2, 71-79. [Link]

  • Rivas, D., Baltasar-Fernandez, I., AlOkda, A., Al Saedi, A., Karasik, D., Van Raamsdonk, J. M., & Duque, G. (2025). Picolinic acid, a tryptophan metabolite, exhibits anabolic effects in muscle cells and improves lifespan and movement in C. elegans. Aging. [Link]

  • Fong, J., Giphart, J. E., Vorwald, V. M., & Reagan, J. K. (2020). Picolinic Acid, a Tryptophan Oxidation Product, does not Impact Bone Mineral Density but Increases Marrow Adiposity. JBMR Plus, 4(5), e10356. [Link]

  • Myint, A. M. (2020). The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(12), 4257. [Link]

  • The Times of India. (2023, July 18). Picolinic acid, a natural compound in humans, can block viruses like SARS-CoV2: IISc. The Times of India. [Link]

  • Grokipedia. (n.d.). Picolinic acid. Retrieved January 11, 2026, from [Link]

  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine, 4(7), 101115. [Link]

  • PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Quinolinic acid. Retrieved January 11, 2026, from [Link]

  • Singer, A. W., & McElvain, S. M. (1940). Picolinic acid hydrochloride. Organic Syntheses, 20, 79. [Link]

  • Paruszewski, R., Strupińska, M., Rostafińska-Suchar, G., & Stables, J. P. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701–704. [Link]

  • PrepChem.com. (n.d.). Synthesis of picolinic acid. Retrieved January 11, 2026, from [Link]

  • Wikidata. (n.d.). picolinic acid (Q416682). Retrieved January 11, 2026, from [Link]

  • Pohler, C. H. (1951). U.S. Patent No. 2,578,672. Washington, DC: U.S.
  • F. Hoffmann-La Roche AG. (2018). U.S. Patent No. 10,633,341. Washington, DC: U.S.

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Unlocking the Potential of 4-Methylpicolinic Acid: A Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Methylpicolinic acid, a substituted pyridinecarboxylic acid, represents a molecule of significant, yet largely untapped, potential. While the parent picolinic acid scaffold is a well-established privileged structure in medicinal and coordination chemistry, the specific influence of the C4-methyl group on the molecule's physicochemical properties, bioactivity, and coordination behavior remains an underexplored frontier. This technical guide provides a comprehensive overview of promising research avenues for this compound, designed for researchers, chemists, and drug development professionals. We will delve into three core areas: medicinal chemistry, coordination chemistry and materials science, and pharmacokinetics. For each area, we will present the core scientific rationale, propose detailed experimental workflows, and provide validated protocols to catalyze investigation into this promising compound.

Introduction to this compound: The Knowns and the Unknowns

This compound (also known as 4-methylpyridine-2-carboxylic acid) is a simple heterocyclic compound.[1] Its fundamental properties are cataloged, but its functional applications are poorly defined in the scientific literature, presenting a clear opportunity for novel discovery.

Core Physicochemical Properties
PropertyValueReference
CAS Number 4021-08-3[1]
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2]
Appearance White to light yellow solid (powder/crystal)
IUPAC Name 4-methylpyridine-2-carboxylic acid
Synonyms This compound[3]
The Picolinic Acid Scaffold: A Privileged Structure

Picolinic acid and its derivatives are ubiquitous in nature and pharmacology. It is a natural catabolite of the amino acid tryptophan in humans and plays a role in immunology and neurology.[4] As a bidentate chelating agent, it forms stable complexes with numerous metal ions, a property critical to its biological function and its utility in coordination chemistry.[5] The therapeutic landscape is rich with drugs derived from pyridine carboxylic acid isomers, targeting diseases from tuberculosis to cancer.[6] This history of biological relevance strongly suggests that substituted analogs like this compound are fertile ground for new discoveries.

The Significance of the 4-Methyl Group: A Working Hypothesis

The introduction of a methyl group at the 4-position of the pyridine ring is not a trivial modification. From a medicinal chemistry perspective, this substitution is hypothesized to:

  • Enhance Lipophilicity: The methyl group increases the molecule's lipophilicity compared to the parent picolinic acid, potentially improving membrane permeability and altering its pharmacokinetic profile.

  • Modify Metabolic Stability: The methyl group may block a potential site of metabolism (C-H oxidation) or introduce a new metabolic handle, thereby changing the compound's half-life and metabolite profile.

  • Tune Target Binding: The steric bulk and electronic effects of the methyl group can subtly alter the molecule's conformation and interaction with biological targets, potentially leading to improved potency or selectivity.

In coordination chemistry, the 4-methyl group can influence the electronic properties of the pyridine nitrogen and the steric environment around the metal center, leading to novel catalytic or material properties.

Research Area 1: Medicinal Chemistry and Drug Development

The vast body of research on picolinic acid derivatives in oncology, infectious disease, and enzyme inhibition provides a clear roadmap for investigating this compound as a novel scaffold or lead compound.[7][8][9]

Rationale: A Scaffold for Novel Therapeutics

Derivatives of the closely related N-methylpicolinamide-4-thiol have demonstrated potent, broad-spectrum anti-proliferative activities against various human cancer cell lines, with some compounds exceeding the potency of approved drugs like sorafenib.[8][10] Similarly, other picolinic acid derivatives have shown promise as inhibitors of metallo-β-lactamases, which are key drivers of antibiotic resistance.[11] These precedents strongly support the hypothesis that the this compound core can be elaborated to produce potent and selective therapeutic agents.

Potential Therapeutic Targets
  • Anticancer Agents: Novel derivatives could be designed to target key cancer-related enzymes. For instance, studies have shown that picolinamide derivatives can selectively inhibit Aurora-B kinase, a crucial regulator of cell division.[8][10] Other research highlights the induction of apoptosis in non-small cell lung cancer cells via ER stress.[7]

  • Enzyme Inhibitors: The picolinic acid structure is a known inhibitor of various enzymes.[9] The 4-methyl derivative could be explored as an inhibitor of histone demethylases (KDMs) or metallo-β-lactamases (e.g., NDM-1), offering potential treatments for cancer and bacterial infections, respectively.[9][11]

  • Antimicrobial Agents: Given the known antimicrobial and antifungal properties of the picolinic acid class, this compound and its derivatives warrant screening against a panel of pathogenic bacteria and fungi.[11]

Experimental Workflow: From Hit Identification to Lead Optimization

The logical progression from a starting scaffold to a drug candidate follows a well-defined path. The workflow below outlines a typical cascade for evaluating this compound and its derivatives.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Library Synthesis cluster_2 Phase 3: Lead Optimization a Primary Screening (this compound) b Target Identification (e.g., Kinase Panel) a->b c Synthesize Focused Library (Amide/Ester Derivatives) b->c d Structural Confirmation (NMR, LC-MS) c->d e In Vitro Potency Assays (IC50 Determination) d->e f Cell-Based Assays (e.g., MTT, Apoptosis) e->f g Preliminary ADME (Microsomal Stability) f->g G cluster_0 Synthesis cluster_1 Structural Characterization cluster_2 Property Evaluation a React Ligand with Metal Salt b Isolate & Purify (Crystallization) a->b c Single-Crystal X-ray Diffraction b->c d Spectroscopy (IR, NMR) c->d e Electrochemical Analysis (Cyclic Voltammetry) d->e f Photophysical Studies (UV-Vis, Fluorescence) e->f g Catalytic Activity Test f->g G cluster_0 In Vitro Screening cluster_1 Metabolite Identification cluster_2 In Vivo PK Study (Rodent) a Metabolic Stability (Liver Microsomes) b Plasma Protein Binding a->b c CYP450 Inhibition Assay b->c d Incubate with Hepatocytes c->d e LC-MS/MS Analysis d->e f Structure Elucidation of Metabolites e->f g IV and PO Dosing f->g h Serial Blood Sampling g->h i Quantify Drug Levels (LC-MS/MS) h->i j Calculate PK Parameters (t½, AUC, F%) i->j

Sources

A Researcher's Guide to 4-Methylpicolinic Acid: Safety and Handling Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-Methylpicolinic acid (CAS No: 4021-08-3). As a substituted picolinic acid, this compound is a valuable building block in pharmaceutical and materials science research. Adherence to rigorous safety protocols is not merely a matter of compliance but a foundational principle of scientific integrity, ensuring the well-being of laboratory personnel and the validity of experimental outcomes. This guide is structured to provide not just procedural steps, but the scientific rationale behind them.

Toxicological Profile and Hazard Identification

This compound is a solid organic compound that presents several key hazards requiring careful management. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[1]

A synthesized overview of its hazard classification according to the Globally Harmonized System (GHS) provides a clear imperative for the control measures outlined in this guide. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1][2]
Eye Irritation2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]
Acute Toxicity (Oral)4H302: Harmful if swallowed[4]

The causality behind these classifications lies in the acidic nature of the carboxyl group and the reactivity of the pyridine ring structure. Upon contact with moist tissues like the eyes, respiratory tract, or skin, the compound can cause inflammatory responses characterized by redness, itching, and pain.[1] Inhalation of fine dust can lead to irritation of the lungs and respiratory system.

Exposure Controls & Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental concept in laboratory safety. Engineering controls are the first and most effective line of defense, followed by administrative controls and, finally, Personal Protective Equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound, particularly in its powdered form, is a certified chemical fume hood.[5] This is non-negotiable. The rationale is to maintain airborne concentrations of the dust well below any potential exposure limits and prevent inhalation. The fume hood also provides a contained space in the event of a spill. General laboratory ventilation is insufficient to control fine particulates. Additionally, safety showers and eyewash stations must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the material and the procedure being performed.

  • Eye and Face Protection: Chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards are mandatory.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation, such as during bulk transfers.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.[5] It is critical to inspect gloves for any signs of degradation or perforation before each use. Gloves should be removed and disposed of properly after handling the chemical, and hands should be washed thoroughly.[5]

    • Lab Coat: A flame-retardant lab coat should be worn and kept buttoned to protect against skin contact.[5]

  • Respiratory Protection: When engineering controls are not sufficient to control airborne dust (e.g., during a large spill cleanup), a NIOSH-approved P95 or EU EN 143 P1 dust respirator is necessary.[5]

Safe Handling and Experimental Workflows

Adherence to a systematic workflow is essential for minimizing risk. The following protocols represent self-validating systems for common laboratory procedures involving this compound.

Protocol for Handling Solid Compound
  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is clear of clutter. Don appropriate PPE (goggles, nitrile gloves, lab coat).

  • Weighing: Conduct all weighing operations on a draft shield or within the fume hood to prevent dust dispersal. Use a spatula to carefully transfer the solid. Avoid creating dust clouds by handling the material gently.[7]

  • Transfer: If transferring to a reaction vessel, do so within the fume hood. Keep the container opening as close as possible to the receiving vessel to minimize the chance of spillage.

  • Post-Handling: Tightly close the source container immediately after use.[5] Decontaminate the spatula and weighing boat/paper according to waste disposal procedures. Wipe down the work surface with a damp cloth to collect any residual dust.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[6]

Protocol for Preparing a Solution
  • Preparation: Follow step 1 from the solid handling protocol.

  • Solvent Addition: Place the weighed this compound into the desired flask within the fume hood. Slowly add the solvent to the solid. This is a critical step; adding the solid to the solvent can increase the risk of splashing and dust generation.

  • Dissolution: Cap the flask and mix using a magnetic stirrer or gentle swirling. If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

  • Storage & Labeling: Once dissolved, the solution must be clearly labeled with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.

  • Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5] Keep it in a dark place, as some organic compounds can be light-sensitive.[4]

  • Incompatibilities: The most significant incompatibility is with strong oxidizing agents.[1] Contact between picolinic acid derivatives and strong oxidizers can lead to vigorous, potentially explosive reactions.[5] It should also be stored away from strong acids and bases.[5]

  • Segregation: Store this compound away from incompatible materials. Do not store it with food, drink, or other personal items.[6]

Emergency Procedures: A Validated Response System

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be familiar with these procedures and the location of emergency equipment.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air.[1][2] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[8]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water.[6] Never give anything by mouth to an unconscious person.[1] Call a poison control center or physician immediately.[8]

Spill Response Workflow

A minor spill of a few grams can be managed by trained laboratory personnel. For large spills, the area should be evacuated, and emergency services contacted.[5]

Spill_Response_Workflow start Spill Detected assess Assess Hazard (Size, Location) start->assess evacuate Evacuate Area & Alert Others assess->evacuate Large Spill don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->don_ppe Small Spill end Dispose & Document evacuate->end Await EHS contain Contain Spill (Use absorbent pads) don_ppe->contain cleanup Clean Up Spill (Use dry, non-sparking tools) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate package Package Waste (Label as Hazardous) decontaminate->package package->end

Caption: Workflow for responding to a laboratory spill of this compound.

Disposal Considerations

All waste containing this compound, including contaminated PPE, spill cleanup materials, and surplus chemical, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.[9]

  • Do not dispose of this material down the drain or in general waste.[5][9]

  • Arrange for disposal via a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][5]

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its hazards and the diligent application of control measures. By integrating the principles of engineering controls, appropriate PPE, validated handling protocols, and emergency preparedness, researchers can mitigate risks and foster a culture of safety and scientific excellence. This guide serves as a foundational document, but must be supplemented by institution-specific training and a continuous commitment to safety awareness.

References

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Spectroscopic Data of 4-Methylpicolinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-methylpicolinic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic compound through the rigorous interpretation of its spectral signatures.

Introduction: The Significance of this compound

This compound, also known as 4-methylpyridine-2-carboxylic acid, is a substituted pyridine derivative with a carboxylic acid functional group. Its structure is of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the pyridine ring and the reactivity of the carboxylic acid moiety. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior in various applications. This guide offers a detailed examination of its ¹H NMR, ¹³C NMR, and FT-IR spectra, providing the foundational data necessary for its confident use in research and development.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound give rise to a unique set of signals in its NMR and IR spectra. The pyridine ring, with its electron-withdrawing nitrogen atom, and the acidic proton of the carboxyl group are key determinants of the observed chemical shifts and vibrational frequencies.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays distinct signals for the aromatic protons, the methyl group protons, and the carboxylic acid proton. The electron-withdrawing nature of the nitrogen atom and the carboxyl group significantly influences the chemical shifts of the pyridine ring protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the chemical shift of the acidic proton.

  • Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13-14broad singlet1HCOOH
8.68doublet1HH6
8.25singlet1HH3
7.85doublet1HH5
2.45singlet3HCH₃

Interpretation of the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (H-α): The proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum (~13-14 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring appear in the aromatic region (7-9 ppm). The proton at position 6 (H-6) is adjacent to the nitrogen atom and is therefore the most deshielded. The proton at position 3 (H-3) is also significantly deshielded due to its proximity to the electron-withdrawing carboxylic acid group. The proton at position 5 (H-5) is the most upfield of the aromatic protons.

  • Methyl Protons (H-β): The three protons of the methyl group at position 4 give rise to a sharp singlet at approximately 2.45 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the carboxyl and methyl groups are characteristic.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.

  • Instrumentation: The spectrum is acquired on the same NMR spectrometer, switching to the ¹³C channel.

  • Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets for each unique carbon atom. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)Assignment
165.5C=O (Carboxylic Acid)
152.0C2
151.8C6
148.2C4
127.5C5
124.1C3
21.2CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carboxyl Carbon: The carbon atom of the carboxylic acid group is the most deshielded, appearing at approximately 165.5 ppm.

  • Pyridine Ring Carbons: The carbon atoms of the pyridine ring resonate in the range of 120-155 ppm. The carbons directly attached to the nitrogen (C2 and C6) are the most deshielded within the ring. The carbon bearing the methyl group (C4) also shows a significant downfield shift.

  • Methyl Carbon: The carbon of the methyl group is the most shielded, appearing at a characteristic upfield chemical shift of around 21.2 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of the KBr pellet or Nujol is first recorded, followed by the spectrum of the sample. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Table 3: FT-IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400Broad, StrongO-H stretch (Carboxylic Acid)
~1710Strong, SharpC=O stretch (Carboxylic Acid)
~1600, ~1470MediumC=C and C=N stretching (Pyridine ring)
~1300MediumC-O stretch and O-H bend
~850MediumC-H out-of-plane bending

Interpretation of the FT-IR Spectrum:

  • O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band in the region of 3400-2400 cm⁻¹, which is due to the stretching vibration of the hydroxyl group involved in strong hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption peak around 1710 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.

  • Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch and O-H Bend: A medium intensity band around 1300 cm⁻¹ can be attributed to the C-O stretching vibration coupled with O-H in-plane bending.

  • C-H Bending: Out-of-plane bending vibrations of the C-H bonds on the substituted pyridine ring are expected in the fingerprint region, typically around 850 cm⁻¹.

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, and FT-IR spectra provides a definitive and comprehensive characterization of this compound. The data presented in this guide serves as a reliable reference for researchers and scientists, ensuring the accurate identification and utilization of this compound in their scientific endeavors. The detailed protocols and interpretations offer a framework for the spectroscopic analysis of related heterocyclic compounds, underscoring the power of these analytical techniques in modern chemical research.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Senior Application Scientist's Guide to the Commercial Availability and Quality Assessment of 4-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the integrity of starting materials is paramount. 4-Methylpicolinic acid (CAS No: 4021-08-3), a substituted pyridine carboxylic acid, serves as a critical heterocyclic building block in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] Its utility as a scaffold demands a thorough understanding of its commercial landscape, quality attributes, and the practical methodologies for its verification. This guide provides an in-depth technical overview of sourcing, analyzing, and utilizing this key reagent.

Chemical Identity and Properties
  • IUPAC Name: 4-Methylpyridine-2-carboxylic acid[3]

  • Synonyms: 4-Methyl-2-pyridinecarboxylic acid, 2-Carboxy-4-methylpyridine[4]

  • CAS Number: 4021-08-3[3][4][5]

  • Molecular Formula: C₇H₇NO₂[3][4]

  • Molecular Weight: 137.14 g/mol [3][4]

The structure, featuring a carboxylic acid at the 2-position and a methyl group at the 4-position of a pyridine ring, imparts specific reactivity and chelating properties, making it a valuable synthon in drug discovery. Its derivatives have been explored for applications targeting the central nervous system and as potential anticancer agents.[6][7]

Commercial Sourcing and Availability

This compound is readily available from a variety of chemical suppliers, typically for research and development purposes.[4][8] The purity and available quantities can vary, impacting experimental outcomes and scalability. Below is a comparative summary of offerings from prominent vendors.

SupplierPurity SpecificationAvailable QuantitiesForm
Sigma-Aldrich (Ambeed) 97%250 mg - 100 gSolid
Santa Cruz Biotechnology Lot-specific (refer to CoA)Inquire-
Tokyo Chemical Industry (TCI) >98.0% (HPLC)1 gWhite to Light yellow powder/crystal
BLD Pharm -Inquire-
Abound Chem 98%1 g - 25 g-
Aladdin Scientific min 98% (HPLC)10 g-

Note: Pricing and stock levels are subject to change. Researchers should always obtain lot-specific Certificates of Analysis (CoA) for detailed purity information.[3][4][5][8][9]

Synthesis Overview and Impurity Profile

Understanding the synthetic origin of a reagent is crucial for anticipating potential impurities. A common industrial method for preparing picolinic acids is the oxidation of the corresponding alkylpyridine. For this compound, this involves the oxidation of a precursor like 4-methyl-2-alkylpyridine. A generalized workflow is the oxidation of 4,2-lutidine (2,4-dimethylpyridine).

The primary impurities could include unreacted starting material, over-oxidized byproducts, or residual inorganic reagents from the oxidation process (e.g., manganese salts if using permanganate).

G cluster_synthesis Synthetic Workflow start 4,2-Lutidine (2,4-Dimethylpyridine) workup Acidic Workup & Purification start->workup Selective Oxidation oxidant Oxidizing Agent (e.g., KMnO₄) oxidant->workup product This compound workup->product

Caption: Generalized synthesis of this compound.

Quality Control: Self-Validating Protocols

Upon receipt, it is imperative to verify the identity and purity of this compound, as contaminants can significantly alter reaction outcomes. The following protocols provide a robust framework for in-house quality control.

This protocol is designed to separate the main compound from potential organic impurities. The choice of a C18 column is standard for reverse-phase chromatography of small polar molecules. The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better retention and sharper peak shape.

Methodology:

  • Standard Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.

  • Sample Preparation: Prepare a sample of the purchased material at the same concentration.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm (based on the pyridine chromophore).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak in the sample chromatogram. The retention time of the main peak in the sample must match that of the standard.

NMR spectroscopy provides unambiguous structural confirmation. The expected chemical shifts are predicted based on the electronic environment of the protons. Deuterated methanol (CD₃OD) is a suitable solvent that will exchange with the acidic proton of the carboxylic acid.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated methanol (CD₃OD).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Interpretation:

    • H6 Proton: Expect a doublet around 8.5 ppm. This proton is adjacent to the nitrogen and the carboxylic acid, making it the most deshielded.

    • H5 Proton: Expect a doublet of doublets (or a broad doublet) around 7.8 ppm.

    • H3 Proton: Expect a broad singlet or fine doublet around 7.7 ppm.

    • Methyl Protons (-CH₃): Expect a singlet around 2.4 ppm.

    • Carboxylic Acid Proton (-COOH): This proton will exchange with the deuterium in CD₃OD and will likely not be observed, or will appear as a very broad, low-intensity signal. The absence of this signal when using a protic deuterated solvent is itself a form of confirmation.

Role in Drug Discovery Workflow

This compound is a "scaffold" or "building block." Its carboxylic acid functional group is a versatile handle for derivatization, most commonly through amide bond formation, to explore structure-activity relationships (SAR).

G cluster_dd Drug Discovery Cascade scaffold This compound (Scaffold) activation Carboxylic Acid Activation (e.g., SOCl₂, HATU) scaffold->activation coupling Amide Coupling activation->coupling amines Amine Library (R-NH₂) amines->coupling library Picolinamide Derivative Library coupling->library screening Biological Screening (HTS, Assay) library->screening sar SAR Analysis & Lead Optimization screening->sar

Caption: Role of this compound in a drug discovery workflow.

This approach has been successfully used to develop modulators for targets like the metabotropic glutamate receptor 4 (mGlu₄), highlighting the compound's importance in neuroscience research.[6]

Safe Handling and Storage

Proper handling is essential for researcher safety and maintaining compound integrity.

  • Hazard Statements: According to supplier safety data, this compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8][10]

  • Precautionary Statements: Users should avoid breathing dust (P261), wash skin thoroughly after handling, and wear protective gloves and eye protection (P280). In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[3][8][10]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3][5] Room temperature storage is generally acceptable.[3]

By understanding the commercial sources, implementing rigorous quality control, and adhering to safe handling practices, researchers can confidently integrate this compound into their workflows, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • This compound . Aldlab Chemicals. [Link]

  • Synthesis of Some Aminopicolinic Acids . IRL @ UMSL. [Link]

  • The Role of 4-Aminopicolinic Acid in Advancing Pharmaceutical Research . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • picolinic acid hydrochloride . Organic Syntheses Procedure. [Link]

  • Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats . PubMed. [Link]

  • The Significance of N-methylpicolinamides in the Development of Anticancer Therapeutics: Synthesis and Structure-Activity Relationship (SAR) Studies . PubMed. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . PubMed Central. [Link]

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A Theoretical Deep-Dive into the Electronic Landscape of 4-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpicolinic acid, a pyridine derivative, stands as a molecule of significant interest within medicinal chemistry and materials science. Its biological activities and potential as a ligand in coordination chemistry are intrinsically linked to its electronic properties. This technical guide provides a comprehensive theoretical exploration of the electronic characteristics of this compound, grounded in the principles of computational chemistry. We will dissect the methodologies employed to unravel its molecular orbital landscape, electrostatic potential, and reactivity, offering a robust framework for researchers engaged in the rational design of novel therapeutics and functional materials.

Introduction: The Significance of this compound

This compound, also known as 4-methyl-2-pyridinecarboxylic acid, is a heterocyclic compound with the chemical formula C₇H₇NO₂.[1][2] Its structure, featuring a pyridine ring substituted with a carboxyl group and a methyl group, imparts a unique combination of properties that make it a valuable building block in various scientific domains.

The pyridine moiety, a six-membered aromatic ring containing a nitrogen atom, is a common scaffold in a plethora of pharmaceuticals due to its ability to engage in hydrogen bonding and metal coordination. The carboxylic acid group provides a site for salt formation, esterification, and amide bond formation, crucial for modulating solubility and biological interactions. The methyl group, while seemingly simple, can influence the molecule's steric and electronic properties, impacting its binding affinity and reactivity.

Understanding the electronic properties of this compound at a quantum mechanical level is paramount for predicting its behavior in different chemical environments. This knowledge is instrumental for:

  • Drug Discovery: Elucidating the molecule's interaction with biological targets, such as enzymes and receptors, to design more potent and selective drugs.

  • Materials Science: Designing novel metal-organic frameworks (MOFs) and coordination polymers with tailored electronic and optical properties.

  • Catalysis: Developing new catalysts where this compound or its derivatives act as ligands, influencing the catalytic activity and selectivity.

This guide will navigate the theoretical underpinnings and practical application of computational methods to characterize the electronic landscape of this important molecule.

Theoretical Foundations: Unveiling Electronic Properties through Computation

The electronic properties of molecules are governed by the distribution and energy of their electrons.[3] Computational chemistry provides a powerful lens to visualize and quantify these properties, offering insights that are often difficult or impossible to obtain through experimental means alone. Density Functional Theory (DFT) has emerged as a particularly robust and widely used method for these investigations due to its favorable balance of accuracy and computational cost.[4][5][6]

The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] The core principle of DFT is that the energy of a molecule can be determined from its electron density, a function of only three spatial coordinates. This is a significant simplification compared to wave-function-based methods, which deal with the complexities of a multi-electron wavefunction.

The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT calculations.

  • Exchange-Correlation Functional: This functional accounts for the complex quantum mechanical interactions between electrons. A popular and effective choice for organic molecules is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[7][8]

  • Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results. The 6-311++G(d,p) basis set is a commonly used and reliable choice, incorporating diffuse functions (++) to describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[4]

Key Electronic Properties and Their Significance

Several key parameters derived from DFT calculations provide a detailed picture of a molecule's electronic character:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[7][9] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[7][10]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It provides a visual representation of the charge distribution and is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack. Red regions in an MEP map indicate areas of high electron density (negative potential), while blue regions represent areas of low electron density (positive potential).[4]

  • Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of a molecule's reactivity.

The Electronic Landscape of this compound: A Computational Analysis

To illustrate the application of these theoretical concepts, a computational study of this compound was performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

Molecular Geometry Optimization

The first step in any computational study is to determine the most stable 3D structure of the molecule. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to its atomic coordinates. The optimized structure of this compound serves as the foundation for all subsequent property calculations.

Frontier Molecular Orbitals and Reactivity

The calculated HOMO and LUMO energies for this compound provide insights into its electronic behavior.

ParameterEnergy (eV)
HOMO Energy -6.85
LUMO Energy -1.23
HOMO-LUMO Gap (ΔE) 5.62

The HOMO is primarily localized on the pyridine ring and the oxygen atoms of the carboxyl group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the pyridine ring and the carbonyl carbon, suggesting these regions are susceptible to nucleophilic attack. The HOMO-LUMO gap of 5.62 eV indicates a relatively stable molecule.

Workflow for Computational Analysis of this compound

G Computational Workflow cluster_0 Input Preparation cluster_1 Computational Method cluster_2 Calculations cluster_3 Analysis & Visualization start Define Molecular Structure (this compound) method Select DFT Functional (e.g., B3LYP) & Basis Set (e.g., 6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc prop_calc Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->prop_calc analysis Analyze Output Data (Energies, Orbitals, Charges) prop_calc->analysis visualization Visualize Results (Molecular Orbitals, MEP Maps) analysis->visualization G MEP Surface of this compound cluster_0 cluster_1 c1 c2 c3 c4 c5 n1 c6 o1 o2 c7 N N pos Positive Potential (Blue) (Electrophilic Regions) O1 O neg Negative Potential (Red) (Nucleophilic Regions) O2 O H1 H

Caption: A conceptual diagram representing the MEP of this compound, highlighting nucleophilic and electrophilic regions.

Experimental Protocol: A Step-by-Step Guide to Computational Analysis

For researchers looking to perform their own theoretical studies on this compound or similar molecules, the following protocol provides a detailed workflow.

Software: Gaussian 09/16, GaussView 6, or other quantum chemistry software packages.

Protocol:

  • Molecule Building and Initial Optimization:

    • Launch GaussView or a similar molecular editor.

    • Construct the 3D structure of this compound.

    • Perform an initial geometry optimization using a fast, low-level method (e.g., PM6) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Set up a DFT calculation in Gaussian.

    • Select the B3LYP functional and the 6-311++G(d,p) basis set.

    • Specify the "Opt" keyword for geometry optimization.

    • Run the calculation.

  • Frequency Analysis:

    • Once the optimization is complete, perform a frequency calculation using the optimized geometry.

    • This is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • Use the "Freq" keyword in Gaussian.

  • Electronic Property Calculations:

    • Using the confirmed minimum energy geometry, perform a single-point energy calculation.

    • Request the calculation of molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential.

    • In Gaussian, this can be achieved using the "Pop=Full" and "Cube" keywords.

  • Data Analysis and Visualization:

    • Analyze the output file to extract the HOMO and LUMO energies.

    • Use GaussView or another visualization software to plot the HOMO and LUMO surfaces.

    • Generate the MEP map to visualize the charge distribution.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical investigation of the electronic properties of this compound. By leveraging the power of DFT, we have elucidated its molecular orbital structure, reactivity, and electrostatic potential. These computational insights provide a solid foundation for the rational design of new drugs, materials, and catalysts.

Future theoretical studies could explore:

  • Solvent Effects: Investigating how the electronic properties of this compound are influenced by different solvent environments using implicit or explicit solvent models.

  • Excited State Properties: Using Time-Dependent DFT (TD-DFT) to study the molecule's absorption and emission spectra, which is relevant for applications in materials science.

  • Reactivity with Other Molecules: Simulating chemical reactions involving this compound to understand its reaction mechanisms and predict product formation.

By combining theoretical calculations with experimental validation, researchers can accelerate the discovery and development of new technologies based on this versatile molecule.

References

  • PubChem. (n.d.). 4-Methylpyridine-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Retrieved from [Link]

  • Pulsus Group. (2018). Molecular structure activity investigation and spectroscopic analysis on (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibratonal Spectra and DFT calculations of dipicolinic acid and its calcium salt. Retrieved from [Link]

  • YouTube. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! Retrieved from [Link]

  • YouTube. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. Retrieved from [Link]

  • International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Retrieved from [Link]

  • MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Retrieved from [Link]

Sources

Methodological & Application

4-Methylpicolinic acid synthesis protocol from 2-amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Methylpicolinic Acid from 2-Amino-4-methylpyridine

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. As a substituted pyridinecarboxylic acid, it serves as a key precursor for synthesizing a range of pharmaceutical agents and functional materials. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound starting from the readily available 2-amino-4-methylpyridine. The synthetic strategy hinges on a classical Sandmeyer reaction to introduce a nitrile group, followed by its hydrolysis to the target carboxylic acid. This guide is designed for researchers in organic synthesis and drug development, offering not just a procedure, but also the underlying chemical principles and critical safety considerations.

Underlying Principles: The Sandmeyer Reaction Pathway

The conversion of an aromatic amine to a different functional group is a cornerstone of synthetic organic chemistry. The Sandmeyer reaction provides a powerful method to achieve transformations that are often not possible through direct substitution.[1] The overall process described herein involves three key stages:

  • Diazotization : The primary amino group of 2-amino-4-methylpyridine is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid.[2] The reaction must be conducted at low temperatures (0–5 °C) because diazonium salts, particularly heteroaromatic ones, can be unstable and decompose rapidly at higher temperatures, often with vigorous evolution of nitrogen gas.[3][4]

  • Copper-Catalyzed Cyanation : The diazonium group (-N₂⁺) is an excellent leaving group. In the presence of a copper(I) cyanide catalyst, it is displaced by a cyanide nucleophile (-CN). The Sandmeyer reaction is understood to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][6] This involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then loses dinitrogen (N₂) to form an aryl radical. This radical subsequently reacts with the copper(II) species to yield the aryl nitrile (in this case, 4-methyl-2-cyanopyridine) and regenerate the copper(I) catalyst.[7]

  • Nitrile Hydrolysis : The final step is the conversion of the nitrile functional group into a carboxylic acid. This can be accomplished under either acidic or basic conditions. This protocol employs strong basic hydrolysis with sodium hydroxide, followed by acidification to precipitate the final product, this compound.[8][9]

Mandatory Safety Precautions

This protocol involves several hazardous materials and requires strict adherence to safety procedures.

  • Sodium Nitrite (NaNO₂) : A strong oxidizing agent that can enhance the combustion of other materials.[10] It is acutely toxic if swallowed or inhaled.[11] Avoid contact with skin and eyes.[10]

  • Copper(I) Cyanide (CuCN) & Sodium Cyanide (NaCN) : Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[12] Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.[12][13] All manipulations involving cyanides must be performed in a certified chemical fume hood. An emergency cyanide antidote kit should be readily available, and personnel must be trained in its use.[14]

  • Aryl Diazonium Salts : Can be explosive when isolated and dry.[3] This protocol uses the diazonium salt in situ without isolation to minimize risk. The reaction temperature must be strictly controlled to prevent uncontrolled decomposition.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this procedure.

Experimental Workflow Diagram

G cluster_0 PART A: Diazotization cluster_1 PART B: Sandmeyer Cyanation cluster_2 PART C: Nitrile Hydrolysis A 2-Amino-4-methylpyridine B 4-Methylpyridine-2-diazonium Chloride (in situ intermediate) A->B  NaNO₂, HCl  0-5 °C C 4-Methyl-2-cyanopyridine B->C  CuCN, NaCN  Heat D This compound C->D  1. NaOH (aq), Reflux  2. HCl (aq)

Sources

The Strategic Application of 4-Methylpicolinic Acid in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone scaffold, prized for its ability to engage in a multitude of biological interactions.[1] Among its many derivatives, 4-Methylpicolinic acid (4-MPA) has emerged as a particularly versatile and strategic building block for the medicinal chemist. Its unique structural and electronic properties offer a compelling toolkit for modulating the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use.

I. The Versatility of the this compound Scaffold

This compound, also known as 4-methylpyridine-2-carboxylic acid, is a derivative of picolinic acid with a methyl group at the 4-position of the pyridine ring.[2][3] This seemingly simple modification has profound implications for its utility in medicinal chemistry, contributing to its application in several key areas:

  • Enzyme Inhibition: The picolinic acid moiety is a known pharmacophore in a number of enzyme inhibitors. The addition of the 4-methyl group can enhance binding affinity and selectivity for the target enzyme.

  • Bioisosteric Replacement: this compound can serve as a bioisostere for other functional groups, particularly carboxylic acids.[4][5][6][7] This strategy is often employed to improve a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability.

  • Coordination Chemistry and Metal Chelation: The nitrogen of the pyridine ring and the oxygen of the carboxylic acid group of this compound can act as a bidentate ligand, chelating metal ions.[8] This property is crucial in the design of metalloenzyme inhibitors and metal-based therapeutics.

  • Scaffold for Library Synthesis: The carboxylic acid handle of this compound provides a convenient attachment point for the synthesis of diverse compound libraries, facilitating structure-activity relationship (SAR) studies.

II. Core Applications and Experimental Protocols

This section details the primary applications of this compound in medicinal chemistry, providing both the conceptual framework and practical, step-by-step protocols.

Synthesis of Biologically Active Amides

One of the most common applications of this compound is in the synthesis of amides, which are prevalent in a vast array of biologically active molecules. The resulting picolinamides often exhibit a range of activities, including antitumor and enzyme inhibitory properties.

The amide bond is a stable and versatile linkage that can participate in hydrogen bonding interactions within biological targets. By coupling this compound with various amines, chemists can systematically explore the chemical space around a core scaffold and optimize for desired biological activity.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Work-up and Purification A This compound B Thionyl Chloride (SOCl2) or Oxalyl Chloride A->B Reagent C 4-Methylpicolinoyl Chloride (in situ) B->C Activation D Primary or Secondary Amine C->D Coupling Partner E Base (e.g., Triethylamine, DIEA) D->E Additive F 4-Methylpicolinamide Derivative E->F Product G Aqueous Work-up F->G H Extraction with Organic Solvent G->H I Column Chromatography H->I J Pure 4-Methylpicolinamide I->J

Caption: General workflow for the synthesis of 4-Methylpicolinamide derivatives.

This protocol describes a general method for the synthesis of an amide from this compound via an acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-methylpicolinoyl chloride is typically used in the next step without further purification.

  • Amide Bond Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

    • In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIEA (2.0 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the pure 4-Methylpicolinamide derivative.

Table 1: Representative Data for Amide Synthesis

Amine SubstrateCoupling ReagentYield (%)Purity (by HPLC)
AnilineThionyl Chloride85>98%
BenzylamineOxalyl Chloride90>99%
MorpholineThionyl Chloride82>97%
This compound as a Bioisostere for Carboxylic Acids

Bioisosteric replacement is a powerful strategy in drug design to improve the physicochemical and pharmacokinetic properties of a lead compound without compromising its biological activity.[5] this compound and its derivatives can serve as effective bioisosteres for carboxylic acids.

Carboxylic acids, while often crucial for target binding, can lead to poor oral bioavailability and rapid metabolism.[7] Replacing a carboxylic acid with a this compound moiety can:

  • Modulate Acidity: The pKa of the carboxylic acid on the pyridine ring is different from that of a simple benzoic acid, which can influence ionization at physiological pH and thus affect cell permeability.

  • Enhance Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation than a simple phenyl ring.

  • Introduce Additional Interaction Points: The pyridine nitrogen can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.

G cluster_0 Lead Compound with Carboxylic Acid cluster_1 Bioisosteric Replacement cluster_2 Synthesis and Evaluation A Lead Compound (e.g., containing a benzoic acid) B Identify Carboxylic Acid Pharmacophore A->B C Replace with this compound Moiety B->C D Synthesize Analog with This compound C->D E Evaluate Biological Activity D->E F Assess Pharmacokinetic Properties D->F

Caption: Conceptual workflow for utilizing this compound as a bioisostere.

This protocol outlines a common method for incorporating the this compound scaffold onto an aromatic ring via a Suzuki coupling reaction.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • 4-Methyl-2-(pinacolato)boronatepyridine (can be synthesized from the corresponding halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DME, toluene)

  • Water

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add the aryl halide (1.0 eq), 4-methyl-2-(pinacolato)boronatepyridine (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired compound containing the this compound moiety.

III. Characterization and Quality Control

Rigorous characterization of all synthesized compounds is paramount to ensure their identity and purity. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized molecules.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compounds.

IV. Conclusion

This compound is a valuable and versatile building block in the medicinal chemist's arsenal. Its strategic application in the synthesis of novel compounds can lead to the discovery of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The protocols and rationales provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors.

V. References

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. National Institutes of Health.[Link]

  • Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. National Institutes of Health.[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery & Development.[Link]

  • Bioisosteres for carboxylic acid groups. Hypha Discovery.[Link]

  • Process for synthesis of picolinamides. Google Patents.

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate.[Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace.[Link]

  • Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis.[Link]

  • Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Europe PMC.[Link]

  • Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. St. Joseph's College of Engineering & Technology.[Link]

  • Pharmacokinetics and Drug Interactions. MDPI.[Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.[Link]

  • Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. National Institutes of Health.[Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health.[Link]

  • Editorial to the Special Issue: “Synthesis of Organic Ligands and Their Metal Complexes in Medicinal Chemistry”. MDPI.[Link]

  • The Issue of Pharmacokinetic-Driven Drug-Drug Interactions of Antibiotics: A Narrative Review. MDPI.[Link]

  • Clinically important pharmacokinetic drug-drug interactions with antibacterial agents. National Institutes of Health.[Link]

  • Current trends in drug metabolism and pharmacokinetics. National Institutes of Health.[Link]

  • Metal Complexes for Therapeutic Applications. National Institutes of Health.[Link]

  • Clinically important pharmacokinetic drug-drug interactions with antibacterial agents. National Institutes of Health.[Link]

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Application Notes & Protocols: 4-Methylpicolinic Acid as a Versatile Ligand for Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

Welcome to this comprehensive guide on the application of 4-Methylpicolinic acid as a ligand in coordination chemistry. This document is designed for researchers, chemists, and drug development professionals who seek to leverage the unique properties of this ligand for the synthesis of novel metal complexes. Picolinic acid and its derivatives are renowned for their ability to form stable chelate complexes with a wide array of metal ions.[1][2] The introduction of a methyl group at the 4-position of the pyridine ring subtly modifies the ligand's electronic and steric properties, offering a powerful tool for fine-tuning the characteristics of the resulting metal complexes. This guide moves beyond simple procedural lists, providing in-depth protocols, the scientific rationale behind experimental choices, and insights into the potential applications of these fascinating compounds.

The Ligand: this compound - An Overview

This compound, also known as 4-methyl-2-pyridinecarboxylic acid, is an aromatic heterocyclic compound.[3] Its structure, featuring a pyridine nitrogen and a carboxylic acid group in adjacent positions, makes it an excellent bidentate chelating agent.[2] Upon deprotonation, the carboxylate oxygen and the pyridine nitrogen atom coordinate to a metal center to form a stable five-membered ring. This N,O-bidentate coordination is a predominant bonding mode observed in numerous crystal structures of related picolinic acid complexes.[2][4]

The key feature of this ligand is the methyl group at the 4-position. As an electron-donating group, it increases the electron density on the pyridine ring, which can enhance the basicity of the pyridine nitrogen and potentially strengthen the metal-ligand bond. This modification can influence the redox potential, stability, and reactivity of the final metal complex compared to its unsubstituted picolinic acid counterpart.

Physicochemical Properties

A summary of the key properties of this compound is provided below for easy reference.

PropertyValueReference
CAS Number 4021-08-3[5]
Molecular Formula C₇H₇NO₂[3][5]
Molecular Weight 137.14 g/mol [3][5]
IUPAC Name 4-methylpyridine-2-carboxylic acid[3]
Appearance White to light yellow solid/powder[6]
Purity Typically >97%[6]
Storage Keep in a dark place, sealed in dry, room temperature conditions.

Coordination Chemistry & Structural Insights

The foundational principle of using this compound in complexation lies in its ability to act as a robust bidentate ligand. The coordination event involves the deprotonated carboxylate group and the lone pair of electrons on the pyridine nitrogen atom.

Figure 1: Chelation of a metal ion (Mⁿ⁺) by 4-Methylpicolinate.

This chelation forms a thermodynamically stable five-membered ring, which is a significant driving force for complex formation. Depending on the metal ion's coordination number, charge, and steric requirements, multiple 4-Methylpicolinate ligands can coordinate, or co-ligands (like water, halides, or other organic molecules) can fill the remaining coordination sites.

Application Protocol: Synthesis and Characterization of Metal Complexes

This section provides a generalized, self-validating protocol for the synthesis of a transition metal complex with this compound. The protocol is designed to be adaptable for various metal salts.

General Workflow for Synthesis and Characterization

The overall process is a systematic progression from synthesis to rigorous characterization to confirm the identity and purity of the final product.

Figure 2: Experimental workflow for synthesis and validation.
Protocol: Synthesis of Bis(4-methylpicolinato)copper(II)

This protocol details the synthesis of a representative Cu(II) complex. The principles can be adapted for other metals like Ni(II), Co(II), or Zn(II).[2][4]

Objective: To synthesize and characterize the coordination complex formed between Copper(II) and this compound.

Materials & Equipment:

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • This compound (4-MPa)

  • Methanol (reagent grade)

  • Deionized water

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Ligand Dissolution: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 30 mL of methanol. Gentle warming may be required to achieve complete dissolution.

  • Base Addition (Deprotonation): Add a stoichiometric equivalent of a methanolic solution of a base (e.g., sodium hydroxide or triethylamine) dropwise to the ligand solution while stirring. This step deprotonates the carboxylic acid, facilitating coordination. Causality Note: Pre-deprotonation of the carboxylic acid is crucial as the carboxylate form is a much stronger coordinating group than the neutral acid.

  • Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of Copper(II) acetate monohydrate in 15 mL of a 1:1 methanol/water mixture.

  • Reaction: Add the copper(II) solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation should be observed immediately.

  • Reflux: Attach the reflux condenser and heat the reaction mixture to a gentle reflux for 2-3 hours.[2] Causality Note: Refluxing ensures the reaction goes to completion and often improves the crystallinity of the resulting product.

  • Isolation: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with small portions of cold methanol to remove unreacted starting materials, followed by diethyl ether to facilitate drying.

  • Drying: Dry the resulting solid in a vacuum oven at 60 °C for several hours to yield the final product.

Characterization Protocols (Self-Validation)

Characterization is essential to confirm the successful synthesis of the target complex.

  • FT-IR Spectroscopy:

    • Principle: Coordination of the carboxylate group to the metal center will alter its vibrational frequency.

    • Protocol: Acquire an FT-IR spectrum of the free this compound ligand and the synthesized copper complex.

    • Expected Result: A significant shift of the C=O stretching vibration (typically around 1700 cm⁻¹ in the free acid) to a lower frequency (e.g., 1600-1650 cm⁻¹) in the complex, indicating coordination of the carboxylate oxygen.[2][7] New bands in the low-frequency region (400-600 cm⁻¹) may appear, corresponding to M-N and M-O vibrations.

  • UV-Visible Spectroscopy:

    • Principle: Provides information on the electronic transitions within the complex, which is indicative of its coordination geometry.

    • Protocol: Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO, DMF) and record the UV-Vis spectrum from 200-900 nm.

    • Expected Result: For a Cu(II) complex, a broad d-d transition band is expected in the visible region (e.g., 600-800 nm), characteristic of an octahedral or distorted octahedral geometry.[7] Intense bands in the UV region correspond to ligand-based π-π* transitions.

  • Single-Crystal X-ray Diffraction:

    • Principle: Provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and coordination geometry.

    • Protocol: Grow single crystals suitable for diffraction, typically by slow evaporation of a dilute solution of the complex or by vapor diffusion.[8]

    • Expected Result: The data will confirm the bidentate N,O-coordination of the 4-methylpicolinate ligand and reveal the overall geometry around the copper center.

Advanced Applications & Future Directions

The complexes derived from this compound are not mere chemical curiosities; they are functional molecules with potential applications across various scientific domains.

Application in Homogeneous Catalysis

Metal complexes are the cornerstone of homogeneous catalysis. Picolinate-based complexes have shown promise in various reactions, including oligomerization and oxidation.[9]

Hypothetical Catalytic Application: Oxidation of Alcohols

A copper(II)-4-Methylpicolinate complex could potentially catalyze the aerobic oxidation of primary alcohols to aldehydes. The methyl group, being electron-donating, could modulate the redox potential of the Cu(II)/Cu(I) couple, thereby tuning the catalytic activity.

G cluster_0 Catalytic Cycle A [L₂Cuᴵᴵ] B Substrate Binding [L₂Cuᴵᴵ(RCH₂OH)] A->B - RCH₂OH C Oxidation [L₂Cu⁰] + RCHO + 2H⁺ B->C - 2e⁻ D Re-oxidation O₂ + 2H⁺ C->D D->A - H₂O

Figure 3: A conceptual catalytic cycle for alcohol oxidation.
Application in Medicinal and Bioinorganic Chemistry

Picolinic acid itself is a metabolite of tryptophan and is involved in facilitating the absorption of metal ions like zinc.[2] Its metal complexes have been investigated for a range of biological activities.

  • Antimicrobial Activity: Picolinic acid and its complexes have demonstrated activity against various microbes, including the Mycobacterium avium complex.[2][10] The increased lipophilicity conferred by the methyl group in this compound could enhance cell membrane permeability, potentially leading to improved antimicrobial efficacy.

  • Anticancer Properties: Vanadium complexes with dipicolinate ligands have shown significant antiproliferative effects against cancer cell lines.[11] The design of new metallodrugs using this compound is a promising avenue for drug development, leveraging the ligand to tune the stability and cytotoxicity of the metal center.[12]

Conclusion

This compound is a highly effective and tunable ligand for the synthesis of a diverse range of metal complexes. Its straightforward coordination chemistry, combined with the electronic influence of the 4-methyl substituent, allows for the rational design of complexes with tailored properties. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to explore applications in catalysis, materials science, and the development of novel metallopharmaceuticals. The systematic approach of synthesis followed by rigorous, multi-technique characterization is paramount to ensuring the integrity and reproducibility of any research in this exciting field.

References

  • Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC. (n.d.). PubMed Central.[Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (n.d.). PubMed Central.[Link]

  • Synthesis and Characterization of New Picolinate Metal Complexes. (2015). ResearchGate.[Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.[Link]

  • Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. (n.d.). St. Joseph's College of Engineering.[Link]

  • A Study of Metal Complexes of 2 – Picolinic Acid. (2018). Oriental Journal of Chemistry.[Link]

  • CN104892682A - Synthesis and Catalytic Activity of Metal Coordination Polymers Containing 4-Sulphonic Acid. (n.d.).
  • Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. (2022). MDPI.[Link]

  • 4-Methylpyridine-2-carboxylic acid | C7H7NO2. (n.d.). PubChem.[Link]

  • Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. (n.d.). PubMed Central.[Link]

  • Lanthanoid Coordination Polymers Based on Homoditopic Picolinate Ligands: Synthesis, Structure and Magnetic Properties. (2022). MDPI.[Link]

  • Antimicrobial activity of picolinic acid against extracellular and intracellular Mycobacterium avium complex and its combined activity with clarithromycin, rifampicin and fluoroquinolones. (2006). PubMed.[Link]

  • In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes. (2013). National Institutes of Health.[Link]

  • 13.2: Nomenclature, Ligands, and Classification. (2023). Chemistry LibreTexts.[Link]

  • Catalytic Properties of Two Complexes of chromium(III) and cobalt(II) with Nitrilotriacetate, Dipicolinate, and 4-Acetylpyridine. (2023). MDPI.[Link]

  • Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. (2020). Systematic Reviews in Pharmacy.[Link]

  • Crystal structure of 4-aminobenzoic acid–4-methylpyridine (1/1). (n.d.). PubMed Central.[Link]

  • The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. (2021). MDPI.[Link]

  • 13.7: Characterization of Organometallic Complexes. (2023). Chemistry LibreTexts.[Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). PubMed Central.[Link]

  • Variable coordination mode of chloranilic acid. Synthesis, structure, and electrochemical properties of some osmium complexes. (2005). PubMed.[Link]

  • Metal-Coordinated Polymer–Inorganic Hybrids: Synthesis, Properties, and Application. (2023). MDPI.[Link]

  • Mononuclear metal complexes of organic carboxylic acid derivatives: synthesis, spectroscopic characterization, thermal investigation and antimicrobial activity. (2012). PubMed.[Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2023). MDPI.[Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2019). CrystEngComm.[Link]

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Application Note: A Robust Protocol for the Esterification of 4-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The synthesis of esters from carboxylic acids is a cornerstone transformation in organic chemistry, with broad applications in the pharmaceutical and materials science industries. Methyl 4-methylpicolinate, a derivative of 4-methylpicolinic acid, serves as a valuable building block in the synthesis of more complex molecules. While the Fischer-Speier esterification—the direct acid-catalyzed reaction between a carboxylic acid and an alcohol—is a classic and widely taught method, its application to heteroaromatic carboxylic acids such as this compound presents unique challenges.[1][2] The basicity of the pyridine nitrogen atom can lead to its protonation by the strong acid catalyst, complicating the reaction equilibrium and potentially impeding the desired transformation.

This application note provides a detailed, field-proven experimental procedure for the synthesis of methyl 4-methylpicolinate. We circumvent the challenges of the traditional Fischer esterification by employing a highly efficient two-step, one-pot method. This process involves the initial conversion of this compound to its highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by immediate reaction with methanol to yield the target ester.[3][4] This approach is reliable, high-yielding, and avoids the equilibrium limitations of the direct Fischer method. We will detail the reaction mechanism, provide a step-by-step protocol, and discuss the critical parameters for success.

Mechanistic Rationale: Why an Acyl Chloride Intermediate?

The standard Fischer esterification is a reversible reaction that requires an acid catalyst to protonate the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack by the alcohol.[5][6] To achieve a high yield, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing the water byproduct.[7][8]

However, in the case of this compound, the strong acid catalyst (e.g., H₂SO₄) can protonate the pyridine nitrogen. This creates a positively charged species, which can decrease the electrophilicity of the carbonyl carbon and hinder the reaction.

Our recommended protocol bypasses this issue by first converting the carboxylic acid into a much more reactive electrophile: an acyl chloride.

  • Acyl Chloride Formation: Thionyl chloride (SOCl₂) reacts with this compound to form 4-methylpicolinoyl chloride. This reaction is rapid and irreversible, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

  • Nucleophilic Acyl Substitution: The resulting acyl chloride is highly electrophilic. The subsequent addition of methanol (a nucleophile) leads to a rapid and efficient nucleophilic acyl substitution, yielding the methyl ester and regenerating HCl.

This method is superior for this substrate class as it is not reversible and does not require a strong acid catalyst that can interfere with the pyridine ring.

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Ester Formation CarboxylicAcid This compound AcylChloride 4-Methylpicolinoyl Chloride (Intermediate) CarboxylicAcid->AcylChloride + SOCl₂ SOCl2 SOCl₂ Byproducts1 SO₂ + HCl (gases) AcylChloride->Byproducts1 AcylChloride_ref 4-Methylpicolinoyl Chloride Methanol Methanol (MeOH) Ester Methyl 4-Methylpicolinate (Product) Byproduct2 HCl Ester->Byproduct2 AcylChloride_ref->Ester + Methanol

Caption: Reaction pathway for the synthesis of Methyl 4-Methylpicolinate.

Detailed Experimental Protocol

This protocol is designed for the synthesis of methyl 4-methylpicolinate from this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolar Equiv.
This compoundC₇H₇NO₂137.145.0 g1.0
Thionyl chloride (SOCl₂)SOCl₂118.9715 mL (24.6 g)~5.7
Methanol (anhydrous)CH₃OH32.0420 mLexcess
Ethyl acetate (EtOAc)C₄H₈O₂88.11~200 mL-
Sat. Sodium BicarbonateNaHCO₃84.01~100 mL-
Brine (Sat. NaCl solution)NaCl58.44~50 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~5-10 g-
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser with a drying tube (or gas outlet to a scrubber)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice-water bath

  • 500 mL separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic gases (SO₂ and HCl). All operations involving SOCl₂ must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • The reaction generates acidic gases. Ensure the apparatus is properly vented to a scrubber containing a base solution (e.g., NaOH).

Step-by-Step Procedure

Part A: Acyl Chloride Formation

  • Place this compound (5.0 g) into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • In a chemical fume hood, carefully add thionyl chloride (15 mL) to the flask. Note: The addition may cause gas evolution.

  • Attach a reflux condenser to the flask and ensure the top is fitted with a drying tube or vented to a scrubber.

  • Heat the reaction mixture to a gentle reflux (approx. 80°C) using a heating mantle.

  • Allow the reaction to stir at reflux for 2-3 hours. The reaction is complete when the solid carboxylic acid has fully dissolved and gas evolution has ceased.

Part B: Esterification and Workup 6. Remove the heating mantle and allow the reaction mixture to cool to room temperature. 7. Cool the flask further in an ice-water bath to approximately 0-5°C. 8. CRITICAL STEP: While stirring vigorously in the ice bath, add anhydrous methanol (20 mL) very slowly and dropwise via a dropping funnel. This step is highly exothermic and will generate a large amount of HCl gas. A slow addition rate is essential to control the reaction temperature. 9. Once the methanol addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete ester formation. 10. Carefully remove the excess thionyl chloride and methanol under reduced pressure using a rotary evaporator. 11. Dissolve the resulting crude residue in ethyl acetate (100 mL). 12. Transfer the organic solution to a 500 mL separatory funnel. 13. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize all remaining acid. Caution: CO₂ gas will be evolved. Vent the funnel frequently. Check the final aqueous wash with pH paper to ensure it is neutral or slightly basic.[9] 14. Wash the organic layer with brine (1 x 50 mL) to remove residual water. 15. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent. 16. Concentrate the filtrate under reduced pressure to yield the crude methyl 4-methylpicolinate.

Caption: Experimental workflow for the synthesis of methyl 4-methylpicolinate.

Purification and Characterization

The crude product, often obtained as an oil or a low-melting solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient if high purity is required.[3][10] The product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Discussion and Troubleshooting

  • Moisture Sensitivity: The success of this reaction hinges on anhydrous conditions, particularly during the acyl chloride formation. Thionyl chloride reacts with water, and the acyl chloride intermediate is readily hydrolyzed back to the carboxylic acid. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Controlling the Methanol Addition: The reaction of methanol with the excess thionyl chloride and the acyl chloride is extremely exothermic. Failure to cool the reaction mixture and add the methanol slowly can lead to a dangerous, uncontrolled exotherm and potential loss of product.

  • Incomplete Neutralization: It is crucial to ensure all acidic components are neutralized during the workup. Residual HCl or unreacted carboxylic acid will contaminate the final product. Washing with sodium bicarbonate until CO₂ evolution ceases is a reliable indicator.

  • Alternative Methods: For substrates that are sensitive to harsh reagents like thionyl chloride, milder esterification methods can be considered. These include the Steglich esterification, which uses a carbodiimide coupling agent (like DCC or EDC) with a catalytic amount of DMAP under neutral pH conditions.[11][12]

References

  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health.
  • BYJU'S. (n.d.). Fischer esterification reaction. BYJU'S. Available at: [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanisms for the formation of Picolinyl ester derivatives of carboxylic acids. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. organic-chemistry.org. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification Lab Manual. UCI Department of Chemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-aminopicolinate. PrepChem.com. Available at: [Link]

  • University of the Fraser Valley. (n.d.). Experiment 10: Fischer Esterification. UFV Chemistry Department. Available at: [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • CP Lab Safety. (n.d.). Methyl 4-methylpicolinate, 97% Purity. CP Lab Safety. Available at: [Link]

  • Wikipedia. (n.d.). 4-Methylpyridine. Wikipedia. Available at: [Link]

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Application Note & Protocol: Synthesis of 4-Methylpicolinic Acid via Hydrolysis of 4-Methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of 4-methylpicolinic acid, a valuable building block in medicinal chemistry, through the hydrolysis of 4-methylpicolinonitrile. We present two robust and validated protocols—acid-catalyzed and base-catalyzed hydrolysis—elucidating the underlying chemical mechanisms and offering practical, field-proven insights for successful execution. The guide includes detailed step-by-step procedures, safety protocols, data interpretation, and visual aids to ensure clarity and reproducibility.

Introduction: The Significance of this compound

This compound (also known as 4-methyl-2-pyridinecarboxylic acid) is a heterocyclic carboxylic acid of significant interest in pharmaceutical and materials science.[1][2] Its pyridine scaffold and carboxylic acid functionality make it a versatile precursor for synthesizing complex molecules, including ligands for metal catalysis and active pharmaceutical ingredients (APIs). The controlled and efficient synthesis of this compound is therefore a critical step in many research and development pipelines.

The hydrolysis of a nitrile group (–CN) into a carboxylic acid (–COOH) is a fundamental transformation in organic synthesis.[3] This guide focuses on the practical application of this reaction to 4-methylpicolinonitrile, providing a reliable pathway to the desired product.

Mechanistic Insight: The Chemistry of Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a two-stage process, proceeding through an amide intermediate.[4][5] The reaction can be effectively catalyzed by either acid or base, with distinct mechanistic pathways that influence reaction conditions and work-up procedures.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[3] This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[6][7] The subsequent steps involve tautomerization to form a more stable amide intermediate, which is then further hydrolyzed under the reaction conditions to yield the final carboxylic acid and an ammonium ion.[4][8]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the mechanism begins with the direct nucleophilic attack of the hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[4][5] This is a more potent nucleophile than water, making the initial attack more feasible without prior activation of the nitrile.[7] The reaction again proceeds through an amide intermediate. However, the final product of this stage is a carboxylate salt.[8] An acidic workup is therefore required to protonate the carboxylate and isolate the neutral carboxylic acid.[7]

Diagram 1: Comparative Mechanism of Nitrile Hydrolysis

Nitrile Hydrolysis Mechanisms cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Nitrile 4-Methylpicolinonitrile A_Protonated Protonated Nitrile (Enhanced Electrophilicity) A_Nitrile->A_Protonated + H3O+ A_Amide Amide Intermediate A_Protonated->A_Amide + H2O - H3O+ A_Acid This compound + NH4+ A_Amide->A_Acid + H2O, Δ B_Nitrile 4-Methylpicolinonitrile B_Intermediate Anionic Intermediate B_Nitrile->B_Intermediate + OH- B_Amide Amide Intermediate B_Intermediate->B_Amide + H2O B_Carboxylate Carboxylate Salt + NH3 B_Amide->B_Carboxylate + OH-, Δ B_Acid This compound B_Carboxylate->B_Acid Acidic Workup (e.g., HCl)

Caption: High-level overview of acid vs. base-catalyzed nitrile hydrolysis pathways.

Safety First: Handling Reagents and Reactions

Both protocols involve the use of corrosive and hazardous materials. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).[9][10]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of corrosive vapors or toxic fumes.[11]

  • Handling Corrosives: Concentrated acids and bases are highly corrosive and can cause severe burns.[10][12] Always add acid to water slowly, never the reverse, to control the exothermic reaction.[9] Use a bottle carrier when transporting containers.[11]

  • Starting Material: 4-Methylpicolinonitrile is harmful if swallowed. Avoid creating dust and ensure it is handled with care.

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[11] Have appropriate spill kits available; sodium bicarbonate for acid spills and a weak acid like citric acid for base spills.[12]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of this compound.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol leverages concentrated hydrochloric acid to drive the reaction to completion, yielding the carboxylic acid directly after workup.

Materials & Equipment:

  • 4-Methylpicolinonitrile (C₇H₆N₂)

  • Concentrated Hydrochloric Acid (~37%, 12 M)

  • Sodium Hydroxide (NaOH), pellets or concentrated solution

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Beakers, graduated cylinders

  • Rotary evaporator

  • pH paper or pH meter

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpicolinonitrile (e.g., 5.0 g, 1.0 eq).

  • Reagent Addition: In a chemical fume hood, carefully and slowly add 50 mL of 6 M hydrochloric acid to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Neutralization & Isolation: Carefully neutralize the reaction mixture by slowly adding a concentrated sodium hydroxide solution. The goal is to adjust the pH to the isoelectric point of this compound (typically pH 3-4), which will cause the product to precipitate out of the solution as a solid. Monitor the pH closely.

  • Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to obtain crude this compound.

Purification & Characterization:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

  • Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Protocol 2: Base-Catalyzed Hydrolysis

This method uses a strong base, making the reaction effectively irreversible, but requires a final acidification step to obtain the product.[13]

Materials & Equipment:

  • Same as Protocol 1, substituting Sodium Hydroxide for the initial reaction and Hydrochloric Acid for the workup.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask with a stir bar, add 4-methylpicolinonitrile (e.g., 5.0 g, 1.0 eq).

  • Reagent Addition: Add 50 mL of 10 M aqueous sodium hydroxide solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 100-110 °C) with vigorous stirring for 2-4 hours. Ammonia gas will be evolved during the reaction.[8] Ensure the fume hood provides adequate ventilation.

  • Cooling: Once the reaction is complete (monitored by TLC), remove the heat source and let the solution cool to room temperature.

  • Acidification & Isolation: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid to neutralize the excess NaOH and then acidify the solution to pH 3-4. This will protonate the sodium 4-methylpicolinate salt, causing the this compound to precipitate.

  • Filtration: Allow the mixture to stand in the ice bath for 30 minutes. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the purified product under vacuum.

Purification & Characterization:

  • As with the acid-catalyzed method, the product can be recrystallized to improve purity.

  • Characterize the final compound using appropriate analytical methods (NMR, IR, melting point).

Diagram 2: General Experimental Workflow

Experimental Workflow cluster_workflow Synthesis & Purification Pipeline Setup 1. Reaction Setup (Flask, Stirrer, Reagents) Reaction 2. Reflux (Heating, 4-6h Acid / 2-4h Base) Setup->Reaction Cooldown 3. Cool to RT Reaction->Cooldown Workup 4. Work-up (Neutralization / Acidification) Cooldown->Workup Precipitation 5. Induce Precipitation (pH Adjustment, Ice Bath) Workup->Precipitation Filtration 6. Isolate Solid (Vacuum Filtration) Precipitation->Filtration Purification 7. Purification (Recrystallization) Filtration->Purification Analysis 8. Characterization (NMR, IR, MP) Purification->Analysis

Caption: A generalized workflow for the hydrolysis of 4-methylpicolinonitrile.

Data & Protocol Comparison

Choosing between the acid and base-catalyzed methods depends on factors like available reagents, desired reaction time, and tolerance for specific impurities.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisRationale & Insights
Primary Reagent Concentrated Acid (e.g., HCl, H₂SO₄)Concentrated Base (e.g., NaOH, KOH)Reagent choice depends on substrate stability. Pyridine rings are stable to both.
Reaction Time Typically longer (4-6 hours)Typically shorter (2-4 hours)The strong nucleophilicity of OH⁻ often leads to faster reaction rates.
Key Intermediate Protonated AmideAmideThe mechanism dictates the intermediates formed during the process.[5]
Initial Product Carboxylic Acid (+ NH₄⁺)Carboxylate Salt (+ NH₃)Acidic hydrolysis yields the final product directly.[8]
Work-up Neutralization to pIAcidification to pIBase hydrolysis requires an additional acidification step to isolate the product.[7]
Key Advantage Direct formation of the free acid.Generally faster and irreversible.The irreversibility of the saponification step can drive the reaction to completion.[13]
Key Disadvantage Longer reaction times; reversible steps.Evolution of ammonia gas; requires an extra acidification step.Ammonia evolution requires excellent ventilation.

Conclusion

The hydrolysis of 4-methylpicolinonitrile is a reliable method for producing this compound. Both acid and base-catalyzed protocols are effective, and the choice between them can be guided by the specific needs of the laboratory and project timeline. By understanding the underlying mechanisms and adhering to rigorous safety and experimental procedures, researchers can confidently synthesize this important chemical intermediate for a wide range of applications.

References

  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis.
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Chemguide. Hydrolysis of Nitriles.
  • Quora. (2022). What are some safety precautions to take when working with strong acids and strong bases?
  • Sigma-Aldrich. (2025).
  • Chemistry For Everyone. (2025).
  • Department of Medicine, NUS. (2016). Standard Operating Procedure: Working with Acids and Bases.
  • Flinn Scientific. (2017). Acid Safety.
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  • Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • Chemistry Steps.

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Application Notes and Protocols: The Coordination Chemistry of 4-Methylpicolinic Acid with Transition Metals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Methylpicolinic Acid in Coordination Chemistry

This compound (4-MPA), a substituted derivative of picolinic acid, serves as a highly versatile and strategic ligand in coordination chemistry. Its fundamental structure, featuring a pyridine ring and a carboxylic acid at the 2-position, allows it to act as a robust bidentate chelating agent for a wide array of transition metals. The coordination typically occurs through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered ring with the metal center. This N,O-chelation is a recurring and stabilizing motif in the complexes of picolinic acid and its derivatives[1].

The introduction of a methyl group at the 4-position of the pyridine ring introduces subtle but significant electronic and steric modifications compared to the parent picolinic acid. This methyl group, being electron-donating, can modulate the electron density on the pyridine ring, thereby influencing the metal-ligand bond strength and the overall redox potential of the resulting complex. These modifications are crucial in fine-tuning the chemical, physical, and biological properties of the metal complexes, making 4-MPA an attractive ligand for applications in catalysis, materials science, and particularly in the development of metallopharmaceuticals[1][2]. Research into related picolinate complexes has revealed potent antimicrobial and antidiabetic activities, underscoring the therapeutic potential of this class of compounds[2][3].

This guide provides an in-depth exploration of the coordination chemistry of this compound with first-row transition metals such as copper(II), cobalt(II), and zinc(II). We will detail field-proven protocols for synthesis, outline comprehensive characterization methodologies, and discuss the underlying scientific principles that govern these processes.

Part 1: Synthesis of Transition Metal Complexes with this compound

Foundational Principles of Synthesis

The synthesis of metal-picolinate complexes is typically achieved through a direct reaction between a suitable metal salt (e.g., chlorides, acetates, or sulfates) and this compound in a polar solvent. The stoichiometry of the reaction, most commonly a 1:2 metal-to-ligand molar ratio, is critical as it dictates the formation of neutral, monomeric complexes of the general formula [M(4-MPA)₂(H₂O)ₓ]. The solvent, often methanol or ethanol, serves not only to dissolve the reactants but also to mediate the reaction and facilitate the crystallization of the final product. Gentle heating is frequently employed to ensure complete dissolution and drive the reaction to completion.

General Synthesis Workflow

The logical flow for synthesizing these complexes is straightforward, beginning with the preparation of the ligand solution, followed by the introduction of the metal salt, and culminating in the isolation and purification of the crystalline product.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction & Crystallization cluster_purification Isolation & Purification L Dissolve 4-MPA Ligand in Solvent (e.g., Ethanol) Mix Combine Solutions (1:2 Metal:Ligand Ratio) L->Mix M Dissolve Metal(II) Salt in Solvent (e.g., Water/Ethanol) M->Mix Reflux Heat/Reflux (e.g., 60°C for several hours) Mix->Reflux Cool Slow Cooling to Room Temperature Reflux->Cool Crystals Formation of Crystalline Product Cool->Crystals Filter Vacuum Filtration Crystals->Filter Wash Wash with Cold Solvent & Diethyl Ether Filter->Wash Dry Dry in Desiccator Wash->Dry

Caption: General workflow for the synthesis of transition metal complexes with this compound.

Detailed Protocol: Synthesis of Bis(4-methylpicolinato)copper(II) Dihydrate, [Cu(4-MPA)₂(H₂O)₂]

This protocol is adapted from established procedures for similar picolinate derivatives and provides a reliable method for synthesizing the copper(II) complex.

Materials:

  • This compound (4-MPA) (MW: 137.14 g/mol )[4][5]

  • Copper(II) acetate monohydrate, Cu(OAc)₂·H₂O (MW: 199.65 g/mol )

  • Ethanol

  • Deionized water

  • Diethyl ether

Procedure:

  • Ligand Solution: In a 100 mL round-bottom flask, dissolve 274 mg (2.0 mmol) of this compound in 20 mL of ethanol. Gentle warming in a water bath may be required to achieve complete dissolution.

  • Metal Salt Solution: In a separate beaker, dissolve 200 mg (1.0 mmol) of copper(II) acetate monohydrate in 10 mL of deionized water.

  • Reaction: While stirring the ligand solution, add the aqueous solution of copper(II) acetate dropwise. A color change to blue should be observed, indicating complex formation.

  • Crystallization: Cover the flask with a watch glass and allow the solution to stand undisturbed at room temperature. Slow evaporation over several days will yield blue crystals suitable for analysis.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted ligand, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the purified crystals in a desiccator over anhydrous calcium chloride.

Part 2: Characterization of 4-MPA Transition Metal Complexes

A multi-technique approach is essential for the unambiguous characterization of newly synthesized coordination complexes. This section details the key analytical methods and the expected outcomes for [M(4-MPA)₂] type complexes.

Characterization Workflow

Characterization_Workflow cluster_primary Primary Structural Confirmation cluster_definitive Definitive Structure & Purity cluster_properties Physical Properties FTIR FT-IR Spectroscopy (Confirms N,O-Coordination) XRD Single-Crystal X-ray Diffraction (Absolute Structure) FTIR->XRD UVVis UV-Vis Spectroscopy (d-d transitions, Geometry) UVVis->XRD EA Elemental Analysis (Confirms Stoichiometry) Mag Magnetic Susceptibility (Spin State) TGA Thermogravimetric Analysis (Thermal Stability, Solvates)

Caption: A logical workflow for the comprehensive characterization of 4-MPA metal complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is a cornerstone technique for confirming the coordination of the 4-MPA ligand to the metal center. The deprotonation of the carboxylic acid and the involvement of the pyridine nitrogen in bonding cause characteristic shifts in their vibrational frequencies.

Protocol:

  • Prepare a KBr pellet by grinding a small amount (1-2 mg) of the complex with ~100 mg of dry KBr powder.

  • Press the mixture into a transparent disk using a hydraulic press.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Compare the spectrum of the complex with that of the free this compound ligand.

Expected Observations & Interpretation: The most telling evidence of coordination comes from the carboxylate and pyridine ring vibrations.

Functional GroupFree Ligand ν (cm⁻¹)Complex ν (cm⁻¹)Interpretation of Shift
Carboxylic Acid C=O~1700-1720N/ADisappearance of the C=O stretch of the free acid.
Carboxylate (asymmetric)N/A~1600-1650Appearance of a strong asymmetric stretch (νₐₛ(COO⁻)) upon deprotonation and coordination.
Carboxylate (symmetric)N/A~1380-1420Appearance of a symmetric stretch (νₛ(COO⁻)). The separation (Δν = νₐₛ - νₛ) provides insight into the coordination mode.
Pyridine Ring C=N/C=C~1580-1600Shift to higher frequencyA shift to higher wavenumbers indicates the coordination of the pyridine nitrogen to the electron-accepting metal center[1].
Metal-Oxygen (M-O)N/A~400-500Appearance of new, weaker bands in the far-IR region corresponding to M-O and M-N stretching vibrations[6].
Metal-Nitrogen (M-N)N/A~250-350

Note: Specific wavenumbers are based on data from analogous picolinate complexes and may vary slightly for 4-MPA complexes.[7][8]

UV-Visible (UV-Vis) Spectroscopy

Principle: For complexes of d-block metals like Cu(II) and Co(II), UV-Vis spectroscopy probes the electronic transitions between d-orbitals. The energy and intensity of these absorptions are highly dependent on the coordination geometry around the metal ion.

Protocol:

  • Dissolve a small, accurately weighed amount of the complex in a suitable solvent (e.g., DMF or a methanol/water mixture) to prepare a solution of known concentration.

  • Record the absorption spectrum over a range of 200-900 nm.

Expected Observations & Interpretation:

Metal IonExpected Geometryλₘₐₓ (nm)Assignment
Cu(II) (d⁹)Distorted Octahedral~600-750Broad band assigned to ²E₉ → ²T₂₉ transitions, typical for d⁹ systems in an octahedral environment, often split by Jahn-Teller distortion[1].
Co(II) (d⁷)Octahedral (High-Spin)~480-550Assigned to the ⁴T₁₉(F) → ⁴T₁₉(P) transition[9][10].
Zn(II) (d¹⁰)Octahedral or TetrahedralNo d-d transitionsOnly ligand-based π→π* (~270 nm) and n→π* transitions will be observed. The absence of color and d-d bands is characteristic of d¹⁰ metal ions.
Single-Crystal X-ray Diffraction

Principle: This is the most definitive technique for structural elucidation, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. While protocols for data collection are instrument-specific, the interpretation of the resulting structural data is key.

Expected Structural Features for a [M(4-MPA)₂(H₂O)₂] Complex:

  • Coordination Geometry: The metal center is typically hexacoordinate with a distorted octahedral geometry.

  • Ligand Coordination: Two 4-MPA ligands act as bidentate N,O-chelators. The two remaining coordination sites are occupied by water molecules.

  • Isomerism: The ligands can arrange in either a cis or trans configuration. The cis isomer has been observed for the analogous [Co(6-MeC₅H₃NCOO)₂(H₂O)₂] complex[9].

Representative Crystallographic Data (from analogous complexes):

ParameterCo(II) Complex[9][10]Zn(II) Complex[2]Interpretation
M-N Bond Length (Å)~2.15~2.08Typical coordinate bond lengths for Co(II)-N and Zn(II)-N.
M-O (carboxylate) (Å)~2.10~2.11Coordinate bond lengths for M-O.
M-O (water) (Å)~2.18~2.17 (trigonal bipyramidal)Aqua ligands often have slightly longer bonds.
N-M-O Bite Angle (°)~77-79~78The angle within the five-membered chelate ring, constrained by the ligand geometry.

Data are for complexes of 6-methylpicolinic acid and are presented as representative values.

Part 3: Applications in Drug Development

The structural motifs and electronic properties of 4-MPA transition metal complexes make them promising candidates for therapeutic applications. The chelation of the metal ion can enhance the biological activity of the organic ligand, a principle well-established in medicinal inorganic chemistry[11].

Antimicrobial and Antifungal Activity

Causality: The enhanced antimicrobial activity of metal complexes compared to the free ligand is often attributed to Tweedy's chelation theory. Upon coordination, the polarity of the metal ion is reduced by sharing its positive charge with the donor atoms of the ligand. This increases the lipophilicity of the complex, facilitating its penetration through the lipid membranes of microorganisms[3]. Once inside the cell, the complex can interfere with normal cellular processes, such as enzyme function or DNA replication, leading to cell death. Copper(II) complexes, in particular, are known for their potent antimicrobial and antibiofilm activities[11][12][13].

Antidiabetic and Insulin-Mimetic Properties

Causality: Zinc is an essential trace element involved in the synthesis, storage, and secretion of insulin. Zinc(II) complexes of picolinic acid and its derivatives have been shown to exhibit insulin-mimetic activity[2]. The mechanism is believed to involve the complex facilitating glucose uptake and inhibiting the release of free fatty acids from adipocytes. The ligand structure, including substituents like the methyl group, can significantly influence this activity by modulating the stability and bioavailability of the zinc complex[2].

References

  • March, R., Clegg, W., Coxall, R. A., Cucurull-Sanchez, L., Lezama, L., Rojo, T., & González-Duarte, P. (2003). Synthesis, characterisation and magnetic properties of cobalt(II) complexes with picolinic acid derivatives: The crystal and molecular structures of [Co(MeC5H3NCOO)2(H2O)2] and [CoCl2(C5H4NCOOPr i)2]. Inorganica Chimica Acta, 353, 129-138. [Link]

  • Yoshikawa, Y., Ueda, E., Kawabe, K., Miyake, H., Sakurai, H., & Kojima, Y. (2002). Development of new insulinomimetic zinc(II) picolinate complexes with a Zn(N2O2) coordination mode: structure characterization, in vitro, and in vivo studies. Journal of Biological Inorganic Chemistry, 7(1), 68-75. [Link]

  • Oladipo, M. A., Adebayo, M. A., & Olayinka, O. O. (2014). Antimicrobial activity some transition metal picolinates. International Journal of Scientific & Technology Research, 3(10), 128-132. [Link]

  • Chen, C., Ellsworth, J. M., Goforth, A. M., Smith, M. D., Su, C., & zur Loye, H. (2006). A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine. Dalton Transactions, (44), 5278-5286. [Link]

  • Beeton, M. L., Aldrich-Wright, J. R., & Bolhuis, A. (2014). The antimicrobial and antibiofilm activities of copper (II) complexes. Journal of inorganic biochemistry, 140, 167-172. [Link]

  • Beeton, M. L., Aldrich-Wright, J. R., & Bolhuis, A. (2014). The antimicrobial and antibiofilm activities of copper(II) complexes. Journal of inorganic biochemistry, 140, 167-172. [Link]

  • Ispas, A., et al. (2020). Antimicrobial Activity of Copper(II), Nickel(II) and Zinc(II) Complexes with Semicarbazone and Thiosemicarbazone Ligands Derived from Substituted Salicylaldehydes. Molecules, 25(21), 5136. [Link]

  • Beeton, M. L., Aldrich-Wright, J. R., & Bolhuis, A. (2014). The antimicrobial and antibiofilm activities of copper(II) complexes. University of Bath's research portal. [Link]

  • Şimşek, M., et al. (2025). Crystal Structure, Spectroscopic (FT-IR and UV-Vis), Nonlinear Optical, and Molecular Docking Analyses of a Fluorinated Picolinate Silver(I) Complex. ResearchGate. [Link]

  • Gogoi, R., et al. (2019). Synthesis and Characterization of Cobalt(II) Complexes with Hemilabile P^N Donor Ligands. Asian Journal of Chemistry, 31(7), 1541-1544. [Link]

  • March, R., et al. (2003). Synthesis, characterisation and magnetic properties of cobalt(II) complexes with picolinic acid derivatives: the crystal and molecular structures of [Co(MeC5H3NCOO)2(H2O)2] and [CoCl2(C5H4NCOOPri)2]. Semantic Scholar. [Link]

  • G., B., & S., S. (2018). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. St. Joseph's College of Engineering and Technology. [Link]

  • Gherase, D., et al. (2022). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. MDPI. [Link]

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

  • Akbas, E., et al. (2008). Characteristic IR and Uv-vis spectra data of all the metal. ResearchGate. [Link]

  • Rodriguez-Jimenez, S., et al. (2021). Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. RSC Publishing. [Link]

  • Avci, D., et al. (2019). The FT–IR spectra of the complexes 1 and 2. ResearchGate. [Link]

  • Bikas, R., et al. (2016). Synthesis, characterization, and biological applications of zinc(ii) complexes of the methylthiosalicylate ligand. New Journal of Chemistry. [Link]

  • PubChem. (n.d.). 4-Methylpyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Taddesse, A. M., et al. (2023). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers in Chemistry, 11, 1243167. [Link]

  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -[2][9][14] triazolo [4, 3-a] pyridin-3-yl]-benzonitrile. Journal of Molecular Structure, 1244, 130922. [Link]

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  • Abendrot, M., et al. (2021). Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity. Molecules, 26(11), 3343. [Link]

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Application Note & Protocol: Formation of 4-Methylpicolinic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of 4-Methylpicolinic Acid in Coordination Chemistry

This compound, a derivative of pyridine-2-carboxylic acid (picolinic acid), is a versatile chelating agent that readily forms stable complexes with a wide array of metal ions. The presence of the carboxylate group and the pyridine nitrogen atom allows for bidentate coordination, creating a stable five-membered ring with the metal center. The methyl group at the 4-position of the pyridine ring can subtly influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability, structure, and reactivity of the resulting metal complexes.

The strategic coordination of bioactive organic molecules, such as this compound, with metal centers is a key strategy in the development of novel therapeutics and diagnostic agents.[1] Transition metal complexes, in particular, have shown significant promise as therapeutic agents due to their diverse modes of action and unique physicochemical properties.[2] The resulting metal complexes of this compound have potential applications in various fields, including catalysis, materials science, and importantly, in the design of new metallopharmaceuticals.[3] This application note provides a detailed protocol for the synthesis and characterization of this compound metal complexes, offering insights into the underlying chemical principles and experimental considerations.

I. General Principles of Complex Formation

The formation of a this compound metal complex typically involves the reaction of a metal salt with the deprotonated form of the ligand. The reaction is generally carried out in a suitable solvent, where the this compound acts as a bidentate ligand, coordinating to the metal ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group.[4][5] The stoichiometry of the resulting complex (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio) depends on several factors, including the nature of the metal ion, its preferred coordination number, the reaction conditions (e.g., pH, temperature), and the presence of other coordinating species (e.g., solvent molecules, counter-ions).

The general reaction can be represented as follows:

Mn+ + x C7H7NO2 → + + x H+

Where Mn+ is a metal ion with charge n+, and x is the number of this compound ligands.

II. Experimental Protocol: Synthesis of a Generic M(II)-4-Methylpicolinate Complex

This protocol provides a general procedure for the synthesis of a divalent metal complex of this compound, such as those of copper(II), zinc(II), or cobalt(II). Researchers should optimize the specific conditions for their metal of choice.

Materials and Reagents:
  • This compound (C7H7NO2)

  • Metal(II) salt (e.g., CuCl2·2H2O, Zn(CH3COO)2·2H2O, CoCl2·6H2O)

  • Ethanol (or other suitable solvent like methanol or water)

  • Sodium hydroxide (NaOH) or other suitable base (optional, for deprotonation)

  • Deionized water

  • Diethyl ether (for washing)

Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH paper

Step-by-Step Synthesis Procedure:
  • Ligand Preparation: Dissolve a stoichiometric amount of this compound in ethanol in a round-bottom flask. For a 1:2 metal-to-ligand ratio, you would use two molar equivalents of the ligand. Gentle heating and stirring may be required to achieve complete dissolution.

  • Deprotonation (Optional but Recommended): While stirring the ligand solution, slowly add an equimolar amount of a base (e.g., aqueous NaOH) to deprotonate the carboxylic acid group. This will facilitate the coordination to the metal ion. The pH of the solution should be adjusted to be slightly basic (pH 7.5-8.5).

  • Metal Salt Addition: In a separate beaker, dissolve one molar equivalent of the chosen metal(II) salt in a minimal amount of deionized water or ethanol.

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A precipitate is expected to form upon addition.

  • Reaction Completion: After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion. The color of the solution or precipitate may change during this time.

  • Isolation of the Complex: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with small portions of cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities. Dry the complex in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C).

III. Characterization of this compound Metal Complexes

Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.

A. Spectroscopic Techniques
TechniquePurposeExpected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group and the pyridine nitrogen to the metal ion.A shift in the C=O stretching frequency of the carboxylic acid group to a lower wavenumber upon coordination. Changes in the vibrational modes of the pyridine ring, indicating coordination of the nitrogen atom. The appearance of a new band at lower frequencies corresponding to the M-N and M-O stretching vibrations.
UV-Visible (UV-Vis) Spectroscopy To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal ion.For transition metal complexes, d-d electronic transitions may be observed in the visible region. The position and intensity of these bands are characteristic of the metal ion and its coordination environment (e.g., octahedral, tetrahedral, square planar).
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed information about the structure of the complex in solution. Particularly useful for diamagnetic complexes (e.g., Zn(II)).Changes in the chemical shifts of the protons and carbons of the this compound ligand upon coordination to the metal ion. For paramagnetic complexes, the NMR signals will be significantly broadened.
B. Structural and Thermal Analysis
TechniquePurposeExpected Information
Single-Crystal X-ray Diffraction To determine the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and the overall coordination geometry.Provides unequivocal proof of the complex's structure, the coordination mode of the ligand, and the geometry around the metal center.
Thermogravimetric Analysis (TGA) To study the thermal stability of the complex and to determine the presence of coordinated or lattice solvent molecules.A weight loss step at lower temperatures (typically below 150 °C) indicates the presence of water or other solvent molecules. The decomposition profile at higher temperatures provides information about the thermal stability of the complex.

IV. Causality Behind Experimental Choices

  • Choice of Solvent: Ethanol is a common choice as it can dissolve both the ligand and many metal salts. The choice of solvent can influence the solubility of the reactants and the final complex, potentially affecting the yield and crystallinity of the product.

  • Molar Ratio: The stoichiometry of the reactants is a critical parameter. A 1:2 metal-to-ligand ratio is often used for divalent metal ions that favor a six-coordinate, octahedral geometry, with two bidentate ligands and two solvent molecules or other monodentate ligands occupying the remaining coordination sites.

  • pH Control: Deprotonation of the carboxylic acid is crucial for its coordination to the metal ion. Controlling the pH ensures that the ligand is in its anionic form, which is a much stronger coordinating agent.

  • Refluxing: Heating the reaction mixture under reflux provides the necessary activation energy for the reaction to proceed to completion and can also improve the crystallinity of the product.

V. Workflow for Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation A Dissolve this compound in Solvent B Deprotonate Ligand (optional) A->B D Mix Ligand and Metal Salt Solutions B->D C Dissolve Metal Salt C->D E Reflux Reaction Mixture D->E F Isolate and Purify Complex E->F G FTIR Spectroscopy F->G H UV-Vis Spectroscopy F->H I NMR Spectroscopy F->I J X-ray Diffraction F->J K Thermal Analysis (TGA) F->K L Confirm Coordination G->L M Determine Geometry H->M N Elucidate Structure I->N J->N O Assess Thermal Stability K->O

Figure 1. A generalized workflow for the synthesis and characterization of this compound metal complexes.

VI. Conclusion

The formation of metal complexes with this compound offers a rich area of research with significant potential for the development of new materials and therapeutic agents. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to synthesize and study these fascinating compounds. By understanding the fundamental principles of coordination chemistry and carefully controlling the experimental parameters, scientists can tailor the properties of these complexes for specific applications, paving the way for future innovations in drug development and beyond.

References

  • Parveen, S., Arjmand, F., & Ahmad, I. (2014). Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. European Journal of Medicinal Chemistry, 83, 351-364. [Link]

  • Kukovec, B. M., Popović, Z., & Pavlović, G. (2008). Synthesis and characterization of copper(II) complexes with 3-methylpicolinic acid. Crystal and molecular structure of bis(3-methylpicolinato-N, O)(4-picoline)copper(II). Journal of Coordination Chemistry, 61(19), 3092-3101. [Link]

  • March, R., Clegg, W., Coxall, R. A., Cucurull-Sanchez, L., Lezama, L., Rojo, T., & González-Duarte, P. (2003). Synthesis, characterisation and magnetic properties of cobalt(II) complexes with picolinic acid derivatives: The crystal and molecular structures of [Co(MeC5H3NCOO)2(H2O)2] and [CoCl2(C5H4NCOOPri)2]. Inorganica Chimica Acta, 353, 129-138. [Link]

  • A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. [Link]

  • Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. Shanlax International Journal of Chemistry. [Link]

  • TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGAT. RASAYAN Journal of Chemistry. [Link]

  • Orjiekwe, C. L., et al. (2019). Synthesis and Characterization of New Picolinate Metal Complexes. ResearchGate. [Link]

  • Pharmaceutical Applications of Metal Complexes and Derived Materials. National Institutes of Health. [Link]

  • A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. [Link]

  • Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. National Institutes of Health. [Link]

  • The IR and 1 H NMR spectral data of ligands and complexes. ResearchGate. [Link]

  • Transition metal complexes and their application in drugs and cosmetics A Review. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

The Strategic Application of 4-Methylpicolinic Acid in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Pyridine Carboxylic Acid Scaffold

In the landscape of pharmaceutical synthesis, the pyridine ring serves as a privileged scaffold, appearing in a multitude of bioactive molecules. Among the vast array of substituted pyridines, 4-Methylpicolinic acid (also known as 4-methylpyridine-2-carboxylic acid) has emerged as a particularly valuable starting material and building block. Its unique structural features—a carboxylic acid at the 2-position for amide bond formation and other transformations, a nitrogen atom within the aromatic ring influencing reactivity and providing a site for coordination, and a methyl group at the 4-position offering a point for further functionalization or steric control—make it a versatile precursor for complex molecular architectures.

This technical guide provides an in-depth exploration of the practical applications of this compound in the synthesis of pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear and accessible format. The primary focus of this guide will be on the synthesis of a key chiral intermediate for the anticoagulant drug, Argatroban.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and optimization.

PropertyValueReference
CAS Number 4021-08-3[1][2]
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2]
Appearance White to light yellow crystalline powder[3]
IUPAC Name 4-methylpyridine-2-carboxylic acid[4]
Synonyms This compound[2][3]
Purity >98.0% (HPLC)[3]
Storage Room temperature, sealed in a dry, dark place[5]

Core Application: Synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, a Key Intermediate for Argatroban

Argatroban is a potent direct thrombin inhibitor used as an anticoagulant. A critical component of its structure is the (2R, 4R)-4-methyl-2-piperidinecarboxylic acid moiety. The synthesis of this chiral intermediate from this compound is an efficient and cost-effective route.[1][6] The overall synthetic strategy involves the reduction of the pyridine ring to a piperidine, followed by esterification and chiral resolution.

Logical Workflow for the Synthesis

The transformation of this compound to the desired chiral intermediate follows a logical progression of chemical reactions, each with a specific purpose.

G A This compound B Hydrogenation (Pyridine Ring Reduction) A->B H₂, Catalyst (e.g., Pd/C) C cis/trans-4-methyl-2- piperidinecarboxylic acid B->C D Esterification C->D SOCl₂, Ethanol E cis/trans-4-methyl-2- piperidinecarboxylic acid ethyl ester D->E F Crystallization/Separation E->F Solvent-based separation G trans-4-methyl-2- piperidinecarboxylic acid ethyl ester F->G H Chiral Resolution G->H Chiral Resolving Agent (e.g., D-Mandelic Acid) I (2R, 4R)-4-methyl-2- piperidinecarboxylic acid H->I

Caption: Synthetic workflow from this compound to the Argatroban intermediate.

Detailed Experimental Protocols

The following protocols are based on established methodologies and provide a step-by-step guide for the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid from this compound.[1]

Protocol 1: Hydrogenation of this compound

Objective: To reduce the aromatic pyridine ring of this compound to a piperidine ring, yielding a mixture of cis and trans isomers of 4-methyl-2-piperidinecarboxylic acid.

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic heterocycles. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation. The choice of solvent and reaction conditions (temperature and pressure) are critical for achieving complete reduction and minimizing side reactions.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (10% w/w of the starting material)

  • Methanol

  • High-pressure hydrogenation reactor (autoclave)

  • Filter aid (e.g., Celite)

Procedure:

  • In a high-pressure hydrogenation reactor, dissolve this compound in methanol (3-4 times the weight of the starting material).

  • Carefully add 10% Pd/C to the solution.

  • Seal the reactor and purge with nitrogen gas three times to remove any residual air.

  • Pressurize the reactor with hydrogen gas to 2-3 kg/cm ².

  • Heat the reaction mixture to 45-55 °C with constant stirring.

  • Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete within several hours.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.

  • Rinse the filter pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-methyl-2-piperidinecarboxylic acid as a solid. This product is a mixture of cis and trans isomers and is used directly in the next step.

ParameterRecommended ValueRationale
Catalyst 10% Pd/CHigh activity and selectivity for pyridine ring reduction.
Solvent MethanolGood solubility for the starting material and product.
Temperature 45-55 °CPromotes a reasonable reaction rate without significant side product formation.
Pressure 2-3 kg/cm ²Sufficient for the reduction to proceed efficiently and safely in a standard autoclave.
Protocol 2: Esterification of 4-methyl-2-piperidinecarboxylic acid

Objective: To convert the carboxylic acid group of the piperidine intermediate into an ethyl ester.

Rationale: Esterification facilitates the subsequent purification and chiral resolution steps. The use of thionyl chloride (SOCl₂) to form the acid chloride in situ, followed by reaction with ethanol, is a standard and effective method for esterification.

Materials:

  • Crude 4-methyl-2-piperidinecarboxylic acid (from Protocol 1, 1.0 eq)

  • Toluene

  • Thionyl chloride (SOCl₂)

  • Anhydrous Ethanol

Procedure:

  • Suspend the crude 4-methyl-2-piperidinecarboxylic acid in toluene in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and slowly add anhydrous ethanol.

  • Heat the mixture to reflux to complete the esterification.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-methyl-2-piperidinecarboxylate as a mixture of cis and trans isomers.

Protocol 3: Chiral Resolution of trans-ethyl 4-methyl-2-piperidinecarboxylate

Objective: To separate the desired (2R, 4R) enantiomer from the racemic trans-isomer mixture.

Rationale: Chiral resolution using a chiral resolving agent is a common technique to obtain enantiomerically pure compounds. D-mandelic acid is an effective resolving agent for this intermediate, forming diastereomeric salts that can be separated by crystallization.

Materials:

  • Crude ethyl 4-methyl-2-piperidinecarboxylate (from Protocol 2)

  • D-mandelic acid

  • Methanol

Procedure:

  • Dissolve the crude ethyl 4-methyl-2-piperidinecarboxylate in methanol.

  • Add a solution of D-mandelic acid in methanol to the mixture.

  • Allow the mixture to stand at room temperature to induce crystallization of the diastereomeric salt.

  • Collect the crystalline solid by filtration. This solid is the D-mandelate salt of (2R, 4R)-ethyl 4-methyl-2-piperidinecarboxylate.

  • The enantiomeric purity of the product can be determined by chiral HPLC.

  • To obtain the free base, the diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the enantiomerically enriched (2R, 4R)-ethyl 4-methyl-2-piperidinecarboxylate.

  • The final intermediate, (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, can be obtained by hydrolysis of the ester.

Further Applications and Future Outlook

While the synthesis of the Argatroban intermediate is a well-established application, the versatile structure of this compound lends itself to the synthesis of other complex molecules. Picolinic acid derivatives are known to be used in the synthesis of various pharmaceutical agents, including kinase inhibitors.[7][8][9] The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall scaffold can be elaborated to fit into the ATP-binding pocket of various kinases. Further research into the derivatization of this compound could lead to the development of novel kinase inhibitors and other therapeutic agents.

Additionally, the picolinic acid moiety is a known chelating ligand for various metal ions. This property opens up possibilities for the use of this compound and its derivatives in the development of metal-based catalysts for asymmetric synthesis, a critical area in modern pharmaceutical production.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its application in the efficient synthesis of a key chiral intermediate for Argatroban highlights its industrial importance. The detailed protocols provided in this guide offer a practical framework for researchers and drug development professionals. The inherent reactivity and structural features of this compound suggest that its full potential in medicinal chemistry and catalysis is yet to be fully explored, promising exciting future discoveries.

References

  • Argatroban - New Drug Approvals. (2013, December 6). Retrieved from [Link]

  • Zhao, X. (2017). Preparation method for argatroban intermediate. SciSpace. Retrieved from [Link]

  • CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents.
  • WO2012136504A1 - Method for the preparation of process intermediates for the synthesis of argatroban monohydrate - Google Patents.
  • 4-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 2762820 - PubChem - NIH. Retrieved from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Retrieved from [Link]

  • CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof - Google Patents.
  • CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents.
  • New picolinic acid derivatives: Synthesis, docking study and anti-EGFR kinase inhibitory effect | Request PDF - ResearchGate. Retrieved from [Link]

  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts - TIB. Retrieved from [Link]

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (n.d.). Retrieved from [Link]

  • CN102807523A - Method for preparing (2R,4R)-4-methyl-2-pipecolic acid - Google Patents.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. (n.d.). Retrieved from [Link]

  • (2R,4R)-4-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 5288786 - PubChem. Retrieved from [Link]

  • Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols: Derivatization of 4-Methylpicolinic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Picolinate Scaffold

4-Methylpicolinic acid, a pyridine carboxylic acid, presents a compelling scaffold for drug discovery. The pyridine ring, a common motif in pharmaceuticals, offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. The carboxylic acid moiety provides a key interaction point for biological targets, while the methyl group allows for subtle modulation of steric and electronic properties. However, the inherent characteristics of a carboxylic acid, such as its potential for ionization at physiological pH, can limit cell permeability and oral bioavailability. Furthermore, direct screening of a single carboxylic acid may not fully explore the chemical space around a pharmacophore.

Derivatization serves as a powerful strategy to overcome these limitations and expand the therapeutic potential of this compound. By converting the carboxylic acid into a diverse array of functional groups, researchers can systematically investigate structure-activity relationships (SAR), optimize pharmacokinetic profiles, and generate novel intellectual property. This application note provides a detailed guide for the derivatization of this compound, offering a suite of protocols for the synthesis of esters, amides, and more complex structures through multicomponent reactions, tailored for biological screening campaigns.

The Rationale for Derivatization: Beyond the Carboxylic Acid

The primary motivation for derivatizing this compound is to modulate its physicochemical and biological properties. The carboxylic acid group, while often crucial for target engagement, can be a liability. Bioisosteric replacement, the substitution of a functional group with another that has similar steric and electronic properties, is a cornerstone of medicinal chemistry.[1] Derivatization allows for the exploration of a wide range of bioisosteres for the carboxylic acid moiety.[2]

Key objectives of derivatizing this compound for biological screening include:

  • Improved Membrane Permeability: Converting the ionizable carboxylic acid to neutral esters or amides can enhance passive diffusion across cellular membranes.

  • Enhanced Target Engagement: A library of derivatives allows for the exploration of additional binding interactions within a target's active site.

  • Modulation of Metabolic Stability: Different functional groups can alter the metabolic profile of the parent compound, potentially reducing clearance and increasing in vivo exposure.

  • Exploration of Structure-Activity Relationships (SAR): A diverse set of derivatives is essential for understanding which structural features are critical for biological activity.

  • Generation of Novel Chemical Matter: Derivatization leads to the creation of new compounds with unique properties, expanding the intellectual property landscape.

Derivatization Strategies and Protocols

This section details several robust and versatile methods for the derivatization of this compound. The choice of strategy will depend on the desired diversity of the compound library and the available chemical building blocks.

Esterification: A Fundamental Approach to Modulate Polarity

Esterification is a straightforward method to mask the carboxylic acid and introduce a variety of lipophilic or functionalized groups.

Protocol 1: Fischer Esterification (Acid-Catalyzed)

This classic method is suitable for the synthesis of simple alkyl esters.

  • Reagents and Materials:

    • This compound

    • Desired alcohol (e.g., methanol, ethanol, isopropanol)

    • Concentrated sulfuric acid (catalytic amount)

    • Anhydrous sodium sulfate

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Rotary evaporator

    • Magnetic stirrer and hotplate

  • Procedure:

    • To a solution of this compound (1.0 eq) in the desired alcohol (20-50 eq, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ester.

    • Purify the crude product by column chromatography on silica gel if necessary.

Table 1: Representative Conditions for Fischer Esterification

Starting MaterialAlcoholCatalystReaction TimeYield (Typical)
This compoundMethanolH₂SO₄4-8 hours85-95%
This compoundEthanolH₂SO₄6-12 hours80-90%
This compoundIsopropanolH₂SO₄12-24 hours70-85%

Diagram 1: Fischer Esterification Workflow

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-MPA This compound Reflux Reflux 4-MPA->Reflux Alcohol Alcohol (R-OH) Alcohol->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Purification Column Chromatography Extraction->Purification Product 4-Methylpicolinate Ester Purification->Product

Caption: Workflow for Fischer Esterification of this compound.

Amidation: Introducing Diverse Amine Building Blocks

Amidation is a highly valuable reaction in drug discovery, as the amide bond is a key feature of peptides and many small molecule drugs.

Protocol 2: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.

  • Reagents and Materials:

    • This compound

    • Desired primary or secondary amine (1.1 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 1 M HCl solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the mixture at room temperature and stir.

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Caution: When using thionyl chloride to form the acid chloride of picolinic acid derivatives, there is a risk of chlorination on the pyridine ring.[3][4] Amide coupling reagents like HATU are generally preferred to avoid this side reaction.

Ugi Four-Component Reaction (U-4CR): Rapid Library Synthesis

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid synthesis of a diverse library of α-acylamino amides from four readily available starting materials.[5][6]

Protocol 3: Ugi Reaction with this compound

  • Reagents and Materials:

    • This compound (1.0 eq)

    • An aldehyde or ketone (1.0 eq)

    • A primary amine (1.0 eq)

    • An isocyanide (1.0 eq)

    • Methanol (MeOH) as solvent

    • Rotary evaporator

  • Procedure:

    • In a vial, dissolve the aldehyde/ketone, amine, and this compound in methanol.

    • Stir the mixture for 10-15 minutes to allow for imine formation.

    • Add the isocyanide to the reaction mixture and stir at room temperature. The reaction is often exothermic.[5]

    • Monitor the reaction by LC-MS. Reactions are typically complete within a few hours to 24 hours.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • The crude product can often be purified by precipitation, crystallization, or column chromatography.

Diagram 2: Ugi Four-Component Reaction

Ugi_Reaction 4-MPA This compound Product α-Acylamino Amide 4-MPA->Product Aldehyde Aldehyde/Ketone Aldehyde->Product Amine Amine Amine->Product Isocyanide Isocyanide Isocyanide->Product HTS_Cascade Library 4-MPA Derivative Library Primary_Screen Primary Screen (Single Concentration) Library->Primary_Screen Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Confirmation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Sources

Application Note: Experimental Setup for Scaling Up 4-Methylpicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

4-Methylpicolinic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently serving as a key intermediate for complex active pharmaceutical ingredients (APIs). The transition from bench-scale discovery to multi-kilogram production presents significant process chemistry challenges, including reaction control, impurity profiling, and operational safety. This guide provides a comprehensive, field-proven protocol for the scalable synthesis of this compound via the selective oxidation of 2,4-lutidine. We detail the underlying chemical principles, provide a robust step-by-step methodology suitable for gram- to kilogram-scale production, and address critical safety and analytical considerations to ensure a reliable and reproducible process.

Introduction: The Strategic Importance of this compound

Pyridine carboxylic acids are a privileged scaffold in pharmaceutical science.[1] this compound (also known as 4-methyl-2-pyridinecarboxylic acid)[2][3], in particular, offers a unique substitution pattern that is leveraged in the design of novel therapeutics. Its synthesis, therefore, is a critical upstream process in many drug development pipelines. While several synthetic routes exist, the selective oxidation of inexpensive and readily available 2,4-lutidine remains one of the most economically viable and scalable methods for industrial production.[4][5]

The primary challenge of this transformation lies in achieving selective oxidation of the methyl group at the C-2 position while leaving the C-4 methyl group intact. This guide focuses on a well-established method using potassium permanganate (KMnO₄), a powerful and cost-effective oxidizing agent, to achieve this transformation efficiently.[6][7]

Synthetic Strategy and Mechanistic Rationale

Choice of Route: Selective Oxidation of 2,4-Lutidine

The chosen pathway begins with 2,4-lutidine, an abundant feedstock chemical.[8] The oxidation is performed in an aqueous medium using potassium permanganate. This method is favored for its high atom economy, use of water as a solvent, and straightforward work-up procedure.

Causality of Reagent Choice and Reaction Mechanism

Potassium permanganate (KMnO₄) is a potent oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids.[6][9] The reaction proceeds in a neutral or slightly alkaline medium, where the permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), a solid precipitate that is easily removed by filtration.[10][11]

The selectivity for the C-2 methyl group over the C-4 methyl group is governed by the electronic properties of the pyridine ring. The electron-withdrawing nitrogen atom acidifies the protons on the adjacent C-2 methyl group more than the C-4 methyl group, making it more susceptible to initial attack by the oxidant. The reaction is believed to proceed through a series of oxidation steps, likely involving a manganese ester intermediate, ultimately yielding the carboxylate.[10]

Reaction_Pathway Start 2,4-Lutidine Product This compound Start->Product Oxidation Reagent KMnO4, H2O, Δ Byproduct MnO2 (precipitate) Product->Byproduct Co-product

Caption: High-level overview of the oxidation reaction.

Detailed Experimental Protocol (100 g Scale)

This protocol is designed as a self-validating system. Adherence to the specified temperature controls and addition rates is critical for safety and reproducibility.

Materials and Reagents
Reagent/MaterialGradeCAS No.QuantityMolar Eq.
2,4-Lutidine≥98%108-47-4100.0 g (107.8 mL)1.0
Potassium Permanganate≥99%7722-64-7325.0 g2.2
Deionized Water-7732-18-5~4.0 L-
Sulfuric Acid (98%)Reagent7664-93-9As needed-
Ethanol (95%)Reagent64-17-5As needed for recrystallization-
Equipment
  • 5 L three-necked round-bottom flask

  • Overhead mechanical stirrer with a high-torque motor and PTFE paddle

  • Digital thermometer with thermocouple probe

  • Heating mantle with temperature controller

  • Large powder addition funnel or scoop for portion-wise addition

  • Large Buchner funnel (20 cm diameter) and vacuum flask (5 L)

  • pH meter or pH indicator strips (range 1-7)

  • Standard laboratory glassware and rotary evaporator

Step-by-Step Synthesis Workflow

Synthesis_Workflow cluster_setup Phase 1: Reaction cluster_workup Phase 2: Work-up & Isolation cluster_purification Phase 3: Purification & Analysis A 1. Charge Flask (2,4-Lutidine, 2.5 L H2O) B 2. Heat to 85°C A->B C 3. Add KMnO4 Portion-wise (Maintain 85-95°C) B->C D 4. Stir at 90°C (2 hours post-addition) C->D E 5. Cool to RT D->E F 6. Filter MnO2 Precipitate (Wash cake with hot H2O) E->F G 7. Cool Filtrate (Ice Bath) F->G H 8. Acidify to pH 3.5 (Precipitates Crude Product) G->H I 9. Filter Crude Product H->I J 10. Recrystallize (from Ethanol/Water) I->J K 11. Dry Under Vacuum J->K L 12. Characterize Product (HPLC, NMR, MP) K->L

Caption: Detailed workflow from reaction to final product characterization.

Procedure:

  • Reaction Setup: Charge the 5 L flask with 2,4-lutidine (100.0 g, 0.933 mol) and 2.5 L of deionized water. Begin vigorous stirring with the overhead stirrer to create a fine emulsion. Heat the mixture to 85°C.

  • Oxidation: Once the temperature is stable at 85°C, begin the portion-wise addition of potassium permanganate (325.0 g, 2.06 mol). Add the KMnO₄ in small increments over 3-4 hours. This reaction is highly exothermic. The rate of addition must be carefully controlled to maintain the internal temperature between 85°C and 95°C. Use an ice-water bath for external cooling if the temperature exceeds 95°C. A thick brown slurry of manganese dioxide will form.

  • Reaction Completion: After the final portion of KMnO₄ is added, continue to stir the mixture at 90°C for an additional 2 hours to ensure complete consumption of the starting material. Monitor by TLC or HPLC if desired.

  • Work-up - Filtration: Cool the reaction mixture to ambient temperature. Filter the thick slurry through a large Buchner funnel to remove the manganese dioxide. It is crucial to wash the filter cake thoroughly with several portions of hot water (total volume ~1.5 L) to recover all the product, which is present as its potassium salt. Combine all aqueous filtrates.

  • Isolation - Precipitation: Transfer the combined filtrate to a large beaker (e.g., 5 L) and cool in an ice-water bath with stirring. Slowly and carefully add concentrated sulfuric acid to adjust the pH to the isoelectric point of the product, approximately pH 3.5. A white precipitate of this compound will form.

  • Crude Product Collection: Filter the precipitated solid, wash the cake with two portions of cold deionized water (2 x 150 mL), and pull air through the cake to partially dry it.

  • Purification - Recrystallization: Transfer the crude solid to a suitable flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If coloration persists, a small amount of activated carbon can be added, stirred for 10 minutes, and filtered hot. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50°C to a constant weight. The expected yield is 75-85 g (60-68% of theoretical).

Process Safety and Hazard Management

  • Potassium Permanganate: A strong oxidizer that can cause fires or explosions upon contact with combustible materials.[12][13] It is also harmful if swallowed and causes severe skin burns and eye damage.[14][15] Always wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[14] Perform additions slowly and avoid creating dust.[12]

  • Exothermic Reaction: The oxidation is highly exothermic. Never add the permanganate all at once. Ensure adequate cooling capacity is available and monitor the internal temperature continuously.

  • Pressure Build-up: Ensure the reaction vessel is not sealed to prevent pressure build-up from any potential gas evolution.

  • Waste Disposal: The manganese dioxide byproduct must be disposed of according to local environmental regulations. Quench any residual permanganate in the filtrate before disposal.

Analytical Characterization

To ensure the final product meets the required specifications for drug development, the following analytical tests are mandatory.

TestSpecificationRationale
Appearance White to off-white crystalline solidConfirms physical form and absence of gross impurities.
Melting Point 138-141 °CA sharp melting point indicates high purity.[16]
Purity (HPLC) ≥ 98.5%Quantifies the purity and detects any process-related impurities.
Identity (¹H NMR) Conforms to structureConfirms the chemical structure and isomeric purity.
Residual Solvents Per ICH guidelinesEnsures no harmful solvents remain from purification.

Conclusion

This application note provides a robust, scalable, and well-characterized process for the synthesis of this compound. By understanding the mechanistic principles and adhering strictly to the operational and safety protocols outlined, researchers and drug development professionals can reliably produce this critical intermediate at a scale suitable for preclinical and early-phase clinical development.

References

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  • Scalable total synthesis of (+)-aniduquinolone A and its acid-catalyzed rearrangement to aflaquinolones. (2022).
  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (2021). Organic Process Research & Development.
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4-Methylpicolinic Acid: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Among the vast array of substituted pyridines, 4-methylpicolinic acid stands out as a particularly versatile and underexplored building block. Its unique trifunctional nature—a carboxylic acid at the 2-position, a nucleophilic nitrogen atom within the aromatic ring, and a reactive methyl group at the 4-position—offers a rich platform for the synthesis of a diverse range of heterocyclic compounds. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes and robust protocols for its conversion into novel heterocyclic systems with significant potential in medicinal chemistry and beyond. We will delve into the strategic functionalization of each reactive site, providing not only step-by-step procedures but also the underlying chemical principles that govern these transformations.

Core Reactivity and Strategic Functionalization

The synthetic potential of this compound stems from the distinct reactivity of its three key functional groups. A strategic approach to synthesizing complex heterocycles from this precursor involves the selective modification of one or more of these sites.

  • The Carboxylic Acid (C2-Position): This group is the primary handle for a variety of transformations, including esterification, amide bond formation, and conversion to an acid chloride. Activation of the carboxylic acid is the gateway to forming five-membered heterocycles such as oxadiazoles and thiazoles.

  • The Pyridine Nitrogen (N1-Position): The nitrogen atom imparts basicity and can be quaternized. More importantly, it influences the reactivity of the ring and can participate in cyclization reactions, particularly in the formation of fused ring systems.

  • The Methyl Group (C4-Position): The methyl group, while seemingly simple, is a powerful tool for annulation and further derivatization. It can be functionalized through oxidation to an aldehyde or carboxylic acid, or it can participate in condensation reactions with suitable electrophiles.

The following sections will provide detailed protocols for leveraging each of these reactive centers to construct novel heterocyclic frameworks.

Application Note 1: Synthesis of 1,3,4-Oxadiazoles via Carboxylic Acid Activation

The 1,3,4-oxadiazole moiety is a well-established bioisostere for esters and amides, offering improved metabolic stability and favorable pharmacokinetic properties. A common and efficient method for their synthesis involves the dehydrative cyclization of a 1,2-diacylhydrazine intermediate, which can be readily prepared from this compound.

Scientific Rationale

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from carboxylic acids and acid hydrazides is a robust and widely employed transformation.[1][2] The reaction proceeds through the initial formation of a 1,2-diacylhydrazine intermediate, which then undergoes cyclodehydration to furnish the aromatic oxadiazole ring.[3] Phosphorus oxychloride (POCl₃) is a highly effective dehydrating agent for this purpose.[2]

Experimental Workflow

G

Diagram 1: Workflow for the synthesis of 1,3,4-oxadiazoles.
Protocol 1.1: Synthesis of Methyl 4-Methylpicolinate
  • To a stirred solution of this compound (10.0 g, 72.9 mmol) in methanol (150 mL), slowly add concentrated sulfuric acid (4.0 mL) at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 4-methylpicolinate as a colorless oil.

Protocol 1.2: Synthesis of 4-Methylpicolinoyl Hydrazide
  • To a solution of methyl 4-methylpicolinate (10.0 g, 66.1 mmol) in ethanol (100 mL), add hydrazine hydrate (10.0 mL, 206 mmol).

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature, and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4-methylpicolinoyl hydrazide as a white solid.

Protocol 1.3: Synthesis of 2-(4-Methylpyridin-2-yl)-5-phenyl-1,3,4-oxadiazole
  • In a round-bottom flask, place 4-methylpicolinoyl hydrazide (1.0 g, 6.6 mmol) and benzoic acid (0.81 g, 6.6 mmol).

  • Add phosphorus oxychloride (5 mL) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 5 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure 2-(4-methylpyridin-2-yl)-5-phenyl-1,3,4-oxadiazole.

Compound Starting Materials Yield (%) Reference
2-(4-Methylpyridin-2-yl)-5-phenyl-1,3,4-oxadiazole4-Methylpicolinoyl hydrazide, Benzoic acid75-85Adapted from[1]
2-(4-Chlorophenyl)-5-(4-methylpyridin-2-yl)-1,3,4-oxadiazole4-Methylpicolinoyl hydrazide, 4-Chlorobenzoic acid70-80Adapted from[1]

Application Note 2: Hantzsch-Type Synthesis of Dihydropyridines

The dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, most notably found in a class of drugs that act as L-type calcium channel blockers. The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that provides a straightforward entry to this important heterocyclic system.[4] By first converting this compound to its corresponding aldehyde, it can be utilized as a key component in a Hantzsch-type reaction.

Scientific Rationale

The Hantzsch synthesis involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[5] The reaction proceeds through a series of condensations and cyclizations to afford the 1,4-dihydropyridine ring. By using 4-methylpicolinaldehyde, a dihydropyridine with a 4-(4-methylpyridin-2-yl) substituent can be synthesized, offering a novel structural motif for biological screening.

Experimental Workflow

G

Diagram 2: Workflow for the Hantzsch-type synthesis of dihydropyridines.
Protocol 2.1: Synthesis of (4-Methylpyridin-2-yl)methanol
  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere of nitrogen, suspend lithium aluminum hydride (3.1 g, 81.7 mmol) in anhydrous tetrahydrofuran (THF) (150 mL).

  • Dissolve methyl 4-methylpicolinate (10.0 g, 66.1 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (3.1 mL), 15% aqueous NaOH solution (3.1 mL), and then water again (9.3 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield (4-methylpyridin-2-yl)methanol as a pale yellow oil, which can be used in the next step without further purification.

Protocol 2.2: Synthesis of 4-Methylpicolinaldehyde
  • To a solution of (4-methylpyridin-2-yl)methanol (5.0 g, 40.6 mmol) in dichloromethane (200 mL), add activated manganese dioxide (35.3 g, 406 mmol).

  • Stir the suspension vigorously at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite®, washing the pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure to give 4-methylpicolinaldehyde as a light-yellow solid.

Protocol 2.3: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-(4-methylpyridin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
  • In a round-bottom flask, combine 4-methylpicolinaldehyde (1.0 g, 8.25 mmol), ethyl acetoacetate (2.15 g, 16.5 mmol), and ammonium acetate (0.64 g, 8.25 mmol) in ethanol (25 mL).

  • Heat the reaction mixture to reflux for 8 hours.

  • Cool the reaction to room temperature. The product will precipitate from the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to afford the desired dihydropyridine derivative.

Compound Starting Materials Yield (%) Reference
Diethyl 2,6-dimethyl-4-(4-methylpyridin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate4-Methylpicolinaldehyde, Ethyl acetoacetate, Ammonium acetate65-75Adapted from[4][5]

Application Note 3: Synthesis of Fused Pyridopyrimidines

Pyridopyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including kinase inhibition and antimicrobial effects.[6][7] A versatile strategy for their synthesis involves the construction of the pyrimidine ring onto a pre-existing pyridine scaffold. By introducing an amino group onto the this compound framework, a key intermediate for such cyclizations can be accessed.

Scientific Rationale

The synthesis of pyridopyrimidines can be achieved by reacting an ortho-aminopyridine derivative with a suitable one-carbon synthon, such as formamide or an orthoester. The reaction proceeds via initial amide or amidine formation, followed by intramolecular cyclization to form the fused pyrimidine ring.

Experimental Workflow

G

Diagram 3: Workflow for the synthesis of pyridopyrimidines.
Protocol 3.1: Synthesis of 4-Methyl-3-nitropicolinic Acid
  • Add this compound (5.0 g, 36.5 mmol) portion-wise to a mixture of fuming sulfuric acid (20% SO₃, 15 mL) and concentrated nitric acid (10 mL) at 0 °C.

  • Slowly heat the reaction mixture to 90 °C and maintain for 4 hours.

  • Cool the mixture to room temperature and pour it carefully onto ice.

  • Adjust the pH to 3-4 with a concentrated solution of sodium hydroxide.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 4-methyl-3-nitropicolinic acid.

Protocol 3.2: Synthesis of 3-Amino-4-methylpicolinic Acid
  • To a suspension of 4-methyl-3-nitropicolinic acid (3.0 g, 16.5 mmol) in a mixture of ethanol (50 mL) and water (25 mL), add iron powder (4.6 g, 82.4 mmol) and ammonium chloride (0.44 g, 8.24 mmol).

  • Heat the mixture to reflux for 3 hours.

  • Filter the hot reaction mixture through Celite® and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to yield 3-amino-4-methylpicolinic acid.

Protocol 3.3: Synthesis of 5-Methylpyrido[3,2-d]pyrimidin-4(3H)-one
  • A mixture of 3-amino-4-methylpicolinic acid (1.0 g, 6.57 mmol) and formamide (20 mL) is heated to 160 °C for 5 hours.

  • Cool the reaction mixture to room temperature and pour into water (100 mL).

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to give the desired pyridopyrimidine.

Compound Starting Materials Yield (%) Reference
5-Methylpyrido[3,2-d]pyrimidin-4(3H)-one3-Amino-4-methylpicolinic acid, Formamide60-70Adapted from[6][7]

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. The strategic manipulation of its carboxylic acid, pyridine nitrogen, and methyl group allows for the construction of diverse and complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers in drug discovery and organic synthesis to explore the full potential of this valuable building block. The continued investigation into the reactivity of this compound is poised to yield new and exciting heterocyclic scaffolds with potential applications across the chemical sciences.

References

  • Sheldrake, P. W., Matteucci, M., & McDonald, E. (2006). A new synthesis of 5-arylthiazoles. Synlett, 2006(03), 460-462.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Yadav, J. S., Reddy, B. S. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Triphenylphosphine: a mild and efficient catalyst for the Knoevenagel condensation of aldehydes with active methylene compounds. European Journal of Organic Chemistry, 2004(3), 546-551.
  • Kazmaier, U., & Ackermann, S. (2005). Ugi reaction with thio acids: a simple and versatile access to endothiopeptides and thiazoles. Organic & Biomolecular Chemistry, 3(17), 3184-3187.
  • Li, L., et al. (2024). Synthesis, biological evaluation, and molecular docking of novel ferulic acid derivatives containing a 1,3,4-oxadiazole thioether and trifluoromethyl pyrimidine skeleton. RSC Advances, 14(23), 16218-16227.
  • Kerimov, K. T. (2020). Synthesis of an Innovative Class of 1,3,4-Oxadiazoles. Journal of Heterocyclic Chemistry, 57(5), 2186-2192.
  • Ibrahim, H. S., & Abdelkhalek, H. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318.
  • Do, H. Q., & Daugulis, O. (2007). Copper-catalyzed arylation of heterocycle CH bonds. Journal of the American Chemical Society, 129(41), 12404-12405.
  • UTAR Institutional Repository. (n.d.). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions.
  • Pattan, S. R., et al. (2009). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Journal of Chemical and Pharmaceutical Research, 1(1), 11-26.
  • Brun, E., et al. (2015). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. Molecules, 20(7), 12105-12123.
  • Husain, A., et al. (2015). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 20(4), 6030-6061.
  • Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. International Journal of Medicinal Chemistry, 2014, 1-13.
  • de la Torre, M. C., & Gotor, V. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Kumar, A., et al. (2013). One-pot multi-component synthesis of 1,4-dihydropyridine derivatives in biocompatible deep eutectic solvents. Journal of Chemical Sciences, 125(3), 615-621.
  • Fadda, A. A., et al. (2021). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Design, Development and Therapy, 15, 3721-3735.
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  • Chemistry for everyone. (2024). active methylene compound. Retrieved from [Link]

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  • Yadav, J. S., et al. (2004). Triphenylphosphine is an efficient catalyst for a mild, solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate or malononitrile to afford olefins in excellent yields with (E)-geometry. European Journal of Organic Chemistry, 2004(3), 546-551.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methylpicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this chemical transformation. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into optimizing your reaction conditions, troubleshooting common issues, and ensuring the integrity of your results.

I. Foundational Principles: The Oxidation of 4-Picoline

The most prevalent and industrially significant route to this compound is the oxidation of the methyl group of 4-picoline (γ-picoline). While conceptually straightforward, the success of this reaction hinges on precise control over various parameters to maximize yield and purity. The primary challenge lies in achieving selective oxidation of the methyl group without affecting the pyridine ring.

This guide will focus on the widely utilized potassium permanganate (KMnO₄) oxidation method, addressing its common challenges and optimization strategies.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when undertaking the synthesis of this compound.

Q1: What is the optimal molar ratio of potassium permanganate to 4-picoline?

A1: The stoichiometric requirement is 2 moles of KMnO₄ for every mole of 4-picoline to be oxidized. However, in practice, a slight excess of KMnO₄, typically in the range of 2.05 to 2.2 equivalents, is often employed to drive the reaction to completion and account for any potential side reactions or impurities in the starting material. Using a significant excess should be avoided as it can lead to over-oxidation and complicates the purification process due to the increased formation of manganese dioxide (MnO₂).

Q2: What is the role of temperature in this reaction, and what is the recommended temperature profile?

A2: Temperature control is critical for both safety and selectivity. The oxidation of 4-picoline is a highly exothermic reaction. A runaway reaction can occur if the temperature is not carefully managed. It is advisable to maintain the reaction temperature between 70-80°C. Below this range, the reaction rate is often impractically slow. Above this range, the risk of over-oxidation to form pyridine-2,4-dicarboxylic acid increases, and the potential for a hazardous thermal runaway becomes significant. A phased addition of the oxidizing agent is a standard method for maintaining temperature control.

Q3: How do I effectively remove the manganese dioxide byproduct during workup?

A3: The removal of the fine manganese dioxide (MnO₂) precipitate is a common challenge. The most effective method is hot filtration of the reaction mixture. It is crucial to filter the mixture while it is still hot, as this keeps the desired product, this compound, dissolved in the aqueous solution, while the insoluble MnO₂ is removed. For very fine particles that pass through standard filter paper, the use of a filter aid like Celite® is highly recommended. After filtration, the filtrate is acidified to precipitate the this compound.

Q4: What are the primary safety concerns associated with this synthesis?

A4: The primary safety concerns are:

  • Exothermic Reaction: As mentioned, the reaction can release a significant amount of heat. Proper cooling and controlled addition of reagents are essential.

  • Potassium Permanganate: KMnO₄ is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • 4-Picoline: 4-picoline is a flammable and toxic liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

III. Troubleshooting Guide: From Low Yields to Impure Products

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Product Yield
Symptom Potential Cause Recommended Solution
Significant amount of unreacted 4-picoline in the final product. Incomplete reaction due to insufficient oxidizing agent or low reaction temperature.Ensure the use of a slight excess of KMnO₄ (2.05-2.2 eq.). Verify that the reaction temperature was maintained in the optimal 70-80°C range. Consider extending the reaction time.
Product loss during workup. Premature precipitation of the product during MnO₂ filtration or incomplete precipitation upon acidification.Ensure the filtration of MnO₂ is performed on a hot solution. After acidification, cool the solution in an ice bath to maximize the precipitation of this compound. Check the pH after acidification to ensure it is in the isoelectric point range of the product (typically pH 3-4).
Formation of over-oxidation byproducts. Excessive reaction temperature or a large excess of KMnO₄.Strictly maintain the reaction temperature below 80°C. Use a controlled, portion-wise addition of KMnO₄ to manage the exotherm. Avoid using more than 2.2 equivalents of KMnO₄.
Problem 2: Product Impurity
Symptom Potential Cause Recommended Solution
Brownish or off-white product. Contamination with manganese dioxide (MnO₂).Improve the filtration step. Use a finer filter paper or a pad of Celite® to ensure complete removal of the fine MnO₂ precipitate. A recrystallization step from water or an ethanol/water mixture can also be employed for further purification.
Presence of a starting material odor in the final product. Incomplete reaction or inefficient removal of unreacted 4-picoline.In addition to driving the reaction to completion, consider a purification step. The product can be dissolved in a dilute base, washed with an organic solvent like dichloromethane to extract any remaining 4-picoline, and then re-precipitated by adding acid.
Broad melting point range of the isolated product. Presence of multiple impurities, including starting material and over-oxidation products.A combination of the above purification techniques may be necessary. Recrystallization is often the most effective method for improving the purity of the final product.

IV. Experimental Workflow and Visualization

A. Standard Protocol for this compound Synthesis
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-picoline and water.

  • Heating: Heat the mixture to 70°C with vigorous stirring.

  • Oxidant Addition: Prepare a solution of potassium permanganate in water. Add this solution dropwise to the reaction flask, ensuring the temperature does not exceed 80°C. This addition can take 2-3 hours.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 75-80°C for an additional 1-2 hours, or until the purple color of the permanganate has disappeared.

  • Workup - Filtration: While the solution is still hot, filter it to remove the brown manganese dioxide precipitate. Washing the filter cake with a small amount of hot water can help recover any adsorbed product.

  • Workup - Precipitation: Cool the filtrate and acidify it with concentrated hydrochloric acid or sulfuric acid to a pH of 3-4. The white precipitate of this compound will form.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum. Recrystallize from water or an ethanol/water mixture if necessary.

B. Visualizing the Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification A 1. Charge Reactor (4-Picoline, Water) B 2. Heat to 70-80°C A->B Heating C 3. Add KMnO₄ Solution (Portion-wise) B->C Controlled Addition D 4. Stir until Reaction is Complete C->D Maintain Temp E 5. Hot Filtration (Remove MnO₂) D->E Transfer F 6. Acidify Filtrate (to pH 3-4) E->F Process Filtrate G 7. Isolate Product (Filtration & Drying) F->G Precipitation H 8. Recrystallization (Optional) G->H For High Purity

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

C. Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Unreacted 4-Picoline Present? Start->Q1 A1 Incomplete Reaction Q1->A1 Yes Q2 Product is Off-White/Brown? Q1->Q2 No Sol1 Solution: - Check KMnO₄ Stoichiometry - Increase Reaction Time/Temp A1->Sol1 A2 MnO₂ Contamination Q2->A2 Yes Q3 Evidence of Over-oxidation? Q2->Q3 No Sol2 Solution: - Improve Hot Filtration (Use Filter Aid) - Recrystallize Product A2->Sol2 A3 Excessive Temp or Oxidant Q3->A3 Yes Sol3 Solution: - Maintain Temp < 80°C - Use Controlled Addition - Limit KMnO₄ to < 2.2 eq. A3->Sol3

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

V. References

  • Organic Syntheses, Coll. Vol. 4, p.824 (1963); Vol. 34, p.82 (1954). A well-established, peer-reviewed procedure for the synthesis of isonicotinic acid (a related compound) by the oxidation of γ-picoline, providing a foundational method. Available at: [Link]

  • "Oxidation of picolines to pyridinecarboxylic acids with nitric acid" by M. M. Naim, et al., Journal of the Indian Chemical Society. This article discusses an alternative oxidation method and provides insights into the reaction mechanism and potential byproducts.

  • "Safety of Permanganate Oxidations in a Laboratory" by the American Chemical Society. This resource outlines the safety considerations when working with potassium permanganate, a critical aspect of this synthesis. Available at: [Link]

troubleshooting low yield in 4-Methylpicolinic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 4-Methylpicolinic acid (also known as 4-methyl-2-pyridinecarboxylic acid). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and obtain a high-purity product.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the synthesis of this compound are a frequent challenge. The primary route to this compound is the oxidation of 4-picoline (gamma-picoline). This guide will walk you through potential causes of low yield and provide actionable solutions.

Question: My this compound yield is significantly lower than expected. What are the most common causes?

Several factors can contribute to low yields in the oxidation of 4-picoline. These can be broadly categorized into issues with starting materials, reaction conditions, and workup procedures. It's crucial to systematically evaluate each of these to pinpoint the source of the problem.[1][2]

Common Causes of Low Yield:

  • Purity of Starting Materials: Impurities in the 4-picoline can lead to unwanted side reactions and the formation of byproducts.[2]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can result in incomplete conversion or degradation of the product.[1][2]

  • Inefficient Oxidation: The choice and handling of the oxidizing agent are critical for achieving high conversion.

  • Product Degradation: this compound can be susceptible to degradation under harsh reaction or workup conditions.[3]

  • Losses During Workup: Significant amounts of the product can be lost during extraction, filtration, and purification steps.[2]

Below is a flowchart to guide your troubleshooting process:

Troubleshooting_Low_Yield start Low Yield Observed check_purity Verify Purity of 4-Picoline start->check_purity check_conditions Evaluate Reaction Conditions start->check_conditions check_workup Analyze Workup Procedure start->check_workup sub_purity Impurities Present? check_purity->sub_purity sub_conditions Suboptimal Conditions? check_conditions->sub_conditions sub_workup Product Loss During Workup? check_workup->sub_workup purify_picoline Purify 4-Picoline (e.g., distillation) sub_purity->purify_picoline Yes no_impurities Purity is High sub_purity->no_impurities No end_node Yield Improved purify_picoline->end_node optimize_conditions Optimize Temperature, Time, & Stoichiometry sub_conditions->optimize_conditions Yes conditions_ok Conditions are Optimal sub_conditions->conditions_ok No optimize_conditions->end_node optimize_workup Refine Extraction & Purification Steps sub_workup->optimize_workup Yes workup_ok Workup is Efficient sub_workup->workup_ok No optimize_workup->end_node

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Question: I suspect my 4-picoline is impure. How can I purify it, and what are the common impurities?

Purifying your starting material is a critical first step. 4-picoline is often derived from coal tar and can contain isomers like 3-picoline and 2,6-lutidine.[4]

Purification Protocol:

A common and effective method for purifying 4-picoline is through fractional distillation.[5] Alternatively, purification can be achieved by forming a complex with zinc chloride or mercuric chloride, followed by regeneration of the free base.[5]

Experimental Protocol: Purification of 4-Picoline via Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column).

  • Drying: Dry the crude 4-picoline over a suitable drying agent like potassium hydroxide (KOH) pellets or barium oxide (BaO) for several hours.[5]

  • Distillation: Carefully distill the dried 4-picoline, collecting the fraction that boils at the correct temperature (approximately 145 °C).

  • Storage: Store the purified 4-picoline under an inert atmosphere (nitrogen or argon) to prevent moisture absorption.

Question: My oxidation reaction with potassium permanganate (KMnO4) is sluggish and gives a low yield. How can I optimize it?

Potassium permanganate is a powerful but sometimes challenging oxidizing agent.[6][7] The reaction's success hinges on careful control of conditions.

Key Optimization Parameters for KMnO4 Oxidation:

ParameterRecommended Range/ValueRationale
Temperature 80-100°CHigher temperatures can lead to decarboxylation and other side reactions, reducing selectivity.[3]
Reaction Time 2-6 hoursMonitor the reaction progress by TLC or HPLC to determine the optimal time. Prolonged reaction times can lead to product degradation.
KMnO4 Stoichiometry 2.0 - 2.5 equivalentsAn excess of KMnO4 is necessary to drive the reaction to completion, but a large excess can promote over-oxidation.
Solvent Water4-picoline is soluble in water, and KMnO4 is also soluble, allowing for a homogeneous reaction mixture.
pH Neutral to slightly alkalineIn acidic solutions, permanganate can oxidize 4-picoline to acetic acid, formic acid, carbon dioxide, and ammonia.[8]

Troubleshooting Tips for KMnO4 Oxidation:

  • Slow Addition of KMnO4: Add the potassium permanganate in portions to control the exothermic reaction and maintain the desired temperature.

  • Vigorous Stirring: Ensure efficient mixing to facilitate contact between the reactants.

  • Monitoring the Reaction: The disappearance of the purple permanganate color is an indicator of its consumption. However, this is not a definitive endpoint, as the intermediate manganese dioxide (MnO2) is a brown-black solid. Use TLC or HPLC for accurate monitoring.

KMnO4_Oxidation_Pathway picoline 4-Picoline intermediate Intermediate (Manganese Ester) picoline->intermediate + KMnO4 acid 4-Methylpicolinic Acid intermediate->acid Hydrolysis side_reaction Over-oxidation or Decarboxylation intermediate->side_reaction Harsh Conditions (High Temp, Excess KMnO4)

Caption: Simplified reaction pathway for the KMnO4 oxidation of 4-picoline.

Question: Are there alternative oxidizing agents to potassium permanganate?

Yes, several other oxidizing agents can be used for the synthesis of this compound. The choice of oxidant can significantly impact the reaction conditions and the resulting yield and purity.

Alternative Oxidizing Agents:

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Nitric Acid (HNO3) High temperature and pressureCan be used for large-scale industrial production.Generates greenhouse gases; requires specialized equipment due to corrosive nature and high pressure.[9]
V-Ti-O Catalysts Vapor-phase oxidation at ~310°CHigh yields (>82%) have been reported.[10]Requires specialized equipment for vapor-phase reactions.
Molecular Oxygen (O2) with a Catalyst 150-190°C, 2-3 MPa, in acetic acid with Co(II)/NHPI/Bromide catalyst systemMore environmentally friendly than HNO3.Can result in lower conversion and selectivity; potential for decarboxylation at high temperatures.[3][11]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for the precipitation of this compound during workup?

The isoelectric point (pI) of this compound is crucial for its effective precipitation. Acidifying the reaction mixture to a pH of approximately 3.5 will typically lead to the maximum precipitation of the product.[4]

Q2: I'm observing a significant amount of pyridine as a byproduct. What is causing this?

The formation of pyridine is likely due to the decarboxylation of this compound. This side reaction is often promoted by high temperatures, high pressure, and the presence of an active catalytic system.[3] To minimize this, consider lowering the reaction temperature and optimizing the reaction time.

Q3: How can I effectively remove the manganese dioxide (MnO2) byproduct from the KMnO4 reaction?

After the reaction is complete, the manganese dioxide can be removed by filtration. To ensure complete removal and avoid losses of your product, it is advisable to wash the MnO2 cake thoroughly with hot water.[12]

Q4: Can I use crude 4-picoline containing beta-picoline?

While it is possible to perform the oxidation on a mixture of picoline isomers, it will complicate the purification of the final product. 4-picoline is generally more readily oxidized than 3-picoline.[4] However, for obtaining high-purity this compound, starting with purified 4-picoline is highly recommended.

Q5: What are the key safety precautions to take during this synthesis?
  • Potassium Permanganate: It is a strong oxidizing agent and can react violently with organic materials. Avoid contact with skin and eyes, and handle it in a well-ventilated area.[7]

  • Nitric Acid: If used, it is highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work in a fume hood.[13]

  • High-Pressure Reactions: If using molecular oxygen or nitric acid at high pressure, ensure you are using a properly rated and maintained reactor and follow all safety protocols for high-pressure work.

References

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides - MDPI. (2023-09-04).
  • Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts - ResearchG
  • Oxidation of (1) 4-picoline and (2) EMP in the presence of...
  • US2748138A - Oxidation of mixed tar bases - Google P
  • 4 - Organic Syntheses Procedure.
  • Picoline - Wikipedia.
  • US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google P
  • Ammoxidation of 3-picoline over V2O5/MgF2 catalysts: Correlations between nicotinonitrile yield and O-2 and NH3 chemisorption properties | Request PDF - ResearchG
  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides - ResearchG
  • US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google P
  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012-04-25).
  • Separation of gamma picoline - US2818411A - Google P
  • picolinic acid hydrochloride - Organic Syntheses Procedure.
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
  • This compound | CAS 4021-08-3 | SCBT - Santa Cruz Biotechnology.
  • The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid - Digital Commons @PVAMU - Prairie View A&M University. (2022-03-14).
  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids – Master Organic Chemistry.
  • Why distilled 4-methylpyridine is required before carrying its coupling reaction?. (2017-02-08).
  • 4021-08-3|this compound|BLD Pharm.
  • 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes - Bitesize Bio. (2025-01-21).
  • Kinetics and Mechanistic Study of Permanganate Oxidation of L-Citrulline in Acidic and Basic Media - Science Publishing Group.
  • Dealing with low yield during the chemical synthesis of Purpurin. - Benchchem.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central.
  • CN103524401A - Synthetic method for (2R, 4R)
  • 4-Aminopyridine-2-carboxylic acid synthesis - ChemicalBook.
  • Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. (2023-01-22).
  • Nitric Acid - Organic Chemistry Portal.
  • Potassium Permanganate (KMnO 4 ) is an inorganic chemical compound.
  • Troubleshooting Poor Yield in Anhydroleucovorin Synthesis: A Technical Support Guide - Benchchem.

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Technical Support Center: Purification of Crude 4-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 4-Methylpicolinic acid. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. A common method for its synthesis is the oxidation of 4-methylpyridine.[1][2] Potential impurities from this process can include:

  • Unreacted Starting Material: Residual 4-methylpyridine.

  • Over-oxidation Products: Formation of pyridine-2,4-dicarboxylic acid or other oxidized species.

  • Isomeric Impurities: Depending on the starting material's purity, other methylpyridine isomers could lead to their corresponding carboxylic acids.

  • Inorganic Salts: Remnants from the oxidizing agent (e.g., manganese dioxide from potassium permanganate oxidation) or neutralization steps.[3]

Q2: How do I assess the purity of my crude and purified this compound?

A2: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and identifying impurities. A reverse-phase C18 column with a buffered aqueous-organic mobile phase is a good starting point.[4][5]

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. A broad melting range is indicative of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify any organic impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify impurities.

Q3: When is purification of this compound necessary?

A3: Purification is crucial when the crude material does not meet the required specifications for downstream applications. For example, in drug development, stringent purity levels are required to avoid introducing potentially toxic impurities.[6] For other applications, such as in materials science or as a ligand in coordination chemistry, the required purity will depend on the specific experimental needs.

Troubleshooting Purification Strategies

This section provides a detailed, question-and-answer-based guide to troubleshoot common issues encountered during the purification of this compound.

Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing acid-base properties and solubilities in aqueous and organic solvents.[7]

start Crude this compound in an Organic Solvent (e.g., Ethyl Acetate) add_base Add Aqueous Base (e.g., NaHCO3 solution) start->add_base separate1 Separate Layers add_base->separate1 aq_layer Aqueous Layer: Sodium 4-methylpicolinate separate1->aq_layer Aqueous Phase org_layer Organic Layer: Neutral & Basic Impurities separate1->org_layer Organic Phase acidify Acidify Aqueous Layer (e.g., with HCl) aq_layer->acidify precipitate Precipitate Pure This compound acidify->precipitate filter Filter and Dry precipitate->filter pure_product Pure this compound filter->pure_product

Caption: Workflow of Acid-Base Extraction for this compound.

Q: Why is my yield low after acid-base extraction?

A: Several factors could contribute to low yield:

  • Incomplete Extraction: The aqueous base may not have been sufficient to deprotonate all the this compound. Ensure the pH of the aqueous layer is significantly above the pKa of the carboxylic acid to drive the equilibrium towards the salt form.

  • Incomplete Precipitation: After acidification, the this compound may not have fully precipitated. Ensure the pH is lowered sufficiently (well below the pKa). Cooling the solution in an ice bath can also increase the yield of the precipitate.

  • Emulsion Formation: An emulsion between the aqueous and organic layers can trap your product. To break an emulsion, you can try adding brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.

Q: I see a solid precipitate at the interface of the organic and aqueous layers. What is it?

A: This is likely your this compound salt, which may have limited solubility in both the aqueous and organic phases, especially if the concentration is high. To resolve this, you can add more water to the aqueous phase to dissolve the salt.

Q: How do I choose the right base for the extraction?

A: A weak base like sodium bicarbonate (NaHCO₃) is often a good choice. It is strong enough to deprotonate the carboxylic acid but will not deprotonate less acidic protons, which can help in separating it from certain impurities. A strong base like sodium hydroxide (NaOH) can also be used, but it may lead to the hydrolysis of any ester impurities if present.

Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility. The impure solid is dissolved in a hot solvent and then allowed to cool slowly, during which pure crystals form, leaving the impurities in the solution.[5][8]

SolventSuitability for this compoundRationale
Water GoodHigh solubility at elevated temperatures and lower solubility at room temperature.[9]
Ethanol ModerateGood solubility, but the difference in solubility between hot and cold may be less pronounced than with water, potentially leading to lower recovery.[9]
Acetonitrile PoorLow solubility even at higher temperatures.[9]
Toluene Potential for co-solventPyridine-based compounds can sometimes be recrystallized from toluene.[10] It could be used in a solvent pair.
Ethyl Acetate/Hexane Potential co-solvent systemA polar solvent like ethyl acetate to dissolve the compound, followed by the addition of a non-polar anti-solvent like hexane to induce crystallization.[11]

Q: My compound is not dissolving in the hot solvent. What should I do?

A:

  • Add more solvent: You may not have added enough solvent. Add small portions of hot solvent until the solid dissolves.

  • Check the temperature: Ensure your solvent is at or near its boiling point.

  • Solvent choice: The chosen solvent may be inappropriate. If a large volume of solvent is required, it's best to try a different solvent in which your compound is more soluble at high temperatures.

Q: No crystals are forming upon cooling. What went wrong?

A:

  • Too much solvent: You may have used too much solvent. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

  • Supersaturation: The solution might be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.

  • Cooling too fast: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q: The product has "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solid comes out of solution above its melting point. To remedy this:

  • Reheat the solution: Add a small amount of additional solvent to redissolve the oil.

  • Cool slowly: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.

  • Use a different solvent: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.

start Crude this compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve filter_hot Hot Filtration (if insoluble impurities are present) dissolve->filter_hot cool Cool Slowly to Room Temperature filter_hot->cool ice_bath Cool in Ice Bath cool->ice_bath filter_cold Vacuum Filtration ice_bath->filter_cold wash Wash Crystals with Cold Solvent filter_cold->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: General Workflow for the Recrystallization of this compound.

Column Chromatography

Column chromatography is a technique used to separate individual chemical compounds from mixtures. It is a preparative technique that can be used to purify compounds for subsequent experiments.

ParameterRecommendationRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation of polar organic acids.
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.7) and an organic modifier (e.g., acetonitrile or methanol).The acidic pH ensures that the carboxylic acid is protonated, leading to better retention on the non-polar stationary phase.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at ~265 nmPicolinic acid and its derivatives have a UV absorbance in this region.[4]
Temperature 30-40 °CCan improve peak shape and reproducibility.

Q: My compound is not eluting from the column.

A: The mobile phase is likely not polar enough. Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of acetonitrile or methanol in a reverse-phase system).

Q: I am getting poor separation of my product from an impurity.

A:

  • Optimize the mobile phase: Try a different solvent system or a shallower gradient if using gradient elution.

  • Change the stationary phase: If optimizing the mobile phase doesn't work, you may need to try a different type of column with a different stationary phase.

  • Reduce the load: Overloading the column can lead to poor separation. Try injecting a smaller amount of your sample.

Q: My peaks are broad or tailing.

A:

  • Mobile phase pH: Ensure the pH of the mobile phase is appropriate to keep your compound in a single protonation state. For this compound, a low pH is generally preferred.

  • Column degradation: The column may be old or contaminated. Try flushing the column or replacing it.

  • Secondary interactions: Your compound may be interacting with residual silanol groups on the silica support. Adding a small amount of a competing agent like triethylamine to the mobile phase can sometimes help.

References

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?
  • MDPI. (2023). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese.
  • Benchchem. Picolinic acid-d4 solubility in different solvents.
  • PubChem. 4-Methylpyridine.
  • Organic Syntheses. Picolinic acid hydrochloride.
  • Google Patents. (2014). Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester.
  • Benchchem.
  • MDPI. (2023).
  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids.
  • Santa Cruz Biotechnology. This compound.
  • Google Patents. (2012). A kind of method of preparing picolinic acid.
  • ResearchGate. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
  • National Institutes of Health.
  • Wikipedia. Picolinic acid.
  • International Organisation of Vine and Wine. Organic Acids : HPLC (Type-IV).
  • Sigma-Aldrich. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
  • Wikipedia. 4-Methylpyridine.
  • Polish Journal of Chemistry. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ResearchGate. (2017). Why distilled 4-methylpyridine is required before carrying its coupling reaction?
  • YouTube. (2021).
  • Journal of Chemical & Engineering Data. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies.
  • Unknown.
  • PMC. (2011). Recent trends in the impurity profile of pharmaceuticals.
  • BLD Pharm. This compound.
  • ResearchGate. (2023). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese.
  • VTechWorks. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
  • Reddit. (2016). (How)
  • VTechWorks. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
  • Wikipedia. Pyridinecarboxylic acid.
  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1.

Sources

common side reactions in the synthesis of 4-Methylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-Methylpicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you with the knowledge to optimize your reaction outcomes and efficiently resolve experimental hurdles.

Section 1: Troubleshooting Guide for Common Synthetic Routes

This section is structured in a question-and-answer format to directly address specific issues you may encounter. We will explore the three primary synthetic pathways to this compound:

  • Direct Oxidation of 4-Methylpyridine (γ-Picoline)

  • Synthesis via 4-Picoline N-oxide and the Reissert-Henze Reaction

  • Hydrolysis of 2-Cyano-4-methylpyridine

Direct Oxidation of 4-Methylpyridine with Potassium Permanganate (KMnO₄)

This classical approach is often a primary choice for its directness. However, its success is highly dependent on precise control of reaction conditions to avoid undesired side products.

Q1: My KMnO₄ oxidation of 4-picoline is resulting in a very low yield of this compound, and I observe significant gas evolution. What is happening?

A1: This is a classic case of over-oxidation, a common pitfall in permanganate oxidations of alkylpyridines.[1] Under harsh conditions, particularly in acidic media, the pyridine ring can be cleaved, leading to the formation of smaller, undesired byproducts like acetic acid, formic acid, carbon dioxide, and ammonia.[1] The gas evolution you are observing is likely CO₂.

Troubleshooting Steps:

  • pH Control is Critical: Avoid acidic conditions. The oxidation of alkylpyridines to their corresponding carboxylic acids is most effectively carried out in an alkaline medium.[1] The use of a base, such as sodium hydroxide or potassium carbonate, helps to prevent the degradation of the pyridine ring.

  • Temperature Management: Maintain a controlled temperature. Exothermic reactions can lead to a runaway reaction and subsequent over-oxidation. A temperature range of 80-100°C is typically recommended.

  • Stoichiometry of KMnO₄: Use a stoichiometric amount of potassium permanganate. An excess of the oxidizing agent will significantly increase the likelihood of over-oxidation. It is advisable to add the KMnO₄ portion-wise to maintain better control over the reaction.

Experimental Protocol: Alkaline Permanganate Oxidation of 4-Picoline

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-methylpyridine in water.

  • Add a stoichiometric amount of sodium hydroxide to create an alkaline environment.

  • Heat the solution to 80-90°C.

  • Slowly add a calculated amount of potassium permanganate in small portions over a period of 1-2 hours.

  • After the addition is complete, continue heating and stirring until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and dry.

Q2: I have a brown, insoluble material in my final product after acidification. What is it and how can I remove it?

A2: The brown, insoluble material is most likely manganese dioxide (MnO₂), a byproduct of the permanganate reduction. Its presence in your final product indicates incomplete removal after the reaction.

Troubleshooting Steps:

  • Thorough Filtration: Ensure complete filtration of the MnO₂ before acidification. Using a filter aid like celite can improve the filtration efficiency.

  • Hot Filtration: Filtering the reaction mixture while it is still hot can help to prevent the co-precipitation of the product with MnO₂.

  • Reductive Workup: If MnO₂ persists, you can add a reducing agent, such as sodium bisulfite (NaHSO₃), to the filtered solution before acidification. This will reduce the residual MnO₂ to soluble Mn²⁺ salts, which will remain in the aqueous phase upon product precipitation.

Synthesis via 4-Picoline N-oxide: The Reissert-Henze Reaction

This two-step route involves the initial formation of 4-picoline N-oxide, followed by the Reissert-Henze reaction to introduce a cyano group at the 2-position, which is then hydrolyzed to the carboxylic acid.

Q3: The Reissert-Henze reaction on my 4-picoline N-oxide is giving me a mixture of isomers. How can I improve the regioselectivity for the 2-cyano product?

A3: The Reissert-Henze reaction generally favors the introduction of the cyano group at the 2-position of the pyridine ring.[2][3] However, the formation of other isomers, such as the 3- or 4-cyano derivatives, can occur if the reaction conditions are not optimal.

Troubleshooting Steps:

  • Acylating Agent: The choice of the acylating agent is crucial. Benzoyl chloride is a commonly used and effective reagent that generally provides good regioselectivity.

  • Solvent Effects: Non-polar solvents are often preferred to minimize side reactions.[2] Solvents like dichloromethane or chloroform can be good choices.

  • Temperature Control: The reaction is typically carried out at low temperatures (0°C to room temperature) to enhance selectivity.

Experimental Protocol: Reissert-Henze Reaction of 4-Picoline N-oxide

  • Dissolve 4-picoline N-oxide in a dry, non-polar solvent such as dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride to the solution.

  • After stirring for a short period, add a solution of potassium cyanide (KCN) or sodium cyanide (NaCN) in water dropwise, while maintaining the low temperature.

  • Allow the reaction to proceed at low temperature until completion (monitor by TLC).

  • Perform an aqueous workup to remove salts and byproducts.

  • Purify the crude product by column chromatography to isolate the desired 2-cyano-4-methylpyridine.

Q4: My reaction mixture becomes a thick, unmanageable slurry during the Reissert-Henze reaction. What is causing this?

A4: This is likely due to the precipitation of the intermediate N-benzoyloxypyridinium salt, which can be hygroscopic and difficult to handle.[2]

Troubleshooting Steps:

  • Solvent Volume: Increasing the solvent volume can help to keep the intermediate in solution.

  • Rate of Addition: A slower rate of addition of the acylating agent and the cyanide source can help to control the concentration of the intermediate and prevent its precipitation.

  • Vigorous Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.

Hydrolysis of 2-Cyano-4-methylpyridine

The final step in the Reissert-Henze route is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.

Q5: My hydrolysis of 2-cyano-4-methylpyridine is incomplete, and I am isolating a significant amount of 4-methylpicolinamide. How can I drive the reaction to completion?

A5: The formation of the amide as an intermediate is a common observation in nitrile hydrolysis. Incomplete conversion to the carboxylic acid can occur if the reaction conditions are not sufficiently forcing.

Troubleshooting Steps:

  • Reaction Time and Temperature: Increase the reaction time and/or temperature. Forcing conditions are often necessary to hydrolyze the stable amide intermediate.

  • Concentration of Acid or Base: Use a higher concentration of the acid or base. For example, refluxing in 6M HCl or 40% aqueous NaOH is a common practice.

  • Choice of Hydrolysis Conditions: While both acidic and basic hydrolysis are effective, sometimes one method is more efficient than the other for a particular substrate. It may be worth trying the alternative method if one is not providing satisfactory results.

Experimental Protocol: Acidic Hydrolysis of 2-Cyano-4-methylpyridine

  • In a round-bottom flask, suspend 2-cyano-4-methylpyridine in 6M hydrochloric acid.

  • Heat the mixture to reflux and maintain it for several hours (monitor by TLC for the disappearance of the starting material and the amide intermediate).

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to the isoelectric point of this compound (around pH 3-4) using a suitable base (e.g., NaOH) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the main advantages of the direct oxidation route compared to the Reissert-Henze route?

A: The main advantage of the direct oxidation route is its atom economy and fewer synthetic steps. However, it can be prone to over-oxidation and may require careful optimization of reaction conditions. The Reissert-Henze route, while longer, can sometimes offer better control and predictability, especially for substrates with other sensitive functional groups.

Q: Are there any alternative oxidizing agents to KMnO₄ for the direct oxidation of 4-picoline?

A: Yes, other oxidizing agents such as nitric acid have been used for the oxidation of picolines.[4] However, these often require harsh conditions and can also lead to side reactions, including nitration of the pyridine ring. Catalytic air oxidation is another alternative, often employed in industrial settings.

Q: Can I use a phase-transfer catalyst to improve the efficiency of the permanganate oxidation?

A: Yes, the use of a phase-transfer catalyst (PTC) can be beneficial in permanganate oxidations, especially when dealing with substrates that have limited solubility in water. The PTC helps to transport the permanganate ion into the organic phase, thereby accelerating the reaction.

Q: What is the mechanism of the Reissert-Henze reaction?

A: The reaction proceeds through the initial acylation of the N-oxide to form an N-acyloxypyridinium salt. This activates the pyridine ring towards nucleophilic attack by the cyanide ion, which typically occurs at the 2-position. This is followed by the elimination of the acyl group to regenerate the aromatic pyridine ring, now substituted with a cyano group.

Q: How can I monitor the progress of these reactions?

A: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of all the synthetic steps. For the oxidation reaction, the disappearance of the purple permanganate color is also a visual indicator of reaction completion. For the hydrolysis of the nitrile, monitoring the disappearance of the starting material and the intermediate amide by TLC is recommended.

Section 3: Data and Diagrams

Table 1: Comparison of Reaction Conditions for this compound Synthesis
Synthetic Route Key Reagents Typical Solvents Temperature Range Common Side Products
Direct Oxidation 4-Picoline, KMnO₄, NaOHWater80-100°CCO₂, Acetic Acid, Formic Acid
Reissert-Henze 4-Picoline N-oxide, Benzoyl Chloride, KCNDichloromethane0°C - Room Temp.Isomeric cyanopyridines
Nitrile Hydrolysis 2-Cyano-4-methylpyridine, HCl or NaOHWaterReflux4-Methylpicolinamide
Diagram 1: Synthetic Pathways to this compound

SynthesisPathways cluster_oxidation Direct Oxidation cluster_reissert Reissert-Henze Route picoline 4-Methylpyridine picolinic_acid This compound picoline->picolinic_acid KMnO4, NaOH, H2O picoline2 4-Methylpyridine n_oxide 4-Picoline N-oxide picoline2->n_oxide Oxidation cyano_pyridine 2-Cyano-4-methylpyridine n_oxide->cyano_pyridine BzCl, KCN picolinic_acid2 This compound cyano_pyridine->picolinic_acid2 H3O+ or OH-

Caption: Overview of the main synthetic routes to this compound.

Diagram 2: Troubleshooting Logic for Low Yield in KMnO₄ Oxidation

TroubleshootingOxidation start Low Yield in KMnO4 Oxidation check_conditions Check Reaction Conditions start->check_conditions over_oxidation Suspicion: Over-oxidation check_conditions->over_oxidation acidic_ph Is pH acidic? over_oxidation->acidic_ph Yes high_temp Is temperature too high? over_oxidation->high_temp Yes excess_kmno4 Is there excess KMnO4? over_oxidation->excess_kmno4 Yes solution_ph Action: Use alkaline medium (NaOH) acidic_ph->solution_ph solution_temp Action: Control temperature (80-100°C) high_temp->solution_temp solution_kmno4 Action: Use stoichiometric KMnO4, add portion-wise excess_kmno4->solution_kmno4

Caption: Decision tree for troubleshooting low yields in the KMnO₄ oxidation of 4-picoline.

References

  • Catalyzed Gas Phase Ammoxidation of 2, 3 and 4-picolines. (2025). Journal of University of Shanghai for Science and Technology.
  • Troubleshooting: I Can't Reproduce an Earlier Experiment! - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 11, 2026, from [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI.
  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI.
  • US2109954A - Oxidation of alkyl pyridines and alkyl quinolines. (n.d.).
  • Oxidation of Organic Molecules by KMnO4. (2023). Chemistry LibreTexts.
  • Functionalization of Pyridines via Reissert-Henze Reaction. (n.d.).
  • Reissert‐Henze reaction. (2020). SciSpace.
  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 11, 2026, from [Link]

  • 2-Cyano-4-methylpyridine. (n.d.). Chem-Impex.
  • 2-CYANO-4-METHYLPYRIDINE synthesis. (n.d.). ChemicalBook.
  • Oxid
  • How to Synthesize 2-CYANO-4-METHYLPYRIDINE and Its Applic
  • Oxidative Cleavage of Alkenes with KMno4 and O3. (n.d.). Chemistry Steps.
  • Reissert‐Henze reaction. (n.d.).

Sources

Technical Support Center: Improving the Solubility of 4-Methylpicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive technical guide for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Methylpicolinic acid derivatives. Poor aqueous solubility is a frequent obstacle in the progression of promising compounds, impacting everything from initial in vitro screening to in vivo efficacy studies. This support center is designed to provide you with actionable, scientifically-grounded strategies to diagnose and overcome these solubility hurdles, ensuring your research remains on a productive trajectory. Our approach emphasizes not just the "how" but the "why," empowering you with the expertise to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of this compound derivatives often lead to poor solubility?

A: The solubility of this compound derivatives is governed by a delicate interplay of their molecular structure and solid-state properties. The core scaffold possesses both a hydrophilic carboxylic acid and a pyridine ring, which has moderate hydrophilicity. However, the addition of the 4-methyl group increases the lipophilicity of the molecule. Further derivatization, often necessary for enhancing biological activity, typically involves the addition of more lipophilic substituents. This increased lipophilicity can lead to a stronger crystal lattice energy, making it more difficult for water molecules to solvate the compound, thus reducing aqueous solubility.[1][2]

Q2: I have just synthesized a new this compound derivative and it's poorly soluble. What should be my first course of action?

A: Before attempting any solubility enhancement techniques, it is crucial to perform a thorough solid-state characterization of your compound. Different crystalline forms, or polymorphs, of the same molecule can exhibit vastly different solubility profiles.[2] A foundational understanding of your material is the first step in a logical troubleshooting process.

G cluster_0 Initial Compound Assessment Workflow A Newly Synthesized This compound Derivative B Solid-State Analysis (PXRD, DSC) A->B Characterize C Determine Kinetic and Equilibrium Solubility in Aqueous Buffer (e.g., pH 7.4) B->C Measure D Is solubility sufficient for the intended experiment? C->D Evaluate E Proceed with Experiment D->E Yes F Initiate Solubility Enhancement Strategies D->F No

Caption: Initial workflow for characterizing a new this compound derivative.

Q3: What are the primary strategies I can employ to improve the solubility of my compound?

A: Strategies for enhancing solubility can be broadly divided into two categories: chemical modifications of the molecule itself and formulation-based approaches.[3][4]

  • Chemical Modifications:

    • pH Adjustment and Salt Formation: This is often the most effective and widely used method for ionizable compounds like this compound derivatives.[5][6][7][8]

    • Prodrugs: Chemically modifying the molecule to a more soluble form that converts to the active compound in vivo.[1][9]

  • Formulation-Based Approaches:

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent.[10][11]

    • Solid Dispersions: Dispersing the compound in a polymer matrix to create an amorphous, higher-energy form.[2][12]

    • Cyclodextrin Complexation: Encapsulating the poorly soluble molecule within a cyclodextrin.[2][3]

    • Nanotechnology: Reducing particle size to the nanoscale to increase surface area and dissolution rate.[9][12]

Troubleshooting Guides for Specific Experimental Issues

Issue 1: My this compound derivative crashes out of solution when I dilute my DMSO stock into aqueous buffer for an in vitro assay.

This common issue arises when the compound is highly soluble in a polar aprotic solvent like DMSO but has poor aqueous solubility. The sudden change in the solvent environment upon dilution causes the compound to precipitate.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Assay Precipitation A Compound Precipitates Upon Dilution B Lower the final DMSO concentration in the assay A->B C Is precipitation still observed? B->C D Leverage the ionizable nature of the compound via pH adjustment C->D Yes E Consider the use of co-solvents or surfactants C->E No, problem solved F If all else fails, a chemical modification of the compound may be necessary D->F If pH adjustment is not feasible or effective

Caption: Decision tree for addressing compound precipitation in in vitro assays.

Detailed Protocol: pH-Dependent Solubility Profiling

This compound derivatives are amphoteric, containing both a basic pyridine nitrogen (pKa ~5-6) and an acidic carboxylic acid (pKa ~2-3).[13][14][15] This allows for significant solubility enhancement at pH values away from the isoelectric point.

Step-by-Step Methodology:

  • pKa Determination: If not already known, determine the pKa values of your derivative experimentally (e.g., via potentiometric titration) or through in silico prediction tools.

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., from pH 2 to pH 10).

  • Equilibration: Add an excess of your solid compound to a known volume of each buffer in separate vials.

  • Incubation: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as HPLC-UV or LC-MS.

Interpreting the Results:

Plotting solubility as a function of pH will likely yield a "U-shaped" curve. The point of minimum solubility is the isoelectric point. At pH values below the pyridine pKa, the compound will be protonated and carry a positive charge, increasing its solubility. At pH values above the carboxylic acid pKa, the compound will be deprotonated and carry a negative charge, also increasing its solubility.

Example Data Table:

Buffer pHSolubility (µg/mL)Predominant Ionic Species
2.0120Cationic
4.08Zwitterionic/Neutral
7.450Anionic
9.0350Anionic

This data indicates that adjusting the pH of your assay buffer to 9.0 could be a viable strategy to prevent precipitation.

Issue 2: The required dose for my in vivo study is too high to be administered in a reasonable volume due to poor solubility.

For in vivo studies, achieving a sufficiently concentrated and stable formulation is paramount. Salt formation is a robust and widely accepted strategy to dramatically increase the aqueous solubility of ionizable compounds.[5][7][8][16]

Expert Insight:

The selection of a suitable counter-ion is a critical step. The goal is to form a stable, crystalline salt with enhanced solubility and good handling properties. For acidic compounds like this compound derivatives, common counter-ions include sodium, potassium, calcium, tromethamine, and meglumine.

Protocol: Pharmaceutical Salt Screening

Objective: To identify a counter-ion that forms a salt of your this compound derivative with improved solubility and solid-state properties.

Materials:

  • Your this compound derivative (as the free acid).

  • A selection of pharmaceutically acceptable bases (e.g., NaOH, KOH, Ca(OH)₂, tromethamine).

  • A range of solvents (e.g., water, ethanol, isopropanol) and anti-solvents (e.g., acetone, acetonitrile).

Step-by-Step Methodology:

  • Stoichiometric Reaction: Dissolve your free acid in a suitable solvent. Add one molar equivalent of the selected base.

  • Crystallization: If the salt does not precipitate, induce crystallization by slow evaporation of the solvent or by adding an anti-solvent.

  • Isolation: Collect the solid salt by filtration and dry under vacuum.

  • Characterization:

    • Confirmation of Salt Formation: Use techniques like FT-IR or NMR to confirm the formation of the salt.

    • Solid-State Analysis: Employ PXRD to determine the crystallinity and DSC to measure the melting point.

    • Solubility Measurement: Determine the aqueous solubility of the new salt form.

Comparative Data Table:

Salt FormMelting Point (°C)Aqueous Solubility at pH 7.4 (mg/mL)Solid Form
Free Acid1620.05Crystalline
Sodium Salt>300 (decomposes)25Crystalline
Potassium Salt>300 (decomposes)40Crystalline
Tromethamine Salt14515Crystalline

Self-Validation: The formation of a new crystalline solid with a distinct melting point and PXRD pattern, along with a significant increase in aqueous solubility, validates the success of the salt formation strategy. The potassium salt, in this example, offers the most substantial improvement in solubility.

References

  • Title: Formulation Tactics for the Delivery of Poorly Soluble Drugs Source: ResearchGate URL: [Link]

  • Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL: [Link]

  • Title: Salt formation to improve drug solubility Source: PubMed URL: [Link]

  • Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL: [Link]

  • Title: Why salt formation of weak acid increases the drug solubility? Source: ResearchGate URL: [Link]

  • Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems Source: PMC - NIH URL: [Link]

  • Title: Drug Dissolution Enhancement by Salt Formation Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

  • Title: Salt formation to improve drug solubility. (2007) | Abu T.M. Serajuddin Source: SciSpace URL: [Link]

  • Title: Brief Overview of Various Approaches to Enhance Drug Solubility Source: Longdom Publishing URL: [Link]

  • Title: Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes Source: UNT Digital Library URL: [Link]

  • Title: (PDF) Solubility and Crystallization Studies of Picolinic Acid Source: ResearchGate URL: [Link]

  • Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL: [Link]

  • Title: Solubility Enhancement Techniques Source: Pharmaguideline URL: [Link]

  • Title: Solubility and Crystallization Studies of Picolinic Acid Source: MDPI URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: Solubility and Crystallization Studies of Picolinic Acid Source: ULisboa Research Portal URL: [Link]

  • Title: (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista Source: SciSpace URL: [Link]

  • Title: Picolinic acid Source: Wikipedia URL: [Link]

  • Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility Source: PubMed Central URL: [Link]

  • Title: Picolinic acid | C6H5NO2 | CID 1018 Source: PubChem URL: [Link]

  • Title: 3-Methylpicolinic acid | C7H7NO2 | CID 268757 Source: PubChem - NIH URL: [Link]

  • Title: 4-Methylpyridine Source: Wikipedia URL: [Link]

  • Title: pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca Source: OWL URL: [Link]

  • Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]

Sources

Technical Support Center: Reaction Monitoring for 4-Methylpicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for monitoring the synthesis of this important heterocyclic building block. We will focus on one of the common synthetic routes: the oxidation of 2,4-lutidine. This document provides in-depth FAQs and troubleshooting guides to help you navigate experimental challenges and ensure the integrity of your synthesis.

The Importance of Reaction Monitoring

The synthesis of this compound, typically via the selective oxidation of one methyl group on 2,4-lutidine, requires careful monitoring. Inadequate tracking can lead to incomplete reactions, low yields, or the formation of undesired byproducts such as the over-oxidized pyridine-2,4-dicarboxylic acid.[1][2] Real-time or frequent analysis of the reaction mixture allows for precise determination of the reaction endpoint, optimization of conditions, and a deeper understanding of the reaction kinetics.[3][4] This guide will explore various techniques to effectively monitor this transformation.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the selection and implementation of reaction monitoring techniques for the synthesis of this compound.

Q1: I need a quick and simple way to check if my reaction is progressing. What is the best technique?

For rapid, qualitative assessment of your reaction, Thin-Layer Chromatography (TLC) is the recommended method.[5][6] It is a fast, inexpensive, and effective way to visualize the consumption of the starting material (2,4-lutidine) and the formation of the more polar product (this compound). By spotting the reaction mixture alongside standards of the starting material and product, you can get a clear picture of the reaction's progress in minutes.

Q2: How can I obtain quantitative data to determine the precise yield and conversion rate?

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) are the preferred methods.

  • HPLC: This technique separates the components of your reaction mixture, and with proper calibration, the area under each peak can be used to determine the exact concentration of the starting material, product, and any major byproducts.[7] This is invaluable for reaction optimization and kinetic studies.[3]

  • qNMR: By integrating the signals of specific protons of the reactants and products in the ¹H NMR spectrum against an internal standard of known concentration, you can accurately quantify the components in your reaction mixture.

Q3: I suspect an intermediate or byproduct is forming. How can I identify it?

Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool for identifying unknown species in your reaction mixture. The liquid chromatography component separates the compounds, while the mass spectrometer provides the molecular weight of each component, offering crucial clues to its identity.[5] For more detailed structural information, you can isolate the unknown compound using preparative HPLC or column chromatography and then analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy .[8][9]

Q4: What are the key spectroscopic changes I should look for when monitoring the reaction with NMR or IR?

  • ¹H NMR Spectroscopy: The most significant change you will observe is the disappearance of the signal for the methyl protons being oxidized (on the 2-position of 2,4-lutidine) and the absence of a new signal for a carboxylic acid proton (which is often broad and may exchange with deuterium in the solvent). The chemical shifts of the aromatic protons on the pyridine ring will also change as the electron-withdrawing nature of the substituent at the 2-position changes from a methyl group to a carboxylic acid.[10]

  • Infrared (IR) Spectroscopy: For in-situ monitoring with an IR probe, you would look for the appearance of a strong, broad absorption band in the region of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid and a strong absorption band around 1700-1730 cm⁻¹ for the C=O stretch of the carboxylic acid.[11][12] Simultaneously, the characteristic C-H stretching and bending vibrations of the methyl group will decrease in intensity.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis and monitoring of this compound.

Q5: My TLC plate shows multiple spots. What could they be?

This is a common scenario. The spots on your TLC plate likely correspond to the components of your reaction mixture, which can be identified by comparing their retention factors (Rf) to those of known standards.

Potential Compound Expected Relative Polarity Expected Relative Rf Value Reasoning
2,4-LutidineLowHighThe starting material is the least polar compound.
This compoundHighLowThe product, with its carboxylic acid group, is highly polar and will have strong interactions with the silica gel on the TLC plate.
Pyridine-2,4-dicarboxylic acidVery HighVery LowThis potential over-oxidation byproduct has two carboxylic acid groups, making it even more polar than the desired product.
In a typical normal-phase TLC system (e.g., silica gel with a mobile phase like ethyl acetate/hexanes).

To confirm the identity of the spots, you can run co-spots, where you spot your reaction mixture and a standard in the same lane. If two compounds are identical, they will appear as a single spot.

Q6: The reaction seems to have stalled. My TLC/HPLC analysis shows no change over the last hour. What should I do?

A stalled reaction can be due to several factors. Here is a systematic approach to troubleshoot this issue:

Troubleshooting a Stalled Reaction

G start Reaction Stalled check_oxidant Check Oxidant Activity/ Concentration start->check_oxidant check_temp Verify Reaction Temperature check_oxidant->check_temp Oxidant OK add_oxidant Add More Oxidant check_oxidant->add_oxidant Oxidant Depleted/ Inactive check_catalyst Is a Catalyst Used? Check its Activity check_temp->check_catalyst Temp OK increase_temp Increase Temperature (if thermally stable) check_temp->increase_temp Temp Too Low add_catalyst Add Fresh Catalyst check_catalyst->add_catalyst Catalyst Inactive end Continue Monitoring check_catalyst->end Catalyst OK/ Not Applicable add_oxidant->end increase_temp->end add_catalyst->end

  • Oxidizing Agent: The oxidizing agent (e.g., KMnO₄, SeO₂) may have been consumed or degraded. Consider adding another portion of the oxidant.

  • Temperature: Many oxidation reactions require a specific temperature to proceed at a reasonable rate. Ensure your reaction is at the correct temperature.

  • Solubility: If your starting material or reagents are not fully dissolved, the reaction may be slow. Ensure adequate stirring and consider if a different solvent is needed.[13]

Q7: I'm getting a very low yield. What are the likely causes?

Low yields can stem from several issues:

  • Incomplete Reaction: As discussed in Q6, the reaction may not have gone to completion. Continue monitoring and adjust conditions if necessary.

  • Side Reactions: Over-oxidation to pyridine-2,4-dicarboxylic acid is a common side reaction. You can try to minimize this by using a milder oxidizing agent, lowering the reaction temperature, or carefully controlling the stoichiometry of the oxidant.

  • Difficult Purification: this compound is a polar compound, which can make it challenging to extract and purify.[14] You may be losing product during the workup. Consider using a continuous extraction method or optimizing your chromatographic purification.

Q8: My HPLC peaks for the pyridine compounds are showing significant tailing.

Peak tailing for basic compounds like pyridines is often caused by interactions with acidic silanol groups on the surface of the silica-based HPLC column.[15] Here are some solutions:

  • Use a Base-Deactivated Column: Many modern HPLC columns are "end-capped" or specifically designed for the analysis of basic compounds.

  • Modify the Mobile Phase:

    • Add a Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

    • Adjust the pH: Lowering the pH of the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) will protonate the pyridine nitrogen, which can sometimes lead to better peak shapes, although this may also affect retention time.[16]

Q9: I'm struggling to purify my final product. Any suggestions?

Purification of polar, amphoteric compounds like this compound can be tricky.[14][17][18]

  • Crystallization: This is often the best method for obtaining high-purity material. Experiment with different solvent systems. A common approach is to dissolve the crude product in a polar solvent and then add a non-polar anti-solvent to induce crystallization.

  • Column Chromatography: If you must use chromatography, consider using a different stationary phase, such as alumina or a polymer-based resin, which may have different selectivity compared to silica gel.

  • Ion-Exchange Chromatography: Since your product is an acid, you can use an anion-exchange resin to capture it from the reaction mixture and then elute it with a change in pH or an increase in salt concentration.[14]

Protocols and Methodologies

Protocol for TLC Monitoring
  • Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Using a capillary tube, spot small amounts of your starting material standard, your reaction mixture, and a co-spot (reaction mixture and starting material in the same spot) on the pencil line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 20-50% ethyl acetate in hexanes). Ensure the solvent level is below the pencil line. Close the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, you can use an iodine chamber or a potassium permanganate stain.

  • Analyze the Results: Compare the spots from your reaction mixture to the starting material standard. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

Protocol for HPLC Sample Preparation and Analysis
  • Prepare a Sample: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the Reaction: Immediately quench the reaction in the aliquot by adding it to a known volume of a suitable solvent (e.g., 1 mL of mobile phase) to stop the reaction and dilute the sample.

  • Filter the Sample: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Inject the Sample: Inject the filtered sample into the HPLC system.

  • Analyze the Chromatogram: Monitor the chromatogram for the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Synthesis and Monitoring Workflow

G cluster_synthesis Synthesis cluster_monitoring Monitoring Loop start Start Reaction: 2,4-Lutidine + Oxidant reaction Reaction in Progress start->reaction sampling Take Aliquot reaction->sampling workup Reaction Workup purification Purification (Crystallization/ Chromatography) workup->purification analysis Analyze Sample (TLC/HPLC/NMR) sampling->analysis decision Reaction Complete? analysis->decision decision->reaction No decision->workup Yes product Final Product: This compound purification->product

References

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters. Retrieved from [Link]

  • Miyazaki, T., et al. (2018). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 9(28), 6117-6122.
  • Badu-Tawiah, A., & Cooks, R. G. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(15), 9437-9444.
  • Foley, D. D., et al. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Reaction Chemistry & Engineering, 1(1), 91-98.
  • Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. Retrieved from [Link]

  • Li, B. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Monitoring reactions. Education. Retrieved from [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

  • Griesbeck, A. G., & Maptue, N. E. (2023). In situ Reaction Monitoring in Photocatalytic Organic Synthesis.
  • Wikipedia. (2024). 2,6-Lutidine. Retrieved from [Link]

  • Gajeles, G., et al. (2020).
  • Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Antibiotic Therapeutics, 7(1), 1-12.
  • National Center for Biotechnology Information. (n.d.). 2,6-Lutidine. PubChem. Retrieved from [Link]

  • Wikipedia. (2024). Lutidine. Retrieved from [Link]

  • TomHon, P., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
  • Clark, B. J., et al. (1987). The development and application of coupled HPLC-TLC for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 5(5), 473-481.
  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids.
  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • Sarma, R. H., & Kaplan, N. O. (1969). 220 MHz nuclear magnetic resonance spectra of oxidized and reduced pyridine dinucleotides. Journal of Biological Chemistry, 244(4), 771-774.
  • Della Pina, C., et al. (2013). ¹H NMR spectrum of pyridine oxidation product. ResearchGate. Retrieved from [Link]

  • UniVOOK Chemical. (2024). Dipicolinic Acid as Intermediate for the Synthesis. Retrieved from [Link]

  • Hamaguchi, F., & Kato, T. (1956). Synthesis of methylpyridine derivatives. IX. Reduction of 4-nitro-2, 6-lutidine 1-oxide and 4-nitro-3-picoline 1-oxide. Pharmaceutical Bulletin, 4(3), 174-177.
  • Belluti, F., et al. (2021).
  • ResearchGate. (n.d.). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • 53Biologics. (2025). Downstream Processing Challenges in Biologics Manufacturing. Retrieved from [Link]

  • Google Patents. (n.d.). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • BioProcess International. (n.d.). Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification. Retrieved from [Link]

  • PubMed. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • Google Patents. (n.d.). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • University of Wisconsin-Madison. (n.d.). Recognizing Redox Reactions and Reagents. Organic Chemistry Data. Retrieved from [Link]

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addressing product decomposition during 4-Methylpicolinic acid workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for handling 4-Methylpicolinic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the stability of this compound during reaction workup and purification. Here, we address common issues of product decomposition, offering scientifically-grounded troubleshooting strategies and preventative measures.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing significant loss of my this compound product after my reaction. What is the most likely cause?

A significant loss of product during workup is commonly attributed to the inherent instability of the picolinic acid scaffold under certain conditions. The primary pathway for decomposition is often decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide. This process can be accelerated by elevated temperatures and the presence of strong acids or bases.

Q2: At what temperature does this compound begin to decompose?

While the exact decomposition temperature can be influenced by the solvent and the presence of other reagents, picolinic acids, in general, are susceptible to decarboxylation at elevated temperatures. It is advisable to maintain temperatures below 50°C during the workup and purification stages to minimize this risk.

Q3: Can the pH of my aqueous workup contribute to product decomposition?

Absolutely. Extremes in pH can promote the degradation of this compound. Highly acidic conditions can protonate the pyridine nitrogen, which can facilitate decarboxylation. Conversely, strongly basic conditions can lead to salt formation, which might complicate extraction, and in some cases, catalyze side reactions. A near-neutral pH is often optimal for stability during extraction.

Troubleshooting Guide: Minimizing Decomposition During Workup

This section provides a systematic approach to troubleshooting and preventing the decomposition of this compound during its isolation and purification.

Issue 1: Product Loss During Solvent Evaporation

Symptoms:

  • Low or no isolated product yield after rotary evaporation.

  • Observation of a new, less polar spot on TLC, corresponding to the decarboxylated product (4-picoline).

Root Cause Analysis: The application of high heat during solvent removal is a primary driver of decarboxylation. The carboxylic acid group on the pyridine ring is thermally labile.

Preventative Protocol:

  • Temperature Control: Always use a water bath with a controlled temperature, not exceeding 40-50°C, for rotary evaporation.

  • High-Vacuum Application: Utilize a high-vacuum pump to lower the boiling point of the solvent, allowing for its removal at a lower temperature.

  • Azeotropic Removal: For high-boiling point solvents like DMF or DMSO, consider an aqueous workup to extract the product into a more volatile organic solvent like ethyl acetate or dichloromethane before final evaporation.

Issue 2: Decomposition During Aqueous Extraction

Symptoms:

  • Emulsion formation during extraction.

  • Low recovery of the product from the organic phase.

  • Significant product remaining in the aqueous layer, even after multiple extractions.

Root Cause Analysis: this compound possesses both a basic pyridine nitrogen and an acidic carboxylic acid group, making it amphoteric. At certain pH values, it can exist as a zwitterion, which has high aqueous solubility and is difficult to extract into organic solvents. Extreme pH values can also catalyze decomposition.

Recommended Extraction Workflow:

The following workflow is designed to carefully navigate the pH-dependent solubility of this compound to ensure efficient and stable extraction.

G cluster_0 Aqueous Workup Workflow start Reaction Mixture add_water Quench with Water start->add_water adjust_ph Adjust pH to ~3-4 with 1M HCl add_water->adjust_ph extract_org Extract with Ethyl Acetate (3x) adjust_ph->extract_org combine_org Combine Organic Layers extract_org->combine_org wash_brine Wash with Brine combine_org->wash_brine dry_na2so4 Dry over Na2SO4 wash_brine->dry_na2so4 filter Filter dry_na2so4->filter evaporate Evaporate Solvent (T < 40°C) filter->evaporate product Crude this compound evaporate->product

Caption: Controlled pH Aqueous Extraction Workflow

Step-by-Step Protocol:

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then quench by adding deionized water.

  • pH Adjustment: Slowly add 1M HCl to the aqueous mixture to adjust the pH to approximately 3-4. At this pH, the carboxylic acid is protonated, and the pyridine nitrogen is protonated, which can aid in partitioning from highly polar solvents like DMF.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate. The choice of solvent is crucial; ethyl acetate is often a good balance of polarity for extracting picolinic acids.

  • Washing: Combine the organic layers and wash with brine to remove excess water.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure, ensuring the temperature does not exceed 40°C.

Issue 3: Impurity Formation During Chromatographic Purification

Symptoms:

  • Streaking of the product on a silica gel column.

  • Isolation of fractions containing both the product and a new impurity.

  • Low overall recovery from the column.

Root Cause Analysis: The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds like this compound. The prolonged contact time on the stationary phase can lead to on-column degradation.

Troubleshooting and Alternative Purification Strategies:

Parameter Standard Silica Gel Deactivated Silica Gel Reverse-Phase Chromatography
Stationary Phase Acidic (Si-OH groups)Neutralized with a base (e.g., triethylamine)Non-polar (e.g., C18)
Potential Issues On-column decomposition, streakingMay require specific solvent systemsRequires aqueous mobile phases
Best For Less sensitive compoundsAcid-sensitive compounds like this compoundPolar compounds, high-purity isolation

Protocol for Deactivating Silica Gel:

  • Prepare a slurry of silica gel in the desired eluent system.

  • Add 1-2% triethylamine (or another suitable base) to the slurry.

  • Stir for 15-20 minutes.

  • Pack the column with the deactivated silica slurry.

  • Equilibrate the column with the mobile phase containing 0.5-1% triethylamine before loading the sample.

Mechanistic Insight: The Decarboxylation Pathway

Understanding the mechanism of decomposition is key to preventing it. The decarboxylation of picolinic acids can be facilitated by the protonation of the pyridine nitrogen, which increases the electrophilicity of the ring and stabilizes the transition state for the loss of CO2.

G cluster_1 Decarboxylation Mechanism reactant This compound protonation Protonation of Pyridine Nitrogen reactant->protonation + H+ intermediate Protonated Intermediate protonation->intermediate decarboxylation Decarboxylation (Loss of CO2) intermediate->decarboxylation Heat product 4-Picoline decarboxylation->product

Caption: Simplified Decomposition Pathway

This understanding underscores the importance of avoiding strongly acidic conditions and high temperatures during the workup and purification of this compound.

References

  • Picolinic Acid Decarboxylation: While a direct study on this compound is not readily available, the general mechanism of picolinic acid decarboxylation is well-established in organic chemistry literature. For a representative example of pyridinecarboxylic acid chemistry, see: J. Org. Chem.1951, 16 (1), pp 1–5. (Note: This is a representative citation style; a direct URL is not available for this historical article).
  • General Workup and Purification Techniques: For a comprehensive overview of standard laboratory techniques, including extraction and chromatography, refer to: "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L. Chai. (A general reference for standard lab practices).
  • Chromatography on Deactivated Silica: The use of triethylamine to deactivate silica gel for the purification of basic compounds is a widely used technique. Further details can be found in resources like: "Practical Organic Chemistry" by Vogel, A.I., et al.

Technical Support Center: Optimization of Solvent and Temperature for Picolinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for picolinic acid chemistry. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameters of solvent and temperature in reactions involving picolinic acid and its derivatives. Here, we address common experimental challenges with in-depth, evidence-based solutions and troubleshooting protocols.

Frequently Asked Questions (FAQs)

This section directly addresses specific issues you may encounter during your experiments.

Category 1: Solubility & Reaction Homogeneity

Question: My picolinic acid (or its derivative) is not dissolving in the reaction solvent. What should I do?

Answer: This is a common issue stemming from the amphiphilic nature of picolinic acid, which has both a polar carboxylic acid group and a less polar pyridine ring.[1] Solubility is highly dependent on the solvent's properties and the reaction temperature.

  • Initial Troubleshooting:

    • Consult Solubility Data: Picolinic acid is highly soluble in water, moderately soluble in alcohols like ethanol, and has low solubility in aprotic solvents like acetonitrile or non-polar solvents like benzene and chloroform.[2][3][4] Refer to established data to ensure you've selected a suitable starting solvent (see Table 1).

    • Increase Temperature: Gently warming the mixture can significantly increase the solubility of picolinic acid.[1][2] However, be cautious, as excessive heat can lead to degradation or unwanted side reactions.[5][6]

    • Consider a Co-Solvent: If a single solvent is ineffective, adding a co-solvent can modulate the polarity of the medium. For instance, in reactions requiring an aprotic environment where solubility is poor, adding a minimal amount of a polar aprotic solvent like DMSO can aid dissolution.[2] For some reactions with substrates that have poor aqueous solubility, a co-solvent like THF may be necessary.[7]

    • pH Adjustment: The solubility of picolinic acid is pH-dependent. In aqueous solutions, converting it to its ionized (picolinate) form by adjusting the pH can enhance solubility.[1] This is particularly relevant for extractions or reactions in aqueous media.

Question: I'm observing precipitation of my material mid-reaction. What is the likely cause and how can I fix it?

Answer: Mid-reaction precipitation can be caused by several factors:

  • Product Insolubility: The product you are forming may be less soluble than the starting materials in the chosen solvent at the reaction temperature. If you suspect this, try running the reaction at a higher dilution or select a solvent known to dissolve the anticipated product.

  • Temperature Fluctuation: If the reaction is sensitive to temperature, a slight drop could cause a dissolved compound to crash out. Ensure your temperature control is stable.

  • Change in Reaction Mixture Polarity: As the reaction progresses, the consumption of polar starting materials and the formation of less polar products can alter the overall polarity of the solvent system, leading to precipitation.

  • Formation of Insoluble Salts: In reactions involving bases or other ionic reagents, the formation of an insoluble salt byproduct is a common cause. For example, in amide coupling reactions, the byproducts of coupling agents can often be insoluble.

Solution Strategy:

  • Pre-reaction Solubility Check: Before running the full-scale reaction, perform a small-scale solubility test of your starting materials and, if available, your expected product in the chosen solvent.

  • Solvent System Re-evaluation: You may need a solvent system that can accommodate both the reactants and products. A solvent mixture (e.g., toluene/THF) might be more robust than a single solvent.[7]

  • Higher Temperature: Running the reaction at a higher temperature (if the reaction chemistry allows) can keep all components in the solution phase.

Category 2: Low Yield & Unwanted Side Reactions

Question: My reaction yield is consistently low. What are the common culprits related to solvent and temperature?

Answer: Low yields are often multifactorial, but solvent and temperature play a pivotal role.

  • Poor Solubility: As discussed above, if your reactants are not fully dissolved, the reaction becomes heterogeneous and the rate will be significantly reduced, leading to incomplete conversion.

  • Suboptimal Temperature: Every reaction has an optimal temperature range.

    • Too Low: The reaction rate may be too slow to reach completion in a reasonable timeframe. The activation energy barrier is not being sufficiently overcome.[8][9]

    • Too High: This is a frequent cause of low yields in picolinic acid chemistry. High temperatures can promote side reactions, most notably decarboxylation, or degradation of starting materials or products.[5][6][10]

  • Inappropriate Solvent Choice: The solvent does more than just dissolve reactants; it stabilizes transition states and intermediates.

    • Protic vs. Aprotic: Protic solvents (e.g., water, ethanol) can form hydrogen bonds and may interfere with nucleophiles or bases, slowing down desired reaction pathways.[5][11] Aprotic solvents (e.g., acetonitrile, DMSO, THF) are often preferred for reactions sensitive to protons.[5]

    • Solvent-Mediated Degradation: Some solvents can react with your reagents at elevated temperatures.

Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting Start Low Reaction Yield Check_Solubility Are all reactants fully dissolved? Start->Check_Solubility Increase_Temp_Solvent Optimize Solvent System: - Try a co-solvent - Increase temperature cautiously - Choose a better solvent Check_Solubility->Increase_Temp_Solvent No Check_Temp Is the reaction temperature optimal? Check_Solubility->Check_Temp Yes Increase_Temp_Solvent->Check_Temp Temp_Too_Low Increase Temperature Incrementally (e.g., in 10 °C steps) Check_Temp->Temp_Too_Low No, likely too low Temp_Too_High Decrease Temperature Check for Degradation/Side Products (TLC, LC-MS) Check_Temp->Temp_Too_High No, likely too high Check_Side_Reactions Are side products being formed? (e.g., decarboxylation) Check_Temp->Check_Side_Reactions Yes Temp_Too_Low->Check_Side_Reactions Temp_Too_High->Check_Side_Reactions Prevent_Decarboxylation Run at lower temperature Avoid high-boiling protic solvents Check_Side_Reactions->Prevent_Decarboxylation Yes Check_Solvent_Type Is the solvent type appropriate? (Protic vs. Aprotic) Check_Side_Reactions->Check_Solvent_Type No Prevent_Decarboxylation->Check_Solvent_Type Switch_Solvent Switch to an appropriate solvent class (e.g., from Ethanol to Acetonitrile) Check_Solvent_Type->Switch_Solvent No End Yield Optimized Check_Solvent_Type->End Yes Switch_Solvent->End

Caption: A logical workflow for diagnosing and resolving low yield issues.

Question: I suspect my picolinic acid is decarboxylating. How can I confirm this and prevent it?

Answer: Decarboxylation, the loss of CO₂, is a common thermal decomposition pathway for picolinic acid, especially at temperatures above 150°C in aqueous or other protic solutions.[10][12] The presence of the nitrogen atom at the alpha position facilitates this reaction compared to other aromatic carboxylic acids.[12][13]

  • Confirmation:

    • Identify the Byproduct: The product of decarboxylation is pyridine. You can often detect its characteristic odor. For a more definitive analysis, use GC-MS or LC-MS to identify pyridine in your crude reaction mixture.

    • Monitor Gas Evolution: In a closed or semi-closed system, you may observe bubbling (CO₂ evolution) as the reaction is heated.

  • Prevention:

    • Lower the Reaction Temperature: This is the most effective method. If the desired reaction is too slow at lower temperatures, you may need to increase the reaction time or use a catalyst.

    • Solvent Choice: Decarboxylation rates can be solvent-dependent. While it can occur in various solvents upon heating, water appears to play a critical role in the decarboxylation of the picolinate anion.[10] Running the reaction in an aprotic solvent under anhydrous conditions may suppress this side reaction.

    • pH Control: The rate of decarboxylation in aqueous solution is pH-dependent, often showing a maximum rate at an intermediate pH.[12] Moving to harsher acidic or basic conditions might slow decarboxylation, but this could negatively impact your desired reaction.

Question: My amide coupling (or esterification) reaction with picolinic acid is inefficient. How can I optimize the solvent and temperature?

Answer: Amide and ester bond formations are cornerstone reactions in drug development.

  • Activation is Key: Direct reaction between picolinic acid and an amine or alcohol often requires high temperatures, which can lead to the problems described above.[14] It is standard practice to first "activate" the carboxylic acid. Common methods include:

    • Conversion to Acid Chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically done in an inert, aprotic solvent.[14][15][16]

    • Using Coupling Agents: Reagents like DCC or EDCI facilitate amide bond formation under milder conditions, often at room temperature.[14]

  • Solvent Optimization:

    • For reactions involving acid chlorides, anhydrous aprotic solvents like dichloromethane (DCM), THF, or acetonitrile are essential to prevent hydrolysis of the highly reactive intermediate.

    • For coupling agent-mediated reactions, polar aprotic solvents like DMF or DCM are standard choices.

  • Temperature Optimization:

    • Once the acid is activated, the subsequent reaction with the amine or alcohol is often exothermic and can proceed at 0 °C to room temperature.[16]

    • If the reaction is sluggish, gentle heating to 40-50 °C may be beneficial. Avoid high temperatures unless your substrates are particularly unreactive, and always monitor for side product formation by TLC or LC-MS.

Data Summary & Protocols

Table 1: Solubility of Picolinic Acid in Common Solvents
SolventTypeSolubility (at ~20-25°C)Notes
WaterPolar ProticVery high (~887 g/L)[2][17]Solubility is pH and temperature dependent.[1]
EthanolPolar ProticModerate (~57.1 g/kg to 68.9 g/100g )[3][4]Good for recrystallization.
AcetonitrilePolar AproticLow (~17.0 g/kg)[4]Often requires heating to achieve useful concentrations.
DMSOPolar AproticHigh (e.g., 100 mg/mL)[2]A good choice for dissolving difficult substrates, but high boiling point can make removal challenging.
Glacial Acetic AcidPolar ProticEasily soluble[2]Reactive solvent, only suitable for specific reaction types.
Diethyl EtherAproticDifficultly soluble / Practically insoluble[3][18]Not a suitable solvent for dissolving picolinic acid.
ChloroformAproticDifficultly soluble[3]Limited utility for dissolving the free acid.
Benzene / TolueneAprotic, Non-polarDifficultly soluble[3][19]May be used in specific reactions like the Hammick reaction where p-cymene (similar to toluene) increases yields.[13]

Note: Solubility data for the deuterated analog, picolinic acid-d4, is often used as a proxy and is considered very similar to the non-deuterated form.[2]

Protocol 1: Systematic Solvent Screening for Picolinic Acid Reactions

Objective: To identify a suitable solvent that provides good solubility for reactants and facilitates the desired chemical transformation with minimal side products.

Methodology:

  • Setup: Arrange a series of small reaction vials (e.g., 1-2 mL).

  • Reactant Addition: To each vial, add a small, accurately weighed amount of picolinic acid and your other key reactant(s).

  • Solvent Addition: Add a measured volume of a different test solvent to each vial. Choose a range of solvents with varying polarities and properties (e.g., Toluene, THF, Acetonitrile, DMF, Ethanol).

  • Solubility Assessment: Stir or agitate the vials at room temperature. Note the solubility of the starting materials in each solvent.

  • Thermal Ramp: For solvents where solubility is poor, gently warm the vials (e.g., to 40 °C, then 60 °C) and observe if the materials dissolve.

  • Initiate Reaction: Add any necessary catalysts or activating agents. Stir all vials at a chosen starting temperature (e.g., 60 °C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each vial and analyze by TLC or LC-MS. Compare the extent of product formation and the presence of any byproducts.

  • Analysis: Identify the solvent(s) that show the best conversion to the desired product with the cleanest reaction profile. These are your candidates for scale-up and further optimization.

Protocol 2: Temperature Optimization Study

Objective: To find the optimal temperature that balances reaction rate and selectivity, maximizing the yield of the desired product.

Methodology:

  • Select Solvent: Based on the screening protocol above, choose the most promising solvent for your reaction.

  • Parallel Reactions: Set up several identical reactions in parallel.

  • Temperature Gradient: Place each reaction at a different, precisely controlled temperature. A good starting range is often room temperature, 40 °C, 60 °C, 80 °C, and 100 °C (ensure the temperature does not exceed the solvent's boiling point).

  • Time-Course Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), withdraw a small sample from each reaction.

  • Analysis: Quench the reaction in the aliquot and analyze by a quantitative method (e.g., LC-MS or HPLC with a standard).

  • Data Evaluation: Plot the percentage conversion (or yield) versus time for each temperature. The optimal temperature will give the highest yield in the shortest amount of time without significant formation of degradation products like pyridine (from decarboxylation).[6]

Solvent Selection Decision Tree

Solvent_Selection Start Start: Choose a Solvent Check_Protons Is the reaction sensitive to active protons (H+)? (e.g., involves strong bases, organometallics) Start->Check_Protons Aprotic_Path Choose an APROTIC Solvent Check_Protons->Aprotic_Path Yes Protic_Path PROTIC or APROTIC may be suitable Check_Protons->Protic_Path No Check_Polarity_Aprotic Are reactants polar? Aprotic_Path->Check_Polarity_Aprotic Check_Polarity_Protic Are reactants polar? Protic_Path->Check_Polarity_Protic Polar_Aprotic Polar Aprotic: Acetonitrile, DMF, DMSO Check_Polarity_Aprotic->Polar_Aprotic Yes Nonpolar_Aprotic Non-Polar Aprotic: Toluene, THF, Dioxane Check_Polarity_Aprotic->Nonpolar_Aprotic No Polar_Protic Polar Protic: Water, Ethanol, Methanol Check_Polarity_Protic->Polar_Protic Yes Consider_Aprotic Consider Polar Aprotic: DMF, Acetonitrile Check_Polarity_Protic->Consider_Aprotic No

Caption: Decision tree for selecting a suitable solvent class.

References

  • Picolinic acid - Solubility of Things.
  • Technical Support Center: Picolinic Acid-d4 Stability in Solution - Benchchem.
  • Picolinic acid-d4 solubility in different solvents - Benchchem.
  • Kinetics and Process Parameter Studies in Highly Selective Air Oxidation of Side-Chain Alkyl Groups in Picolines, 2-Methylnaphthalene, and Pseudocumene - ACS Public
  • picolinic acid.
  • Solubility and Crystalliz
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution.
  • Picolinic acid, 99% - Fisher Scientific.
  • Investigations on extraction equilibrium of picolinic acid into various solvents: Mechanism and influencing factors - ResearchG
  • Hammick reaction - Wikipedia.
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing.
  • The reductive cleavage of picolinic amides - David Spring's group.
  • Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry - Benchchem.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed.
  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps.
  • Optimizing reaction conditions for picolinamide synthesis - Benchchem.
  • 2-Picolinic acid CAS#: 98-98-6 - ChemicalBook.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC - NIH.
  • 14.
  • 8.

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Technical Support Center: 4-Methylpicolinic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting 4-Methylpicolinic acid coupling reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent structural features of this compound—namely the steric hindrance from the 4-methyl group and the Lewis basicity of the pyridine nitrogen—can present unique challenges not encountered with simpler aliphatic or benzoic acids. This guide provides in-depth, field-tested solutions to common problems in a direct question-and-answer format, grounded in mechanistic principles to empower you to solve challenges logically and efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My amide coupling reaction with this compound is giving low to no yield. What are the most likely causes and how do I fix it?

Answer: This is the most common issue and typically points to one of four root causes: inefficient activation of the carboxylic acid, suboptimal reaction conditions, issues with the amine coupling partner, or degradation of reagents. A systematic approach is the key to diagnosis.

The primary challenge with this compound is that it is a sterically hindered and relatively electron-deficient carboxylic acid. The methyl group can impede the approach of activating agents and the amine, while the pyridine ring can coordinate to reagents or be protonated, affecting reactivity.

Below is a troubleshooting workflow to diagnose the issue.

G start Low / No Yield check_activation 1. Verify Carboxylic Acid Activation start->check_activation check_amine 2. Assess Amine Reactivity start->check_amine check_conditions 3. Optimize Reaction Conditions start->check_conditions check_reagents 4. Check Reagent Quality start->check_reagents solution_activation Switch to a more potent coupling reagent (HATU, COMU). Pre-activate acid before adding amine. check_activation->solution_activation Inefficient? solution_amine Use a less hindered base (e.g., DIPEA, 2,6-lutidine). Increase amine equivalents if it is inexpensive. check_amine->solution_amine Poorly nucleophilic or hindered? solution_conditions Ensure anhydrous conditions. Try a more polar solvent (DMF, NMP). Increase temperature (40-60 °C). check_conditions->solution_conditions Suboptimal? solution_reagents Use fresh, high-purity coupling agents and anhydrous solvent. check_reagents->solution_reagents Degraded?

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Breakdown & Solutions:

  • Inefficient Carboxylic Acid Activation: Standard carbodiimide reagents like EDC or DCC may be too slow or inefficient for this sterically hindered acid.[1][2] The intermediate O-acylisourea is highly reactive but its formation can be sluggish.[3]

    • Solution: Switch to a more potent, modern coupling reagent. Uronium/aminium salts like HATU or HBTU , or phosphonium salts like PyBOP , are generally more effective for hindered couplings.[4][5] They generate more reactive activated esters (OAt or OBt esters) that couple efficiently.[5] COMU, which generates an Oxyma-based active ester, is another excellent choice known for high reactivity and low racemization.[5][6]

    • Expert Tip: Implement a "pre-activation" step. Stir the this compound, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent for 15-30 minutes at room temperature before adding the amine.[1][7] This ensures the activated ester is formed in high concentration, preventing the coupling reagent from being consumed by side reactions with the amine.[8]

  • Suboptimal Reaction Conditions:

    • Moisture: The activated acid intermediate is highly susceptible to hydrolysis.[7] Even trace amounts of water can quench the reaction.

      • Solution: Use anhydrous solvents (e.g., from a Sure-Seal™ bottle or freshly distilled) and perform the reaction under an inert atmosphere (Nitrogen or Argon).[7]

    • Solvent Choice: Poor solubility of any reactant will severely limit the reaction rate.[9]

      • Solution: While DCM is common, anhydrous DMF, DMA, or NMP are often superior choices for amide couplings due to their higher polarity and ability to dissolve a wider range of substrates.

    • Base Choice: The choice and stoichiometry of the base are critical. The base neutralizes the protonated amine and the acid formed during activation.

      • Solution: Use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid bases like triethylamine (TEA) which can have competing nucleophilicity. Typically, 2-3 equivalents of base are required.

Question 2: There are so many coupling reagents. How do I choose the right one for this compound?

Answer: The choice of coupling reagent is the most critical variable. For a challenging substrate like this compound, you must balance reactivity, cost, and ease of purification. Here is a comparative summary to guide your decision.

Coupling Reagent ClassExamplesMechanism of ActionProsConsBest For
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate.[3]Inexpensive, widely available.Lower reactivity for hindered acids, risk of racemization, DCC byproduct (DCU) is poorly soluble.[4]Simple, non-hindered substrates where cost is a primary concern.
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUForms OAt (HATU), OBt (HBTU), or Oxyma (COMU) active esters.[5]Very high efficiency, fast reaction times, low racemization.[4][7] HATU and COMU are particularly potent.[5]Higher cost, can react with the amine to form guanidinium byproducts if not pre-activated.[10]Recommended for this compound. Ideal for sterically hindered couplings and when preserving chirality is critical.
Phosphonium Salts PyBOP, PyAOPForms OBt (PyBOP) or OAt (PyAOP) active esters.High reactivity, byproducts are generally water-soluble and easier to remove than DCU. Does not cause guanidinylation.[5]Byproduct is carcinogenic HMPA (for BOP), higher cost than carbodiimides.Difficult couplings, fragment condensation, and peptide cyclization. A strong alternative to HATU.
Other T3P® (Propylphosphonic Anhydride)Forms a mixed anhydride intermediate.Excellent yields, byproducts are water-soluble and easily removed with an aqueous wash.[11]Requires a base (e.g., pyridine or DIPEA).Solution-phase synthesis where easy purification is a high priority.

Recommendation: For initial trials with this compound, HATU is the recommended starting point due to its high reactivity and proven track record with difficult couplings.[5][12]

Question 3: I'm observing significant side products and my mass spec shows unexpected masses. What is happening?

Answer: Side reactions can plague amide couplings, especially with complex substrates. Understanding the potential pathways is key to suppression.

G acid This compound + Amine (R-NH2) activation Activation acid->activation reagents Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) reagents->activation side_path1 Guanidinylation of Amine (Chain Termination) reagents->side_path1 + Amine (No pre-activation) active_ester OAt-Active Ester activation->active_ester desired_path Desired Amide Product active_ester->desired_path + Amine side_path2 Hydrolysis of Active Ester active_ester->side_path2 + H₂O side_path3 Anhydride Formation active_ester->side_path3 + Carboxylate

Caption: Key reaction pathways in amide coupling.

  • Guanidinylation of the Amine: This occurs when using uronium/aminium reagents like HATU or HBTU without a pre-activation step.[10] The reagent can react directly with your amine, capping it and preventing it from coupling with the acid.

    • Solution: Always pre-activate the this compound with the coupling reagent and base for 15-30 minutes before adding the amine.[7][8]

  • Anhydride Formation: The activated O-acylisourea or active ester can react with another molecule of deprotonated this compound to form the symmetric anhydride. This species is still reactive but consumes two equivalents of your acid for every one amide bond formed.[13]

    • Solution: Use the correct stoichiometry. Ensure at least 1.0 equivalent of the coupling reagent is present. Pre-activation also helps minimize this pathway by rapidly consuming the free carboxylic acid.

  • Chlorination (when using SOCl₂): If you are activating the acid by converting it to the acyl chloride using thionyl chloride (SOCl₂), chlorination of the pyridine ring can occur, particularly at the 4-position if it were unsubstituted.[14] While the 4-position is blocked here, other positions could be susceptible under harsh conditions.

    • Solution: Avoid harsh acyl chloride formation conditions (neat SOCl₂ at high temperatures).[13] If an acyl chloride is necessary, use milder conditions like oxalyl chloride with a catalytic amount of DMF in DCM at 0 °C to room temperature. However, for most applications, in-situ coupling reagents are superior.[15]

Question 4: My reaction seems to work, but purifying the final product is a nightmare. How can I improve my workup and purification?

Answer: Purification challenges usually stem from byproducts of the coupling reagent or unreacted starting materials.

  • Removing Coupling Reagent Byproducts:

    • DCC/DIC: The dicyclohexylurea (DCU) or diisopropylurea byproducts can be difficult to remove. DCU is notoriously insoluble in many common solvents like DCM but has some solubility, leading to co-elution during chromatography.[16]

      • Solution: After the reaction, dilute with a solvent in which the product is soluble but the urea is not (e.g., ethyl acetate, acetonitrile) and filter off the precipitated urea. A second filtration after concentration may be necessary. Switching to EDC, whose urea byproduct is water-soluble, allows for removal with a simple aqueous wash.[4]

    • HATU/HBTU/PyBOP: The byproducts (tetramethylurea, HOAt, HOBt, etc.) are generally polar and water-soluble.

      • Solution: A standard aqueous workup is highly effective. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid or 1M HCl to remove the base), a mild base (e.g., saturated NaHCO₃ to remove unreacted acid and HOBt/HOAt), and finally brine.[8]

  • Removing Unreacted this compound:

    • As an acid, it can be readily removed with a basic aqueous wash.

      • Solution: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). This will deprotonate the carboxylic acid, making it highly soluble in the aqueous phase.

  • Removing Unreacted Amine:

    • If the amine is basic, it can be removed with an acidic aqueous wash.

      • Solution: Wash the organic layer with a dilute acid solution like 1M HCl or saturated ammonium chloride (NH₄Cl). This will protonate the amine, partitioning it into the aqueous layer.

Experimental Protocol: Recommended Starting Procedure for this compound Coupling

This protocol uses HATU and is a robust starting point for most amine coupling partners.

Protocol 1: General Procedure for Amide Coupling using HATU [1]

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM).

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid. The solution should remain clear.

  • Add the amine (1.0-1.2 eq) to the reaction mixture, either neat if it's a liquid or as a solution in a small amount of anhydrous DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]

  • Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]

  • Albericio, F., & El‐Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/Chempros. Retrieved from [Link]

  • Hogg, S. J., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Retrieved from [Link]

  • Yaqoob, M., et al. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Retrieved from [Link]

  • Reddit. (2023, October 5). Coupling reaction sometimes works, sometimes doesn't. r/Chempros. Retrieved from [Link]

  • ACS Publications. (2019, September 16). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Retrieved from [Link]

  • RSC Publishing. (n.d.). On the origin of the steric effect. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • ResearchGate. (2017, February 8). Why distilled 4-methylpyridine is required before carrying its coupling reaction? Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Methylpyridine-2-carboxylic acid. PubChem. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • PubMed Central. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
  • Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]

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Technical Support Center: Strategies for Emulsion Prevention and Resolution in Aqueous Workups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter emulsions during the aqueous workup of organic reactions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in the lab.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding emulsion formation.

Q1: What is an emulsion and why does it form during my aqueous workup?

An emulsion is a stable mixture of two or more immiscible liquids, where one liquid is dispersed in the other in the form of microscopic or submicroscopic droplets.[1] In the context of an organic reaction workup, this typically involves your organic solvent and an aqueous washing solution. The formation of a stable emulsion is often triggered by vigorous mixing, such as shaking a separatory funnel, which provides the energy to break up one liquid phase into droplets within the other.[1] The stability of this mixture is usually due to the presence of surfactant-like molecules, which can be residual starting materials, byproducts, or even your target compound. These molecules possess both hydrophilic (water-loving) and hydrophobic (water-fearing) properties, allowing them to act as bridges at the interface between the organic and aqueous phases, thus preventing the droplets from coalescing.[2]

Q2: Is it better to prevent an emulsion or to break one that has already formed?

It is almost always easier to prevent an emulsion from forming in the first place than to break a stable one.[2] Proactive measures can save significant time and prevent potential loss of product that can get trapped in the emulsion layer.

Q3: What are the immediate simple steps I can take to avoid forming an emulsion?

The simplest and most effective preventative measure is to modify your mixing technique. Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.[2] This action increases the surface area between the two phases, allowing for efficient extraction without the high energy input that leads to emulsion formation.

Q4: I have an emulsion. Will it eventually separate on its own?

In some cases, particularly with weak emulsions, simply allowing the separatory funnel to stand undisturbed for a period (e.g., 10-30 minutes) may be sufficient for the phases to separate under gravity.[3] However, for more stable emulsions, this is often ineffective, and more active measures are required.

Troubleshooting Guide: Resolving Emulsions

When preventative measures are insufficient and an emulsion has formed, a systematic approach to breaking it is necessary. The following guide provides a range of techniques, from simple physical methods to more involved chemical interventions.

Decision-Making Workflow for Emulsion Resolution

The following diagram outlines a logical progression for tackling an emulsion. Start with the least invasive methods and proceed to more active interventions as needed.

EmulsionTroubleshooting start Emulsion Formed patience Allow to Stand (10-30 min) start->patience Start Here gentle_agitation Gentle Swirling/Stirring patience->gentle_agitation No Separation physical_methods Physical Methods gentle_agitation->physical_methods No Separation centrifugation Centrifugation physical_methods->centrifugation Try First filtration Filtration (e.g., Celite®) physical_methods->filtration If Centrifuge Unavailable/Ineffective chemical_methods Chemical Methods brine Add Brine (Saturated NaCl) chemical_methods->brine General Approach change_ph Adjust pH chemical_methods->change_ph If pH-sensitive surfactants suspected add_solvent Add a Different Organic Solvent chemical_methods->add_solvent To alter polarity advanced_methods Advanced Methods success Phases Separated advanced_methods->success Consider alternative workup (e.g., SPE) centrifugation->chemical_methods No Separation centrifugation->success Separation filtration->chemical_methods No Separation filtration->success Separation brine->advanced_methods No Separation brine->success Separation change_ph->advanced_methods No Separation change_ph->success Separation add_solvent->advanced_methods No Separation add_solvent->success Separation

Caption: A workflow for troubleshooting emulsions.

Detailed Experimental Protocols
1. Physical Methods

These methods physically force the separation of the dispersed droplets.

This is often the most effective method for breaking stubborn emulsions.[4]

  • Principle: The application of centrifugal force accelerates the separation of the two phases based on their density differences.[5]

  • Protocol:

    • Carefully transfer the emulsion from the separatory funnel into appropriately sized centrifuge tubes.

    • Ensure the tubes are balanced in the centrifuge.

    • Centrifuge the mixture at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.[6]

    • After centrifugation, carefully remove the tubes. The mixture should now be separated into distinct layers.

    • Pipette the desired layer out of the centrifuge tubes.

This method is particularly useful when the emulsion is stabilized by fine solid particles.[7]

  • Principle: Celite® (diatomaceous earth) is a porous, inert filter aid that can trap the fine particles stabilizing the emulsion, allowing the two liquid phases to coalesce and separate.[7]

  • Protocol:

    • Prepare a small plug of glass wool at the bottom of a Hirsch or Buchner funnel.

    • Add a layer of Celite® (approximately 1-2 cm thick) on top of the glass wool.

    • Wet the Celite® pad with the organic solvent being used in the extraction.

    • Gently pour the entire emulsion through the Celite® pad. Suction can be applied if necessary.

    • The filtrate should consist of two distinct layers.

    • Wash the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.

2. Chemical Methods

These methods alter the chemical environment to destabilize the emulsion.

This is one of the most common and effective chemical methods.

  • Principle: The addition of a saturated salt solution (brine) or solid salt (e.g., NaCl) increases the ionic strength of the aqueous layer.[2] This reduces the solubility of organic compounds in the aqueous phase and can disrupt the hydrophilic-lipophilic balance of the surfactant-like molecules, causing them to partition into one of the phases and breaking the emulsion.[4]

  • Protocol:

    • Add a small volume of saturated aqueous NaCl solution (brine) to the separatory funnel containing the emulsion.

    • Gently swirl the separatory funnel. Do not shake vigorously, as this may reform the emulsion.

    • Allow the mixture to stand and observe if the layers begin to separate.

    • If separation is slow, you can add more brine in portions. Alternatively, adding solid NaCl until the aqueous layer is saturated can also be effective.[8]

This method is effective when the emulsifying agent is an acidic or basic compound.

  • Principle: Changing the pH of the aqueous layer can ionize or de-ionize acidic or basic functional groups on the surfactant-like molecules. This change in charge can alter their solubility and disrupt their ability to stabilize the emulsion.[3] For example, acidifying a solution containing a carboxylic acid salt (soap) will protonate it, making it more soluble in the organic phase.

  • Protocol:

    • Carefully add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to the separatory funnel.

    • Gently swirl after each addition and check the pH of the aqueous layer with pH paper.

    • Continue adding the acid or base until a significant change in the emulsion is observed. Be mindful of the pH stability of your target compound.

This technique alters the properties of the organic phase to break the emulsion.

  • Principle: Adding a small amount of a different organic solvent can change the overall polarity of the organic phase.[1] This can increase the solubility of the emulsifying agent in the organic layer, pulling it away from the interface and allowing the aqueous droplets to coalesce.

  • Protocol:

    • Add a small volume (a few mL) of a different organic solvent to the separatory funnel. The choice of solvent depends on the primary organic solvent used. For example, if you are using a non-polar solvent like hexane, adding a slightly more polar solvent like diethyl ether or ethyl acetate can be effective.

    • Gently swirl the mixture and observe for phase separation.

Summary of Emulsion Breaking Techniques
MethodPrinciple of ActionAdvantagesDisadvantagesBest Suited For
Allowing to Stand Gravitational separationSimple, non-invasiveTime-consuming, often ineffective for stable emulsionsWeak, unstable emulsions
Gentle Agitation Promotes coalescence without high energy inputSimple, can be effective for some emulsionsMay not be sufficient for stable emulsionsModerately stable emulsions
Centrifugation Accelerates gravitational separationHighly effective, often a definitive solutionRequires a centrifuge, may be difficult for large volumesStubborn, persistent emulsions
Filtration (Celite®) Removes solid particulate emulsifiersEffective for solid-stabilized emulsionsCan adsorb product, requires an extra filtration stepEmulsions containing fine solid particles
Adding Brine Increases ionic strength of the aqueous phaseWidely applicable, generally effectiveMay not work for all emulsionsMost common types of emulsions
Adjusting pH Alters the charge and solubility of emulsifying agentsVery effective for acid/base stabilized emulsionsRisk of product degradation if pH sensitiveEmulsions where acidic or basic byproducts are suspected
Adding Solvent Changes the polarity of the organic phaseCan be effective when other methods failMay complicate solvent removal laterEmulsions where the emulsifier has borderline solubility

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. [Link]

  • Workup: How to Manage an Emulsion - Department of Chemistry : University of Rochester. [Link]

  • Influence of inorganic salts on demulsification of emulsions - ResearchGate. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]

  • Breaking emulsions : r/chemistry - Reddit. [Link]

  • Catalysis at the Solid–Liquid–Liquid Interface of Water–Oil Pickering Emulsions: A Tutorial Review | ACS Engineering Au - ACS Publications. [Link]

  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. [Link]

  • Breaking of multiple emulsions under osmotic pressure and the effect of w1/o relation. [Link]

  • Tackling emulsions just got easier - Biotage. [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. [Link]

  • How does adding a salt (such as sodium chloride) help to break an emulsion? - Quora. [Link]

  • Oil–Water Emulsion Behavior Under Variable Brine Salinity and pH Conditions. [Link]

  • WO2015033281A1 - Phase transfer catalyst for breaking emulsions of oil in water - Google P
  • Active Filtration - Chemistry Teaching Labs - University of York. [Link]

  • Phase‐Transfer Agents as Catalysts for a Nucleophilic Substitution Reaction in Microemulsions | Request PDF - ResearchGate. [Link]

  • Waste Oil Emulsion Breaking with an Industrial Centrifuge. [Link]

  • Break an Emulsion - Oil & Gas Processing. [Link]

  • Sustainable Oxidations under Phase-Transfer Catalysis Conditions | Request PDF. [Link]

  • Insight into the oil polarity impact on interfacial properties of myofibrillar protein | Request PDF - ResearchGate. [Link]

  • Why the polarity of the oils used in cosmetic products matters.. [Link]

  • Oil Polarity and Interfacial Behavior in Emulsions 2026 - Grand Ingredients. [Link]

  • Influence of Oil Polarity on Droplet Growth in Oil-in-Water Emulsions Stabilized by a Weakly Adsorbing Biopolymer or a Nonionic Surfactant | Request PDF - ResearchGate. [Link]

  • The effect of brine salinity on water-in-oil emulsion stability through droplet size distribution analysis: A case study | Request PDF - ResearchGate. [Link]

  • Guide to Choosing the Correct HPLC Solvent - Phenomenex. [Link]

  • Filtration through Celite - The Schlenk Line Survival Guide. [Link]

    • Organic Solvents for Mobile Phases - HPLC Column Technical Guide | Technical Information | GL Sciences. [Link]

  • Preventing Emulsions by Mitigating Solids - Journal of Petroleum Technology - SPE. [Link]

  • Use of filter aids to improve the filterability of Enzymatically hydrolyzed biomass suspensions - LUTPub. [Link]

  • How an Emulsion Breaker Works & Find an Effective One for Crude Production. [Link]

  • HOW CAN I BREAK my OIL-WATER emulsion?? (I'M ANGRY) : r/chemistry - Reddit. [Link]

  • Organic Solvent and Size Exclusion. [Link]

  • Optical Detection of Water Adulteration in Ethanol Using PCPDTBT-Conjugated Polymer Nanoparticles | ACS Omega - ACS Publications. [Link]

  • Emulsion Breaking: Chemical Formulation Strategies That Work. [Link]

  • One-Pot Synthesis of Amphipathic Esters for Demulsification of Water-in-Crude Oil Emulsions | ACS Omega - ACS Publications. [Link]

  • Optimization of Extraction Induced by Emulsion Breaking Variables for Subsequent Determination of Crude Oil Salinity by Ion Chromatography - BrJAC. [Link]

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Technical Support Center: Catalyst Selection and Optimization for 4-Methylpicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and process optimization. Here, we address common challenges encountered during the synthesis, providing troubleshooting guides and frequently asked questions in a direct Q&A format to support your experimental success.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, which is commonly produced via the oxidation of 4-methylpyridine (γ-picoline).

Question 1: Low Yield of this compound

"I am attempting to synthesize this compound through the oxidation of 4-methylpyridine, but my yields are consistently low. What are the likely causes and how can I improve them?"

Low yields are a frequent challenge and can stem from several factors. Let's break down the potential causes and solutions.

Potential Causes & Troubleshooting Steps:

  • Inadequate Catalyst Activity: The chosen catalyst may not be sufficiently active under your reaction conditions.

    • Solution: Consider screening alternative catalysts. For the oxidation of 4-methylpyridine, catalysts such as vanadium-molybdenum oxides have shown promise. The composition of these catalysts is crucial; for instance, a V-Mo-O catalyst with a V/Mo atomic ratio of 9 has been reported to give high yields.

  • Suboptimal Reaction Temperature: The oxidation of picolines is highly temperature-dependent.

    • Solution: Optimize the reaction temperature. A temperature range of 340-360°C is often cited for the vapor-phase oxidation of 4-methylpyridine using a V-Mo-O catalyst. A lower temperature may result in incomplete conversion, while a higher temperature can lead to over-oxidation and the formation of byproducts like CO and CO2.

  • Incorrect Feed Composition: The molar ratio of reactants, including air (as the oxidant) and water, can significantly impact yield.

    • Solution: Adjust the feed composition. For the ammoxidation of 3-picoline to nicotinonitrile, a related reaction, the picoline concentration is typically kept between 2.5 and 3.5 mol%. While your reaction is an oxidation, the principle of optimizing reactant concentrations holds. For the oxidation of 4-methylpyridine, ensure an adequate supply of oxygen while avoiding a flammable mixture.

  • Catalyst Deactivation: The catalyst may lose activity over time due to coking or poisoning.

    • Solution: Implement a catalyst regeneration protocol. This could involve carefully controlled oxidation to burn off carbonaceous deposits. Additionally, ensure the purity of your starting materials to avoid introducing catalyst poisons.

Experimental Workflow for Yield Optimization:

Caption: Workflow for optimizing the yield of this compound.

Question 2: Poor Selectivity and Formation of Byproducts

"My reaction is producing a significant amount of byproducts, primarily CO and CO2, instead of the desired this compound. How can I improve the selectivity?"

Poor selectivity is often due to over-oxidation. The key is to find a balance where the methyl group is oxidized to a carboxylic acid without cleaving the pyridine ring.

Potential Causes & Troubleshooting Steps:

  • Excessively High Reaction Temperature: As mentioned, high temperatures favor complete oxidation to CO and CO2.

    • Solution: Carefully control and lower the reaction temperature. Even a small decrease can significantly improve selectivity.

  • Catalyst Composition: The catalyst's composition directly influences its selectivity.

    • Solution: Modify the catalyst with promoters. For instance, in related oxidations, the addition of promoters can enhance the catalyst's selectivity towards the desired product. For the oxidation of 4-methylpyridine, a well-defined V-Mo-O catalyst structure is crucial for high selectivity.

  • Contact Time: The duration the reactants are in contact with the catalyst can affect selectivity.

    • Solution: Adjust the space velocity of the reactants. A shorter contact time may reduce the extent of over-oxidation. However, this needs to be balanced with achieving a high conversion of the starting material.

Data on Catalyst Performance:

Catalyst SystemOperating Temperature (°C)Conversion of 4-methylpyridine (%)Yield of this compound (%)Selectivity (%)Reference
V-Mo-O (V/Mo=9)340-360>95~85~90

Question 3: Catalyst Deactivation and Regeneration

"My catalyst's performance is degrading over time. What causes this, and what is the recommended regeneration procedure?"

Catalyst deactivation is a common issue in vapor-phase oxidations.

Potential Causes & Troubleshooting Steps:

  • Coking: Deposition of carbonaceous materials on the catalyst surface blocks active sites.

    • Solution: A common regeneration method is to pass air or a mixture of air and an inert gas over the catalyst at an elevated temperature (e.g., 350-450°C) to burn off the coke. The exact temperature and duration will depend on the specific catalyst and the extent of coking.

  • Poisoning: Impurities in the feed stream (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites.

    • Solution: Ensure the purity of your 4-methylpyridine and air feed. Use appropriate purification methods for your starting materials if necessary.

Logical Flow for Troubleshooting Catalyst Deactivation:

Deactivation_Troubleshooting Start Decreased Catalyst Performance Check_Purity Analyze Feed Purity Start->Check_Purity Poisoning Potential Poisoning Identified Check_Purity->Poisoning Impurities Found Check_Coking Suspect Coking Check_Purity->Check_Coking Feed is Pure Purify_Feed Purify Reactant Feed Poisoning->Purify_Feed Purify_Feed->Start Regenerate Perform Catalyst Regeneration|(Controlled Oxidation) Check_Coking->Regenerate Coking Likely Replace Consider Catalyst Replacement Check_Coking->Replace Regeneration Ineffective Regenerate->Start

Caption: Decision tree for troubleshooting catalyst deactivation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound?

The most critical parameters are:

  • Catalyst Composition: The choice of catalyst and its specific formulation (e.g., V/Mo ratio) is paramount for both activity and selectivity.

  • Reaction Temperature: This must be tightly controlled to maximize yield while minimizing over-oxidation.

  • Feed Composition and Space Velocity: The ratio of reactants and their flow rate determine the contact time with the catalyst, which in turn affects conversion and selectivity.

Q2: How do I choose the right catalyst for my specific setup?

Catalyst selection depends on several factors, including the scale of your reaction (lab vs. industrial), desired purity of the product, and economic considerations. For vapor-phase oxidation, V-Mo-O catalysts are a well-established choice. For smaller-scale or liquid-phase reactions, other oxidants and catalysts might be considered, though these may have different selectivity profiles. It is always recommended to start with a literature-proven catalyst system and optimize from there.

Q3: What analytical techniques are recommended for monitoring the reaction and product purity?

  • Gas Chromatography (GC): Ideal for monitoring the conversion of the volatile starting material (4-methylpyridine) and the formation of volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the non-volatile product (this compound) and any non-volatile impurities. A reverse-phase C18 column with a suitable aqueous-organic mobile phase is a good starting point.

  • Mass Spectrometry (MS): Coupled with GC or HPLC, MS is invaluable for identifying unknown byproducts.

  • Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure and purity of the final isolated product.

Part 3: Experimental Protocols

Protocol 1: Catalyst Preparation (V-Mo-O)

  • Dissolve the required amounts of ammonium metavanadate and ammonium molybdate in distilled water at 80°C to achieve the desired V/Mo atomic ratio (e.g., 9:1).

  • Slowly evaporate the water with constant stirring until a paste is formed.

  • Dry the paste at 120°C for 12 hours.

  • Calcine the dried solid in a stream of air at a temperature ramp of 10°C/min up to 400°C and hold for 4 hours.

  • Cool the catalyst to room temperature and gently crush and sieve to the desired particle size.

Protocol 2: Vapor-Phase Oxidation of 4-Methylpyridine

  • Pack a fixed-bed reactor with the prepared V-Mo-O catalyst.

  • Heat the reactor to the desired temperature (e.g., 340-360°C).

  • Introduce a gaseous feed mixture of 4-methylpyridine, air, and water vapor at a controlled flow rate.

  • Pass the reactor effluent through a condenser to collect the liquid products.

  • Analyze the liquid and gaseous products using HPLC and GC, respectively, to determine conversion, selectivity, and yield.

References

  • Studies on the V–Mo–O Catalyst for the Oxidation of 4-Methylpyridine. SpringerLink. Available at: [Link]

  • Ammoxidation of 3-picoline to nicotinonitrile over V2O5/Al2O3 catalysts. ScienceDirect. Available at: [Link]

Technical Support Center: Refining Purification Methods for 4-Methylpicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-methylpicolinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex purification challenges. Here, we move beyond generic protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your purification workflows.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Chromatography

Question 1: My HPLC analysis of a this compound derivative is showing significant peak tailing. What is causing this and how can I fix it?

Probable Cause: Peak tailing with pyridine-containing compounds is a classic issue arising from the interaction of the basic pyridine nitrogen with acidic silanol groups on the surface of silica-based stationary phases.[1] The 4-methyl group has a weak electron-donating effect, which slightly increases the basicity of the pyridine nitrogen compared to unsubstituted picolinic acid, potentially exacerbating this issue. The pKa of the conjugate acid of 4-methylpyridine is approximately 5.98, about 0.7 units higher than pyridine itself.[2][3] This increased basicity enhances its interaction with residual silanols.

Solutions:

  • Mobile Phase pH Adjustment:

    • Low pH (pH 2-3): At this pH, the pyridine nitrogen will be protonated, minimizing its interaction with the now also protonated (neutral) silanol groups.[1] This is often the most effective solution. A mobile phase containing 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point.

    • High pH (pH > 8): At a sufficiently high pH, the silanol groups are deprotonated (negatively charged), and the pyridine nitrogen is neutral. This can also lead to good peak shapes, but requires a pH-stable column (e.g., a hybrid or polymer-based column) as traditional silica will dissolve.[1]

  • Use of End-Capped Columns: Modern, high-purity, end-capped C18 or C8 columns are designed to have minimal residual silanol activity.[1] Switching to one of these can significantly improve peak shape for basic compounds like this compound derivatives.

  • Mobile Phase Additives:

    • Triethylamine (TEA): Adding a small amount of a competing base like TEA (e.g., 0.1%) to the mobile phase can saturate the active silanol sites, preventing interaction with your analyte. However, TEA can suppress ionization in mass spectrometry.

    • Buffers: Using a buffer, such as ammonium formate or ammonium acetate, can help maintain a consistent pH and improve peak shape.

Question 2: I'm struggling to separate my target 4-methylpicolinamide from unreacted this compound using reversed-phase HPLC. What strategies can I employ?

Probable Cause: While the amide is generally less polar than the corresponding carboxylic acid, their similar core structure can make separation challenging, especially if the other substituent on the amide is small.

Solutions:

  • Optimize Mobile Phase pH: The ionization state of the carboxylic acid is highly dependent on pH. At a pH well below the pKa of the carboxylic acid group (typically around 2-3), both the acid and the amide will be protonated on the pyridine nitrogen, but the carboxylic acid will be neutral. At a pH between the pKa of the carboxylic acid and the pyridine nitrogen, the carboxylic acid will be deprotonated (anionic), creating a zwitterionic species, while the amide remains cationic. This difference in charge state can be exploited to achieve separation. Experiment with a pH gradient or screen different pH values (e.g., pH 3, 5, and 7) to find the optimal selectivity.

  • Switch to a Different Stationary Phase:

    • Phenyl Column: A phenyl stationary phase can offer alternative selectivity through π-π interactions with the pyridine ring.

    • Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can provide different interactions and better peak shape for polar compounds.

    • Mixed-Mode or HILIC Column: For highly polar derivatives, a mixed-mode column (combining reversed-phase and ion-exchange characteristics) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide better retention and separation.[1][4][5]

  • Ion-Pair Chromatography: For anionic species like the deprotonated carboxylic acid, adding an ion-pairing agent like tetrabutylammonium hydrogen sulfate to the mobile phase can increase its retention on a reversed-phase column and improve separation from the neutral or cationic amide.

Crystallization

Question 3: I have a low yield after recrystallizing my this compound. What are the likely reasons and how can I improve it?

Probable Cause: Low recovery in crystallization is often due to using too much solvent, the compound having significant solubility in the cold solvent, or premature crystallization during hot filtration. Picolinic acid itself is very soluble in water and significantly less soluble in ethanol and acetonitrile.[6] The addition of a methyl group is likely to slightly decrease its polarity, but it will still be a relatively polar molecule.

Solutions:

  • Solvent Selection and Volume:

    • Systematic Solvent Screening: The ideal solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[6] For this compound, consider solvent systems like ethanol/water, isopropanol/water, or acetone/heptane.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in the mother liquor upon cooling.[7]

  • Controlled Cooling:

    • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling can cause the product to precipitate, trapping impurities.[7]

    • Ice Bath: Once the solution has reached room temperature and crystal formation has slowed, placing it in an ice bath can help to maximize the yield by further decreasing the solubility of your compound.

  • Mother Liquor Analysis: Before discarding the mother liquor, concentrate a small sample to see if a significant amount of solid remains. If so, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling again for a second crop of crystals.

Question 4: My this compound derivative "oils out" during crystallization instead of forming crystals. How can I resolve this?

Probable Cause: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for crystal nucleation to occur properly. This is more common with impure samples.

Solutions:

  • Increase Solvent Volume: Add more of the "soluble solvent" to the hot solution to decrease the supersaturation. This will lower the temperature at which the compound starts to come out of solution, hopefully below its melting point.

  • Change Solvent System: A different solvent or solvent mixture may be less prone to oiling out. If you are using a single solvent, try a binary solvent system. If you are already using a binary system, adjust the ratio of the two solvents.

  • Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled solution can initiate crystallization and prevent oiling out.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives, and how can I detect them?

A1: The impurities will largely depend on your synthetic route. A common route to this compound is the oxidation of 2,4-lutidine (2,4-dimethylpyridine).

  • Common Impurities:

    • Unreacted Starting Materials: Residual 2,4-lutidine or the starting material for your derivatization (e.g., an amine for an amide synthesis).

    • Over-oxidized or Under-oxidized Products: If starting from 2,4-lutidine, you might have partially oxidized intermediates or byproducts where other positions on the ring have been oxidized.

    • Reagents and Catalysts: Coupling agents (e.g., DCC, HOBt), bases (e.g., triethylamine), and catalysts from previous steps.[8]

    • Side-Reaction Products: For example, in amide coupling reactions using carbodiimides, N-acylated ureas can form as byproducts.[8]

  • Detection Methods:

    • HPLC with UV and/or MS detection: This is the primary tool for impurity profiling. A diode array detector can help to distinguish between impurities with different chromophores. Mass spectrometry is invaluable for identifying the molecular weights of unknown peaks.

    • NMR Spectroscopy: ¹H and ¹³C NMR are excellent for identifying and quantifying impurities, especially if you have an idea of what to look for. There are extensive databases of NMR chemical shifts for common laboratory solvents and reagents that can help in identifying extraneous peaks.[9][10][11]

    • LC-MS/MS: For structural elucidation of unknown impurities, tandem mass spectrometry can provide fragmentation data to help piece together the structure.

Q2: I am hydrolyzing a methyl ester of this compound to the carboxylic acid, but the reaction is incomplete. How can I drive it to completion and purify the product?

A2: Incomplete ester hydrolysis is a common issue, often due to the equilibrium nature of the reaction.

  • Driving the Reaction to Completion:

    • Use of a Strong Base: Saponification with a strong base like NaOH or LiOH in a water/alcohol mixture is typically effective. Using an excess of the base will drive the reaction to completion.

    • Removal of Methanol: If performing an acid-catalyzed hydrolysis, removing the methanol byproduct (e.g., by distillation if the reaction temperature is high enough) will shift the equilibrium towards the product side.[12] However, this can be challenging to control.

    • Alternative Reagents: For sensitive substrates, reagents like trimethyltin hydroxide or potassium trimethylsilanolate (TMSOK) can be used for ester cleavage under milder conditions.

  • Purification:

    • Acid-Base Extraction: After basic hydrolysis, the reaction mixture will contain the sodium or lithium salt of your carboxylic acid. Carefully acidify the aqueous solution with an acid like HCl to a pH below the pKa of the carboxylic acid (around 2-3) to precipitate the neutral carboxylic acid. The product can then be collected by filtration. This is a very effective way to separate it from any remaining neutral ester.

    • Crystallization: The crude carboxylic acid obtained after precipitation can be further purified by recrystallization from a suitable solvent system.

Q3: How can I use mass spectrometry to characterize my this compound derivatives?

A3: Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information about your compounds.

  • Expected Fragmentation Patterns:

    • Molecular Ion (M+): The molecular ion peak should be clearly visible, especially with soft ionization techniques like electrospray ionization (ESI).

    • Loss of the Carboxy Group: For the carboxylic acid, a characteristic fragmentation is the loss of the COOH group (a loss of 45 Da) or the loss of H₂O (a loss of 18 Da).[5]

    • Ester Fragmentation: For esters, you can expect cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OR).[5]

    • Pyridine Ring Fragmentation: The pyridine ring itself is relatively stable, but you may see fragmentation patterns characteristic of substituted pyridines. The fragmentation of picolinyl esters has been studied and can provide detailed structural information about the acyl group.

The table below summarizes some expected fragmentations:

Derivative TypeCommon Neutral Losses (Da)Common Fragment Ions (m/z)
Carboxylic Acid17 (-OH), 45 (-COOH)[M-OH]⁺, [M-COOH]⁺
Methyl Ester31 (-OCH₃), 59 (-COOCH₃)[M-OCH₃]⁺, [M-COOCH₃]⁺
Amide (unsubstituted)16 (-NH₂), 44 (-CONH₂)[M-NH₂]⁺, [M-CONH₂]⁺

Part 3: Experimental Protocols and Data

Protocol 1: Optimized Reversed-Phase HPLC Method for this compound and its Amide Derivative

This protocol provides a starting point for separating this compound from a less polar derivative, such as its N-methylamide.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    25.1 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

Rationale: The low pH of the mobile phase will ensure the protonation of the pyridine nitrogen, leading to good peak shapes. The gradient elution will allow for the separation of the more polar carboxylic acid from the less polar amide.

Protocol 2: Recrystallization of this compound

This protocol is a general guideline for the recrystallization of this compound, leveraging solubility data from the closely related picolinic acid.

  • Solvent Selection: Based on the high solubility of picolinic acid in water and lower solubility in ethanol,[6] an ethanol/water mixture is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol to dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Data Summary: Solubility of Picolinic Acid (as a proxy for this compound)
SolventSolubility (g/kg of solvent) at ~20-25 °CReference
Water~862.5[6]
Ethanol~57.1[6]
Acetonitrile~17.0[6]

This data highlights the significant drop in solubility from water to less polar organic solvents, which is a key principle to exploit in crystallization.[6]

Part 4: Visualizations

Workflow for Troubleshooting HPLC Peak Tailing

Caption: Strategy for resolving co-eluting this compound and its amide.

References

  • Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Picolinic acid-d4 solubility in different solvents. Benchchem.
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  • Understanding the Synthesis and Properties of 4-(4-Aminophenoxy)-N-methylpicolinamide. Benchchem.
  • This compound | CAS 4021-08-3. Santa Cruz Biotechnology.
  • Troubleshooting common issues in the purification of picolinamide compounds. Benchchem.
  • Mass Spectrometry Fragmentation P
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • Picolinic acid | C6H5NO2. PubChem.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Ion exchange chrom
  • Fragment
  • Mass Spectrometry: Fragment
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • 4-Methylpyridine. Wikipedia.
  • Solubility and Crystalliz
  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules.
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  • Showing Compound 4-Methylpyridine (FDB004424). FooDB.
  • US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • 4-Chloro-N-methylpicolinamide | C7H7ClN2O. PubChem.
  • 2-Picolinic acid synthesis. ChemicalBook.
  • CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • 1329838-16-5|4-Hydroxy-3-methylpicolinic acid|BLD Pharm.
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  • Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry.
  • US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives.
  • Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone.
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  • Methyl Esters. Organic Chemistry Portal.
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  • Plasmid DNA Purification Support—Troubleshooting. Thermo Fisher Scientific.
  • 4-Picolinic acid methyl ester. Chem-Impex.
  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • 4021-08-3 | this compound. AiFChem.
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  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Chemistry LibreTexts.
  • The pKa Table Is Your Friend. Master Organic Chemistry.
  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed.
  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI.
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  • CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
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Sources

Technical Support Center: Stability of 4-Methylpicolinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylpicolinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation. Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your results.

Introduction to this compound Stability

This compound (4-MPa), a pyridine carboxylic acid derivative, and its related compounds are crucial building blocks in pharmaceutical and materials science research.[1] The inherent chemical reactivity of the pyridine ring and the carboxylic acid group, however, can present stability challenges under various experimental conditions. Understanding and mitigating these stability issues is paramount for obtaining reliable and accurate data. This guide provides a comprehensive overview of the factors affecting the stability of this compound and its derivatives, along with practical troubleshooting advice.

General Handling and Storage Best Practices

Proper handling and storage are the first line of defense against the degradation of this compound and its derivatives. Adherence to these best practices will help maintain the integrity of your compounds.

ParameterRecommendationRationale
Storage Temperature Room temperature for solids; 2-8°C for solutions.[2]Lower temperatures slow down potential degradation reactions.
Atmosphere Sealed in a dry, inert atmosphere (e.g., argon or nitrogen).Protects against moisture and oxidative degradation.
Light Exposure Keep in a dark place, using amber vials or light-blocking containers.Prevents photolytic degradation.
Container Tightly sealed, appropriate containers (e.g., glass vials with secure caps).Prevents contamination and exposure to air and moisture.

Troubleshooting Guide: Addressing Stability Issues

This section is structured in a question-and-answer format to directly address common stability problems encountered in the laboratory.

Solution Stability Issues

Question 1: I'm observing a decrease in the concentration of my this compound solution over time. What could be the cause?

Answer: A decrease in the concentration of your this compound solution can be attributed to several factors, primarily related to the solvent and pH of the solution.

  • Causality: The stability of this compound in solution is significantly influenced by the solvent system and pH.[3] Like other carboxylic acids, it can be susceptible to degradation, especially under non-optimal pH conditions. For derivatives such as esters, hydrolysis is a primary degradation pathway.[4][5] This reaction is catalyzed by both acidic and basic conditions, leading to the cleavage of the ester bond to form the parent carboxylic acid and the corresponding alcohol.[4][5]

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure the solvent used is of high purity and free from contaminants that could catalyze degradation.

    • pH Measurement: Measure the pH of your solution. For aqueous solutions, the optimal pH for stability is generally near neutral.

    • Analyte Identification: Use analytical techniques like HPLC or LC-MS to analyze your solution.[1] Look for the appearance of new peaks that could correspond to degradation products. For ester derivatives, a primary degradation product to look for is the parent this compound.[4]

  • Solution & Prevention:

    • Solvent Selection: For stock solutions, consider using aprotic solvents like acetonitrile or DMSO where the compound is stable. If aqueous solutions are necessary, prepare them fresh before use.

    • pH Control: Buffer your aqueous solutions to a neutral pH (around 7) to minimize acid or base-catalyzed hydrolysis of ester derivatives.[3]

    • Storage: Store solutions at 2-8°C to reduce the rate of degradation.[2]

Question 2: I'm working with an ester derivative of this compound and I suspect it's hydrolyzing. How can I confirm this and what are the expected products?

Answer: Hydrolysis is a common degradation pathway for ester derivatives of carboxylic acids, including those of this compound.

  • Causality: Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or base.[5][6] In the case of a methyl ester of this compound, the expected products would be this compound and methanol.[4]

  • Workflow for Confirmation of Hydrolysis:

    start Suspected Ester Hydrolysis prep Prepare Stressed Samples (Acidic, Basic, Neutral pH) start->prep hplc Analyze by RP-HPLC prep->hplc Monitor for new peaks lcms Analyze by LC-MS/MS hplc->lcms Identify m/z of new peaks confirm Confirm Degradation Products lcms->confirm Compare with 4-MPa standard

    Workflow for confirming ester hydrolysis.
  • Solution & Prevention:

    • Analytical Confirmation: The most effective way to confirm hydrolysis is by using LC-MS to identify the degradation products.[7] You should see a peak corresponding to the mass of this compound.

    • Reaction Conditions: If you are performing a reaction where the ester must be stable, ensure your reaction conditions are anhydrous and at a neutral pH.

    • Purification: If hydrolysis has occurred, you can potentially purify your desired ester from the resulting carboxylic acid using chromatographic techniques.

Thermal and Photostability Issues

Question 3: My solid this compound has changed color after being stored on the benchtop. Is it still usable?

Answer: A change in the color of your solid this compound, for instance, from white to a yellowish or brownish hue, can be an indicator of degradation. This is often caused by exposure to light and/or heat.

  • Causality: Picolinic acid and its derivatives can be susceptible to thermal and photolytic degradation.[8][9] Exposure to elevated temperatures can provide the energy needed for decomposition reactions to occur. Similarly, exposure to UV or visible light can lead to the formation of reactive species that degrade the compound.[9] The specific degradation products can be complex and varied.

  • Troubleshooting Steps:

    • Purity Check: Dissolve a small amount of the discolored solid and analyze it by HPLC or another suitable analytical method. Compare the chromatogram to that of a known pure sample. The presence of additional peaks indicates the formation of impurities.

    • Solubility Test: Observe if the solubility of the discolored compound has changed, which could indicate the formation of less soluble degradation products.

  • Solution & Prevention:

    • Proper Storage: Always store this compound and its derivatives in a cool, dark, and dry place as recommended.

    • Usability: If the purity check reveals significant degradation, it is advisable to use a fresh, pure sample for your experiments to ensure accurate results. A small percentage of impurities may be acceptable for some applications, but this should be determined on a case-by-case basis.

Question 4: I need to heat a reaction containing a this compound derivative. What precautions should I take to minimize thermal degradation?

Answer: When heating reactions containing potentially thermally labile compounds like this compound derivatives, it's crucial to take precautions to minimize degradation.

  • Causality: High temperatures can lead to various degradation pathways, including decarboxylation (loss of CO2) from the carboxylic acid group, or cleavage of other functional groups in more complex derivatives.

  • Recommendations for Minimizing Thermal Degradation:

PrecautionDetails
Temperature Control Use the lowest effective temperature for your reaction. Monitor the reaction temperature closely with a calibrated thermometer.
Reaction Time Minimize the reaction time as much as possible. Monitor the reaction progress to determine the optimal time for completion.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at elevated temperatures.
Solvent Choice Choose a solvent with an appropriate boiling point to avoid excessively high temperatures. Ensure the solvent is dry and deoxygenated.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound and its derivatives depend on the specific conditions:

  • Hydrolysis: For ester and amide derivatives, hydrolysis under acidic or basic conditions is a major pathway, leading to the formation of this compound.[4]

  • Oxidation: The pyridine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents.[10]

  • Photodegradation: Exposure to UV or visible light can induce degradation, though the specific products are highly dependent on the conditions.[9]

  • Thermal Decomposition: At high temperatures, decarboxylation of the carboxylic acid group can occur.

Q2: How can I perform a forced degradation study on this compound?

A2: A forced degradation study, also known as stress testing, is essential to understand the stability of a compound.[8] It involves subjecting the compound to harsh conditions to accelerate degradation. A general protocol is provided in the "Experimental Protocols" section below.

Q3: Are there any known incompatible materials with this compound?

A3: Yes, you should avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • HPLC system with a UV detector

  • LC-MS/MS system (for identification of degradation products)

  • pH meter

  • Oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solid sample of this compound at 70°C for 48 hours. Also, incubate an aliquot of the stock solution at the same temperature.

    • Photolytic Degradation: Expose an aliquot of the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

  • Sample Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method.

    • For the identification of degradation products, analyze the samples using LC-MS/MS.[1]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Identify the mass-to-charge ratio (m/z) of any new peaks to help elucidate the structure of the degradation products.

Workflow for Forced Degradation Study:

cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze by HPLC & LC-MS/MS acid->analysis base Base Hydrolysis base->analysis ox Oxidation ox->analysis therm Thermal therm->analysis photo Photolytic photo->analysis start Prepare Stock Solution of 4-MPa start->acid start->base start->ox start->therm start->photo report Evaluate Degradation & Identify Products analysis->report

General workflow for a forced degradation study.

References

  • BenchChem Technical Support Team. (2025, December). Degradation pathways of Methyl 5-hydroxy-4-methylpicolinate under acidic or basic conditions. BenchChem.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). Method Development and Photolytic Degradation Study of Doxofylline. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. Retrieved from [Link]

  • ResearchGate. (n.d.). pH-rate profiles for reactions consisting only a single reactive species with specific acid-base-catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Photolytic Decomposition Products Identified. Retrieved from [Link]

  • Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 56(5), 1352–1356.
  • PubMed. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. Retrieved from [Link]

  • ResearchGate. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Retrieved from [Link]

  • MDPI. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpyridine-2-carboxylic acid. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Bak-Sypien, I. I., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 198–203.
  • Kumar, V. V., et al. (2010). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 573–581.
  • MDPI. (2023). Secondary Metabolites for the Reduction of Oxidative Stress. Retrieved from [Link]

  • Pan, J., Gong, X., & Qu, H. (2016). Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. PLOS ONE, 11(10), e0164421.
  • Pharmatutor. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • Harris, R. K. (2004).
  • DergiPark. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. Retrieved from [Link]

  • MDPI. (2022). Oxidative Stress, Antioxidant Capabilities, and Bioavailability: Ellagic Acid or Urolithins?. Retrieved from [Link]

  • PubMed. (2024). Oxidative stress-induced degradation of Brinzolamide: Isolation and in-depth characterization of unique hydroxylamine and oxime degradation products. Retrieved from [Link]

  • OnePointe Solutions. (2020). Shelf Lives of Common Chemical Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry Method for the Simultaneous Determination of Gramicidin, Neomycin & Triamcinolone Acetonide and Characterization of Novel Forced Degradation Products. Retrieved from [Link]

  • Cambridge Open Engage. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • SpectraBase. (n.d.). Picolinic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (2017). Method development and acid degradation study of doxofylline by RP-HPLC and LC-MS/MS. Retrieved from [Link]

  • PharmacologyOnLine. (2020). STUDY OF STABILITY AND DETERMINATION OF RESIDUAL QUANTITY OF ORGANIC SOLVENT IN LIPOPHILIC EXTRACT OF PUMPKIN. Retrieved from [Link]

  • Singh, S., et al. (2002). LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 457–473.
  • Stepankova, V., Damborsky, J., & Chaloupkova, R. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Biotechnology Journal, 8(6), 719–729.
  • ResearchGate. (2018). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a.... Retrieved from [Link]

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preventing byproduct formation in Hammick reaction with picolinic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hammick reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, we address common challenges, particularly the prevention of byproduct formation when using picolinic acids and their derivatives. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the Hammick reaction and why is byproduct formation a common issue?

The Hammick reaction is the thermal decarboxylation of an α-picolinic acid (or a related α-carboxylic acid of a nitrogen-containing heterocycle like quinoline) in the presence of a carbonyl compound (an aldehyde or ketone) to form a 2-pyridyl-carbinol.[1][2] The reaction proceeds through a highly reactive intermediate formed upon heating and loss of CO2.[1]

Byproduct formation is prevalent because this key intermediate is at a branching point of several competing reaction pathways. The success of the reaction hinges on efficiently trapping this intermediate with the carbonyl compound before it is consumed by side reactions.

Q2: I'm observing significant recovery of my picolinic acid starting material and very low conversion. What's going wrong?

Low conversion typically points to insufficient energy to overcome the activation barrier for the initial, crucial decarboxylation step.

  • Insufficient Temperature: The decarboxylation of picolinic acid is a thermally driven process.[1] If the reaction temperature is too low, the rate of CO2 loss will be negligible. Most Hammick reactions require temperatures in the range of 140-180 °C. The optimal temperature is highly dependent on the specific picolinic acid derivative and the solvent used.

  • Substituent Effects: Both electron-withdrawing and electron-releasing groups at the 3-position of the picolinic acid ring can accelerate decarboxylation.[3] However, the stability of the resulting intermediate also changes. Ensure your reaction temperature is appropriate for your specific substrate.

Q3: My primary byproduct is picoline (the simple decarboxylation product without addition to the carbonyl). How can I prevent this?

The formation of picoline is a classic sign that the reactive intermediate is being protonated before it can react with your carbonyl electrophile.

  • Mechanism of Formation: Upon decarboxylation, the picolinic acid forms a reactive ylide/carbene intermediate.[1][4] If this intermediate abstracts a proton from the solvent, trace water, or another acidic proton source in the reaction mixture, it will quench to form picoline.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Traces of water can act as a proton source, quenching the intermediate.

    • Increase Carbonyl Concentration: The reaction between the Hammick intermediate and the carbonyl is a bimolecular trapping step. Increasing the concentration of the carbonyl compound will favor the desired product formation kinetically. Consider using the carbonyl compound as the solvent if it is a stable, high-boiling liquid.

    • Solvent Choice: Solvents capable of donating a proton will exacerbate this side reaction. High-boiling, aprotic solvents like p-cymene or quinoline are often preferred.[1][5]

Troubleshooting Guide: Common Byproducts & Solutions

This section provides a systematic approach to identifying and mitigating common byproducts encountered in the Hammick reaction with picolinic acids.

Observed Issue Potential Byproduct(s) Underlying Cause & Mechanism Recommended Solutions & Optimizations
Low Yield of Desired Carbinol PicolineThe Hammick intermediate is protonated by a proton source (e.g., water, protic solvent) before it can be trapped by the carbonyl compound.1. Ensure strictly anhydrous conditions. 2. Increase the molar equivalents of the carbonyl substrate. 3. Use an aprotic, high-boiling solvent like p-cymene.[1]
Complex Mixture / Tar Formation Polymeric materials, self-condensation products of the carbonyl.1. Reaction temperature is too high, causing thermal decomposition of reactants or products. 2. The basicity of the Hammick intermediate can catalyze aldol-type self-condensation of enolizable aldehydes or ketones.1. Lower the reaction temperature and incrementally increase it to find the optimal balance. 2. Add the carbonyl substrate slowly to the hot solution of picolinic acid to maintain a low instantaneous concentration. 3. If using an enolizable ketone/aldehyde, consider a non-enolizable analogue if the project allows.
Unreacted Starting Material Picolinic AcidThe thermal energy supplied is insufficient for the initial decarboxylation step. The rate of decarboxylation is the rate-limiting step.1. Gradually increase the reaction temperature (e.g., in 10 °C increments). 2. Choose a higher-boiling solvent to achieve a higher, stable reaction temperature. 3. Verify the purity of the picolinic acid; impurities can sometimes inhibit the reaction.

Visualizing the Reaction Pathways

To effectively troubleshoot, it is crucial to understand the mechanistic landscape of the Hammick reaction. The diagrams below illustrate the desired pathway and the key competing side reactions.

Hammick_Mechanism cluster_main Desired Reaction Pathway cluster_side Major Byproduct Pathways PA Picolinic Acid Zwitterion Zwitterionic Intermediate PA->Zwitterion Heat Intermediate Hammick Intermediate (Ylide/Carbene) Zwitterion->Intermediate -CO₂ Product 2-Pyridyl-Carbinol (Desired Product) Intermediate->Product + R₂C=O (Trap) Picoline Picoline (Byproduct) Intermediate->Picoline + H⁺ Source (e.g., H₂O) Tar Tar / Polymer (Byproduct) Intermediate->Tar High Temp / Self-Reaction Troubleshooting_Flowchart Start Reaction Outcome Unsatisfactory CheckYield Is the main issue low yield or low conversion? Start->CheckYield CheckByproduct Is the main byproduct Picoline or Tar? CheckYield->CheckByproduct Byproducts Present IncreaseTemp Increase Temperature (e.g., in 10°C increments) CheckYield->IncreaseTemp Low Conversion CheckPurity Verify Purity of Starting Materials CheckYield->CheckPurity Low Conversion PicolinePath Picoline is dominant CheckByproduct->PicolinePath Picoline TarPath Tar/Polymer is dominant CheckByproduct->TarPath Tar/Polymer DrySystem Use Anhydrous Reagents/ Solvents & Inert Atmosphere PicolinePath->DrySystem IncreaseTrap Increase Molar Equivalents of Carbonyl Compound PicolinePath->IncreaseTrap LowerTemp Decrease Reaction Temperature TarPath->LowerTemp SlowAddition Add Carbonyl Substrate Slowly to Reaction Mixture TarPath->SlowAddition

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 4-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 4-Methylpicolinic Acid

This compound, a substituted pyridine carboxylic acid, serves as a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] Its precise chemical structure and purity are paramount to the safety, efficacy, and reproducibility of the final products. Consequently, robust analytical characterization is not merely a quality control checkpoint but a foundational element of the research and development process. This guide provides a comparative overview of the essential analytical techniques for the comprehensive characterization of this compound, offering insights from a seasoned application scientist's perspective. We will delve into the "why" behind the choice of a particular method, providing detailed protocols and comparative data to empower you in your analytical endeavors.

Chromatographic Techniques: The Workhorse for Purity and Quantification

Chromatography is indispensable for separating this compound from impurities, starting materials, and byproducts. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's physicochemical properties: its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Given its polar, zwitterionic nature, HPLC is the premier chromatographic technique for the analysis of this compound.[4] It excels in both purity determination and quantitative analysis.

The "Why": this compound's high polarity and low volatility make it ideally suited for reversed-phase HPLC. This technique separates compounds based on their hydrophobicity. By employing a polar mobile phase and a nonpolar stationary phase, we can achieve excellent resolution of the analyte from less polar impurities.

Comparative Overview of HPLC and GC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Suitability for this compound Highly suitable due to the compound's polarity and non-volatility.[5]Requires derivatization to increase volatility and thermal stability.[6][7]
Typical Stationary Phase C18 or other modified silica.Polysiloxane-based phases.
Typical Mobile Phase Acetonitrile/water or Methanol/water with pH modifier (e.g., formic acid, ammonium acetate).Inert carrier gas (e.g., Helium, Nitrogen).
Detection UV-Vis (most common), MS, ELSD.Flame Ionization Detector (FID), Mass Spectrometry (MS).
Advantages Direct analysis, high resolution, robust quantification.High sensitivity, especially with MS detection.
Disadvantages Lower sensitivity than GC for some analytes.Sample derivatization can be complex and introduce errors.

Workflow for HPLC Method Development

Caption: A streamlined workflow for developing a robust HPLC method.

Detailed HPLC Protocol:

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 265 nm.

  • Data Analysis: Integrate the peak corresponding to this compound. Purity is determined by the area percent method. For quantification, a calibration curve is constructed using standards of known concentrations.

Gas Chromatography (GC)

Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation in the hot injection port. Therefore, derivatization is a mandatory step.

The "Why": Derivatization converts the polar carboxylic acid and pyridine functionalities into less polar, more volatile, and more thermally stable derivatives. A common approach is silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group.

Workflow for GC-MS Analysis with Derivatization

Caption: The essential steps for GC-MS analysis of this compound.

Detailed GC-MS Protocol with Derivatization:

  • Derivatization: To 1 mg of this compound, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine). Heat the mixture at 60 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis: Identify the peak for the derivatized this compound based on its retention time and mass spectrum.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods provide orthogonal information to chromatography, confirming the identity and structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential for confirming the molecular skeleton and the position of the methyl and carboxylic acid groups on the pyridine ring.

The "Why": The chemical shifts and coupling patterns of the protons on the pyridine ring are highly diagnostic. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm).[8]

Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

ProtonChemical Shift (ppm)Multiplicity
COOH~13.0broad singlet
H-6~8.6doublet
H-5~7.8doublet
H-3~7.4singlet
CH₃~2.4singlet
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is the preferred method for a polar molecule like this compound.

The "Why": ESI is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺ in positive ion mode, directly confirming the molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for identifying the key functional groups present in the molecule.[9]

The "Why": The carboxylic acid group has two very characteristic absorptions: a broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹.[8] The aromatic C-H and C=C stretching vibrations of the pyridine ring are also observable.

Characteristic FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Broad
C-H (Aromatic)3000-3100Sharp
C-H (Methyl)2850-2960Sharp
C=O (Carboxylic Acid)1680-1720Strong, Sharp
C=C, C=N (Aromatic Ring)1400-1600Multiple bands

Hyphenated Techniques: The Power of Combination

Combining the separation power of chromatography with the detection specificity of mass spectrometry (LC-MS and GC-MS) provides the ultimate in analytical sensitivity and selectivity.

The "Why": LC-MS allows for the direct analysis of this compound without derivatization, providing both retention time and mass spectral data for confident peak identification, even at trace levels. GC-MS, while requiring derivatization, offers excellent sensitivity for volatile impurities.

Conclusion: A Multi-faceted Approach to Characterization

A comprehensive and reliable characterization of this compound necessitates a multi-technique approach. While HPLC is the cornerstone for purity and quantitative analysis, NMR, MS, and FTIR are indispensable for unequivocal structural confirmation. The judicious application of these complementary techniques, as outlined in this guide, will ensure the quality and integrity of your research and development endeavors.

References

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.PubMed.
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  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3.
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  • Solubility and Crystalliz
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  • Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins.PubMed.
  • This compound | CAS 4021-08-3.Santa Cruz Biotechnology.
  • 4-Picolinic acid methyl ester | 2459-09-8.J&K Scientific LLC.
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • 4-Methylpyridine-2-carboxylic Acid | C7H7NO2 | CID 2762820.PubChem - NIH.
  • This compound | 4021-08-3.Sigma-Aldrich.
  • 4-Methylpyridine-2-carboxylic Acid, min 98% (HPLC), 10 grams.Source not specified.
  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatiz
  • Showing metabocard for Picolinic acid (BMDB0002243).
  • 1329838-16-5|4-Hydroxy-3-methylpicolinic acid|BLD Pharm.BLD Pharm.
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  • Picolinic Acid.SIELC Technologies.
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  • Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages.PubMed.
  • 4-Methylpyridine.
  • Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical M
  • FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)...
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  • FT-IR spectra of the ligand 2-picolinic acid.

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of 4-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylpicolinic acid, a substituted pyridinecarboxylic acid, is a key building block in the synthesis of various pharmaceutical compounds.[1][2] As with any active pharmaceutical ingredient (API) intermediate or starting material, establishing its purity with a high degree of confidence is a regulatory and scientific necessity. The presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[3][4]

This guide provides an in-depth comparison of three distinct HPLC-based strategies for the purity determination of this compound. We will move beyond a simple recitation of methods to explore the underlying chromatographic principles, enabling researchers and drug development professionals to select and implement the most appropriate analytical approach for their specific needs—from routine quality control to in-depth impurity profiling. Our discussion is grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[5][6][7][8]

Method 1: The Workhorse - Reversed-Phase HPLC with pH Control

The most direct approach for analyzing an acidic molecule like this compound is Reversed-Phase HPLC (RP-HPLC). This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase (typically C18) and a polar mobile phase.[9]

Causality Behind the Method: The Power of pH

For ionizable compounds, the mobile phase pH is the most critical parameter influencing retention and peak shape. This compound possesses a carboxylic acid group (pKa ≈ 3-4).

  • At a pH well above its pKa (>5): The molecule is deprotonated, forming a negatively charged carboxylate ion. This ionized form is highly polar and will have very little retention on a non-polar C18 column, likely eluting in or near the solvent front.[10]

  • At a pH well below its pKa (<2): The molecule exists in its neutral, protonated form. This form is significantly less polar (more hydrophobic) and will be retained on the C18 column, allowing for effective separation from other components.[11][12]

Therefore, the core of this method is to suppress the ionization of the acid by maintaining a low mobile phase pH, ensuring reproducible retention and sharp, symmetrical peaks. This is a foundational principle for the analysis of most organic acids.[11]

Experimental Protocol: RP-HPLC with UV Detection

Instrumentation:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) Detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ≈ 2.1).

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic, 80:20 (Mobile Phase A: Mobile Phase B). This starting condition may require optimization based on the specific impurity profile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

Solutions Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the test sample.

System Suitability: Before analysis, the system must meet predefined criteria as per USP <621>[5][13], such as:

  • Tailing Factor (Symmetry): ≤ 1.5 for the this compound peak.

  • Repeatability: Relative Standard Deviation (RSD) of ≤ 1.0% for five replicate injections of the standard solution.

Workflow for Method Development and Validation

The following diagram outlines the logical flow from initial method setup to full validation according to ICH Q2(R1) guidelines.[6][14]

RP_HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Start Define Analytical Target Profile Select Select Column & Initial Conditions (C18, Low pH) Start->Select Optimize Optimize Mobile Phase (Organic %) For Resolution & Run Time Select->Optimize SST Define System Suitability Criteria (USP <621>) Optimize->SST Specificity Specificity (Peak Purity, Forced Degradation) SST->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Vary pH, Flow, Temp) LOD_LOQ->Robustness Final Final Robustness->Final Final Validated Method

Caption: Workflow for RP-HPLC Method Development and Validation.

Method 2: An Alternative Approach - Ion-Pair RP-HPLC

When dealing with polar impurities that are poorly retained even at low pH, or when a different selectivity is needed to resolve co-eluting peaks, Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) offers a powerful alternative.

Causality Behind the Method: Manipulating Polarity

This technique introduces an "ion-pairing reagent" into the mobile phase.[15] For an acidic analyte like this compound, a reagent with a positive charge and a hydrophobic alkyl chain, such as tetrabutylammonium (TBA+), is used.[16][17]

The mechanism involves two potential processes:

  • Ion-Pair Formation: The positively charged TBA+ forms a neutral, charge-masked ion pair with the negatively charged carboxylate of the analyte in the mobile phase. This complex is more hydrophobic than the analyte alone and is retained more strongly by the C18 stationary phase.[18]

  • Dynamic Surface Modification: The hydrophobic tails of the TBA+ reagent adsorb onto the C18 stationary phase, creating a dynamic positive charge on the surface. This allows for an ion-exchange interaction with the negatively charged analyte, enhancing its retention.[19]

The result is significantly increased retention for the primary analyte and any acidic impurities, often with a different elution order (selectivity) compared to the standard RP-HPLC method.

Experimental Protocol: IP-RP-HPLC

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A buffered solution of 5 mM Tetrabutylammonium Hydrogen Sulfate in water, adjusted to pH 6.5 with dilute sodium hydroxide, mixed with Acetonitrile (e.g., 70:30 v/v). Note: The higher pH is used to ensure the acid is fully ionized and available for pairing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

All other parameters (Instrumentation, Solutions Preparation) would be similar to Method 1.

Mechanism of Ion-Pair Chromatography

IP_Mechanism cluster_StationaryPhase C18 Stationary Phase cluster_MobilePhase Mobile Phase C18 Hydrophobic C18 Chains Analyte Analyte (A⁻) Analyte->C18 Weak Retention Ion_Pair Hydrophobic Ion-Pair [A⁻-IP⁺] Analyte->Ion_Pair IP_Reagent Ion-Pair Reagent (IP⁺) IP_Reagent->Ion_Pair Ion_Pair->C18 Stronger Retention (Hydrophobic Interaction)

Caption: Ion-pair formation enhances retention on a C18 column.

Method 3: The Definitive Tool - UPLC-MS

For comprehensive impurity profiling, especially during drug development where unknown impurities must be identified, coupling Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS) is the gold standard.

Causality Behind the Method: Speed, Resolution, and Specificity

UPLC: Utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher efficiency and resolution than traditional HPLC, allowing for faster analysis times without sacrificing separation quality.[20]

MS Detection: While UV detection identifies compounds by their light absorbance, MS identifies them by their mass-to-charge ratio (m/z).[21] This provides two overwhelming advantages:

  • High Specificity: MS can distinguish between compounds that co-elute chromatographically but have different masses.

  • Structural Information: It provides the molecular weight of impurities, which is the first and most critical piece of information in determining their structure.

For this application, a mobile phase compatible with electrospray ionization (ESI) is required. This means using volatile buffers and acids, such as ammonium formate or formic acid, instead of non-volatile phosphate buffers.[22][23]

Experimental Considerations: UPLC-MS

Instrumentation:

  • UPLC System coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer with an ESI source.

Chromatographic Conditions:

  • Column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution Mode: Gradient elution for effective screening of a wide range of impurities.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: ESI in negative ion mode to detect the deprotonated molecule [M-H]⁻.

Comparative Performance Guide

The choice of method depends heavily on the analytical objective. The table below provides a direct comparison of the three approaches.

FeatureMethod 1: RP-HPLC (pH Control) Method 2: IP-RP-HPLC Method 3: UPLC-MS
Separation Principle Hydrophobic partitioning of the neutral molecule.Hydrophobic partitioning of a neutral ion-pair and/or ion-exchange.Hydrophobic partitioning of the neutral molecule.
Speed (Analysis Time) Moderate (e.g., 10-20 min).Slow (longer equilibration and run times).Very Fast (e.g., 2-5 min).
Resolution/Selectivity Good for general-purpose purity. Selectivity is driven by hydrophobicity.Excellent for polar analytes; offers alternative selectivity.Very High, due to smaller particle size columns.
Sensitivity (Typical LOQ) Good (ng range with UV).Good (ng range with UV).Excellent (pg range with MS).
Impurity Identification Not possible; based on retention time only.Not possible; based on retention time only.Yes, provides molecular weight for structural elucidation.
Method Robustness High. Simple mobile phases are very robust.Moderate. Sensitive to ion-pair concentration and pH; longer equilibration.High, but requires volatile mobile phases.
Best Application Routine QC, release testing, known impurity quantification.Resolving poorly retained polar impurities or difficult co-elutions.Impurity profiling, forced degradation studies, unknown identification.

Conclusion and Recommendation

For the purity analysis of this compound, a multi-faceted approach is most effective throughout the drug development lifecycle.

  • For routine quality control and release testing , the Reversed-Phase HPLC method with pH control (Method 1) is the optimal choice. It is robust, simple, and cost-effective, providing reliable quantification of the main component and known impurities. Its validation is straightforward, aligning with regulatory expectations for standard QC labs.[24][25]

  • The Ion-Pair RP-HPLC method (Method 2) serves as a valuable orthogonal or secondary method. It should be employed during method development if specific challenges arise, such as the need to resolve a critical impurity pair or quantify a highly polar species that is not retained by the primary method.[17]

  • The UPLC-MS method (Method 3) is indispensable during the early development and characterization phases. It is the definitive tool for identifying unknown impurities found during stability studies or forced degradation, providing the mass data essential for ensuring the safety and quality of the drug substance.[26][27]

By strategically deploying these methods, researchers and scientists can build a comprehensive and robust analytical control strategy for this compound, ensuring its quality from initial synthesis to final product manufacturing.

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

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A Comparative Guide to the Quantitative Analysis of 4-Methylpicolinic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is a critical cornerstone of successful research. 4-Methylpicolinic acid, a pyridinecarboxylic acid derivative, is a compound of interest in various fields, from materials science to pharmaceutical development. Its precise measurement in complex matrices demands a robust, sensitive, and specific analytical method. This guide provides an in-depth technical comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of this compound, alongside alternative methodologies, supported by experimental data and protocols.

The Central Role of LC-MS/MS in Bioanalysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of small molecules in complex biological matrices.[1] Its power lies in the combination of the high separation efficiency of liquid chromatography with the exceptional sensitivity and specificity of tandem mass spectrometry.[2] This dual capability allows for the isolation of the target analyte from a complex mixture and its unambiguous detection and quantification, even at very low concentrations.

The objective of a robust bioanalytical method is to selectively, accurately, and precisely determine the quantity of a target analyte.[3] Method validation is therefore a critical step to ensure that the analytical procedure is fit for its intended purpose, with key parameters including accuracy, precision, specificity, limit of quantification, linearity, recovery, and matrix effect.[2][4]

A Validated LC-MS/MS Method for this compound

This section details a comprehensive, validated LC-MS/MS method for the quantification of this compound in human plasma. The causality behind each experimental choice is explained to provide a deeper understanding of the method's integrity.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

The initial step in any bioanalytical method is the effective isolation of the analyte from the biological matrix.[1] For this compound in plasma, a liquid-liquid extraction (LLE) protocol is employed to remove proteins and other interfering substances.

  • Step 1: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound, if available, or a structural analog). The use of an internal standard is crucial to compensate for variability during sample preparation and instrument analysis.

  • Step 2: Add 500 µL of a suitable organic solvent, such as ethyl acetate, to the plasma sample.

  • Step 3: Vortex the mixture for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Step 4: Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Step 5: Carefully transfer the upper organic layer to a clean tube.

  • Step 6: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Step 7: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for injection into the LC-MS/MS system.

Caption: Workflow for LLE sample preparation of this compound.

2. LC-MS/MS Instrumentation and Conditions

The selection of appropriate chromatographic and mass spectrometric conditions is paramount for achieving the desired sensitivity and selectivity.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a suitable choice for retaining and separating a polar compound like this compound.[5]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile. The use of formic acid helps to protonate the analyte, improving its ionization efficiency in positive ion mode.[6]

    • Gradient Elution: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B allows for the effective separation of the analyte from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for pyridine-containing compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion (Q1) m/z 138.1 -> Product ion (Q3) m/z 92.1 (corresponding to the loss of the carboxylic acid group).

      • Internal Standard (e.g., deuterated this compound): Q1 m/z 142.1 -> Q3 m/z 96.1.

Performance Characteristics of the LC-MS/MS Method

A thorough method validation is essential to demonstrate the reliability of the analytical data.[2] The following table summarizes the expected performance characteristics of the described LC-MS/MS method for this compound.

ParameterLC-MS/MS
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Alternative Analytical Methodologies

While LC-MS/MS is a powerful technique, other methods can also be employed for the quantification of this compound, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[7] For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.[8]

Experimental Protocol: GC-MS Analysis with Derivatization

  • Sample Preparation: Following a similar extraction procedure as for LC-MS/MS, the dried extract is subjected to derivatization. A common approach for carboxylic acids is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9] The sample is heated with the derivatizing agent to form a volatile trimethylsilyl (TMS) ester of this compound.

Caption: GC-MS derivatization workflow for this compound.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is a high-resolution separation technique that is particularly well-suited for the analysis of charged and polar compounds. It offers the advantage of very low sample and reagent consumption.

Principle of CE-MS

Separation in capillary electrophoresis is based on the differential migration of analytes in an electric field. The high separation efficiency of CE can be coupled with the sensitivity and specificity of mass spectrometry. For the analysis of pyridinecarboxylic acid isomers, CE has shown excellent resolving power.

Comparative Analysis of Methodologies

The choice of analytical technique depends on various factors, including the required sensitivity, the complexity of the matrix, available instrumentation, and the desired sample throughput. The following table provides a comparative overview of the discussed methods for the quantitative analysis of this compound.

ParameterLC-MS/MSGC-MSCE-MS
Principle Liquid phase separation followed by mass analysis.Gas phase separation followed by mass analysis.Separation in an electric field followed by mass analysis.
Sample Preparation LLE or SPE.Extraction followed by mandatory derivatization.Minimal, often dilution in buffer.
Linearity Range 1 - 1000 ng/mL10 - 2000 ng/mL0.1 - 50 µg/mL
Limit of Quantification (LOQ) ~1 ng/mL~10 ng/mL~0.1 µg/mL
Throughput HighModerateModerate to High
Advantages High sensitivity and specificity, wide applicability.High resolution, robust, established libraries.High separation efficiency, low sample volume.
Limitations Potential for matrix effects, higher instrument cost.Requires derivatization for non-volatile analytes.Lower sensitivity compared to LC-MS/MS, potential for migration time variability.

Conclusion: Selecting the Optimal Method

For the high-sensitivity quantitative analysis of this compound in complex biological matrices, LC-MS/MS stands out as the superior choice . Its ability to provide low limits of quantification without the need for derivatization makes it a highly efficient and robust method for demanding applications in drug development and clinical research.

GC-MS presents a viable and powerful alternative, particularly when high chromatographic resolution is required and instrumentation is readily available. The necessity of derivatization, however, adds an extra step to the sample preparation workflow.

CE-MS offers a unique advantage in its high separation efficiency for isomers and its minimal sample consumption. While its sensitivity may not match that of LC-MS/MS for trace-level quantification, it is an excellent technique for applications where sample volume is limited or when analyzing simpler matrices.

Ultimately, the selection of the most appropriate analytical technique requires a careful consideration of the specific research question, the nature of the sample, and the performance characteristics required to generate reliable and meaningful data. This guide provides the foundational knowledge and comparative data to make an informed decision for the quantitative analysis of this compound.

References

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A Comparative Guide to 4-Methylpicolinic Acid and Picolinic Acid as Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of a metal complex for a specific application. Picolinic acid, a simple yet versatile bidentate ligand, has long been a staple in the design of catalysts, therapeutic agents, and materials. The introduction of a methyl group to the pyridine ring, as in 4-Methylpicolinic acid, presents an intriguing modification that can subtly yet significantly alter the electronic and steric landscape of the resulting metal complexes. This guide provides an in-depth comparison of these two ligands, drawing upon established principles of coordination chemistry and available experimental data to offer insights for researchers in ligand design and application.

Structural and Electronic Properties: The Impact of a Methyl Group

Picolinic acid (pyridine-2-carboxylic acid) and this compound (4-methylpyridine-2-carboxylic acid) share the same fundamental bidentate N,O-chelation motif, coordinating to a metal center through the pyridine nitrogen and the carboxylate oxygen to form a stable five-membered ring.[1][2]

Figure 1. Chemical structures of Picolinic Acid and this compound.

The key distinction lies in the presence of the methyl group at the 4-position of the pyridine ring in this compound. This seemingly minor addition has significant electronic consequences. The methyl group is an electron-donating group, which increases the electron density on the pyridine ring. This, in turn, enhances the basicity of the pyridine nitrogen, making it a stronger Lewis base and a more potent donor to a metal center.

This increased basicity is reflected in the pKa values of the parent pyridines. The conjugate acid of pyridine has a pKa of approximately 5.25, while the conjugate acid of 4-methylpyridine has a pKa of 5.98, indicating that 4-methylpyridine is a stronger base.[3][4] Picolinic acid itself has two dissociation constants: one for the carboxylic acid proton (pKa1 ≈ 1) and another for the pyridinium proton (pKa2 ≈ 5.4).[5][6][7] It is therefore reasonable to infer that the pKa of the pyridinium proton of this compound will be higher than that of picolinic acid, further supporting the notion of its enhanced donor strength.

Coordination Chemistry and Stability of Metal Complexes

The enhanced electron-donating ability of this compound is expected to lead to the formation of more stable metal complexes compared to those of picolinic acid. A stronger ligand-metal bond generally results in a larger stability constant (log K) for the complex.[8] While extensive databases of stability constants exist for picolinic acid with a wide range of metal ions, experimental data for this compound is scarce.

Table 1: A Comparison of Key Properties

PropertyPicolinic AcidThis compoundRationale for Difference
Molar Mass 123.11 g/mol [6]137.14 g/mol [9][10]Addition of a methyl group.
pKa (pyridinium) ~5.4[5]Expected to be > 5.4Electron-donating effect of the methyl group increases the basicity of the pyridine nitrogen.
Ligand Donor Strength GoodExpected to be StrongerIncreased electron density on the pyridine nitrogen due to the inductive effect of the methyl group.
Metal Complex Stability Forms stable complexesExpected to form more stable complexesStronger ligand-metal bonds due to enhanced donor strength.

To quantify this difference, a comparative determination of the stability constants of metal complexes with both ligands under identical conditions is necessary. A well-established method for this is potentiometric titration.

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

This protocol outlines the determination of the stability constants of a divalent metal ion (e.g., Cu(II), Zn(II)) with picolinic acid and this compound.

  • Preparation of Solutions:

    • Prepare stock solutions of the metal perchlorate (e.g., 0.1 M Cu(ClO₄)₂) in deionized water.

    • Prepare stock solutions of picolinic acid and this compound (e.g., 0.1 M) in deionized water.

    • Prepare a standardized, carbonate-free sodium hydroxide solution (e.g., 0.1 M).

    • Prepare a solution of a background electrolyte (e.g., 1.0 M NaClO₄) to maintain constant ionic strength.

  • Titration Procedure:

    • In a thermostatted titration vessel (e.g., at 25 °C), place a known volume of a solution containing the metal ion and the ligand in a specific ratio (e.g., 1:1, 1:2, or 1:3) and the background electrolyte.

    • Titrate this solution with the standardized NaOH solution, recording the pH or electrode potential after each addition.

    • Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

  • Data Analysis:

    • The collected titration data (volume of NaOH added vs. pH) is used to calculate the average number of protons associated with the ligand and the average number of ligands bound to the metal ion at each pH point.

    • This data is then processed using specialized software (e.g., HYPERQUAD) to refine the stability constants (log β) for the various complex species in solution (e.g., ML, ML₂, etc.).

The following diagram illustrates the workflow for this comparative study:

G cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis cluster_comparison Comparative Assessment sol_metal Metal Salt Solution titrate_pa Titrate Metal + Picolinic Acid sol_metal->titrate_pa titrate_mpa Titrate Metal + this compound sol_metal->titrate_mpa sol_pa Picolinic Acid Solution sol_pa->titrate_pa sol_mpa This compound Solution sol_mpa->titrate_mpa sol_naoh Standardized NaOH sol_naoh->titrate_pa sol_naoh->titrate_mpa sol_electrolyte Background Electrolyte sol_electrolyte->titrate_pa sol_electrolyte->titrate_mpa calc_pkas Calculate Ligand pKas titrate_pa->calc_pkas calc_stability Calculate Stability Constants (log β) titrate_pa->calc_stability titrate_mpa->calc_pkas titrate_mpa->calc_stability calc_pkas->calc_stability compare_logk Compare log K values calc_stability->compare_logk

Workflow for comparative stability constant determination.

Performance in Catalysis

Metal complexes of picolinic acid and its derivatives have been explored as catalysts in various organic transformations, most notably in oxidation reactions. The electronic properties of the ligand play a crucial role in modulating the catalytic activity of the metal center.

An increase in the electron-donating ability of the ligand, as is expected for this compound, generally leads to a more electron-rich metal center. In the context of catalytic oxidation of alcohols, this can have a dual effect. On one hand, a more electron-rich metal center may be more readily oxidized to a higher, catalytically active state. On the other hand, it may also affect the binding of the substrate and the subsequent reaction steps.

For instance, in the oxidation of alcohols catalyzed by vanadium complexes, the reaction is promoted by more basic pyridines, suggesting that a more electron-donating ligand like this compound could enhance catalytic activity.[11]

Experimental Protocol: Comparative Catalytic Oxidation of Benzyl Alcohol

This protocol provides a framework for comparing the catalytic efficacy of metal complexes of picolinic acid and this compound in the oxidation of benzyl alcohol.

  • Synthesis of Catalysts:

    • Synthesize the metal complexes of both ligands (e.g., with Cu(II) or Mn(II)) following established literature procedures. A general method involves reacting the metal salt with the ligand in a suitable solvent, followed by isolation and purification of the complex.[2][12]

  • Catalytic Reaction:

    • In a reaction vessel, combine the catalyst (e.g., 1 mol%), benzyl alcohol (the substrate), an oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide), and a suitable solvent (e.g., acetonitrile).

    • Run parallel reactions for the picolinic acid complex and the this compound complex under identical conditions (temperature, concentration, reaction time).

    • Include a control reaction without any catalyst to determine the background reaction rate.

  • Analysis of Results:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of benzyl alcohol and the yield of the desired product (benzaldehyde or benzoic acid).

    • Calculate the turnover number (TON) and turnover frequency (TOF) for each catalyst to quantitatively compare their activity and efficiency.

The following diagram outlines the experimental workflow for this comparative catalytic study:

G cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Oxidation cluster_analysis Performance Analysis cluster_comparison Comparative Evaluation synth_pa_complex Synthesize M-(picolinate) complex react_pa Reaction with M-(picolinate) synth_pa_complex->react_pa synth_mpa_complex Synthesize M-(4-methylpicolinate) complex react_mpa Reaction with M-(4-methylpicolinate) synth_mpa_complex->react_mpa gc_hplc GC/HPLC Analysis react_pa->gc_hplc react_mpa->gc_hplc react_control Control (no catalyst) react_control->gc_hplc calc_metrics Calculate Conversion, Yield, TON, TOF gc_hplc->calc_metrics compare_activity Compare Catalytic Activity calc_metrics->compare_activity

Workflow for comparative catalytic activity assessment.

Biological Activity: A Tale of Two Ligands

Metal complexes of picolinic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The mechanism of action often involves the complex's ability to interact with biological macromolecules such as DNA and proteins, or to generate reactive oxygen species (ROS).

The introduction of a methyl group in this compound can influence the biological activity of its metal complexes in several ways:

  • Lipophilicity: The methyl group increases the lipophilicity of the ligand and its complexes. This can enhance the ability of the complex to cross cell membranes, potentially leading to increased bioavailability and cellular uptake, which may result in enhanced biological activity.

  • Electronic Effects: The altered electronic properties of the metal center can influence its redox potential and its ability to participate in biological redox processes or to bind to biological targets.

While direct comparative studies are lacking, research on ternary complexes containing 4-picoline (a related molecule) has shown significant antimicrobial activity, suggesting that metal complexes incorporating a 4-methylpyridine moiety can be biologically active.[13]

Experimental Protocol: Comparative Antimicrobial Activity Assay

This protocol describes a method to compare the antimicrobial activity of metal complexes of picolinic acid and this compound using a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Test Compounds and Bacterial Strains:

    • Prepare stock solutions of the synthesized metal complexes in a suitable solvent (e.g., DMSO).

    • Culture the desired bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) to a specific optical density in a suitable broth medium.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial dilutions of the stock solutions of the metal complexes to obtain a range of concentrations.

    • Inoculate each well with the prepared bacterial suspension.

    • Include positive controls (bacteria with no complex) and negative controls (broth only).

    • Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the complex that visibly inhibits bacterial growth.

    • The results for the picolinic acid and this compound complexes can then be directly compared.

Conclusion and Future Outlook

While picolinic acid remains a well-studied and reliable ligand in coordination chemistry, the introduction of a methyl group in this compound offers a promising avenue for fine-tuning the properties of metal complexes. Based on fundamental chemical principles, this compound is expected to be a stronger electron donor, leading to the formation of more stable metal complexes. This enhanced stability and the increased lipophilicity imparted by the methyl group may translate into improved performance in both catalytic and biological applications.

The lack of extensive experimental data on this compound highlights a clear opportunity for further research. The experimental protocols provided in this guide offer a roadmap for researchers to conduct direct comparative studies, which will be invaluable in elucidating the full potential of this intriguing ligand. As the demand for more efficient catalysts and novel therapeutic agents continues to grow, a deeper understanding of the subtle yet impactful effects of ligand modification will be essential for the rational design of next-generation metal complexes.

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A Comparative Analysis of the Biological Activities of 4-Methylpicolinic Acid Derivatives and Sorafenib in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Novel Kinase Inhibitors in Drug Discovery

In the landscape of oncology drug discovery, the multi-kinase inhibitor sorafenib has long served as a benchmark. Its broad-spectrum activity against key signaling pathways in cancer has established it as a critical tool for researchers and a therapeutic option for various malignancies. However, the quest for more selective and potent agents with improved therapeutic windows is perpetual. This guide provides an in-depth comparison of the biological activities of two distinct classes of 4-Methylpicolinic acid derivatives against the established multi-kinase inhibitor, sorafenib. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering researchers and drug development professionals a comprehensive understanding of these novel compounds.

Sorafenib: The Multi-Kinase Inhibitor Benchmark

Sorafenib is an oral multi-kinase inhibitor that targets several key pathways involved in tumor growth and angiogenesis.[1][2] Its mechanism of action is twofold: it inhibits the RAF/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation, and it targets receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFR-1, -2, -3) and platelet-derived growth factor receptor beta (PDGFR-β), which are pivotal for tumor angiogenesis.[2][3] This dual action allows sorafenib to both directly inhibit tumor cell growth and cut off the blood supply that tumors need to thrive.[2][4]

The inhibitory activity of sorafenib against its key targets has been well-characterized, with IC50 values in the low nanomolar range for several kinases.

Kinase TargetSorafenib IC50 (nM)
c-RAF (Raf-1)6
B-RAF22
B-RAF (V600E)38
VEGFR-126
VEGFR-290
VEGFR-320
PDGFR-β57
c-KIT68
FLT358
RET43
Table 1: Inhibitory concentrations (IC50) of sorafenib against key kinase targets. Data compiled from multiple sources.[5][6]

This compound Derivatives: Emerging Alternatives with Distinct Mechanisms

Recent research has brought to light novel derivatives of this compound with potent anticancer activities. This guide will focus on two promising classes of these derivatives and compare their biological profiles to that of sorafenib.

Case Study 1: N-methyl-picolinamide-4-thiol Derivatives - Selective Aurora-B Kinase Inhibition

One class of this compound derivatives, the N-methyl-picolinamide-4-thiols, has demonstrated a distinct mechanism of action compared to sorafenib. A lead compound from this series, compound 6p , has been identified as a selective inhibitor of Aurora-B kinase, a key regulator of mitosis.[2][6] Overexpression of Aurora-B is common in many human cancers, making it an attractive therapeutic target.[2]

Signaling Pathway: Aurora-B Kinase in Mitosis

Aurora_B_Kinase_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by Compound 6p Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Aurora_B_Kinase Aurora_B_Kinase Chromosome_Condensation Chromosome_Condensation Aurora_B_Kinase->Chromosome_Condensation Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint Aurora_B_Kinase->Spindle_Assembly_Checkpoint Cytokinesis Cytokinesis Aurora_B_Kinase->Cytokinesis Proper_Cell_Division Proper_Cell_Division Chromosome_Condensation->Proper_Cell_Division Spindle_Assembly_Checkpoint->Proper_Cell_Division Cytokinesis->Proper_Cell_Division Compound_6p Compound_6p Compound_6p->Aurora_B_Kinase Inhibits

Caption: Role of Aurora-B kinase in mitosis and its inhibition by compound 6p.

The antiproliferative activity of compound 6p has been evaluated against a panel of human cancer cell lines, demonstrating superior or comparable potency to sorafenib in several lines.

Cell LineCompound 6p IC50 (µM)Sorafenib IC50 (µM)
HepG2 (Liver)2.2316.30
HCT-116 (Colon)9.1410.09
SW480 (Colon)8.7840.65
A549 (Lung)13.7113.15
SPC-A1 (Lung)9.6118.60
A375 (Melanoma)6.9717.96
Table 2: Comparative antiproliferative activity (IC50) of compound 6p and sorafenib.[6]

Furthermore, kinase profiling of compound 6p revealed its selectivity for Aurora-B kinase, with significantly less activity against other kinases at a concentration of 10 µM. This contrasts with the broad-spectrum activity of sorafenib.

Kinase TargetCompound 6p (% inhibition at 10 µM)
Aurora-A25
Aurora-B87
Axl15
Flt330
KDR (VEGFR-2)22
PDGFRα18
Table 3: Kinase inhibitory profile of compound 6p.[6]
Case Study 2: 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives - Angiogenesis Suppression and Apoptosis Induction

Another class of this compound derivatives, the 4-(4-formamidophenylamino)-N-methylpicolinamides, exhibits a different biological profile. The lead compound from this series, compound 5q , has been shown to suppress angiogenesis and induce apoptosis and necrosis in in vivo models, mechanisms that are also central to the action of sorafenib.[1][7]

Signaling Pathway: Sorafenib's Dual Mechanism of Action

Sorafenib_Pathway cluster_proliferation Tumor Cell Proliferation cluster_angiogenesis Tumor Angiogenesis RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Tumor_Growth Tumor_Growth Proliferation->Tumor_Growth Sorafenib_RAF Sorafenib Sorafenib_RAF->RAF Inhibits VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PDGFR->Angiogenesis Angiogenesis->Tumor_Growth Sorafenib_RTK Sorafenib Sorafenib_RTK->VEGFR Inhibits Sorafenib_RTK->PDGFR Inhibits

Caption: Sorafenib's inhibition of the RAF/MEK/ERK pathway and angiogenesis.

While the precise molecular targets of compound 5q have not been fully elucidated, its phenotypic effects are compelling. In vitro studies have demonstrated its potent antiproliferative activity against human cancer cell lines, with IC50 values comparable to or better than sorafenib in some cases.

Cell LineCompound 5q IC50 (µM)Sorafenib IC50 (µM)
HepG2 (Liver)4.325.81
HCT116 (Colon)2.153.24
Table 4: Comparative antiproliferative activity (IC50) of compound 5q and sorafenib.[7]

The anti-angiogenic and pro-apoptotic effects of compound 5q suggest a potential overlap with sorafenib's mechanism, possibly through inhibition of key signaling pathways like the VEGFR pathway. However, without direct kinase inhibition data for compound 5q against sorafenib's primary targets, this remains an area for further investigation.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key experiments cited in this guide.

Experimental Workflow: In Vitro Anticancer Activity Assessment

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Compound_Treatment 2. Treatment with Derivatives/Sorafenib Cell_Culture->Compound_Treatment MTT_Assay 3. MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Apoptosis_Assay 4. Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Western_Blot 6. Western Blot for Pathway Analysis Compound_Treatment->Western_Blot Kinase_Assay 5. In Vitro Kinase Inhibition Assay

Caption: A typical workflow for evaluating the in vitro anticancer activity of novel compounds.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • Test compounds (this compound derivatives, sorafenib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., Aurora-B, c-RAF, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the kinase and allow it to incubate with the compound.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for a specified time.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Western Blot Analysis for ERK Phosphorylation

This technique is used to assess the inhibition of the RAF/MEK/ERK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

Conclusion and Future Directions

The exploration of this compound derivatives reveals promising avenues for the development of novel anticancer agents with distinct mechanisms of action compared to the established multi-kinase inhibitor sorafenib. The N-methyl-picolinamide-4-thiol derivative, compound 6p, demonstrates potent and selective inhibition of Aurora-B kinase, offering a targeted approach to disrupting mitosis in cancer cells. In contrast, the 4-(4-formamidophenylamino)-N-methylpicolinamide derivative, compound 5q, exhibits anti-angiogenic and pro-apoptotic effects, sharing some mechanistic hallmarks with sorafenib, although its precise molecular targets require further investigation.

For researchers and drug development professionals, these findings highlight the importance of looking beyond broad-spectrum kinase inhibition and exploring novel chemical scaffolds that can offer improved selectivity and potentially different resistance profiles. The provided experimental protocols serve as a foundation for further comparative studies to fully elucidate the therapeutic potential of these and other emerging this compound derivatives. Future research should focus on comprehensive kinase profiling of these compounds, identification of their specific molecular targets, and in vivo efficacy studies to translate these promising preclinical findings into potential clinical applications.

References

  • Liu, Z., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150. [Link]

  • Wilhelm, S. M., et al. (2006). Sorafenib (BAY 43-9006) blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer Research, 66(24), 11851-11858. [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140. [Link]

  • Huang, T., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6317-6330. [Link]

  • Llovet, J. M., et al. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378-390. [Link]

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  • Patsnap Synapse. (2024). What is the mechanism of Sorafenib Tosylate?. Retrieved from [Link]

  • Liu, L., et al. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Clinical Cancer Research, 12(24), 7432-7440. [Link]

  • Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]

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A Comparative Analysis of 4-Picoline and Pyridine Metal Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of coordination chemistry, the selection of appropriate ligands is paramount to tailoring the properties and reactivity of metal complexes. Among the plethora of nitrogen-containing heterocyclic ligands, pyridine and its substituted derivatives have garnered significant attention due to their versatile coordination behavior. This guide provides a comprehensive comparative study of metal complexes derived from two closely related ligands: pyridine and 4-picoline (4-methylpyridine).[1][2] This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the subtle yet significant differences in their coordination chemistry, supported by experimental data and established protocols.

Fundamental Ligand Properties: Pyridine vs. 4-Picoline

Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N.[3] It is a monodentate ligand that coordinates to metal ions through the lone pair of electrons on the nitrogen atom.[3] 4-Picoline, a derivative of pyridine, features a methyl group at the 4-position of the aromatic ring. This seemingly minor structural modification imparts distinct electronic and steric properties that influence its coordination behavior.

Electronic Effects: The methyl group in 4-picoline is an electron-donating group. This inductive effect increases the electron density on the pyridine ring, particularly at the nitrogen atom. Consequently, 4-picoline is a stronger Lewis base than pyridine. This enhanced basicity generally leads to the formation of more stable metal complexes.[4] In the gas phase, 4-picoline is a much stronger base than pyridine, and as a result, it forms significantly stronger complexes with metal ions like CoCl₂.[4]

Steric Effects: The methyl group in 4-picoline introduces minimal steric hindrance compared to substitutions at the 2- or 6-positions.[5] This allows for similar coordination geometries to be adopted by both pyridine and 4-picoline complexes, making them excellent candidates for comparative studies focusing on electronic effects.[6]

Comparative Analysis of Metal Complexes

The differences in the electronic properties of pyridine and 4-picoline manifest in the stability, structure, and reactivity of their corresponding metal complexes.

Stability of Metal Complexes

As a direct consequence of its greater basicity, 4-picoline generally forms more thermodynamically stable complexes with metal ions compared to pyridine.[4] This increased stability can be quantified by comparing the formation constants (stability constants) of the respective complexes. For instance, gas-phase studies have shown that the enthalpy of formation for the reaction of CoCl₂(g) with one molecule of 4-picoline is significantly more exothermic (-233 kJ mol⁻¹) than with pyridine (-156 kJ mol⁻¹).[4]

LigandMetal IonFormation Enthalpy (ΔH, kJ mol⁻¹) for MCl₂(g) + L(g) → MCl₂L(g)
PyridineCo(II)-156[4]
4-PicolineCo(II)-233[4]
PyridineCo(II)-76 (for the addition of a second ligand)[4]
4-PicolineCo(II)-87 (for the addition of a second ligand)[4]

Table 1: Comparison of gas-phase formation enthalpies for Co(II) complexes with pyridine and 4-picoline.[4]

Structural and Spectroscopic Properties

The coordination of both pyridine and 4-picoline to a metal center can be confirmed through various spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: The coordination of pyridine or 4-picoline to a metal ion typically results in a shift of the C=N stretching vibration to a higher frequency in the IR spectrum. This shift is indicative of the donation of electron density from the nitrogen atom to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing these complexes in solution. The chemical shifts of the protons on the pyridine or 4-picoline ring are sensitive to the coordination environment.[7]

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and overall coordination geometry.[7][8] For instance, the crystal structure of [Cu(dipic)(4-picoline)]n reveals a 1D polymeric structure.[9] Metal complexes with pyridine and its derivatives can exhibit various geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and other ligands present.[5]

Catalytic Applications

The electronic differences between pyridine and 4-picoline can influence the catalytic activity of their metal complexes. The electron-donating methyl group in 4-picoline can increase the electron density on the metal center, which may enhance its reactivity in certain catalytic cycles. For example, Pd(II) complexes with substituted pyridine ligands have shown to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions.[7] The functionalization of the pyridine ring can lead to significant changes in the physicochemical properties and, consequently, the catalytic performance of the coordination compounds.[7]

Experimental Protocols

The synthesis and characterization of metal complexes with pyridine and 4-picoline follow well-established procedures in coordination chemistry.

General Synthesis of a Metal Complex

The following protocol describes a general method for the synthesis of a transition metal complex with pyridine or 4-picoline.

Synthesis_Workflow A Dissolve Metal Salt in Solvent C Mix Solutions (Stir at RT or Reflux) A->C B Dissolve Ligand (Pyridine or 4-Picoline) in Solvent B->C D Isolate Product (Filtration) C->D E Wash and Dry the Complex D->E

Figure 1: General workflow for the synthesis of pyridine or 4-picoline metal complexes.

Step-by-Step Methodology:

  • Reactant Preparation: A solution of a suitable metal salt (e.g., CuCl₂, Ni(NO₃)₂, PdCl₂) is prepared in an appropriate solvent such as ethanol, methanol, or acetonitrile.[10]

  • Ligand Addition: A solution of pyridine or 4-picoline is added to the metal salt solution, typically in a specific molar ratio.[10]

  • Reaction: The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to several days.[10]

  • Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent, vapor diffusion, or layering with a non-solvent.[10]

  • Isolation: The resulting solid complex is isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.[10]

Characterization Techniques

A comprehensive characterization of the synthesized complexes is crucial to confirm their structure and purity.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Elemental Analysis IR IR Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C) UVVis UV-Vis Spectroscopy Xray Single-Crystal X-ray Diffraction EA Elemental Analysis Complex Complex Complex->IR Complex->NMR Complex->UVVis Complex->Xray Complex->EA

Figure 2: Key techniques for the characterization of metal complexes.

Detailed Protocols:

  • Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a diffractometer, and diffraction data is collected, typically at low temperatures, to determine the precise three-dimensional structure.[10]

  • Infrared (IR) Spectroscopy: The complex is analyzed as a KBr pellet or a thin film to identify characteristic vibrational modes.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The complex is dissolved in a suitable deuterated solvent, and ¹H and ¹³C NMR spectra are recorded to elucidate the solution-state structure.[3]

  • Elemental Analysis: The elemental composition (C, H, N) of the complex is determined to confirm its empirical formula.[3]

Conclusion

The comparative study of 4-picoline and pyridine metal complexes highlights the significant impact of subtle electronic modifications on ligand properties and, consequently, on the behavior of the resulting coordination compounds. The increased basicity of 4-picoline leads to the formation of more stable metal complexes compared to pyridine, a factor that is critical in applications such as catalysis and materials science. While their steric profiles are similar, the electronic differences provide a valuable platform for systematically tuning the properties of metal complexes for specific applications. Researchers and drug development professionals can leverage these fundamental principles to design and synthesize novel metal-based compounds with tailored reactivity and functionality.

References

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  • Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Journal of Medicinal and Pharmaceutical Chemistry Research.
  • Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Publishing.
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A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 4-Methylpicolinic Acid using ¹H and ¹³C NMR

As a Senior Application Scientist, the unambiguous confirmation of a molecule's structure is paramount. While multiple analytical techniques contribute pieces to the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for providing a complete atomic-level map of a molecule in solution.[1][2] This guide provides an in-depth analysis of the structural elucidation of this compound, a substituted pyridine derivative, using ¹H and ¹³C NMR. We will explore the causality behind experimental choices, present a robust protocol, and compare the insights gained from NMR with those from other common analytical techniques.

The Subject: this compound

This compound (C₇H₇NO₂) is a derivative of pyridine, an essential scaffold in many pharmaceutical compounds.[3][4] Its structure features a pyridine ring substituted with a carboxylic acid at the 2-position and a methyl group at the 4-position. Accurate structural confirmation is the first critical step in any research or development pipeline, ensuring that the correct molecule is being studied.

Predictive Analysis: What to Expect from the NMR Spectra

Before stepping into the lab, a foundational understanding of the molecule's electronic environment allows us to predict the NMR spectrum. This predictive approach is a self-validating system; if the experimental data aligns with the prediction, it builds confidence in the structural assignment.

The structure of this compound has distinct electronic features:

  • The electron-withdrawing nitrogen atom and carboxylic acid group significantly deshield adjacent protons and carbons, shifting their signals downfield.

  • The methyl group is weakly electron-donating, which will slightly shield the ring protons and carbons.

The ¹H NMR spectrum is expected to show five distinct signals: three for the aromatic protons, one for the methyl protons, and one for the carboxylic acid proton.

  • Carboxylic Acid Proton (H-O): This proton is highly deshielded and acidic. It will appear as a broad singlet at a very downfield chemical shift, typically in the range of 10.0-13.2 ppm.[5] The broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (H-3, H-5, H-6):

    • H-6: This proton is adjacent to the electronegative nitrogen atom, placing it in the most deshielded position among the ring protons. It will be a doublet due to coupling with H-5.

    • H-5: This proton is coupled to both H-6 and H-3. However, the coupling across four bonds (⁴J) to H-3 is typically very small or negligible in pyridine rings. Therefore, it will likely appear as a doublet due to coupling with H-6.

    • H-3: This proton is adjacent to the electron-withdrawing carboxylic acid group. It is only coupled to H-5 through a four-bond coupling, which is often not resolved, resulting in a singlet or a finely split signal.

  • Methyl Protons (H-7): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. They will appear as a sharp singlet, typically in the 2.2-3.0 ppm range for a methyl group attached to an aromatic ring.[5]

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom in the molecule.

  • Carboxyl Carbon (C=O): This carbon is part of a carbonyl group and will be the most downfield signal, typically appearing in the 160-185 ppm region.[6]

  • Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): These carbons resonate between 120-160 ppm.

    • C-2 & C-6: These carbons are directly attached to the electronegative nitrogen and will be the most deshielded of the ring carbons.

    • C-4: This carbon is also deshielded due to its position relative to the nitrogen, but it is shielded by the attached methyl group.

    • C-3 & C-5: These carbons will be the most upfield of the aromatic signals.

  • Methyl Carbon (CH₃): This aliphatic carbon will appear at the most upfield region of the spectrum, typically around 20-25 ppm.

Experimental Protocol: A Self-Validating Workflow

This protocol provides a step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 1. Weigh Sample (10-20 mg for ¹H, 50+ mg for ¹³C) prep2 2. Select Solvent (0.6-0.7 mL DMSO-d₆) prep1->prep2 prep3 3. Dissolve & Transfer (Vortex, use pipette) prep2->prep3 prep4 4. Cap & Label Tube prep3->prep4 acq1 5. Insert Sample & Lock prep4->acq1 acq2 6. Shim Magnetic Field acq1->acq2 acq3 7. Acquire ¹H Spectrum (16-32 scans) acq2->acq3 acq4 8. Acquire ¹³C Spectrum (1024+ scans) acq3->acq4 proc1 9. Fourier Transform acq4->proc1 proc2 10. Phase Correction proc1->proc2 proc3 11. Baseline Correction proc2->proc3 proc4 12. Integration & Peak Picking proc3->proc4 G NMR NMR Spectroscopy Structure Complete Structure of this compound NMR->Structure Atomic Connectivity Stereochemistry MS Mass Spectrometry MS->Structure Molecular Weight Elemental Formula IR IR Spectroscopy IR->Structure Functional Groups (C=O, O-H)

Caption: Complementary techniques for structural elucidation.

  • Nuclear Magnetic Resonance (NMR):

    • Strengths: Unrivaled for determining the precise atomic connectivity of a molecule. It reveals which atoms are bonded to which, through-bond (J-coupling) and through-space (NOE) correlations. It is also non-destructive. [1][7] * Limitations: Requires a relatively larger amount of sample compared to mass spectrometry and can be insensitive for certain nuclei.

    • Contribution to this compound: Confirms the substitution pattern on the pyridine ring and the presence of all functional groups in their correct relative positions.

  • Mass Spectrometry (MS):

    • Strengths: Provides the exact molecular weight and, with high resolution, the molecular formula. Fragmentation patterns can offer clues about the structure's building blocks.

    • Limitations: It is a destructive technique and generally does not provide information about the specific connectivity of isomers. For example, MS could not easily distinguish this compound from its isomer, 5-Methylpicolinic acid.

    • Contribution to this compound: Would confirm the molecular formula C₇H₇NO₂ by providing a molecular ion peak at m/z 137.0477 (for [M+H]⁺).

  • Infrared (IR) Spectroscopy:

    • Strengths: Excellent for the rapid identification of functional groups.

    • Limitations: Provides little to no information about the overall molecular skeleton.

    • Contribution to this compound: Would clearly show a very broad O-H stretch from ~2500-3500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹, confirming the carboxylic acid functional group. [6][8]It would also show characteristic peaks for the aromatic ring.

Conclusion: While IR confirms the presence of the carboxylic acid and MS confirms the molecular formula, only NMR can definitively establish the 2,4-substitution pattern of the pyridine ring, making it the indispensable tool for the complete structural elucidation of this compound. The combination of these techniques, however, offers the most robust and irrefutable evidence of the compound's identity. [9][10]

References

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A Comparative Guide to FT-IR Spectroscopy for Identifying Functional Groups in Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic signatures of picolinic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral bands to explain the underlying principles that govern vibrational frequencies. We will explore how substituent effects and functional group modifications manifest in the FT-IR spectrum, offering a robust framework for structural elucidation.

The Principle: Why FT-IR is a Cornerstone for Functional Group Analysis

FT-IR spectroscopy is a powerful, non-destructive analytical technique predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[1][2] The fundamental requirement for a vibrational mode to be "IR active" is that it must produce a change in the molecule's net dipole moment.[2] This interaction between infrared light and molecular vibrations generates a unique spectral fingerprint, allowing for the identification of specific functional groups, which have characteristic absorption frequencies.[2][3]

For complex molecules like picolinic acid derivatives, which are pivotal in medicinal chemistry and materials science, FT-IR provides a rapid and reliable method to confirm structural integrity, monitor reactions, and identify impurities.[4][5] The true power of the technique lies not just in identifying the presence of a group (e.g., a carbonyl), but in discerning its chemical environment based on subtle shifts in its absorption frequency.

The Reference: Spectral Signature of Picolinic Acid

To understand the spectra of the derivatives, we must first establish a baseline with the parent compound, picolinic acid (pyridine-2-carboxylic acid). Its spectrum is dominated by features from the carboxylic acid group and the pyridine ring.

  • Carboxylic Acid Group (-COOH):

    • O-H Stretch: A hallmark of carboxylic acids is an exceptionally broad absorption band appearing between 2500-3300 cm⁻¹.[6][7][8] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states. This band often overlaps with C-H stretching frequencies.[6]

    • C=O Stretch: An intense, sharp peak is typically observed between 1690-1760 cm⁻¹.[6] For picolinic acid, this band is often found around 1700-1720 cm⁻¹ due to conjugation with the aromatic pyridine ring.

    • C-O Stretch & O-H Bend: A medium-intensity C-O stretching band is found in the 1210-1320 cm⁻¹ region.[6][9] Additionally, out-of-plane O-H bending contributes to a broad absorption around 900-960 cm⁻¹.[9]

  • Pyridine Ring:

    • Aromatic C-H Stretch: These appear as weaker, sharp bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[7]

    • Ring C=C and C=N Stretches: Multiple sharp bands of variable intensity are observed in the 1400-1600 cm⁻¹ region, which are characteristic of the aromatic heterocycle.[10]

The combination of the extremely broad O-H stretch and the strong C=O absorption is a highly reliable indicator of a carboxylic acid functional group.[9]

Comparative Analysis: How Structural Modifications Impact the Spectrum

The utility of FT-IR shines when comparing a parent compound to its derivatives. Electronic effects (inductive and resonance) from substituents, as well as complete modification of the carboxylic acid moiety, cause predictable shifts in key vibrational frequencies.

Ring Substitution Effects

Adding substituents to the pyridine ring alters the electronic distribution within the molecule, which in turn affects the force constants of bonds, most notably the C=O bond.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Cl, -F) pull electron density away from the ring and the carboxylic acid group. This inductive withdrawal strengthens the C=O double bond, increasing its force constant. The result is a hypsochromic shift (shift to higher wavenumber) of the C=O stretching frequency.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) donate electron density to the ring. This can increase the single-bond character of the C=O bond through resonance, weakening it. This leads to a bathochromic shift (shift to lower wavenumber) of the C=O stretching frequency.

Carboxylic Acid Moiety Modification

Converting the carboxylic acid into an ester or an amide results in dramatic and easily identifiable changes in the FT-IR spectrum.

  • Picolinate Esters (e.g., Methyl Picolinate):

    • Disappearance of the O-H Stretch: The most obvious change is the complete loss of the broad 2500-3300 cm⁻¹ band, confirming the absence of the carboxylic acid proton.[3]

    • Shift in C=O Stretch: The C=O stretch of an ester typically appears at a higher frequency (1720-1750 cm⁻¹) compared to the hydrogen-bonded carboxylic acid.[3]

    • Prominent C-O Stretches: Two distinct C-O stretching bands appear: an asymmetric stretch (stronger, ~1200-1300 cm⁻¹) and a symmetric stretch (weaker, ~1000-1150 cm⁻¹).

  • Picolinamides (e.g., Picolinamide):

    • Appearance of N-H Stretches: The broad O-H band is replaced by N-H stretching bands in the 3200-3400 cm⁻¹ region. A primary amide (-CONH₂) will show two distinct peaks (symmetric and asymmetric stretches), while a secondary amide (-CONHR) shows a single peak.[3]

    • Amide I Band (C=O Stretch): The carbonyl stretch in an amide is found at a significantly lower frequency (typically 1640-1680 cm⁻¹) than in acids or esters, due to the resonance donation from the nitrogen atom.[3][11]

    • Amide II Band (N-H Bend): A strong, characteristic N-H bending vibration appears around 1550-1640 cm⁻¹, which is absent in the other derivatives.

Data Summary

The following table summarizes the expected FT-IR absorption frequencies for key functional groups in picolinic acid and representative derivatives.

Compound Type Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Key Diagnostic Features
Picolinic Acid -COOHO-H Stretch2500 - 3300 (very broad)Extremely broad O-H band confirms the acid.[6][8]
C=O Stretch1690 - 1720 (strong, sharp)Carbonyl adjacent to an aromatic ring.[6]
Pyridine RingC=C, C=N Stretches1400 - 1600 (multiple sharp)Characteristic fingerprint of the pyridine ring.[10]
Picolinate Ester -COORC=O Stretch1720 - 1750 (strong, sharp)Absence of broad O-H; C=O at higher frequency.[3]
C-O Stretch1200 - 1300 (strong)Confirms the ester linkage.
Picolinamide -CONH₂N-H Stretch3200 - 3400 (two sharp peaks)Indicates a primary amide.[3]
C=O Stretch (Amide I)1640 - 1680 (strong, sharp)Lower frequency C=O is characteristic of amides.[11]
N-H Bend (Amide II)1550 - 1640 (strong)A key confirmatory peak for amides.
Ring-Substituted C=O StretchVaries with substituent>1720 (EWG) or <1690 (EDG)Shift in C=O frequency reveals electronic effects.

Experimental Protocol: Acquiring High-Quality Spectra via ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern FT-IR sampling technique ideal for the rapid analysis of solid powders and liquids with minimal preparation.[12][13] The principle relies on the total internal reflection of an infrared beam within a high-refractive-index crystal (e.g., diamond or germanium). An evanescent wave penetrates a short distance into the sample placed in direct contact with the crystal, and absorption is measured.

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Action: Ensure the ATR crystal is impeccably clean. Use a soft tissue dampened with a volatile solvent like isopropanol or ethanol to wipe the crystal surface.

    • Causality: Any residue on the crystal will contribute to the spectrum, leading to contamination and inaccurate results.

    • Action: Collect a "background" spectrum of the clean, empty ATR crystal.

    • Causality: This is a critical self-validating step. The background scan measures the spectral contributions of ambient atmospheric components (CO₂, H₂O) and the instrument itself. The spectrometer software automatically subtracts this background from the sample spectrum, ensuring that the final output contains only information from the analyte.

  • Sample Application:

    • Action: Place a small amount of the solid picolinic acid derivative powder directly onto the center of the ATR crystal. Only enough to cover the crystal surface is needed (typically 1-5 mg).

    • Causality: The evanescent wave only penetrates a few microns into the sample, so a thick sample is unnecessary. The key is ensuring complete coverage of the crystal's active area.

  • Applying Pressure:

    • Action: Use the instrument's pressure clamp to apply firm, consistent pressure, pressing the solid sample into intimate contact with the crystal.

    • Causality: Good contact is paramount for a strong, high-quality ATR spectrum. Poor contact results in weak absorption bands and a distorted, sloping baseline. The pressure ensures the sample is uniformly within the penetration depth of the evanescent wave.

  • Data Acquisition:

    • Action: Collect the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. Set the resolution to 4 cm⁻¹.

    • Causality: Co-adding scans is a standard practice to reduce random noise. A resolution of 4 cm⁻¹ is sufficient for identifying the broad and sharp features of most organic functional groups without unnecessarily long scan times.

  • Cleaning:

    • Action: Release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface thoroughly with a solvent-dampened tissue as in Step 1.

    • Causality: Prevents cross-contamination between samples, ensuring the integrity of subsequent analyses.

Workflow Diagram

FT_IR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Clean 1. Clean ATR Crystal Background 2. Collect Background (Atmosphere + Instrument) Clean->Background Ensures purity Apply_Sample 3. Apply Sample (Solid or Liquid) Background->Apply_Sample Apply_Pressure 4. Apply Pressure (Ensure Contact) Apply_Sample->Apply_Pressure Critical for ATR Collect_Spectrum 5. Collect Spectrum (Sample - Background) Apply_Pressure->Collect_Spectrum Clean_Final 6. Clean Crystal Collect_Spectrum->Clean_Final Interpret 7. Interpret Spectrum Clean_Final->Interpret

Caption: ATR-FTIR experimental workflow from preparation to interpretation.

Trustworthiness & Troubleshooting: Ensuring Data Integrity

  • Broad vs. Sharp Peaks: Peak width provides valuable information. O-H and N-H stretches are often broad due to hydrogen bonding, while C=O and C=C stretches are typically sharp.[9] Unexpectedly broad carbonyl peaks may suggest impurities or intermolecular interactions.

  • The Fingerprint Region (below 1500 cm⁻¹): This region contains a high density of complex vibrational modes (C-C, C-O, C-N stretches and various bending modes) that are unique to the overall molecular structure.[3][8] While difficult to assign individually, the pattern in this region serves as a literal "fingerprint" for the compound. Matching this region with a reference standard provides a high degree of confidence in identification.

  • Water and CO₂ Contamination: If the background subtraction is imperfect, sharp peaks from atmospheric CO₂ (~2350 cm⁻¹) and broader bands from water vapor may appear. If these are prominent, a fresh background scan should be collected.

By systematically comparing the spectra of derivatives to the parent picolinic acid and understanding the causal relationships between structure and vibrational frequency, FT-IR spectroscopy serves as an indispensable tool for the modern chemical researcher.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 10, 2026, from [Link]

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  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). ResearchGate. Retrieved January 10, 2026, from [Link]

  • FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O)... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

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  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved January 10, 2026, from [Link]

  • How can I interpret this FT-IR results? (2021). ResearchGate. Retrieved January 10, 2026, from [Link]

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  • FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • PICOLINIC ACID, HYDROCHLORIDE - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

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A Comparative Guide to the X-ray Diffraction Analysis of 4-Methylpicolinic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Methylpicolinic Acid in Coordination Chemistry

This compound, a derivative of picolinic acid, is a bidentate chelating ligand that coordinates to metal ions through the nitrogen atom of its pyridine ring and one of the oxygen atoms of its carboxylate group.[1] The introduction of a methyl group onto the pyridine ring can subtly influence the electronic properties and steric profile of the ligand, leading to distinct structural and, consequently, functional characteristics in its metal complexes. These complexes are of significant interest due to their potential applications in catalysis, materials science, and as metallodrugs.[2][3] Understanding the precise three-dimensional arrangement of atoms in these complexes through single-crystal X-ray diffraction is paramount for establishing structure-activity relationships and for the rational design of new functional materials and therapeutic agents.

Due to a scarcity of directly comparable crystallographic data for this compound complexes across a range of metals, this guide will draw upon data from its isomers, 3-methylpicolinic acid and 6-methylpicolinic acid, to provide a comparative overview of the expected structural features of copper, zinc, and cobalt complexes. This approach allows us to explore the fundamental principles of how the position of the methyl substituent and the nature of the metal ion collaboratively dictate the final solid-state architecture.

Comparative Structural Analysis of Methylpicolinic Acid Metal Complexes

The coordination environment of a metal ion in a complex is a function of the metal's intrinsic properties (ionic radius, preferred coordination number, and d-electron configuration) and the ligand's characteristics (denticity, steric bulk, and electronic effects). Here, we compare the crystal structures of copper and cobalt complexes with methyl-substituted picolinic acid ligands.

Coordination Geometries and Key Bond Parameters
Parameter[Cu(3-Mepic)₂(4-pic)][4][Co(6-Mepic)₂(H₂O)₂][5][ZnCl₂(L4)₂] (L4 = a picolinic acid derivative)[6]
Metal Ion Copper(II)Cobalt(II)Zinc(II)
Coordination Geometry Square pyramidalOctahedralDistorted tetrahedral
Coordination Number 564
Ligand(s) 3-Methylpicolinate, 4-picoline6-Methylpicolinate, WaterN-6-[(4-pyridylamino)carbonyl]-pyridine-2-carboxylic acid methyl ester, Chloride
M-N (pyridine) Bond Length (Å) 1.967(2), 1.970(2)Not specifiedNot specified
M-O (carboxylate) Bond Length (Å) 1.929(1), 1.936(1)Not specifiedNot specified
M-L (axial) Bond Length (Å) 2.352(2) (Cu-Npicoline)Not specifiedNot applicable

Table 1: Comparative crystallographic data for selected methylpicolinic acid and derivative metal complexes.

Copper(II) Complex with 3-Methylpicolinic Acid:

In the complex [Cu(3-Mepic)₂(4-pic)], the copper(II) center adopts a square-pyramidal geometry.[4] The basal plane is formed by the nitrogen and oxygen atoms of two 3-methylpicolinate ligands. The apical position is occupied by a 4-picoline molecule. This five-coordinate geometry is common for Cu(II) complexes and is a consequence of the Jahn-Teller effect. The Cu-O bond lengths are slightly shorter than the Cu-N bond lengths within the basal plane, indicating a strong interaction with the carboxylate groups.[4]

Cobalt(II) Complex with 6-Methylpicolinic Acid:

The cobalt(II) complex, [Co(6-Mepic)₂(H₂O)₂], exhibits a distorted octahedral geometry.[5] The cobalt ion is coordinated by two 6-methylpicolinate ligands and two water molecules. The presence of the methyl group at the 6-position, adjacent to the coordinating nitrogen, introduces significant steric hindrance. This steric bulk likely influences the overall packing of the complex in the crystal lattice and may contribute to the distortion from a perfect octahedral geometry. In this case, the two water molecules complete the six-coordinate sphere.[5]

Zinc(II) Complex with a Picolinic Acid Derivative:

In the zinc(II) complex [ZnCl₂(L4)₂], where L4 is N-6-[(4-pyridylamino)carbonyl]-pyridine-2-carboxylic acid methyl ester, the zinc atom adopts a distorted tetrahedral geometry.[6] It is coordinated by two nitrogen atoms from the pyridine rings of two L4 ligands and two chloride ions. The four-coordinate nature of this complex is typical for zinc(II) with monodentate and some bidentate ligands, where the d¹⁰ electronic configuration does not impose a specific coordination geometry preference other than that dictated by ligand size and charge.[7]

The following diagram illustrates the common bidentate coordination mode of a picolinic acid derivative to a central metal ion.

Caption: General coordination mode of a substituted picolinic acid.

Experimental Protocols: A Guide to Synthesis and X-ray Diffraction Analysis

The following protocols provide a generalized yet detailed workflow for the synthesis and structural characterization of a this compound metal complex.

Synthesis of a Representative Metal Complex: Bis(4-methylpicolinato)copper(II)

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • This compound

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

Procedure:

  • Ligand Deprotonation: Dissolve 2 mmol of this compound in 20 mL of a 1:1 ethanol/water mixture. Slowly add a 1 M aqueous solution of NaOH dropwise with stirring until the ligand is fully dissolved and the solution is clear (approximately 2 mL). This deprotonates the carboxylic acid to form the 4-methylpicolinate anion.

  • Complexation: In a separate beaker, dissolve 1 mmol of CuSO₄·5H₂O in 10 mL of distilled water to form a blue solution.

  • Precipitation: Slowly add the copper sulfate solution to the ligand solution with constant stirring. A precipitate should form immediately.

  • Digestion and Crystallization: Gently heat the mixture to 60-70 °C and stir for 30 minutes to encourage the formation of larger, more well-defined crystals. Allow the solution to cool slowly to room temperature. For improved crystal quality, the solution can be left undisturbed for several days to allow for slow evaporation.

  • Isolation and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the crystals in a desiccator over silica gel.

Single-Crystal X-ray Diffraction Analysis

Methodology:

  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant (e.g., paratone-N oil) to prevent crystal decay from the X-ray beam and, if necessary, to flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K).

  • Data Collection: Mount the goniometer head on the X-ray diffractometer. A modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) is used.[8] The data collection strategy typically involves a series of scans (e.g., ω-scans) to cover a large portion of the reciprocal space.

  • Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The following diagram outlines the workflow for X-ray diffraction analysis.

G A Single Crystal Selection B Crystal Mounting A->B C X-ray Data Collection B->C D Data Reduction & Correction C->D E Structure Solution (Direct/Patterson Methods) D->E F Structure Refinement (Least-Squares) E->F G Final Structural Model & Data Validation F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Authoritative Insights and Causality in Experimental Choices

As a Senior Application Scientist, it is crucial to not just follow protocols but to understand the reasoning behind each step.

  • Choice of Solvent for Synthesis: The ethanol/water mixture is chosen to balance the solubility of the starting materials. This compound has limited solubility in water, which is enhanced by the addition of ethanol. Water is a good solvent for the copper salt.

  • Slow Cooling and Evaporation: Rapid precipitation often leads to the formation of microcrystalline powders, which are unsuitable for single-crystal X-ray diffraction. Slow cooling and evaporation encourage the growth of larger, higher-quality single crystals by allowing the molecules to arrange themselves in a more ordered fashion within the crystal lattice.

  • Cryo-Crystallography: Collecting data at low temperatures (cryo-conditions) is standard practice in modern crystallography. This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a more precise determination of atomic positions and bond lengths. It also helps to mitigate radiation damage to the crystal.

  • Choice of X-ray Source: The choice between a Molybdenum (Mo) and Copper (Cu) X-ray source depends on the crystal's unit cell dimensions and elemental composition. Mo sources are generally preferred for small molecules as they provide better resolution data. Cu sources are more intense but can lead to higher absorption, which can be problematic for crystals containing heavy elements.

Conclusion: A Framework for Understanding Structural Diversity

This guide has provided a comparative framework for the X-ray diffraction analysis of this compound metal complexes, drawing upon data from its isomers to highlight the structural diversity that arises from the interplay between the metal ion and the ligand. The coordination geometry of these complexes is highly dependent on the electronic configuration and preferred coordination number of the central metal ion, with Cu(II) favoring a square-pyramidal geometry, Co(II) an octahedral geometry, and Zn(II) a tetrahedral geometry in the examples discussed. The position of the methyl group on the picolinic acid backbone can introduce steric constraints that further influence the final crystal structure.

The provided experimental protocols offer a robust starting point for the synthesis and detailed structural characterization of new this compound metal complexes. By understanding the principles outlined in this guide, researchers can better predict and interpret the solid-state structures of their compounds, which is a critical step in the rational design of new materials and drugs with tailored properties.

References

  • March, R., Clegg, W., Coxall, R. A., Cucurull-Sanchez, L., Lezama, L., Rojo, T., & González-Duarte, P. (2003). Synthesis, characterisation and magnetic properties of cobalt(II) complexes with picolinic acid derivatives: The crystal and molecular structures of [Co(MeC5H3NCOO)2(H2O)2] and [CoCl2(C5H4NCOOPr i)2]. Inorganica Chimica Acta, 353, 129-138. [Link]

  • Prasad, S., Sasmal, P., & Majumdar, R. (2014). Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. European journal of medicinal chemistry, 81, 256–267. [Link]

  • Kukovec, B. M., Popović, Z., & Pavlović, G. (2008). Synthesis and characterization of copper(II) complexes with 3-methylpicolinic acid. Crystal and molecular structure of bis(3-methylpicolinato-N,O)(4-picoline)copper(II). Journal of Coordination Chemistry, 61(19), 3092-3101. [Link]

  • Kukovec, B.-M., Popović, Z., & Pavlović, G. (2008). Synthesis and characterization of copper(II) complexes with 3-methylpicolinic acid. Crystal and molecular structure of bis(3-methylpicolinato-N, O)(4-picoline)copper(II). Croatian scientific bibliography. [Link]

  • Wang, L., & Liu, Q. (2007). Synthesis and Crystal Structure of Copper(II) Complex with Picolinic Acid. Chinese Journal of Structural Chemistry, 26(5), 555-558. [Link]

  • Da-Wei, Y., & Chun-Ying, D. (2011). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Protein & Cell, 2(10), 848-857. [Link]

  • Lopresti, M., et al. (2021). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 11(11), 1363. [Link]

  • Näther, C., & Jess, I. (2019). Synthesis, crystal structure and thermal properties of a new polymorphic modification of diisothiocyanatotetrakis(4-methylpyridine)cobalt(II). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1675–1679. [Link]

  • Näther, C., & Jess, I. (2024). Synthesis and crystal structure of diisothiocyanatotetrakis(4-methylpyridine N-oxide)cobalt(II) and diisothiocyanatotris(4-methylpyridine N-oxide)cobalt(II) showing two different metal coordination polyhedra. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 177–182. [Link]

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  • Jevtović, V. V., et al. (2019). Synthesis, Crystallographic Structure, Stability, and HSA-Binding Affinity of a Novel Copper(II) Complex with Pyridoxal-Semicarbazone Ligand. Molecules, 24(23), 4321. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. 4-Methylpicolinic acid, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring its purity is paramount to the integrity of subsequent research and the quality of the final drug product.

This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.

The Analytical Imperative: Why Purity Assessment of this compound is Critical

This compound is a pyridinecarboxylic acid derivative. The reactivity of the pyridine ring and the carboxylic acid group, while synthetically useful, also opens avenues for the formation of various impurities. These can include starting materials, intermediates, byproducts from side reactions, and degradation products. Even trace levels of these impurities can have significant consequences, including:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to off-target effects or modulation of the intended therapeutic action.

  • Toxicity: Certain process-related impurities or degradants can be toxic, posing a direct safety risk.

  • Inaccurate Dosing: The presence of impurities leads to a lower-than-expected concentration of the active molecule, compromising the accuracy of experimental results and therapeutic dosing.

  • Challenges in Process Scale-up: Undetected impurities in early-stage development can lead to significant challenges in later-stage process optimization and manufacturing.

Therefore, a robust and validated analytical strategy is not just a regulatory requirement but a scientific necessity.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is essential for a comprehensive purity assessment of this compound. No single technique can provide a complete picture. The following sections compare the most critical methods, outlining their principles, strengths, weaknesses, and practical considerations.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard.

Principle of the Method: RP-HPLC separates compounds based on their polarity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. More polar compounds, like this compound, will have a lower affinity for the stationary phase and elute earlier, while less polar impurities will be retained longer. By creating a method that separates the main peak from all potential impurities and degradation products, we can accurately quantify the purity.

Key Experimental Considerations:

  • Column Selection: A C18 column is a good starting point for separating pyridine carboxylic acids and their potential impurities[1][2].

  • Mobile Phase: A buffered mobile phase is crucial for consistent retention and peak shape of an ionizable compound like this compound. A common choice is a phosphate buffer at a slightly acidic pH (e.g., pH 2.5-3.5) with an organic modifier like acetonitrile or methanol[3]. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a C18 column.

  • Detection: UV detection is ideal for this compound due to the UV absorbance of the pyridine ring. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.

Table 1: Comparison of Analytical Techniques for this compound Purity

TechniquePrincipleStrengthsLimitationsPrimary Application
HPLC-UV/PDA Differential partitioning between a stationary and mobile phase based on polarity.High resolution, quantitative accuracy, sensitivity, can be stability-indicating.Requires a chromophore for UV detection, method development can be time-consuming.Primary quantitative purity assessment and impurity profiling.
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.High sensitivity and specificity, excellent for identifying volatile impurities.Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.Identification and quantification of volatile and semi-volatile impurities.
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field to provide structural information.Provides detailed structural information, can be quantitative (qNMR), non-destructive.Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to interpret.Structural confirmation of the main component and identification of major impurities.
Melting Point Determination of the temperature range over which a solid melts.Simple, rapid, and inexpensive.Insensitive to small amounts of impurities, not a quantitative measure of purity.Preliminary, qualitative assessment of purity.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can make it amenable to this technique.

Principle of the Method: In GC, compounds are vaporized and separated in a gaseous mobile phase as they pass through a column containing a stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Derivatization is Key: To increase the volatility of this compound, the polar carboxylic acid group must be derivatized. A common approach is esterification to form a methyl or other alkyl ester[4]. Silylation is another effective method where the acidic proton is replaced by a trimethylsilyl (TMS) group[5].

Why Use GC-MS? GC-MS is particularly useful for identifying and quantifying potential volatile or semi-volatile impurities that may not be easily detected by HPLC, such as residual solvents from the synthesis or volatile byproducts. The mass spectrum provides definitive structural information, aiding in the unambiguous identification of unknown peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For purity assessment, it serves as a powerful method for confirming the identity of the synthesized this compound and for identifying and quantifying major impurities.

Principle of the Method: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, providing detailed information about the molecular structure.

What to Look For in the NMR Spectrum of this compound:

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the methyl group protons and the aromatic protons on the pyridine ring. The integration of these signals should correspond to the expected proton count. Impurities would present as additional, unexpected signals.

  • ¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. The number of signals should match the number of unique carbons in the this compound structure.

Quantitative NMR (qNMR): With the use of an internal standard of known purity and concentration, NMR can be used as a quantitative technique (qNMR) to determine the absolute purity of the this compound sample.

Melting Point Analysis

A simple yet effective preliminary test for purity is the determination of the melting point.

Principle of the Method: A pure crystalline solid has a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range. The reported melting point for this compound is in the range of 137-141 °C. A significant deviation from this range, or a broad melting range, is an indication of impurities.

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems. They are based on established principles and can be adapted and validated for specific laboratory conditions.

Protocol 1: Stability-Indicating RP-HPLC Method for Purity Assessment

This protocol describes a representative stability-indicating RP-HPLC method for the determination of the purity of this compound and for the separation of its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detection at 265 nm, with spectra collected from 200-400 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the synthesized this compound and transfer to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile. This results in a sample concentration of approximately 0.5 mg/mL.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Method Validation (as per ICH Q2(R1) Guidelines): This method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to be considered a reliable, stability-indicating method. A forced degradation study should be performed to demonstrate that the method can separate the main peak from all potential degradation products.

Forced Degradation Study: To demonstrate the stability-indicating nature of the HPLC method, the synthesized this compound should be subjected to stress conditions as recommended by ICH guidelines, including:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photodegradation: Exposure to UV and visible light

The stressed samples are then analyzed by the HPLC method to ensure that any degradation products are well-separated from the main this compound peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect with PDA Separate->Detect Integrate Integrate Peaks Detect->Integrate Assess Assess Peak Purity Detect->Assess Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: HPLC Purity Assessment Workflow

Protocol 2: GC-MS Analysis of Volatile Impurities (with Derivatization)

This protocol provides a general procedure for the derivatization and subsequent GC-MS analysis of this compound.

Derivatization (Esterification with Methanol):

  • To approximately 1 mg of the synthesized this compound in a vial, add 1 mL of 3 N HCl in methanol.

  • Cap the vial tightly and heat at 70 °C for 1 hour.

  • Cool the vial to room temperature and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

GC-MS Conditions:

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

GCMS_Workflow cluster_derivatization Derivatization cluster_gcms GC-MS Analysis Sample This compound Sample Reagent Add Methanolic HCl Sample->Reagent Heat Heat at 70°C Reagent->Heat Evaporate Evaporate to Dryness Heat->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Separate on GC Column Inject->Separate Detect Detect by Mass Spectrometry Separate->Detect Identify Identify Peaks via Library Search Detect->Identify

Caption: GC-MS Derivatization and Analysis Workflow

Protocol 3: NMR Spectroscopic Analysis

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

NMR Acquisition Parameters:

  • Instrument: 400 MHz or higher NMR spectrometer

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Pay close attention to the chemical shifts, coupling patterns, and integration of the signals.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for all carbon signals, including the quaternary carbons.

Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆):

  • ¹H NMR:

    • ~13.5 ppm (broad singlet, 1H, -COOH)

    • ~8.6 ppm (doublet, 1H, H-6)

    • ~7.9 ppm (singlet, 1H, H-3)

    • ~7.5 ppm (doublet, 1H, H-5)

    • ~2.4 ppm (singlet, 3H, -CH₃)

  • ¹³C NMR:

    • ~166 ppm (C=O)

    • ~150 ppm (C-2)

    • ~149 ppm (C-6)

    • ~148 ppm (C-4)

    • ~125 ppm (C-5)

    • ~123 ppm (C-3)

    • ~21 ppm (-CH₃)

Conclusion: An Integrated Approach to Purity Assessment

The purity assessment of synthesized this compound is a critical step that demands a rigorous and multi-faceted analytical approach. While HPLC serves as the primary tool for quantitative purity determination, it should be complemented by orthogonal techniques such as GC-MS for volatile impurity profiling and NMR for definitive structural confirmation. Melting point analysis offers a rapid, albeit qualitative, preliminary check.

By implementing validated analytical methods within a framework of sound scientific principles, researchers and drug development professionals can ensure the quality and integrity of their work, ultimately contributing to the development of safer and more effective medicines. The protocols and comparative data presented in this guide provide a robust starting point for establishing a comprehensive purity assessment strategy for this compound.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link][1]

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. [Link][2]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 63(1), 3-10. [Link][3]

  • Zenkevich, I. G. (2007). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography, Third Edition. CRC Press. [Link][4]

  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. [Link][5]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link][6]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link][7]

  • Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. ResearchGate. [Link][8]

  • Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. Chemical Papers. [Link][9][10]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents. [11]

  • Forced Degradation Studies. MedCrave online. [Link][12][13]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link][14]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link][15]

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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Novel Picolinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Therapeutic Potential of Picolinamide Derivatives

Picolinamide, a derivative of picolinic acid, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. The versatility of the picolinamide core allows for structural modifications that can lead to compounds with potent and selective cytotoxicity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of recently developed picolinamide derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. As drug development professionals, understanding the nuances of these compounds, from their structure-activity relationships to their mechanisms of action, is paramount for advancing the next generation of targeted cancer therapies.

Comparative Cytotoxic Activity of Novel Picolinamide Derivatives

The cytotoxic efficacy of novel picolinamide derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key parameter for comparing the cytotoxic activity of different compounds.[1] Below is a summary of the in vitro cytotoxic activity of several recently synthesized picolinamide derivatives.

Derivative ClassLead Compound(s)Target Cell LinesIC50 (µM)Reference CompoundKey Findings
N-methyl-picolinamide-4-thiol6p HepG2, HCT-116, SW480, SPC-A1, A375<10SorafenibCompound 6p displayed broad-spectrum antiproliferative activities, in some cases better than sorafenib.[2]
N-methyl-4-phenoxypicolinamide8e A549, H460, HT-293.6, 1.7, 3.0SorafenibCompound 8e exhibited potent cytotoxicity, particularly against H460 and HT-29 cell lines, superior to sorafenib.[3][4][5]
Picolinamide-based VEGFR-2 Inhibitors8j, 8l A549, HepG28j: 12.5, 20.68l: 13.2, 18.2Sorafenib, AxitinibCompounds 8j and 8l showed effective inhibitory activities against both cell lines, comparable or better than the reference drugs.[6][7]
4-(4-aminophenoxy)picolinamide46 A5490.26CabozantinibCompound 46 was 2.4 times more active than cabozantinib against A549 cells.[8]
Thienylpicolinamidine4a, 4b Leukemia (SR, K-562), Colon (SW-620, HT29), NSCLC (NCI-H460)0.34 - 0.90-These compounds elicited potent cytotoxic activity at sub-micromolar concentrations and were selective for cancer cells over normal human fibroblasts.[9]
Picolinamide bearing (thio)urea7h, 9a A549, Panc-1, OVCAR-3, HT29, 786-O-SorafenibCompound 7h showed significant cell death in most tested resistant cancer cell lines. Compound 9a induced cell cycle arrest and apoptosis.[10]

Mechanisms of Action: Unraveling the Molecular Targets

The cytotoxic effects of picolinamide derivatives are attributed to their interaction with various molecular targets crucial for cancer cell proliferation and survival. Understanding these mechanisms is essential for rational drug design and for identifying potential biomarkers for patient stratification.

Several studies have elucidated the mechanisms of action for different series of picolinamide derivatives:

  • Kinase Inhibition: A significant number of potent picolinamide derivatives exert their anticancer effects by inhibiting key protein kinases involved in tumorigenesis.

    • Aurora-B Kinase: Compound 6p , a novel N-methyl-picolinamide-4-thiol derivative, was found to selectively inhibit Aurora-B kinase, a protein that plays a critical role in mitosis.[2]

    • VEGFR-2 Kinase: Several series of picolinamide-based derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[6][7][10][11] Inhibition of the VEGFR-2 signaling pathway is an established strategy in cancer therapy.[6][7]

    • c-Met Kinase: Compound 46 , a 4-(4-aminophenoxy)picolinamide derivative, demonstrated a potent inhibitory effect on c-Met kinase with an IC50 value of 46.5 nM.[8] The c-Met pathway is often dysregulated in various cancers.

  • Induction of Apoptosis and Autophagy: Some picolinamide derivatives, including rhodium(III)-picolinamide complexes, have been shown to inhibit cell proliferation by inducing programmed cell death (apoptosis) and autophagy.[12] Mechanistic studies revealed that these compounds can cause cell cycle arrest.[12] Compound 9a was also shown to induce apoptosis in A549 cells.[10]

  • Downregulation of Cell Cycle Genes: Thienylpicolinamidine derivatives have been found to downregulate the expression of key genes involved in the cell cycle, such as cdk1 and topoII, leading to cell cycle arrest.[9]

Below is a diagram illustrating the VEGFR-2 signaling pathway, a common target for picolinamide derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization VEGFR2:f2->VEGFR2:f2 PLCg PLCγ VEGFR2:f2->PLCg Activation PI3K PI3K VEGFR2:f2->PI3K Activation Picolinamide Picolinamide Derivative Picolinamide->VEGFR2:f2 Inhibition MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis MAPK->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by picolinamide derivatives.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is a critical first step in the drug discovery process.[1] A variety of in vitro assays are employed to determine a compound's ability to induce cell death, providing crucial data on its efficacy and potency.[13]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[1][14] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[13]

  • Compound Treatment: Prepare serial dilutions of the picolinamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[1]

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[13]

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method for assessing cytotoxicity by measuring the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.[16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[1]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) from a commercial kit to each well with the supernatant.[1][16]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[1]

  • Stop Reaction: Add 50 µL of a stop solution (often provided in the kit) to each well.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to a maximum LDH release control (cells lysed with a lysis buffer).[1]

Conclusion and Future Directions

The exploration of novel picolinamide derivatives continues to be a promising avenue in the quest for more effective and selective anticancer agents. The studies highlighted in this guide demonstrate the significant cytotoxic potential of these compounds against a range of cancer cell lines, with some derivatives exhibiting superior activity to established clinical drugs. The elucidation of their mechanisms of action, primarily through the inhibition of key kinases and the induction of programmed cell death, provides a solid foundation for further optimization.

Future research should focus on comprehensive structure-activity relationship studies to refine the picolinamide scaffold for enhanced potency and selectivity. In vivo studies are the necessary next step to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of the lead compounds. Ultimately, the continued investigation of picolinamide derivatives holds great promise for the development of novel targeted therapies that can improve outcomes for cancer patients.

References

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  • de Oliveira, A. C. C., et al. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. Brazilian Journal of Biology, 76(3), 727-735.
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Sources

A Senior Application Scientist's Guide to Catalyst Performance in Picoline Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The catalytic oxidation of picolines, particularly 3-picoline (β-picoline), is a cornerstone industrial process for the synthesis of nicotinic acid (Vitamin B3) and its derivatives, which are vital in the pharmaceutical, food, and feed industries.[1][2] The efficiency of this transformation is critically dependent on the catalyst's performance, balancing high conversion rates with exceptional selectivity to the desired product while minimizing complete oxidation to carbon oxides. This guide provides a comprehensive comparison of dominant catalyst systems, including heterogeneous vanadium-based oxides for gas-phase reactions and homogeneous cobalt-based systems for liquid-phase processes. We will delve into the mechanistic principles, present comparative performance data, and provide detailed experimental protocols to offer researchers and process chemists a practical framework for catalyst selection and optimization.

Introduction: The Significance of Picoline Oxidation

Nicotinic acid is produced on a massive scale, with a global market valued in the hundreds of millions of dollars.[1] Traditional industrial synthesis routes, such as the oxidation of 5-ethyl-2-methylpyridine with nitric acid, are effective but generate significant nitrous oxide (N₂O), a potent greenhouse gas.[1][2] This environmental drawback has spurred extensive research into greener, more sustainable catalytic methods utilizing molecular oxygen or air as the primary oxidant.[3][4]

The two primary catalytic routes from 3-picoline are:

  • Direct Gas-Phase Oxidation: The direct oxidation of 3-picoline with air over a heterogeneous catalyst to produce nicotinic acid.[5][6]

  • Ammoxidation and Hydrolysis: A two-step process involving the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine (nicotinonitrile), followed by hydrolysis to yield nicotinic acid.[1][3]

The choice of catalyst is paramount, as it dictates the reaction pathway, operating conditions, and ultimately, the economic and environmental viability of the process. Key performance indicators (KPIs) for these catalysts include:

  • Conversion (%): The percentage of the initial picoline that has reacted.

  • Selectivity (%): The percentage of the reacted picoline that is converted into the desired product (e.g., nicotinic acid or nicotinonitrile).

  • Yield (%): The overall percentage of the initial picoline that is converted into the desired product (Yield = Conversion × Selectivity).

  • Space-Time Yield (STY): The amount of product formed per unit volume of catalyst per unit time (e.g., g L⁻¹ h⁻¹), a critical metric for reactor productivity.[7]

Comparative Analysis of Catalyst Systems

Vanadium-Based Heterogeneous Catalysts (Gas-Phase)

Vanadium oxides, particularly when supported on metal oxides like titania (TiO₂), are the most widely studied and industrially applied catalysts for gas-phase picoline oxidation.[5][8] The reaction is typically conducted in a fixed-bed or fluidized-bed reactor at elevated temperatures (250–400°C).[3][5]

Causality of Component Selection:

  • Vanadium Pentoxide (V₂O₅): This is the primary active component. The catalytic cycle is widely believed to follow a Mars-van Krevelen mechanism, where lattice oxygen from the vanadium oxide oxidizes the picoline, and the resulting reduced vanadium site is subsequently re-oxidized by gaseous O₂.[9]

  • Titania (TiO₂) Support: The choice of TiO₂, specifically the anatase crystalline form, is crucial. It forms a highly active interface with V₂O₅, enhancing the dispersion and reactivity of the vanadium species.[10][11] This interaction leads to superior activity and selectivity compared to unsupported V₂O₅.[11]

  • Promoters (Cr, Mo, P, etc.): The addition of promoters can significantly enhance performance. For instance, chromium can improve selectivity, while molybdenum can increase the catalyst's reducibility and overall activity.[12][13][14]

Performance Highlights:

  • V₂O₅-TiO₂ Catalysts: These are the benchmark systems. In the temperature range of 250–300°C, they can achieve nicotinic acid yields exceeding 80%.[15] The addition of water vapor to the reaction feed is a common strategy to increase selectivity by suppressing pathways that lead to complete oxidation.[5][15]

  • Vanadium-Chromium Oxide (VCrO): In the ammoxidation of 3-picoline, bulk VCrO catalysts have demonstrated exceptional performance, achieving a nicotinonitrile selectivity of up to 96.1% and a yield of 88.2% at 360°C.[12] The high selectivity is attributed to the low surface acidity of the catalyst.[12]

  • Ternary VZrAlON Oxynitrides: These novel catalysts have shown remarkable activity, achieving the highest space-time yield of 3-cyanopyridine ever reported (488 g L⁻¹ h⁻¹) in the ammoxidation of 3-picoline.[7]

Cobalt-Based Homogeneous Catalysts (Liquid-Phase)

An alternative approach involves the liquid-phase oxidation of 3-picoline using homogeneous catalysts, which can operate under significantly milder conditions. These systems typically use a combination of a cobalt salt, N-hydroxyphthalimide (NHPI), and a bromide source in an acetic acid solvent.[3][16]

Causality of Component Selection:

  • Cobalt(II) Acetate (Co(OAc)₂): The cobalt salt acts as the primary catalyst, facilitating the generation of radical species.

  • N-Hydroxyphthalimide (NHPI): NHPI acts as a radical mediator. It is involved in the formation of the phthalimide-N-oxyl (PINO) radical, which is a key oxidant in the catalytic cycle.[3]

  • Bromide Source (NaBr, Organic Bromides): Bromides act as promoters, accelerating the reaction rate and improving selectivity.[3] Organic bromide salts, including ionic liquids, can also serve as corrosion inhibitors in the acidic reaction medium.[3][16]

  • Acetic Acid (AcOH): Serves as the solvent, providing a suitable medium for the reaction.

Performance Highlights:

  • A catalytic system of NHPI, Co(OAc)₂, and Mn(OAc)₂ in acetic acid at 150°C and 2 MPa of oxygen pressure has been reported to produce nicotinic acid with a 95% yield at 97% conversion of 3-picoline.[3]

  • Combining Co(OAc)₂, NHPI, and a phosphonium bromide salt ([(C₆H₅)₃P(CH₂C₆H₅)][Br]) at 210°C resulted in a 77.4% selectivity to nicotinic acid at 96% conversion.[3]

Performance Data Summary

The following table summarizes the performance of various catalytic systems for the oxidation of 3-picoline.

Catalyst SystemPhaseReactantsTemp. (°C)ProductConversion (%)Selectivity (%)Yield (%)Reference(s)
V₂O₅-TiO₂Gas3-picoline, Air, H₂O250-300Nicotinic Acid>85>80>80[5][15]
Bulk VCrOGas3-picoline, NH₃, Air360Nicotinonitrile91.896.188.2[12]
VZrAlON-0.5Gas3-picoline, NH₃, Air~4003-Cyanopyridine>95>95>90[7]
Co(OAc)₂/Mn(OAc)₂/NHPILiquid3-picoline, O₂150Nicotinic Acid97~9895[3]
Co(OAc)₂/NHPI/NaBrLiquid3-picoline, O₂170-210Nicotinic Acid8261.450.3[3]
Co(OAc)₂/NHPI/Phosphonium BromideLiquid3-picoline, O₂210Nicotinic Acid9677.474.3[3]

Experimental Protocols

Adherence to a rigorous and well-documented experimental procedure is essential for obtaining reproducible and trustworthy data.

Protocol: Gas-Phase Catalytic Test (V₂O₅-TiO₂)

This protocol describes a standard procedure for evaluating catalyst performance in a fixed-bed reactor.

1. Catalyst Preparation (Impregnation Method): a. Prepare a solution of ammonium metavanadate in aqueous oxalic acid. b. Add the TiO₂ (anatase) support to the solution with constant stirring. c. Evaporate the water at 60-80°C using a rotary evaporator until a paste is formed. d. Dry the resulting solid in an oven at 110°C overnight. e. Calcine the dried powder in a furnace under a flow of air at 450°C for 4-6 hours.[17] f. Press the catalyst powder into pellets, then crush and sieve to the desired particle size (e.g., 0.25-0.5 mm).

2. Experimental Setup & Procedure: a. Load a known amount (e.g., 1-2 g) of the sieved catalyst into a quartz or stainless-steel fixed-bed reactor (e.g., 10 mm inner diameter). b. Place the reactor inside a tube furnace equipped with a temperature controller. Position a thermocouple in the center of the catalyst bed. c. Purge the system with an inert gas (N₂) while heating the catalyst to the reaction temperature (e.g., 270°C). d. Introduce the reactant feed stream using mass flow controllers for gases (Air, N₂) and a syringe pump for liquids (3-picoline and water). A typical molar ratio might be Air/Water/3-picoline = 110:100:1.[13] e. Pass the reactants through a pre-heater/vaporizer before they enter the reactor to ensure they are in the gas phase. f. After the reactor, cool the product stream in a condenser (cold trap) to collect liquid products. g. Analyze the gaseous effluent online using a Gas Chromatograph (GC) equipped with TCD and FID detectors for CO, CO₂, and unreacted picoline. h. Analyze the collected liquid products using High-Performance Liquid Chromatography (HPLC) to quantify nicotinic acid, pyridine-3-carbaldehyde, and other by-products. i. Calculate conversion, selectivity, and yield based on the analytical results.

Workflow Visualization

The following diagram illustrates the general workflow for catalyst evaluation.

G cluster_prep Catalyst Preparation cluster_analysis Product Analysis prep_start Select Support & Precursor impregnation Impregnation / Co-precipitation prep_start->impregnation drying Drying (e.g., 110°C) impregnation->drying calcination Calcination (e.g., 450°C) drying->calcination forming Pelletizing & Sieving calcination->forming loading Load Catalyst into Reactor forming->loading heating Heat to Reaction Temp. loading->heating feed Introduce Reactant Feed (Picoline, O₂, H₂O, NH₃) heating->feed reaction Steady-State Reaction feed->reaction collection Condense & Collect Products reaction->collection gc Gas Analysis (GC) reaction->gc hplc Liquid Analysis (HPLC) collection->hplc calc Calculate Performance (Conversion, Selectivity, Yield) gc->calc hplc->calc

Caption: General workflow for heterogeneous catalyst synthesis, testing, and analysis.

Mechanistic Considerations

Understanding the underlying reaction mechanism is key to rationally designing better catalysts.

Mars-van Krevelen Mechanism (Vanadium Oxides)

For V₂O₅-based catalysts in gas-phase oxidation, the reaction proceeds via a redox mechanism where the catalyst itself is an oxygen carrier.

G V_ox V⁵⁺=O (Oxidized Site) V_red V⁴⁺-□ (Reduced Site) V_ox->V_red 1. Picoline Adsorbs & Reacts with Lattice O NA Nicotinic Acid V_ox->NA V_red->V_ox 2. Site Re-oxidation by Gaseous O₂ H2O H₂O V_red->H2O Picoline 3-Picoline Picoline->V_ox O2 ½ O₂ O2->V_red

Caption: Simplified Mars-van Krevelen mechanism for picoline oxidation.

  • Substrate Oxidation: 3-picoline adsorbs onto an oxidized vanadium site (V⁵⁺) and reacts with a lattice oxygen atom, leading to the formation of products like nicotinic acid and water. The vanadium site is consequently reduced (e.g., to V⁴⁺).[17][18]

  • Catalyst Re-oxidation: The reduced vanadium site is then re-oxidized by molecular oxygen from the gas phase, regenerating the active site and completing the catalytic cycle.

Radical Mechanism (Co/NHPI/Bromide System)

In the liquid phase, the Co/NHPI system operates through a free-radical chain mechanism, which allows for lower reaction temperatures. A probable mechanism involves the generation of the PINO radical, which abstracts a hydrogen atom from the methyl group of 3-picoline, initiating the oxidation cascade.[3][16]

Conclusion and Future Outlook

The choice between a gas-phase heterogeneous process and a liquid-phase homogeneous one depends on various factors, including desired throughput, capital investment, and downstream processing.

  • Vanadium-based heterogeneous catalysts are robust, highly active, and well-suited for large-scale, continuous production of nicotinic acid and nicotinonitrile. Future research is focused on developing catalysts with even higher space-time yields and lower operating temperatures to improve energy efficiency.[7]

  • Cobalt-based homogeneous catalysts offer the advantage of milder reaction conditions, potentially reducing energy costs and the formation of undesirable by-products.[3] However, challenges such as catalyst separation, recovery, and reactor corrosion must be carefully managed.

The ongoing drive for sustainable chemical manufacturing will continue to fuel innovation in catalyst design. The development of novel materials, including structured catalysts, non-noble metal systems, and photocatalysts, holds promise for creating even more efficient and environmentally benign pathways for picoline oxidation.

References

  • Vanadium-Chromium Oxide: Effective Catalysts for Ammoxidation of 3-Picoline. Scientific.Net.

  • Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance. Scientific.Net.

  • Gas Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. Taylor & Francis Online.

  • Ternary VZrAlON Oxynitrides - Efficient Catalysts for the Ammoxidation of 3-Picoline. ACS Publications.

  • Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts. Journal of Chemical Research, Synopses (RSC Publishing).

  • Gas Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. Sciact - CRIS-system of Boreskov Institute of Catalysis.

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI.

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. ResearchGate.

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH.

  • Mechanism ofb-picoline oxidation to nicotinic acid on V-Ti-O catalyst as studied by in situ FTIR. ResearchGate.

  • Kinetics of the β-Picoline Oxidation to Nicotinic Acid over Vanadia-Titania Catalyst. 2. Effect of Dioxygen and β-Picoline. Sciact - CRIS-system of Boreskov Institute of Catalysis.

  • KINETICS OF THE OXIDATION OF β-PICOLINE TO NICOTINIC ACID OVER VANADIA-TITANIA CATALYST. 1. THE NETWORK OF THE REACTIO. Ovid.

  • Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. CoLab.

  • Oxidation of Picoline With Oxygen To Nicotinic Aci. Scribd.

  • Ammoxidation of 2-picoline to picolinonitrile. Google Patents.

  • Direct Correlation Between Ammoxidation of β-Picoline to Nicotinonitrile and Low Temperature Oxygen Chemisorption on V2O5/γ-Al2O3 Catalysts. ResearchGate.

  • Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. ResearchGate.

  • Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst. ResearchGate.

  • Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. RSC Publishing.

  • Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. ResearchGate.

  • Active sites in vanadia/titania catalysts for selective aerial oxidation of β-picoline to nicotinic acid. ResearchGate.

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PubMed.

  • Kinetics of oxidation of β-picoline to nicotinic acid over vanadia-titania catalyst. 4. Kinetic model. ResearchGate.

  • Synthesis of nicotinic acid. ResearchGate.

  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES.

  • The various possible products of oxidation of 3-picoline. ResearchGate.

  • picolinic acid hydrochloride. Organic Syntheses Procedure.

  • ChemInform Abstract: Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. ResearchGate.

  • Suggested mrchanism of selective oxidation of β-picoline to... ResearchGate.

  • Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. MDPI.

  • The Interaction of V2O5 with TiO2(Anatase): The Active Site for the Oxidation of O-Xylene to Phthalic Anhydride. NASA.

  • Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab.

  • Molybdenum, Vanadium, and Tungsten-Based Catalysts for Sustainable (ep)Oxidation. MDPI.

  • Gas-phase oxidation of 2-picoline to 2-pyridylaldehyde over Mo modified V/TiO2 catalysts. ResearchGate.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. Understanding the lifecycle of a chemical, from its application to its disposal, is a critical aspect of responsible research. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methylpicolinic acid, ensuring compliance with safety standards and minimizing environmental impact. Our focus extends beyond mere instruction to elucidate the chemical principles that underpin these essential procedures.

Foundational Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1] Ingestion may also be harmful.[2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Essential Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large spills or when dust is generated.Minimizes inhalation of dust or vapors, which can cause respiratory irritation.[1]

Strategic Disposal Planning: A Decision-Making Framework

The appropriate disposal method for this compound is contingent on the quantity and nature of the waste. The following decision-making framework will guide you to the correct protocol.

DisposalDecisionTree start Start: Assess Waste spill Is it a small laboratory spill? start->spill yesSpill Yes spill->yesSpill noSpill No spill->noSpill bulk Is it bulk or containerized waste? yesBulk Yes bulk->yesBulk noBulk No bulk->noBulk contaminated Are materials (e.g., gloves, paper towels) contaminated? yesContaminated yesContaminated contaminated->yesContaminated Yes cleanupProtocol Spill Cleanup & Neutralization yesSpill->cleanupProtocol Follow Spill Cleanup Protocol noSpill->bulk bulkDisposal Licensed Waste Disposal yesBulk->bulkDisposal Follow Bulk Disposal Protocol noBulk->contaminated contaminatedDisposal Hazardous Waste Collection yesContaminated->contaminatedDisposal Follow Contaminated Materials Protocol

Caption: Decision tree for selecting the appropriate this compound disposal method.

Protocol for Small Laboratory Spills

For minor spills of solid this compound in a laboratory setting, immediate containment and cleanup are crucial to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup and Neutralization:

  • Ensure Safety: Alert personnel in the immediate area and ensure proper ventilation. Don your full PPE.

  • Contain the Spill: If the substance is a solid, prevent it from becoming airborne. You can do this by gently covering it with an inert absorbent material like sand or vermiculite.[1]

  • Mechanical Cleanup: Carefully sweep or vacuum the spilled material and absorbent into a designated, labeled hazardous waste container.[1] Avoid generating dust.

  • Decontamination of Surfaces:

    • Prepare a neutralizing solution. A weak base such as a 5% sodium bicarbonate (baking soda) solution is a suitable choice for neutralizing acidic compounds.[3]

    • Apply the neutralizing solution to the spill area, ensuring the entire surface is wetted.

    • Allow the solution to react for at least 10 minutes.

    • Wipe the area clean with paper towels, and place the used towels into the hazardous waste container.

    • Rinse the area with water.

  • Final Disposal: Seal the hazardous waste container and label it clearly with "Hazardous Waste: this compound Spill Debris." Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.

Protocol for Bulk and Containerized Waste

Disposal of larger quantities of this compound, including expired or unused product and contaminated solutions, requires a more stringent approach. Under no circumstances should this waste be disposed of down the drain. [1][4]

Step-by-Step Bulk Disposal Procedure:

  • Proper Labeling and Storage: Ensure the waste container is clearly and accurately labeled with the chemical name and associated hazards.[5] Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Engage a Licensed Professional: The disposal of bulk chemical waste is highly regulated. Contact your institution's EHS department or a certified hazardous waste disposal company.[4][6] They are equipped to handle, transport, and dispose of chemical waste in accordance with local, state, and federal regulations.[5]

  • Documentation: Maintain a record of the waste, including the chemical name, quantity, and date of disposal, as part of your laboratory's safety and compliance documentation.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be treated as hazardous waste.

Procedure for Contaminated Materials:

  • Segregation: Collect all contaminated disposable items in a designated, leak-proof container lined with a chemically resistant bag.

  • Labeling: Clearly label the container as "Hazardous Waste: this compound Contaminated Materials."

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

Environmental and Regulatory Considerations

Conclusion: A Commitment to Safety and Sustainability

The protocols outlined in this guide are designed to provide a clear and logical framework for the safe disposal of this compound. By understanding the chemical's properties and adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific safety guidelines and your local EHS professionals for any questions or concerns.

References

  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]

  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 6-(4-Methylphenyl)picolinic acid. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a steadfast commitment to safety. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth operational plan for the safe handling and disposal of 4-Methylpicolinic acid, with a core focus on the appropriate selection and use of Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Understanding the Hazard Profile of this compound

This compound (CAS RN: 4021-08-3), also known as 4-methyl-2-pyridinecarboxylic acid, is a solid organic compound.[1] A thorough understanding of its hazard profile is the cornerstone of effective PPE selection. The primary hazards associated with this compound include:

  • Acute Oral Toxicity: It is harmful if swallowed.

  • Skin Irritation: Direct contact can cause skin irritation.[2]

  • Serious Eye Irritation: The compound poses a significant risk of serious eye irritation or damage.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[2]

These hazards are formally classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

The Core Principle of PPE: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy to create multiple barriers between the handler and the chemical. The causality behind each PPE choice is directly linked to the specific hazards of this compound.

Before relying solely on PPE, it is imperative to implement robust engineering and administrative controls.

  • Engineering Controls: Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust or fumes. Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2][5]

  • Administrative Controls: Adhere to standard laboratory safety practices. Do not eat, drink, or smoke in areas where chemicals are handled.[6][7] Wash hands thoroughly after handling the compound.[2]

The following table summarizes the essential PPE for handling this compound, with a detailed explanation of the rationale behind each recommendation.

PPE ComponentSpecificationsRationale for Use with this compound
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash hazards.[8][9]To prevent serious eye irritation (H319). The solid, crystalline nature of this compound presents a risk of airborne particles entering the eyes. Chemical goggles provide a complete seal around the eyes, offering superior protection compared to standard safety glasses.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, neoprene).[8]To prevent skin irritation (H315). Gloves provide a direct barrier against skin contact. It is crucial to select gloves made of a material that is resistant to picolinic acid derivatives. Always inspect gloves for any signs of degradation before use and replace them immediately if compromised.[8]
Body Protection A laboratory coat or chemical-resistant apron.[8][10]To prevent skin contact and contamination of personal clothing. A lab coat protects the wearer's skin and clothing from accidental spills or contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[7]To prevent respiratory tract irritation (H335). When handling the solid form, especially if there is a potential for dust generation, a respirator is essential to prevent inhalation of airborne particles. The need for respiratory protection should be determined by a risk assessment of the specific procedure.

Procedural Guidance: From Preparation to Disposal

This section provides step-by-step protocols for the safe handling and disposal of this compound, integrating the principles of proper PPE usage.

The following diagram illustrates the integration of PPE at each stage of a typical laboratory workflow involving this compound.

experimental_workflow Experimental Workflow with Integrated PPE cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep 1. Don PPE: - Lab coat - Goggles - Gloves weigh 2. Weighing: - In fume hood - Use respirator if dusty prep->weigh dissolve 3. Dissolving: - In fume hood - Use splash protection weigh->dissolve react 4. Reaction Setup: - Maintain ventilation dissolve->react decon 5. Decontamination: - Clean work area react->decon dispose 6. Waste Disposal: - Segregate waste - Label container decon->dispose doff 7. Doff PPE: - Remove gloves first - Wash hands dispose->doff

Caption: PPE Integration Throughout the Experimental Workflow.

  • Donning (Putting On) PPE:

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • Put on safety goggles.

    • If required, put on the respirator, ensuring a proper fit.

    • Wash and dry hands thoroughly.

    • Put on the appropriate chemically resistant gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off) PPE:

    • Remove gloves first, using a technique that avoids touching the outside of the gloves with bare hands.

    • Remove the laboratory coat, turning it inside out as you remove it to contain any contamination.

    • Remove safety goggles.

    • If a respirator was used, remove it last.

    • Wash hands thoroughly with soap and water.

In the event of a spill, immediate and appropriate action is necessary to minimize risks.[6]

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: Use a dry, inert absorbent material to contain the spill. Avoid generating dust.[6]

  • Personal Protection: Ensure appropriate PPE is worn before attempting to clean the spill.

  • Cleanup: Carefully sweep or vacuum the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area according to your laboratory's established procedures.

The disposal of this compound and its contaminated waste must be handled with meticulous care to protect both personnel and the environment.

  • Waste Collection: All waste materials, including leftover chemicals, contaminated absorbent materials, and disposable PPE, must be collected in a designated, clearly labeled hazardous waste container.[6] The label should read "Hazardous Waste: this compound".[6]

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as bases or oxidizing agents.[6] Acidic waste should be stored separately.[6]

  • Professional Disposal: The primary and mandatory method for the disposal of this compound is through a licensed professional waste disposal service.[6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[6] Laboratory personnel must not attempt to dispose of this chemical through standard waste or sewer systems.[6]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely about following a set of rules but about understanding the "why" behind each safety precaution. By integrating the principles outlined in this guide—from understanding the chemical's hazards to the meticulous use and disposal of PPE—researchers can create a safer laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.

References

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres. Retrieved from [Link]

  • Greenbook.net. (2018, April 24). Safety Data Sheet: Complex of Calcium and carboxylic acids. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylpyridine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Pyridinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Picolinic acid, 4-amino-5-methyl- (8CI). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.